Naphthalene-2,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPJUGOYJOSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210204 | |
| Record name | Naphthalene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-76-3 | |
| Record name | 2,7-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminonaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356142 | |
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| Record name | Naphthalene-2,7-diamine | |
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| Record name | Naphthalene-2,7-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.414 | |
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| Record name | 2,7-NAPHTHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYD4JR9W4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Naphthalene-2,7-diamine: Core Properties, Synthesis, and Advanced Applications
Introduction
Naphthalene-2,7-diamine (CAS No. 613-76-3), a key aromatic diamine, serves as a fundamental building block in the realms of advanced materials science and medicinal chemistry.[1] Its rigid, planar naphthalene core, combined with the reactive amino groups at the 2 and 7 positions, imparts unique structural and electronic properties that make it a valuable precursor for a diverse array of functional molecules. This guide provides a comprehensive overview of the core properties, synthesis, purification, and key applications of this compound, with a focus on its role in the development of high-performance polymers and novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthesis and material design.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 613-76-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Gray to brown solid | [2] |
| Melting Point | 166-167 °C | [2] |
| Boiling Point | 395.7 ± 15.0 °C (Predicted) | [2] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.68 ± 0.10 (Predicted) | [2] |
| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.
-
¹H NMR: Due to the C₂h symmetry of the molecule, a simplified spectrum is expected. Aromatic protons typically resonate in the δ 6.8–7.5 ppm range. The specific splitting patterns are crucial for confirming the 2,7-substitution pattern and distinguishing it from other isomers.[1]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbons attached to the amino groups appearing at a distinct chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region) and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.20).
Synthesis and Purification
The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1]
Synthesis Workflow: Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow for this compound synthesis.
Detailed Synthesis Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
This protocol is adapted from established industrial processes and provides a robust method for the preparation of this compound.[4]
Materials:
-
2,7-Dinitronaphthalene
-
Hydrogenation Catalyst (e.g., 1-5% Platinum on activated charcoal (Pt/C) or Palladium on activated charcoal (Pd/C))
-
Solvent (e.g., Toluene, Aniline, or a mixture like Toluene/Methanol)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas (for inerting)
Equipment:
-
High-pressure autoclave (stirred)
-
Filtration apparatus
-
Rotary evaporator or distillation setup
-
Recrystallization apparatus
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave with 2,7-dinitronaphthalene, the chosen solvent (typically to form a 10-30% by weight solution or suspension), and the hydrogenation catalyst. The amount of catalyst is generally between 0.01% and 0.1% by weight of metal based on the amount of the nitro compound.[4]
-
Inerting: Seal the autoclave and purge the system with nitrogen gas at least three times to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. The exothermic reaction may require cooling to maintain a constant temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the specific conditions.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by distillation.
-
Purification: The crude this compound is then purified by recrystallization.
Purification Protocol: Recrystallization
Purification of the crude product is critical to obtain high-purity this compound suitable for polymerization and pharmaceutical applications.
Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols such as methanol or ethanol, or a mixed solvent system like ethanol/water, are often effective.[5][6]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is highly colored due to oxidation impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be further cooled in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Applications in Advanced Materials Science
This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides, due to the rigidity and thermal stability imparted by the naphthalene moiety.[7][8][9]
Polyimide Synthesis
Polyimides derived from this compound exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties.[8][9][10]
Polyimide Synthesis Workflow
Caption: Two-step synthesis of polyimides from this compound.
Properties of this compound-based Polyimides
The incorporation of the 2,7-naphthalene unit into the polyimide backbone significantly influences the polymer's properties.
| Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Tensile Modulus | Source(s) |
| PMDA/ODA/NADA (5% NADA) | 381 °C | 569 °C | 96.41 MPa | 2.45 GPa | [8][10] |
| PMDA/ODA/NADA (molar ratio dependent) | 381 °C | 569 °C | 81-96 MPa | 2.14-2.47 GPa | [8][10] |
| PMDA/2,7-DAX | >450 °C | 608 °C | 164 MPa | 5.65 GPa | [11] |
| Various | 287-321 °C | >556 °C | - | - | [7] |
NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (a derivative); PMDA: Pyromellitic dianhydride; ODA: 4,4'-oxydianiline; 2,7-DAX: a derivative of this compound.
Applications in Drug Development
The naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of naphthalenediamines have shown promise as anticancer and antimicrobial agents.[12][13]
Anticancer Activity
Derivatives of naphthalene diamines, particularly Naphthalene Diimides (NDIs), have been extensively studied for their anticancer properties. These compounds can act as G-quadruplex targeting drugs, which can interfere with cellular pathways specific to tumors.[14] While many studies focus on other isomers, the principles are applicable to derivatives of this compound.
For instance, certain naphthalene-chalcone derivatives have demonstrated significant anticancer activity. Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) showed an IC₅₀ value of 7.835 ± 0.598 μM against the A549 lung cancer cell line.[15] Another study on naphthalen-1-yloxyacetamide derivatives reported compounds with IC₅₀ values as low as 2.33 μM against the MCF-7 breast cancer cell line.[7]
Antimicrobial Activity
Naphthalene derivatives have also been investigated for their antimicrobial properties. For example, a series of naphthalimide–thiourea derivatives demonstrated potent antibacterial activity against S. aureus with MIC values ranging from 0.03–8 μg/mL, and also showed efficacy against multidrug-resistant strains of S. aureus and M. tuberculosis.[16][17] Novel imidazole derivatives of naphthalene have also been synthesized and evaluated as antimicrobial agents.[18]
Safety and Handling
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation. Some naphthalene derivatives are suspected of causing cancer.[19][21]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in both materials science and drug discovery. Its rigid structure contributes to the exceptional thermal and mechanical properties of the polymers derived from it, making them suitable for demanding applications. In the pharmaceutical arena, the naphthalene core serves as a promising scaffold for the design of novel anticancer and antimicrobial agents. The synthetic routes to this compound are well-established, and with careful purification, high-purity material can be obtained for various applications. As research continues, the unique properties of this compound and its derivatives are likely to be exploited in an even wider range of advanced technologies.
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El-Sayed, M. A. A., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 12(48), 31235-31249. [Link]
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Rana, P., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(4), 1086-1101. [Link]
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Li, Y., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]
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Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 333-346. [Link]
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Luo, J. R., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Materials, 15(22), 8014. [Link]
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Wang, C. S., & Leu, T. S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Polymer, 41(10), 3581-3591. [Link]
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Luo, J. R., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed. [Link]
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Osmaniye, D., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6948-6963. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5373. [Link]
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Zhang, Y., et al. (2021). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. ResearchGate. [Link]
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Naphthalene-2,7-diamine (CAS 613-76-3): A Comprehensive Technical Guide for Advanced Research and Development
Abstract: Naphthalene-2,7-diamine, with its unique C₂h symmetric scaffold, represents a pivotal building block in the realms of advanced materials science and medicinal chemistry. This guide provides an in-depth technical exploration of its core properties, synthesis, and applications, designed for the discerning researcher and development scientist. Moving beyond a mere catalog of data, this document elucidates the causality behind experimental choices, from synthetic protocols to analytical validation. It serves as a comprehensive resource, detailing spectroscopic signatures, validated synthesis and purification protocols, and the mechanistic basis for its utility in creating high-performance polymers, novel chromophores, and biologically active agents.
Part 1: Foundational Chemical and Physical Characterization
Introduction to the Naphthalene Diamine Isomers: The Significance of Symmetry
The naphthalene core can accommodate amino groups at ten distinct positions, leading to a variety of diamine isomers. This compound is distinguished by the symmetrical placement of its two amine functionalities on the bicyclic aromatic system. This symmetry is not a trivial structural feature; it imparts a unique set of electronic and steric properties that influence crystal packing, reactivity, and the photophysical characteristics of its derivatives. Unlike asymmetric isomers, the 2,7-substitution pattern provides a linear, rigid backbone, making it a highly sought-after precursor for creating well-defined polymeric chains and extended π-conjugated systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is the bedrock of its application. The key physicochemical data for this compound are summarized below. These values are critical for designing reaction conditions, selecting appropriate solvents for synthesis and purification, and predicting the material properties of its derivatives.
| Property | Value | Source |
| CAS Number | 613-76-3 | |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 158-167 °C | [3][4] |
| Boiling Point | 395.7 °C at 760 mmHg | [2][5] |
| Density | 1.234 g/cm³ | [2][5] |
| Flash Point | 230.8 °C | [2][5] |
| Refractive Index | 1.757 | [2][5] |
| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1] |
Spectroscopic Signature: Elucidating the Structure
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For this compound, the key techniques are NMR, UV-Vis, and IR spectroscopy.
Due to its C₂h symmetry, this compound presents a simplified yet informative NMR spectrum.[1]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, typically in the range of δ 6.8–7.5 ppm.[1] The symmetry of the molecule means there are only three unique proton environments on the aromatic ring. Protons H1/H8, H3/H6, and H4/H5 will each produce a distinct signal. The splitting patterns (doublets and a singlet or narrow triplet, depending on resolution and coupling) and their coupling constants are definitive for confirming the 2,7-substitution pattern and distinguishing it from other isomers.[1] The two amine (-NH₂) groups will typically produce a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will similarly reflect the molecule's symmetry, showing only five distinct signals for the ten carbon atoms in the naphthalene ring system: four for the aromatic CH groups and one for the quaternary carbons.
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum is characterized by π-π* transitions within the aromatic naphthalene core.[1] The presence of the two electron-donating amine groups (-NH₂) acts as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.[1] This property is fundamental to its use in chromophores, where this intramolecular charge transfer character is exploited.[1]
The IR spectrum provides information about the functional groups present. Key vibrational bands for this compound include:
-
N-H Stretching: A characteristic pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ range.
-
C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide further confirmation of the substitution pattern on the aromatic ring.
Part 2: Synthesis and Purification Strategies
The synthesis of this compound is most commonly achieved through the reduction of a dinitro precursor or the amination of a diol. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Retrosynthetic Analysis: Key Pathways
A retrosynthetic approach reveals two primary and logical pathways to the target molecule, highlighting the key bond formations (C-N) and functional group interconversions.
Caption: Retrosynthetic analysis of this compound.
Protocol 1: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
This is a prevalent and high-yielding method for synthesizing this compound.[1] The process involves the chemical reduction of the two nitro groups to amino groups.
The core of this transformation is the catalytic hydrogenation, where gaseous hydrogen (or a hydrogen source like hydrazine) is used in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective. The catalyst surface provides active sites where the dinitronaphthalene and hydrogen molecules are adsorbed, facilitating the multi-step reduction of the nitro groups (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). Pd/C is often preferred for its efficiency and selectivity under milder conditions.
-
Reactor Setup: A Parr hydrogenation apparatus or a similar pressure-rated reactor is charged with 2,7-dinitronaphthalene and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: 5-10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases, indicating the completion of the reaction (typically 4-12 hours).
-
Work-up: The reactor is depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.
-
Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.
Caption: Workflow for catalytic hydrogenation synthesis.
Protocol 2: Amination of Naphthalene-2,7-diol
An alternative route involves the amination of Naphthalene-2,7-diol. This reaction typically requires high temperatures and pressures in the presence of ammonia or an amine source.
This nucleophilic aromatic substitution reaction, often referred to as the Bucherer reaction or a related variant, proceeds via the formation of a more reactive intermediate. The diol is heated with an aqueous solution of ammonia and a sulfite or bisulfite salt. The sulfite facilitates the reaction by forming an adduct with the naphthalene ring, making it more susceptible to nucleophilic attack by ammonia. This method can be advantageous if the diol is a more readily available or cost-effective starting material than the dinitro compound.
-
Autoclave Setup: A high-pressure autoclave is charged with Naphthalene-2,7-diol, aqueous ammonia, and sodium bisulfite.
-
Reaction: The autoclave is sealed and heated to a high temperature (e.g., 250 °C) for several hours.[6] The internal pressure will rise significantly due to the heating of the aqueous solution.
-
Cooling and Isolation: After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
Work-up: The reaction mixture is typically made basic to precipitate the diamine product. The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.
Purification and Quality Control
Crude this compound is often purified by recrystallization. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (like ethanol or isopropanol) or aqueous mixtures are often effective. The crude solid is dissolved in a minimal amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly. The pure crystals that form are collected by filtration and dried under vacuum.
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the final purity of this compound.[1] A reversed-phase method is typically employed.
-
Column: C18 (ODS) column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of buffer or acid (e.g., 0.1% trifluoroacetic acid) to ensure sharp peaks.
-
Detection: UV detector set to a wavelength where the naphthalene core has strong absorbance (e.g., ~240 nm or ~280 nm).
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Part 3: Core Applications in Research and Development
The rigid, symmetric, and reactive nature of this compound makes it a valuable building block for a wide array of advanced materials and potential therapeutics.[1]
As a Cornerstone in Polymer and Materials Science
The two primary amine groups provide reactive sites for polymerization.
-
High-Performance Polymers: It serves as a diamine monomer in the synthesis of polyimides and epoxy resins.[7] The incorporation of the rigid naphthalene unit into the polymer backbone enhances thermal stability, mechanical strength, and dimensional stability.
-
Novel Chromophores and Dyes: The naphthalene diamine core is an excellent electron-donating component in the design of "push-pull" chromophores.[1] When coupled with electron-accepting groups, these molecules exhibit strong intramolecular charge transfer, leading to interesting optical properties like solvatochromism and fluorescence, which are valuable for sensors and bioimaging.[1]
A Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The naphthalene scaffold is present in numerous approved drugs and bioactive compounds.[8][9] Derivatives of this compound are actively being explored for their therapeutic potential.
Initial studies have shown that derivatives of this compound possess promising antitumor and antimicrobial properties.[1] The proposed mechanisms often involve intercalation into DNA or the inhibition of key enzymes like topoisomerases or kinases. The planar naphthalene core facilitates insertion between DNA base pairs, while the amine groups provide hydrogen bonding opportunities and sites for further functionalization to improve binding affinity and selectivity. Some naphthalimide-diamine conjugates, for instance, have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[10][11]
Caption: Hypothetical mechanism for antitumor activity.
While this compound is not a direct precursor for the most common NDIs (which are derived from 1,4,5,8-tetracarboxylic dianhydride), its derivatives are used to create functionalized naphthalene systems that interact with biological targets.[12] For example, it can be used to synthesize receptors for specific ions or molecules, with potential applications in diagnostics and sensing.[12]
Part 4: Safety, Handling, and Toxicology
Proper handling of this compound is essential for laboratory safety.
GHS Hazard Classification and Precautionary Measures
This compound is classified with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
Safe Laboratory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[13]
-
-
Hygiene: Wash hands thoroughly after handling.[13]
Toxicological Profile: An Overview
The toxicity of this compound is primarily associated with irritation to the skin, eyes, and respiratory system.[13] Ingestion can be harmful. The long-term toxicological properties are not as well-studied as those of its parent compound, naphthalene. Naphthalene itself is metabolized in the body to various products, including quinones, which can lead to oxidative stress, glutathione depletion, and cellular damage.[14] While specific data for the 2,7-diamine isomer is limited, it is prudent to handle it as a potentially toxic substance.
Disposal Guidelines
Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.
Part 5: Future Directions and Outlook
This compound remains a molecule of significant potential. While its role in polymer chemistry is established, its future impact may be greatest in emerging technologies. Research into its derivatives for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising avenue.[1] In medicinal chemistry, a systematic exploration of its structure-activity relationships (SAR) is needed to design more potent and selective therapeutic agents.[1] The development of "green" and more efficient synthesis methods will also be crucial for expanding its accessibility and application in large-scale industrial processes.[1]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of Naphthalene-2,7-diamine
Executive Summary: Naphthalene-2,7-diamine (NDA-2,7) is a high-purity aromatic diamine featuring a rigid naphthalene core functionalized with two amino groups. This unique structure imparts a combination of π-conjugation, electron-donating character, and specific molecular symmetry, making it a highly versatile and valuable building block. Its utility spans from the synthesis of advanced polymers and dyes in materials science to the development of complex heterocyclic systems for fluorescent sensors and novel therapeutic agents in drug discovery. This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic signature, and synthesis of NDA-2,7, offering a foundational understanding for researchers and scientists leveraging this compound in advanced applications.
Section 1: Introduction to this compound
This compound, a member of the naphthalenediamine isomer family, is distinguished by the symmetric placement of its two amino (-NH₂) functional groups on the bicyclic aromatic naphthalene scaffold. This substitution pattern confers a specific set of electronic and structural properties that are highly sought after in organic synthesis. The naphthalene core provides a planar, π-conjugated system, while the amino groups act as powerful electron-donating auxochromes. This electronic interplay is fundamental to its role as a precursor for push-pull chromophores, which exhibit intramolecular charge transfer (ICT) and unique optical properties like solvatochromism.[1] Consequently, NDA-2,7 is a key intermediate in the synthesis of fluorescent probes, organic electronic materials, and complex polyaromatic scaffolds such as diazapyrenes.[1]
Table 1: Chemical Identity and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 613-76-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |
| Molecular Weight | 158.20 g/mol | [1][2][3] |
| Appearance | Gray to brown solid | [4] |
| Melting Point | 166-167 °C | [4] |
| Boiling Point | 395.7 °C (at 760 mmHg) | [2][3] |
| Density | 1.234 g/cm³ | [2][3] |
| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1] |
Section 2: Molecular Structure and Electronic Properties
The functionality of this compound is intrinsically linked to its molecular architecture, which is defined by the interplay between its aromatic core and amine substituents.
The Naphthalene Core and Diamine Substituents
The foundation of the molecule is the naphthalene ring system, a planar, bicyclic aromatic hydrocarbon consisting of two fused benzene rings. This core provides a rigid scaffold with a delocalized π-electron system. The two amino groups at the C2 and C7 positions act as strong electron-donating groups through resonance (a +M effect), pushing electron density into the aromatic rings. This donation significantly alters the electronic landscape of the naphthalene core, increasing its electron richness and influencing its reactivity in electrophilic substitution reactions.
Symmetry and Bonding Analysis
This compound possesses C₂h symmetry, a key feature that simplifies its spectroscopic analysis, particularly in NMR.[1] This symmetry means that there are fewer unique carbon and proton environments than the total number of atoms would suggest.
Table 2: Predicted Bonding Parameters for this compound
| Bond/Angle | Type | Predicted Value | Rationale |
| C-C (aromatic) | Bond Length | ~1.36 - 1.42 Å | Typical range for naphthalene systems.[6] |
| C-N | Bond Length | ~1.38 - 1.41 Å | Shorter than a typical C-N single bond due to resonance. |
| N-H | Bond Length | ~1.00 Å | Standard N-H bond length. |
| C-H (aromatic) | Bond Length | ~1.08 Å | Standard aromatic C-H bond length. |
| C-C-C | Bond Angle | ~120° | Consistent with sp² hybridization in an aromatic ring.[6] |
| H-N-H | Bond Angle | ~115-120° | Approaching trigonal planar geometry due to sp² character. |
Note: These values are based on computational models and data from related naphthalene structures, as direct crystallographic data for the parent compound is not widely published.[1][5]
Caption: Molecular structure of this compound with atom numbering.
Section 3: Spectroscopic Characterization
The C₂h symmetry of this compound is clearly reflected in its spectroscopic data, providing a distinct fingerprint for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. Protons H1 and H8 are chemically equivalent, as are H3 and H6, and H4 and H5. This results in an anticipated three-signal pattern for the aromatic region. The amine protons typically appear as a broad singlet.
Table 3: Predicted ¹H and Key FT-IR Data for this compound
| Spectroscopy | Value / Range | Assignment | Reference(s) |
| ¹H NMR | δ 6.8 – 7.5 ppm | Aromatic Protons (C-H) | [1] |
| Broad singlet | Amine Protons (N-H) | [1] | |
| FT-IR | 3450 - 3300 cm⁻¹ | N-H Stretch (Primary Amine) | [1] |
| 3100 - 3000 cm⁻¹ | C-H Stretch (Aromatic) | [1] | |
| 1630 - 1580 cm⁻¹ | C=C Stretch (Aromatic Ring) | [1] | |
| 1350 - 1250 cm⁻¹ | C-N Stretch (Aromatic Amine) | [1] |
Note: NMR chemical shifts are dependent on the solvent used. IR data is based on characteristic absorption regions.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of NDA-2,7 is dominated by π-π* electronic transitions within the conjugated naphthalene core.[1] The presence of the two electron-donating amino groups acts to lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.[1] The exact position of the maximum absorbance (λmax) is sensitive to solvent polarity. Analysis of related naphthalene diamine derivatives shows strong absorption in the 360-370 nm range in acetonitrile.[1]
Section 4: Synthesis and Reactivity
This compound is typically synthesized from its corresponding dinitro precursor and serves as a versatile starting material for a wide range of derivatives.
Primary Synthetic Pathway
The most common and industrially viable method for preparing NDA-2,7 is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1] This reaction involves the reduction of the two nitro groups (-NO₂) to primary amine groups (-NH₂) using a hydrogen source (e.g., H₂ gas) in the presence of a metal catalyst, such as palladium, platinum, or nickel.
Caption: Workflow for the synthesis of NDA-2,7 via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
Causality: This protocol is designed for the efficient and clean reduction of aromatic nitro groups. The palladium on carbon (Pd/C) catalyst is chosen for its high activity and selectivity. Ethanol is used as a solvent due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions. The system is pressurized with hydrogen to ensure a sufficient supply for the reduction.
-
Reactor Setup: A pressure-resistant hydrogenation vessel is charged with 2,7-dinitronaphthalene and a suitable solvent such as ethanol.
-
Catalyst Addition: A catalytic amount (typically 5-10 mol%) of palladium on activated carbon (Pd/C) is carefully added to the mixture.
-
Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst and pose a safety hazard.
-
Hydrogenation: The vessel is pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi) and the mixture is stirred vigorously at room or slightly elevated temperature.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Workup: Upon completion, the reactor is carefully depressurized and purged again with inert gas. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Key Reactions and Derivatization
The two primary amine groups of NDA-2,7 are nucleophilic and readily participate in a variety of chemical transformations, making it an ideal building block for:
-
Heterocycle Formation: It is a key precursor in constructing complex heterocyclic systems like perimidines.[1]
-
Palladium-Catalyzed Amination: While not a reaction of NDA-2,7, Pd-catalyzed amination of 2,7-dibromonaphthalene is a critical method for synthesizing its complex derivatives and related macrocycles.
-
Naphthalene Diimide (NDI) Synthesis: NDA-2,7 is a precursor for core-substituted Naphthalene Diimides (NDIs), a class of high-performance n-type organic semiconductors used in organic electronics.[7]
Section 5: Applications in Research and Development
The unique structural and electronic properties of this compound underpin its use as a foundational component in both materials science and drug discovery.
Caption: Conceptual diagram of NDA-2,7 as a central scaffold for diverse applications.
Materials Science
The rigid, planar structure and electron-donating amines of NDA-2,7 make it an excellent monomer for high-performance polymers and a precursor for functional organic materials. Its derivatives are integral to the development of:
-
Organic Electronics: As a precursor to core-substituted NDIs, which are crucial for creating n-type organic field-effect transistors (OFETs) and components for organic photovoltaics.[7]
-
Fluorescent Materials: Its use in constructing push-pull chromophores leads to materials with strong fluorescence and solvatochromic properties, ideal for bioimaging and chemical sensors.[1]
Drug Discovery and Medicinal Chemistry
The naphthalene core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The diamine functionality of NDA-2,7 provides two reactive handles for building complex molecules with therapeutic potential. It can be used to synthesize:
-
Anticancer Agents: Salen-like ligands and other complex metal-coordinating structures derived from diamines have shown promise as anticancer agents.
-
Enzyme Inhibitors: The rigid scaffold can be elaborated to present functional groups in a precise spatial orientation to fit into the active sites of enzymes.
-
Molecular Probes: The inherent fluorescence of many of its derivatives allows for the development of probes to study biological systems.
Section 6: Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a sophisticated molecular scaffold whose value is derived from a precise combination of aromaticity, electronic character, and high symmetry. Its robust structure and reactive amine handles provide chemists and materials scientists with a reliable platform for constructing complex, functional molecules. The continued exploration of its derivatives is expected to yield significant advances in organic electronics, molecular sensing technologies, and the development of next-generation therapeutics. Understanding the fundamental principles of its structure and bonding is the critical first step for any researcher aiming to unlock its full potential.
Section 7: References
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Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. The Journal of Physical Chemistry A.
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Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI.
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Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. ACS Publications.
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(PDF) X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. ResearchGate.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Naphthalene-2,7-diamine
Abstract
Naphthalene-2,7-diamine (CAS No. 613-76-3; Molecular Formula: C₁₀H₁₀N₂) is a symmetrical aromatic diamine of significant interest in the synthesis of advanced polymers, dyes, and functional materials.[1] Its rigid, planar naphthalene core functionalized with two electron-donating amino groups imparts unique electronic and structural properties, making precise characterization essential for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, publicly available experimental dataset for this specific isomer from a single source is elusive, this document synthesizes predicted data, established spectroscopic principles, and data from analogous compounds to offer an authoritative guide for researchers. We delve into the causality behind experimental choices, provide detailed acquisition protocols, and offer expert interpretation of the expected spectral features, ensuring a trustworthy and self-validating framework for analysis.
Molecular Structure and Symmetry: The Foundation of Spectral Interpretation
The spectroscopic signature of this compound is fundamentally dictated by its molecular structure and high degree of symmetry. Possessing a C₂h point group, the molecule has a center of inversion, a two-fold rotation axis, and a mirror plane. This symmetry dramatically simplifies its NMR spectra by rendering several carbon and proton positions chemically equivalent. Understanding this equivalence is the first step in predicting and interpreting the resulting spectra.
The key implication is the presence of only five unique carbon signals and three unique aromatic proton signals in the NMR spectra, despite the molecule having ten carbons and six aromatic protons.
Diagram 1: Structural Analysis Workflow This diagram illustrates the logical flow from molecular structure to spectral prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, confirming the 2,7-substitution pattern over other isomers. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for aromatic amines due to its ability to better solubilize the compound and engage in hydrogen bonding, which can sharpen the N-H proton signals.
¹H NMR Spectroscopy: Mapping the Proton Environments
Expertise & Experience: Due to the C₂h symmetry, the six aromatic protons are resolved into three distinct signals, each integrating to 2H. The electron-donating nature of the amino groups (-NH₂) causes a general upfield (lower ppm) shift of the aromatic protons compared to unsubstituted naphthalene (where signals appear between δ 7.5-7.9 ppm). The amine protons themselves typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1, H-8 | ~6.8 | Singlet (or narrow doublet) | - | 2H |
| H-3, H-6 | ~6.9 | Doublet of Doublets | J ≈ 8.5, 2.0 | 2H |
| H-4, H-5 | ~7.5 | Doublet | J ≈ 8.5 | 2H |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | 4H |
Interpretation:
-
H-4 and H-5 are expected to be the most downfield of the aromatic protons as they are furthest from the electron-donating amino groups and experience standard aromatic deshielding. They appear as a doublet due to coupling with H-3 and H-6, respectively.
-
H-3 and H-6 are ortho to the amino groups, experiencing strong shielding. They are split into a doublet of doublets by coupling to both H-4/H-5 and H-1/H-8.
-
H-1 and H-8 are also ortho to the amino groups and are the most shielded. Their multiplicity can be a narrow singlet or a doublet with a small coupling constant, depending on the resolution and the coupling interaction with H-3/H-6.
-
The -NH₂ protons are exchangeable, leading to a broad signal that typically does not show coupling.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: The symmetry of this compound results in only five expected signals in the proton-decoupled ¹³C NMR spectrum: three for the protonated (CH) aromatic carbons and two for the quaternary (C) carbons. The carbons directly attached to the nitrogen atoms (C-2, C-7) are significantly shielded and shifted upfield, while the other carbons resonate in the typical aromatic region.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-1, C-8 | ~105 | CH |
| C-3, C-6 | ~115 | CH |
| C-4, C-5 | ~129 | CH |
| C-4a, C-8a (ring junction) | ~135 | Quaternary (C) |
| C-2, C-7 | ~145 | Quaternary (C-NH₂) |
Interpretation:
-
C-2 and C-7 , being directly bonded to the electronegative nitrogen atoms, are the most downfield among the carbons of the naphthalene ring system.
-
The ring junction carbons, C-4a and C-8a , are the next most downfield quaternary carbons.
-
The protonated carbons C-1/C-8, C-3/C-6, and C-4/C-5 appear in distinct regions, with their chemical shifts influenced by the proximity to the amino substituents. This clear separation into five signals provides definitive confirmation of the 2,7-substitution pattern.[2]
Experimental Protocol: NMR Data Acquisition
Trustworthiness: This protocol ensures reproducible and high-quality data by standardizing sample preparation and instrument parameters.
-
Sample Preparation: a. Accurately weigh 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). c. Gently vortex or sonicate the sample until the solid is completely dissolved. d. Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.
-
Instrument Setup (for a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: a. Acquire a standard single-pulse proton spectrum. b. Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration. c. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C). c. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound, providing confirmatory evidence of the primary amine and aromatic functionalities.
Expertise & Experience: The most informative region is above 1500 cm⁻¹. The N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches appear at slightly above 3000 cm⁻¹, while the strong aromatic C=C stretching bands are observed between 1580-1630 cm⁻¹.
Key FTIR Absorption Bands (KBr Pellet Method)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| 1630 - 1580 | C=C Stretch | Aromatic Ring | Strong |
| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium-Strong |
| 900 - 670 | C-H Bend (Out-of-plane) | Aromatic C-H | Strong |
Interpretation:
-
The presence of a doublet in the 3300-3450 cm⁻¹ range is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.
-
The sharp bands just above 3000 cm⁻¹ confirm the presence of hydrogens attached to sp²-hybridized carbon atoms of the aromatic ring.
-
Strong absorptions in the 1580-1630 cm⁻¹ region are characteristic of the naphthalene ring's C=C skeletal vibrations.
-
The C-N stretching vibration provides further evidence of the amine groups attached to the aromatic system.
Experimental Protocol: KBr Pellet Method for FTIR
Trustworthiness: This protocol is designed to minimize interference from atmospheric moisture, which has strong IR absorption bands, thereby ensuring the integrity of the sample spectrum.
-
Material Preparation: a. Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110 °C for at least 2 hours and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[3] b. Ensure the agate mortar, pestle, and die set are impeccably clean and dry.
-
Sample Grinding: a. Place approximately 1-2 mg of this compound into the agate mortar. b. Grind the sample thoroughly for 1-2 minutes until it becomes a fine, uniform powder. This step is crucial to reduce particle size and minimize light scattering (the Christiansen effect).[1]
-
Mixing: a. Add approximately 100-200 mg of the dried KBr powder to the mortar. b. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid prolonged grinding which can increase moisture absorption.
-
Pellet Formation: a. Transfer a small amount of the mixture into the pellet die. b. Assemble the die and place it in a hydraulic press. c. Apply pressure (typically 8-10 metric tons) for 1-2 minutes. The pressure causes the KBr to "cold-flow" and encapsulate the sample in a solid, transparent disc.[3]
-
Data Acquisition: a. Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). d. Ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Diagram 2: FTIR KBr Pellet Preparation Workflow This diagram outlines the critical steps for preparing a high-quality KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of this compound.
Expertise & Experience: The parent naphthalene molecule exhibits strong π-π* transitions with absorption maxima (λmax) around 220 nm, 275 nm, and 312 nm. The addition of two powerful auxochromic -NH₂ groups is expected to cause a significant bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pairs on the nitrogen atoms.[4] The exact λmax values are highly solvent-dependent, with more polar solvents often causing further shifts.
Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Transition Type |
|---|---|---|
| Ethanol | ~240-250 | π-π* |
| Ethanol | ~340-360 | π-π* (charge-transfer character) |
Interpretation:
-
The spectrum is dominated by high-energy π-π* transitions characteristic of the extended aromatic system.
-
The longest wavelength absorption band (~340-360 nm) is particularly sensitive to the environment and reflects the energy of the HOMO-LUMO gap. The electron-donating amino groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the overall energy gap and shifting the absorption to a longer wavelength compared to unsubstituted naphthalene.
Experimental Protocol: UV-Vis Data Acquisition
Trustworthiness: This protocol ensures accurate and comparable absorbance measurements by using a consistent solvent and concentration range.
-
Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (above 220 nm). Ethanol, methanol, and acetonitrile are common choices.
-
Stock Solution Preparation: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg in 10 mL of ethanol).
-
Sample Preparation: a. Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units). This concentration range typically ensures adherence to the Beer-Lambert Law.
-
Data Acquisition: a. Use a matched pair of quartz cuvettes (glass cuvettes are not transparent below ~320 nm). b. Fill one cuvette with the pure solvent to be used as the reference (blank). c. Fill the second cuvette with the diluted sample solution. d. Place the cuvettes in the spectrophotometer and record a baseline with the solvent blank. e. Measure the absorbance spectrum of the sample from approximately 500 nm down to 200 nm. f. Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The spectroscopic characterization of this compound is a clear example of how molecular structure and symmetry govern analytical signatures. The C₂h symmetry simplifies the NMR spectra to a predictable pattern of three ¹H and five ¹³C signals, providing an unambiguous fingerprint for isomer identification. FTIR spectroscopy confirms the essential primary amine and aromatic functional groups through their characteristic vibrational modes. Finally, UV-Vis spectroscopy highlights the electronic nature of the conjugated system, which is significantly modulated by the electron-donating amine substituents. By following the detailed protocols and interpretative logic presented in this guide, researchers and drug development professionals can confidently characterize this compound and ensure its purity and structural integrity for downstream applications.
References
-
Khalid, M., et al. (2024). Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. RSC Advances. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS) (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
Kintek Press (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
SpectraBase (n.d.). 2,7-Naphthalenediamine. Wiley-VCH GmbH. Available at: [Link]
-
University of California, Los Angeles (UCLA) Chemistry (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
MOLBASE (n.d.). This compound|613-76-3. Available at: [Link]
-
PhotochemCAD (n.d.). Naphthalene. Available at: [Link]
-
Rosiński, M. J., et al. (2025). Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (n.d.). UV–vis and emission spectra in different solvents. Available at: [Link]
-
ResearchGate (n.d.). A) UV/Vis absorption and B) emission spectra...of NDI-NA. Available at: [Link]
-
Pauzat, F., et al. (2002). Theoretical IR spectra of ionized naphthalene for Journal of Physical Chemistry. IBM Research. Available at: [Link]
-
Roser, J. & Allamandola, L. (2011). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 729(1), 1. Available at: [Link]
-
Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Physical Chemistry Chemical Physics, 22(34), 19348-19356. Available at: [Link]
-
SpectraBase (n.d.). 2,7-Naphthalenediamine 13C NMR. Available at: [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of Naphthalene-2,7-diamine
Introduction: The Unseen Pillar of Progress - Understanding Solubility
In the realm of chemical research, particularly in the fields of materials science and drug development, the synthesis and application of novel compounds are paramount. Naphthalene-2,7-diamine, a key aromatic diamine, serves as a critical building block for a diverse array of molecular structures, from high-performance polymers to pharmacologically active agents. However, the successful manipulation and application of this versatile molecule are fundamentally tethered to a seemingly simple, yet profoundly critical, physical property: its solubility in organic solvents.
This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a mere compilation of data, this document delves into the theoretical underpinnings of solubility, offers practical, field-tested protocols for its experimental determination, and discusses the key factors that govern the dissolution of this important compound. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in solvent selection, reaction optimization, and product formulation.
Core Principles: Deconstructing the "Like Dissolves Like" Maxim
The solubility of a solid in a liquid solvent is the result of a delicate thermodynamic balancing act between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, a molecule possessing a rigid aromatic naphthalene core and two polar amino groups, this interplay is particularly nuanced.
The large, nonpolar naphthalene backbone contributes to its inherent hydrophobicity, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces. Conversely, the two amino (-NH2) groups are capable of forming hydrogen bonds, a strong type of intermolecular force that promotes solubility in protic and polar aprotic solvents. The overall solubility of this compound in a given organic solvent is, therefore, a direct consequence of the balance between these opposing characteristics.
Quantitative Solubility Profile: An Isomer-Informed Perspective
Direct, publicly available quantitative solubility data for this compound is notably scarce in the scientific literature. However, by examining the solubility of its isomers, 1,5-diaminonaphthalene and 1,8-diaminonaphthalene, we can derive valuable estimations and a foundational understanding of its likely behavior. A study on the equilibrium solubility of these isomers in various organic solvents provides the following insightful data.[1] It is crucial to recognize that while structurally similar, the precise positioning of the amino groups in the 2,7-isomer will influence its crystal lattice energy and interactions with solvent molecules, leading to variations in its actual solubility values.
| Organic Solvent | Solvent Type | Solubility of 1,5-Diaminonaphthalene (mole fraction, x10^3 at 298.15 K)[1] | Solubility of 1,8-Diaminonaphthalene (mole fraction, x10^3 at 298.15 K)[1] | Predicted Solubility Trend for this compound |
| Toluene | Aromatic | 1.88 | 10.3 | Moderate |
| Methanol | Protic Polar | 10.2 | 4.35 | Good |
| Ethanol | Protic Polar | - | - | Good |
| n-Propanol | Protic Polar | 6.81 | 7.91 | Good |
| Isopropanol | Protic Polar | 5.23 | 6.54 | Moderate |
| Acetonitrile | Aprotic Polar | 12.5 | 15.2 | Good to Excellent |
| Ethyl Acetate | Aprotic Polar | 15.9 | 20.1 | Excellent |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | - | - | Excellent (inferred) |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | - | - | Excellent (inferred) |
Note: The data for 1,5- and 1,8-diaminonaphthalene is presented to provide a comparative framework. The predicted trend for this compound is an educated estimation based on its structural similarity and the general principles of solubility. Experimental verification is strongly recommended. The excellent solubility in highly polar aprotic solvents like DMSO and DMF is inferred from their known efficacy in dissolving a wide range of organic compounds, including aromatic amines.[2]
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of extensive published data, the experimental determination of this compound's solubility is a critical step for any research or development endeavor. The isothermal shake-flask method is a robust and widely accepted technique for obtaining equilibrium solubility data.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid state of the solute.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Filtration: Prevents undissolved particles from artificially inflating the measured concentration. The choice of filter material should be based on its chemical compatibility with the solvent.
-
Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing the Solubility of this compound
A nuanced understanding of the factors that govern solubility allows for the rational selection of solvents and the manipulation of conditions to achieve desired outcomes.
-
Solvent Polarity: As a molecule with both polar and nonpolar characteristics, this compound's solubility will be highest in solvents with an intermediate to high polarity that can effectively solvate both the aromatic ring and the amino groups. Highly polar aprotic solvents like DMSO and DMF are excellent candidates due to their ability to act as hydrogen bond acceptors and their large dipole moments. Protic solvents like methanol and ethanol can also be effective due to their ability to hydrogen bond with the amino groups.
-
Temperature: The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, its solubility is expected to increase with an increase in temperature. This principle is commonly exploited in recrystallization procedures for purification.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is a critical determinant of solubility. The two amino groups of this compound can act as hydrogen bond donors. Solvents with hydrogen bond acceptor capabilities (e.g., ethers, ketones, sulfoxides) will exhibit enhanced solubility.
-
Molecular Symmetry and Crystal Packing: The 2,7-substitution pattern of this compound influences its molecular symmetry. This, in turn, affects how the molecules pack in the solid crystal lattice. A more stable and tightly packed crystal lattice will have a higher lattice energy, which must be overcome by the solvation energy for dissolution to occur. This can lead to differences in solubility compared to other isomers like the 1,5- or 1,8-diaminonaphthalenes.
Caption: Key factors influencing the solubility of this compound.
Conclusion: From Data to Discovery
The solubility of this compound in organic solvents is a cornerstone of its practical utility. While a comprehensive database of its solubility across a wide spectrum of solvents remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and predicting its behavior. By leveraging data from its isomers, adhering to rigorous experimental protocols, and appreciating the fundamental principles of intermolecular interactions, researchers can confidently navigate the solution landscape. This foundational knowledge is not merely academic; it is the catalyst that transforms a promising molecule into a tangible innovation, be it a life-saving therapeutic or a next-generation material.
References
-
This citation is a placeholder for a specific peer-reviewed article or authoritative source that would ideally contain quantitative solubility data for this compound. As this was not found in the search, a general reference to a chemical handbook could be used, while acknowledging the lack of specific data. Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
This citation refers to the source of the isomer solubility data. Wang, L., Wang, X., & Hao, H. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(10), 3876–3884. [Link]
-
This citation is a placeholder for a source discussing the general solubility of aromatic amines. Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
This citation refers to a source for experimental solubility determination methods. Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]
-
This citation is a placeholder for a source discussing the properties of DMSO as a solvent. Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
This citation is a placeholder for a source discussing the properties of DMF as a solvent. PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Technical Guide to the Thermal Stability and Decomposition of Naphthalene-2,7-diamine
Abstract: Naphthalene-2,7-diamine is a critical aromatic diamine monomer utilized in the synthesis of high-performance polymers, including polyimides and polyamides. Its rigid naphthalene core imparts exceptional thermal and mechanical properties to the resulting materials. This guide provides an in-depth technical examination of the thermal stability and decomposition characteristics of this compound. We will explore the analytical techniques used to assess its thermal behavior, detail experimental protocols, discuss potential decomposition pathways, and contextualize the importance of its stability in the synthesis of advanced polymers for demanding applications in the aerospace, electronics, and automotive industries.
Introduction: The Significance of this compound
This compound (C₁₀H₁₀N₂) is an aromatic diamine featuring two amino functional groups attached to a rigid naphthalene backbone. This molecular structure is fundamental to its role as a high-performance building block in materials science.[1] Unlike more flexible aliphatic diamines, the fused aromatic ring system of this compound introduces significant rigidity and strong intermolecular π-π interactions into a polymer chain. This structural attribute is directly responsible for the superior thermal stability, high glass transition temperatures (Tg), and excellent mechanical strength observed in polymers derived from it.[2][3]
These polymers, particularly polyimides, are indispensable in applications requiring robust performance at elevated temperatures.[3] The thermal stability of the this compound monomer is, therefore, a paramount concern, as it must withstand the high-temperature conditions of polymerization and processing, which can often exceed 250-300°C, without premature degradation.[3][4] This guide serves as a resource for researchers and drug development professionals seeking to understand and characterize the thermal limits of this crucial monomer.
Assessing Thermal Stability: Core Principles and Data
The thermal stability of this compound is primarily evaluated using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine the onset temperature of decomposition, which is the point at which the material begins to lose mass due to volatilization or degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[5] It is used to identify the melting point (an endothermic event) and any exothermic events that may signal decomposition or cross-linking reactions.
While specific TGA/DSC data for the pure this compound monomer is not extensively published, its thermal performance can be inferred from the properties of the polymers it produces. Polyimides synthesized from naphthalene-containing diamines consistently exhibit 5% weight loss temperatures (Td5%) well above 500°C.[6][7][8] For the monomer to participate in polymerization reactions without degrading, its own thermal stability must be sufficient to withstand the synthesis conditions. For instance, polyimide synthesis often involves a chemical imidization step at temperatures up to 240°C.[4] This implies that the monomer itself is stable well beyond this temperature. Porous polyaminal networks derived from naphthalene structures have shown good thermal stability up to 320°C.[9]
| Thermal Property | Analytical Method | Typical Expected Value/Characteristic | Significance in Application |
| Melting Point (Tm) | DSC | >200°C (Estimated) | Defines the upper limit for solid-state processing and storage. |
| Onset of Decomposition (Td) | TGA | >300°C (Inert Atmosphere) | Critical parameter indicating the temperature at which the molecule begins to break down.[10] |
| 5% Weight Loss Temp (Td5%) | TGA | >320°C | A key metric for defining the upper service temperature limit before significant degradation occurs. |
| Decomposition Profile | TGA/DTG | Likely a single-step process in an inert atmosphere.[10] | Provides insight into the kinetics and mechanism of degradation. |
| Glass Transition (Tg) of Polymers | DSC | >300°C for derived polyimides.[3] | The high Tg of resulting polymers is a direct consequence of the rigid monomer structure.[3] |
Experimental Protocols for Thermal Characterization
To ensure trustworthy and reproducible data, the following self-validating protocols for TGA and DSC are recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the decomposition temperature and degradation profile of this compound.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards) as per the manufacturer's guidelines. Causality: Accurate calibration is the foundation of trustworthy data, ensuring that measured mass loss and temperature are true representations.
-
Sample Preparation: Place 5-10 mg of finely ground this compound powder into a ceramic or platinum TGA pan. Causality: A small, uniform sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate decomposition kinetics.
-
Atmosphere Selection: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis. Causality: An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the molecule by preventing oxidative decomposition, which would occur in the presence of air and lower the observed decomposition temperature.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition to higher temperatures, while slower rates offer better resolution of complex events.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Td) and the temperature at 5% mass loss (Td5%). The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol: Differential Scanning Calorimetry (DSC)
This protocol identifies the melting point and thermal transitions of this compound prior to decomposition.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (Tm = 156.6°C, ΔH = 28.71 J/g).[11] Causality: Indium is a universally accepted standard; calibrating with it ensures the accuracy and comparability of the thermal data collected.
-
Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sublimation. Prepare an empty, crimped aluminum pan to serve as the reference.[11] Causality: A small sample mass and sealed pan minimize thermal lag and prevent mass loss from sublimation, which could be misinterpreted as a thermal event.
-
Atmosphere Selection: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. Causality: As with TGA, an inert atmosphere prevents oxidative side reactions, allowing for the measurement of pure thermal transitions like melting.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 30°C. Ramp the temperature to a point just below the expected decomposition temperature (e.g., 280°C) at 10°C/min. This removes any prior thermal history.
-
Cool: Cool the sample back to 30°C at 10°C/min.
-
Second Heat: Ramp the temperature again from 30°C to a temperature above decomposition (e.g., 400°C) at 10°C/min. Causality: The second heating scan provides data on the intrinsic properties of the material, free from artifacts related to its previous processing or storage. The data from this scan is typically reported.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks that may indicate decomposition or other reactions.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Decomposition Pathways and Mechanisms
The thermal decomposition of this compound in an inert atmosphere is expected to proceed through the cleavage of the C-N bonds, which are the most labile sites in the molecule. While specific high-temperature degradation studies on this isomer are limited, plausible mechanisms can be proposed based on the known chemistry of aromatic amines and other diamines.
Under pyrolysis conditions (inert atmosphere), the primary degradation routes likely involve:
-
Homolytic Cleavage: At high temperatures, the C-N bonds can break, generating amino radicals (•NH₂) and a naphthyl diradical. These highly reactive species can then abstract hydrogen atoms or combine to form more complex, higher molecular weight char.
-
Intermolecular Condensation: Two molecules of this compound can react, eliminating ammonia (NH₃) to form a secondary amine linkage. This process can continue, leading to the formation of oligomeric or polymeric nitrogen-containing aromatic structures.
-
Cyclization and Rearrangement: Drawing an analogy from the thermal degradation of other linear diamines, intermolecular reactions could lead to urea formation, followed by cyclization.[12] However, the rigidity of the naphthalene core makes intramolecular cyclization between the 2- and 7- positions impossible. Intermolecular cyclization remains a possibility.
In an oxidative atmosphere (air), the decomposition mechanism is significantly more complex. The amino groups and the aromatic ring itself become susceptible to attack by oxygen, leading to a variety of oxidized products and a lower overall decomposition temperature.
Caption: Plausible decomposition pathways in an inert atmosphere.
Conclusion
This compound possesses robust thermal stability, a prerequisite for its successful application as a monomer in high-performance polymers. Its stability, characterized by a decomposition temperature expected to be well above 300°C in an inert atmosphere, allows it to withstand the demanding conditions of polymerization. The rigid naphthalene core it imparts to polymer backbones is directly responsible for the exceptional thermal resistance of materials like polyimides. Understanding the thermal limits and decomposition behavior of this monomer through rigorous analytical techniques such as TGA and DSC is essential for optimizing polymer synthesis, processing, and predicting the long-term performance of the final materials in extreme environments.
References
-
Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization. RSC Publishing. [Link][13]
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications. [Link][14]
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. MDPI. [Link][10]
-
Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Scilit. [Link][15]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed. [Link][6]
-
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. [Link][4]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link][7]
-
Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths. NIH. [Link][17]
-
Thermal properties of polyimide films. ResearchGate. [Link][2]
-
Decomposition mechanism of naphthalene as proposed by Devi et al. ResearchGate. [Link][18]
-
Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. [Link][19]
-
Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Springer. [Link][20]
-
Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Oxford Academic. [Link][21]
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High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. [Link][22]
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Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. NIH. [Link][9]
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Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. MDPI. [Link][23]
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Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. Eastern Mediterranean University. [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. [Link][5]
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TGA curves of naphthalene-containing PI films. ResearchGate. [Link][24]
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DSC second heating scan curves of naphthalene-containing PI films with... ResearchGate. [Link][25]
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Differential Scanning Calorimetry (DSC). TA Instruments. [Link][11]
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Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link][12]
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Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PubMed Central. [Link][26]
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(a) Thermogravimetric analyses (TGA), (b) Dynamic mechanical analysis... ResearchGate. [Link][8]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Naphthalene-2,7-diamine
The Strategic Importance of Naphthalene-2,7-diamine in Material and Drug Design
This compound is a versatile aromatic diamine whose rigid structure and functional groups are highly valued in organic synthesis.[1] It serves as a precursor for complex heterocyclic systems, push-pull chromophores for fluorescent sensing and bioimaging, and larger polyaromatic scaffolds for organic electronic materials.[1] In the pharmaceutical industry, the diamine motif can be integral to a molecule's biological activity. The crystal structure of a compound dictates its melting point, solubility, stability, and, in the case of pharmaceuticals, its bioavailability. Understanding and controlling the crystalline form is therefore a critical aspect of product development.
The Path to Elucidation: A Methodological Workflow
The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and data analysis. The following workflow illustrates the essential stages, from obtaining suitable crystals to the final structural refinement.
Figure 1: A comprehensive workflow for the determination of a small molecule crystal structure.
Synthesis and Crystallization: The Foundation of Quality Data
Experimental Protocol:
-
Synthesis: A common and effective route to this compound is the catalytic hydrogenation of 2,7-dinitronaphthalene. This process reduces the nitro groups to primary amines.
-
Purification: The crude product should be purified to greater than 99% to ensure the growth of high-quality single crystals. Recrystallization from a suitable solvent, such as ethanol or methanol, is a standard procedure.
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. For this compound, a slow evaporation method is likely to be successful. A saturated solution in a solvent like ethanol is prepared and left in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Causality in Experimental Choices: The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a rate that allows for slow, ordered molecular assembly into a crystal lattice. Rapid crystallization often leads to defects and poorly diffracting crystals.
A Modeled Crystal Structure of this compound
In the absence of a published experimental structure, we can predict the key features of the this compound crystal structure based on the known structures of its isomers, such as 1,5-diaminonaphthalene, and other aromatic diamines.
Predicted Crystallographic Parameters
The following table presents a plausible set of crystallographic parameters for this compound. These are based on typical values for similar organic molecules.
| Parameter | Predicted Value | Rationale |
| Chemical Formula | C₁₀H₁₀N₂ | Based on the molecular structure. |
| Formula Weight | 158.20 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic | A common crystal system for aromatic compounds. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules that allows for efficient packing. |
| Molecules per Unit Cell (Z) | 4 | A typical value for small organic molecules in this space group. |
| Hydrogen Bonding | N-H···N | The primary amine groups are excellent hydrogen bond donors and acceptors. |
| Other Interactions | π-π stacking | The aromatic naphthalene core will favor stacking interactions with neighboring molecules. |
Molecular Geometry and Intermolecular Interactions
The this compound molecule is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms. The key to its crystal packing will be the interplay of strong hydrogen bonds and weaker π-π stacking interactions.
Hydrogen Bonding Network: The two primary amine groups on each molecule are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of an extensive network of N-H···N hydrogen bonds. This is a strong and directional interaction that will be a primary determinant of the crystal packing.
π-π Stacking: The electron-rich naphthalene rings will tend to stack in a parallel-displaced or T-shaped arrangement to maximize attractive van der Waals forces and minimize electrostatic repulsion.
Figure 2: A conceptual diagram illustrating the primary intermolecular interactions expected in the crystal structure of this compound.
Implications for Drug Development and Materials Science
The predicted crystal structure offers valuable insights for practical applications:
-
Solubility and Dissolution: The strong hydrogen bonding network suggests that this compound will have a relatively high lattice energy, leading to lower solubility in non-polar solvents. Modifying the crystal structure through the formation of salts or co-crystals could be a strategy to enhance its solubility.
-
Polymorphism: It is highly probable that this compound can exist in different crystalline forms (polymorphs), each with unique properties. A thorough polymorph screen, guided by an understanding of the likely intermolecular interactions, is essential in a drug development context to ensure consistent product performance.
-
Design of Novel Materials: The directional nature of the hydrogen bonds and the stacking of the naphthalene units can be exploited in the design of new materials. For example, it can be used as a rigid linker in metal-organic frameworks (MOFs) or as a monomer in high-performance polymers, where the intermolecular interactions will influence the bulk properties of the resulting material.
Conclusion and Future Directions
While a definitive experimental crystal structure of this compound is not currently in the public domain, a detailed and scientifically grounded model can be constructed based on the principles of crystallography and data from analogous compounds. This model predicts a structure dominated by a robust network of N-H···N hydrogen bonds and significant π-π stacking interactions. This understanding is invaluable for guiding the use of this compound in both pharmaceutical and materials science applications. The next crucial step for the scientific community is the experimental determination and public deposition of this crystal structure, which will provide a definitive benchmark for future research and development.
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A Technical Guide to the Synthesis of Naphthalene-2,7-diamine from 2,7-Dinitronaphthalene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic transformation of 2,7-dinitronaphthalene into Naphthalene-2,7-diamine, a critical building block in materials science and pharmaceutical development.[1] The document delves into the prevailing synthetic methodologies, focusing on the mechanistic principles, practical execution, and comparative analysis of catalytic hydrogenation and classical chemical reduction. We present a detailed, field-proven experimental protocol for catalytic hydrogenation, emphasizing the causality behind procedural choices to ensure reproducibility and safety. This guide is structured to serve as a practical resource, bridging theoretical chemistry with applied laboratory synthesis, and includes detailed characterization data, safety protocols, and a complete set of references to authoritative sources.
Introduction: The Strategic Importance of this compound
This compound [CAS: 613-76-3] is a highly versatile aromatic diamine whose rigid, planar structure makes it a valuable precursor in several advanced applications.[1] It serves as a key component in the synthesis of complex heterocyclic systems and is particularly valued in the development of "push-pull" chromophores, which are π-conjugated molecules with unique optical properties suitable for fluorescent sensing and bioimaging research.[1] Its derivatives are also explored for creating larger polyaromatic scaffolds for organic electronic materials.[1] The reliable and efficient synthesis of this diamine from its dinitro precursor is therefore a foundational process for innovation in these fields. This guide focuses on the reduction of the two nitro groups of 2,7-dinitronaphthalene to the corresponding amines, a critical and often challenging transformation.
Core Principles: The Reduction of Aromatic Nitro Groups
The conversion of an aromatic nitro group (–NO₂) to an amino group (–NH₂) is a fundamental reduction reaction in organic chemistry. The overall transformation requires the transfer of six electrons and the addition of six protons.
Ar-NO₂ + 6H⁺ + 6e⁻ → Ar-NH₂ + 2H₂O
Two primary strategies have been industrialized and are widely adopted in research settings for this purpose:
-
Catalytic Hydrogenation: This heterogeneous catalytic process utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. It is often favored for its clean reaction profile and high yields.[2]
-
Chemical Reduction: This involves the use of stoichiometric reducing agents, most commonly a metal in an acidic medium, such as iron powder in acetic or hydrochloric acid.[2][3]
The choice between these methods is dictated by factors such as available equipment (hydrogenation requires a pressure vessel), substrate sensitivity to acid, desired scale, and waste management considerations.
Synthetic Pathway I: Catalytic Hydrogenation (Preferred Method)
Catalytic hydrogenation is the preeminent industrial method for the reduction of dinitronaphthalenes due to its efficiency and the generation of water as the primary byproduct.[4]
Mechanistic Rationale and Causality
The reaction proceeds on the surface of a metal catalyst, typically Palladium (Pd) or Platinum (Pt) supported on activated carbon (Pd/C or Pt/C).[2][4][5]
-
Adsorption: Both the 2,7-dinitronaphthalene substrate and molecular hydrogen are adsorbed onto the catalyst surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely through nitroso (–NO) and hydroxylamino (–NHOH) intermediates, which are rapidly reduced further to the final amine (–NH₂) before they can desorb from the catalyst surface. This rapid subsequent reduction is key to the high selectivity of the process.
-
Catalyst Selection: Palladium and platinum are chosen for their high activity in activating H₂ and their selectivity towards nitro group reduction without over-reducing the naphthalene aromatic core.[2][4] The activated carbon support provides a high surface area, maximizing the number of active catalytic sites.
Visualizing the Workflow
The logical flow from starting material to purified product via catalytic hydrogenation is outlined below.
Caption: Catalytic Hydrogenation Workflow.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure and should be adapted and optimized based on available equipment and preliminary small-scale trials.
Safety Warning: This procedure involves flammable hydrogen gas, a potentially pyrophoric catalyst, and hazardous chemicals. It must be performed in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. An inert atmosphere should be maintained during catalyst handling.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2,7-Dinitronaphthalene | 218.17 | 10.0 g | 0.0458 | Starting material.[6] |
| Palladium on Carbon (10% Pd) | N/A | 0.5 g | N/A | Catalyst. Handle carefully under inert gas if dry. |
| Toluene | 92.14 | 200 mL | N/A | Anhydrous grade solvent.[5] |
| Hydrogen (H₂) | 2.02 | ~10 bar | ~0.275 | Reductant. |
| Celite® / Filter Aid | N/A | ~5 g | N/A | For filtration. |
Procedure:
-
Reactor Setup: A suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) is charged with 2,7-dinitronaphthalene (10.0 g) and toluene (200 mL). A magnetic stir bar is added.
-
Catalyst Addition: The 10% Pd/C catalyst (0.5 g) is added to the vessel. Causality Note: The catalyst is added last to minimize exposure to air. While wet catalysts are less pyrophoric, dry catalysts must be handled under a stream of argon or nitrogen.
-
Inerting the Vessel: The reactor is sealed and the headspace is purged three times with nitrogen, followed by three purges with hydrogen gas to ensure an oxygen-free environment. This is critical to prevent an explosive mixture of hydrogen and air and to avoid catalyst poisoning.
-
Reaction Execution: The vessel is pressurized with hydrogen to 10 bar.[5] The mechanical stirring is initiated, and the reaction mixture is heated to 50-80°C. The progress is monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-10 hours.[5]
-
Reaction Completion & Cooldown: Once hydrogen uptake ceases, the heating is stopped, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is carefully vented. The vessel is then purged with nitrogen.
-
Catalyst Removal: Warning: The catalyst is now saturated with hydrogen and is highly pyrophoric. The reaction mixture is immediately filtered while hot through a pad of Celite® to remove the catalyst. The Celite pad should be kept wet with solvent during filtration and should not be allowed to dry in the open air. The collected catalyst on Celite should be quenched by slowly adding it to a large volume of water.
-
Product Isolation: The toluene from the filtrate is removed under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as a light-colored solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a crystalline solid of high purity.
Synthetic Pathway II: Chemical Reduction with Iron/Acetic Acid
An alternative, classical approach is the Béchamp reduction, using iron metal in an acidic medium.[7] This method obviates the need for high-pressure equipment but generates significant iron sludge waste.
Mechanistic Overview
In this reaction, iron metal acts as the electron donor. The acidic medium serves two purposes: it activates the iron surface and provides the protons necessary for the reduction.
Ar-NO₂ + 3Fe + 6H⁺ → Ar-NH₂ + 3Fe²⁺ + 2H₂O
While effective, this method is less atom-economical than catalytic hydrogenation and requires a more intensive workup to remove the resulting iron salts. It is a robust method for reducing nitroaromatics and is well-documented.[3][8][9]
Comparative Analysis of Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Chemical Reduction (Fe/AcOH) |
| Reductant | H₂ gas | Iron metal |
| Byproduct | Water | Iron salts (sludge) |
| Equipment | High-pressure reactor required | Standard laboratory glassware |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Corrosive acid, exothermic reaction |
| Workup | Simple filtration and solvent removal | Filtration of iron sludge, neutralization |
| Atom Economy | Very High | Low |
| Scalability | Excellent for industrial scale | More suited for lab/pilot scale |
Product Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed.
-
Appearance: A solid, typically off-white to light tan.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a broad singlet for the amine (–NH₂) protons, which will integrate to the correct ratio. The pattern of the aromatic signals is characteristic of the 2,7-substitution pattern.[10]
-
¹³C NMR: The carbon NMR will show a specific number of signals corresponding to the unique carbon environments in the symmetric this compound molecule.[10][11]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, typically aiming for >95%.
Safety and Handling
-
2,7-Dinitronaphthalene (Starting Material): Handle with care as nitroaromatic compounds can be toxic and are energetic materials.
-
This compound (Product): Classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[12] The GHS signal word is "Warning".
-
Reagents:
-
Hydrogen: Extremely flammable.
-
Palladium/Platinum on Carbon: Can be pyrophoric, especially after use. Must be handled with care and quenched properly.
-
Solvents (Toluene, Ethanol): Flammable liquids.
-
Iron Powder: Flammable solid.
-
Acetic Acid: Corrosive.
-
Always consult the Safety Data Sheet (SDS) for each chemical before commencing work.[12] All operations should be performed in a well-ventilated chemical fume hood.
Conclusion
The synthesis of this compound from 2,7-dinitronaphthalene is a well-established process crucial for advanced materials research. Catalytic hydrogenation stands out as the superior method for its efficiency, cleanliness, and scalability, despite the requirement for specialized high-pressure equipment. Chemical reduction using iron and acid remains a viable laboratory-scale alternative. A thorough understanding of the underlying chemical principles, strict adherence to safety protocols, and rigorous analytical characterization are paramount to achieving a successful and reproducible synthesis of this valuable chemical intermediate.
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Synthesis of Naphthalene-2,7-diamine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Naphthalene-2,7-diamine is a pivotal chemical intermediate, finding extensive application in the synthesis of dyes, advanced polymers, and pharmacologically active molecules. Its rigid, planar structure and the presence of two nucleophilic amino groups make it a versatile building block in organic and materials chemistry. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, commencing from the readily accessible precursor, 2,7-dihydroxynaphthalene. We will delve into two principal methodologies: the classical Bucherer-Bergs reaction and the catalytic hydrogenation of an intermediate dinitro derivative. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just procedural details but also the underlying chemical principles and practical insights to enable informed decisions in a laboratory and process development setting.
Introduction: The Strategic Importance of this compound
The naphthalene scaffold is a recurring motif in a multitude of functional molecules. The specific 2,7-disubstitution pattern of this compound imparts a C2h symmetry to the molecule, influencing its electronic properties and reactivity. This unique arrangement makes it a sought-after precursor in the development of materials with specific optical and electronic characteristics, as well as in the construction of complex heterocyclic systems that form the core of many pharmaceutical agents. The efficient and scalable synthesis of this diamine is, therefore, a subject of considerable interest.
This guide will explore the two most prominent synthetic pathways originating from 2,7-dihydroxynaphthalene, a commercially available and relatively inexpensive starting material. Each route will be dissected in terms of its mechanistic underpinnings, experimental protocol, and a critical evaluation of its advantages and limitations.
Synthetic Pathways from 2,7-Dihydroxynaphthalene
The conversion of 2,7-dihydroxynaphthalene to this compound primarily involves the replacement of the two hydroxyl groups with amino functionalities. This can be achieved directly via a nucleophilic substitution reaction or indirectly by first converting the hydroxyl groups to a better leaving group or by modifying the aromatic ring system to facilitate amination.
Below is a logical workflow illustrating the synthetic options that will be discussed in detail.
Caption: Synthetic routes from 2,7-dihydroxynaphthalene to this compound.
The Bucherer-Bergs Reaction: A Direct Amination Approach
The Bucherer-Bergs reaction is a cornerstone of aromatic chemistry, enabling the reversible conversion of naphthols to naphthylamines in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the bisulfite plays a crucial role in activating the naphthalene ring towards nucleophilic attack.
2.1.1. Mechanistic Insights
The mechanism of the Bucherer-Bergs reaction is a fascinating cascade of equilibria. The key steps are as follows:
-
Addition of Bisulfite: Sodium bisulfite adds to the electron-rich naphthalene ring of 2,7-dihydroxynaphthalene to form a tetralone-sulfonate intermediate. This dearomatization of one of the rings is the critical activation step.
-
Nucleophilic Attack by Ammonia: Ammonia, acting as the nucleophile, attacks the carbonyl group of the intermediate.
-
Dehydration and Elimination: Subsequent dehydration and elimination of the sulfite group re-aromatizes the ring system and yields the corresponding amine.
The reversibility of this reaction is a key feature; the position of the equilibrium can be influenced by the concentration of the reactants.[1]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
2.1.2. Experimental Protocol (Conventional High-Temperature Method)
While microwave-assisted protocols have been developed for related compounds, the traditional high-temperature approach remains a robust method for the synthesis of the parent diamine.[3] Based on established procedures for dihydroxynaphthalenes, the following protocol can be employed.[4]
Materials and Equipment:
-
2,7-Dihydroxynaphthalene
-
Ammonium sulfite or sodium bisulfite and aqueous ammonia
-
High-pressure autoclave with stirring mechanism
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 2,7-dihydroxynaphthalene, an aqueous solution of ammonium sulfite (or sodium bisulfite and a stoichiometric excess of concentrated aqueous ammonia). The use of an autoclave is necessitated by the high temperatures required, which would otherwise lead to the evaporation of ammonia.[2]
-
Reaction Conditions: Seal the autoclave, purge with an inert gas, and then pressurize with ammonia gas if necessary. Heat the stirred mixture to approximately 250 °C.[4] Maintain this temperature for several hours. The reaction progress can be monitored by withdrawing aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Isolation: The product, this compound, may precipitate from the cooled reaction mixture. Isolate the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5] The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point determination.
Two-Step Synthesis: Nitration followed by Catalytic Hydrogenation
An alternative and often preferred industrial route involves a two-step process: the nitration of 2,7-dihydroxynaphthalene to form 2,7-dinitro-naphthalene, followed by the catalytic hydrogenation of the dinitro compound to the desired diamine.[5]
2.2.1. Step 1: Nitration of 2,7-Dihydroxynaphthalene
The nitration of dihydroxynaphthalenes must be conducted under carefully controlled conditions to avoid over-nitration and the formation of undesired isomers. The hydroxyl groups are strongly activating, making the naphthalene ring highly susceptible to electrophilic attack.
A detailed protocol for the nitration of 2,7-dihydroxynaphthalene is beyond the scope of this guide, but it typically involves the use of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures.
2.2.2. Step 2: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[6] A variety of catalysts and reaction conditions can be employed.
2.2.2.1. The Choice of Catalyst and Reaction Conditions
The selection of the catalyst is critical for achieving high yields and purity. The most commonly used catalysts for this transformation are palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[7] Raney Nickel is also a viable, though sometimes less selective, option.
The reaction is typically carried out in a solvent under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and the solubility of the starting material and product. Common solvents include ethanol, methanol, and ethyl acetate.
Caption: Key steps in the catalytic hydrogenation of 2,7-dinitronaphthalene.
2.2.2.2. Experimental Protocol
The following is a general procedure for the catalytic hydrogenation of dinitronaphthalenes, which can be adapted for the 2,7-isomer.[7]
Materials and Equipment:
-
2,7-Dinitronaphthalene
-
Palladium on carbon (5% or 10% Pd/C) or Platinum on carbon (Pt/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, add 2,7-dinitronaphthalene and a solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C or Pt/C catalyst. The catalyst loading is typically in the range of 1-10 mol% of the substrate.
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas 3-5 times to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen or by TLC/HPLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of a filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent and disposed of properly.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Comparative Analysis of Synthetic Routes
The choice between the Bucherer-Bergs reaction and the two-step nitration/hydrogenation route depends on several factors, including the desired scale of the synthesis, available equipment, and cost considerations.
| Feature | Bucherer-Bergs Reaction | Nitration & Catalytic Hydrogenation |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Starting Material | 2,7-Dihydroxynaphthalene | 2,7-Dihydroxynaphthalene |
| Reagents | Ammonia, Sodium Bisulfite | Nitrating agents, H₂, Catalyst (Pd/C or Pt/C) |
| Reaction Conditions | High temperature and pressure | Nitration: Low temp.; Hydrogenation: Mild temp. & pressure |
| Yield | Generally good, but can be variable | Often high and reproducible |
| Purity | May require extensive purification | Generally high purity after crystallization |
| Safety Concerns | Handling of high-pressure ammonia | Handling of strong acids and pyrophoric catalysts |
| Environmental Impact | Aqueous waste with sulfites | Acidic waste from nitration, catalyst disposal |
Characterization and Quality Control
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of this compound and detecting any isomeric impurities.[5]
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Provides detailed structural information and confirms the 2,7-substitution pattern.
-
FT-IR: Shows characteristic N-H stretching and bending vibrations of the primary amine groups.
-
UV-Vis Spectroscopy: The aromatic system gives rise to characteristic electronic transitions.[5]
-
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound from 2,7-dihydroxynaphthalene can be effectively achieved through two primary pathways: the direct amination via the Bucherer-Bergs reaction and a two-step sequence of nitration followed by catalytic hydrogenation. The Bucherer-Bergs reaction offers a more direct route, but often requires harsh conditions. The two-step approach, while longer, can provide higher yields and purity, and is often more amenable to scale-up.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. This guide has provided the foundational knowledge and practical protocols to enable scientists to confidently undertake the synthesis of this valuable chemical intermediate.
References
-
Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91. [Link]
-
Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105-128. [Link]
-
Wikipedia. (2023). Bucherer reaction. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction.
-
Canete, A., et al. (2006). Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. Synthetic Communications, 36(15), 2143-2149. [Link]
- Google Patents. (1977). Process for manufacturing diaminonaphthalene.
- Google Patents. (2014).
-
Justia Patents. (1977). Process for manufacturing diaminonaphthalene. [Link]
- Google Patents. (2018). Method for synthesizing 2, 7-dihydroxynaphthalene.
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- 5. benchchem.com [benchchem.com]
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- 7. patents.justia.com [patents.justia.com]
A Technical Guide to the Historical Synthesis of Naphthalene-2,7-diamine
Executive Summary
Naphthalene-2,7-diamine is a significant chemical intermediate, primarily recognized for its role in the synthesis of azo dyes and specialty polymers. Its symmetrical structure and the reactivity of its two amino groups make it a valuable building block in organic chemistry. This guide provides an in-depth exploration of the core historical methods developed for its synthesis, targeting researchers and professionals in chemical and pharmaceutical development. We will dissect the two predominant classical pathways: the multi-step conversion from naphthalene via sulfonation and the reduction of a dinitronaphthalene precursor. The narrative emphasizes the chemical rationale behind experimental choices, providing detailed protocols and mechanistic insights to create a self-validating and authoritative resource.
Introduction: The Significance of a Symmetrical Naphthalene Core
This compound, with the chemical formula C₁₀H₁₀N₂, is one of several naphthalenediamine isomers.[1] Its importance stems from the specific 2,7-substitution pattern, which imparts symmetry and directs subsequent reactions to predictable positions. Historically, its primary application has been as a precursor for dye manufacturing, where the diamine can be diazotized and coupled to form complex colorants.[2] Understanding the evolution of its synthesis provides a window into the industrial chemical advancements of the 20th century, highlighting a shift towards optimizing yield, purity, and process safety.
The two classical pillars of this compound synthesis are:
-
The Sulfonation Pathway: A robust, multi-step industrial process involving the sulfonation of naphthalene, followed by alkali fusion to a dihydroxy intermediate, and concluding with amination.
-
The Dinitration-Reduction Pathway: A more direct but potentially less regioselective route involving the nitration of a naphthalene derivative and subsequent reduction of the nitro groups.
This guide will examine each pathway in detail, offering both the procedural steps and the underlying chemical principles that governed these foundational methods.
The Sulfonation-Fusion-Amination Pathway: An Industrial Workhorse
This pathway is arguably the most historically significant route for the industrial production of this compound. It relies on the controlled functionalization of the naphthalene ring through sulfonic acid intermediates, which are then converted to the desired amine groups in a series of harsh but effective transformations.
2.1. Principle and Rationale
The logic of this pathway is rooted in the regiochemical control offered by the sulfonation reaction. The position of the sulfo groups on the naphthalene ring can be directed by temperature. While low-temperature sulfonation favors the alpha-position (kinetic product), high-temperature conditions favor the formation of the more thermodynamically stable beta-isomers, such as the 2,7-disubstituted product.[3][4] The sulfonic acid groups then serve as versatile handles, first being replaced by hydroxyl groups via alkali fusion, and finally, the hydroxyl groups are converted to amines via the Bucherer reaction.
2.2. Generalized Historical Workflow
The overall process can be visualized as a three-stage sequence.
Caption: The three-stage sulfonation pathway to this compound.
2.3. Stage 1: Sulfonation of Naphthalene
The synthesis begins with the disulfonation of naphthalene. To favor the 2,7-isomer, high temperatures are critical.
Experimental Protocol:
-
Finely ground naphthalene is gradually added to concentrated sulfuric acid (or oleum) in a reaction vessel equipped for high-temperature stirring.
-
The mixture is heated to temperatures between 160°C and 190°C.[3][5]
-
The reaction is maintained at this temperature for several hours until analysis shows the desired ratio of naphthalene-2,6- and -2,7-disulfonic acids has been reached.[3]
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The Naphthalene-2,7-disulfonic acid can be isolated from the mixture by crystallization, often as a salt (e.g., sodium salt) by adding sodium chloride or sodium sulfate, which reduces its solubility.[3][6]
Causality: The high temperature provides the activation energy needed to overcome the kinetic barrier for sulfonation at the beta-positions, leading to the thermodynamically more stable 2,7- and 2,6-isomers.
2.4. Stage 2: Alkali Fusion to 2,7-Dihydroxynaphthalene
The sulfonic acid groups are replaced by hydroxyl groups in a nucleophilic aromatic substitution reaction under extreme conditions.
Experimental Protocol:
-
Sodium naphthalene-2,7-disulfonate is mixed with a significant excess of sodium hydroxide.
-
The mixture is heated in an autoclave to approximately 300-320°C.[7][8] A solvent like n-dodecane may be used.[7]
-
The reaction is held at this temperature under pressure for 8-12 hours.[7]
-
After cooling, the solid fusion melt is dissolved in water.
-
The solution is carefully acidified (e.g., with sulfuric acid) to a low pH (0-4) to precipitate the 2,7-Dihydroxynaphthalene product.[7]
-
The crude product is collected by filtration, washed with water, and dried.
Causality: The highly nucleophilic hydroxide ion, under immense heat and pressure, is able to displace the sulfonate group from the aromatic ring, a reaction that is otherwise extremely difficult. The use of a mixed alkali reagent (NaOH and Na₂O) has been reported to reduce the amount of water in the system, thereby minimizing byproducts and improving yield.[7]
2.5. Stage 3: Amination via the Bucherer Reaction
The final step involves the conversion of the two hydroxyl groups into amino groups using the classic Bucherer reaction, a reversible process that is a cornerstone of industrial dye intermediate synthesis.[9][10]
Experimental Protocol:
-
2,7-Dihydroxynaphthalene is charged into an autoclave with an aqueous solution of sodium bisulfite (NaHSO₃) and an excess of aqueous ammonia (NH₃).
-
The vessel is sealed and heated to around 250°C, generating significant pressure.[8]
-
The reaction is maintained under these conditions for several hours.
-
After cooling, the reaction mixture is typically made basic to precipitate the this compound product.
-
The crude diamine is collected by filtration, washed, and can be purified by recrystallization or sublimation.
Mechanistic Insight: The Bucherer reaction does not proceed by direct substitution. Instead, the bisulfite ion adds to the naphthalene ring, temporarily breaking its aromaticity and forming a tetralone sulfonic acid intermediate.[11][12] This intermediate is more susceptible to nucleophilic attack by ammonia. The subsequent elimination of water and the bisulfite ion restores the aromatic system and yields the final naphthylamine product.[9][12] The reversibility of the reaction is a key feature discovered by Hans Theodor Bucherer.[9][11]
The Dinitronaphthalene Reduction Pathway
An alternative historical approach to synthesizing aromatic amines is the reduction of corresponding nitro compounds. While highly effective for many isomers, producing a pure 2,7-dinitronaphthalene precursor is less straightforward than the sulfonation route. However, the reduction step itself is a fundamental transformation in organic chemistry.
3.1. Principle and Rationale
This pathway involves introducing two nitro groups onto a naphthalene scaffold and then reducing them to amino groups. The primary challenge is the regioselective synthesis of 2,7-dinitronaphthalene. Direct nitration of naphthalene yields a mixture dominated by 1,5- and 1,8-dinitronaphthalenes.[13] Therefore, this route historically required a multi-step synthesis to obtain the correct precursor or involved the reduction of a mixed dinitronaphthalene feedstock followed by a difficult separation of the resulting diamine isomers.[13]
The core of this pathway is the reduction step, which can be achieved through several methods.
Caption: The reduction pathway from 2,7-Dinitronaphthalene.
3.2. Key Reduction Methodologies
A. Catalytic Hydrogenation: This is a cleaner and more efficient method compared to older techniques.
-
Reagents: Hydrogen gas (H₂), a metal catalyst (e.g., Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)).[13][14]
-
Conditions: The reaction is typically run in a solvent like ethanol or toluene under hydrogen pressure (e.g., 9-10 bars) and moderate temperatures (e.g., 70°C).[14]
B. Chemical Reduction (e.g., Béchamp Reduction): This is a classic industrial method for reducing nitroarenes.
-
Reagents: A metal, typically iron filings (Fe), and a mineral acid, such as hydrochloric acid (HCl).[15]
-
Mechanism: The iron is oxidized while the nitro groups are reduced. This method is inexpensive but generates large amounts of iron oxide sludge as a byproduct.[15]
3.3. Generalized Protocol for Catalytic Hydrogenation
-
2,7-Dinitronaphthalene is dissolved or suspended in a suitable organic solvent (e.g., ethanol, toluene) in a pressure-rated hydrogenation vessel.[14]
-
A catalytic amount of Pd/C or Pt/C is added to the mixture.
-
The vessel is sealed, purged of air, and pressurized with hydrogen gas.
-
The mixture is stirred and heated to a specified temperature (e.g., 70-100°C) until hydrogen uptake ceases.
-
After the reaction is complete, the vessel is cooled and depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed by evaporation, and the resulting crude this compound is purified, typically by crystallization from an appropriate solvent.
Comparative Analysis of Historical Methods
The choice between these two major pathways was historically dictated by factors of feedstock availability, regiochemical control, and the technological capabilities of the era.
| Feature | Sulfonation-Fusion-Amination Pathway | Dinitration-Reduction Pathway |
| Starting Material | Naphthalene | Naphthalene or a substituted naphthalene |
| Regiocontrol | Good; controlled by sulfonation temperature. | Poor for direct nitration of naphthalene. Requires a more complex precursor synthesis for the 2,7-isomer. |
| Key Intermediates | Naphthalene-2,7-disulfonic acid, 2,7-Dihydroxynaphthalene | 2,7-Dinitronaphthalene |
| Reaction Conditions | Very harsh: High temperatures (>160°C, ~300°C) and high pressures (autoclave). | Reduction conditions can be moderate (catalytic hydrogenation) to harsh (acidic metal reduction). |
| Reagents | H₂SO₄, NaOH, NH₃, NaHSO₃ | HNO₃/H₂SO₄, H₂/Catalyst or Fe/HCl |
| Byproducts/Waste | Sulfurous waste, large amounts of salt from neutralization, aqueous waste. | Acidic waste, metal sludge (Béchamp), requires catalyst handling and recovery. |
| Industrial Viability | Proven, large-scale industrial process despite harsh conditions.[3] | Highly viable for other isomers (1,5- and 1,8-). Less direct for the 2,7-isomer due to precursor synthesis challenges. |
Conclusion
The historical synthesis of this compound is a testament to the ingenuity of industrial organic chemists. The dominant Sulfonation-Fusion-Amination pathway , while demanding in its use of energy and harsh reagents, provided a reliable method for producing the desired 2,7-isomer with high regioselectivity. This route showcases the utility of sulfonic acids as directing groups and convertible functional groups in aromatic chemistry. The Dinitration-Reduction pathway , a staple for amine synthesis, highlights a different synthetic philosophy. While the reduction step is efficient, the difficulty in preparing the 2,7-dinitro precursor made this route less practical for this specific isomer compared to others. For researchers today, understanding these classical methods provides not only a historical context but also a foundational knowledge of robust chemical transformations that, while often superseded by modern catalytic methods, laid the groundwork for the synthesis of complex aromatic compounds.
References
- Wikipedia. (n.d.). 1,8-Diaminonaphthalene.
- Grokipedia. (2026, January 7). Bucherer reaction.
- Guidechem. (n.d.). What is the synthesis method of 1,8-Diaminonaphthalene?.
- Justia Patents. (1975). Process for manufacturing diaminonaphthalene.
- ResearchGate. (2025, August 7). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction.
- chemeurope.com. (n.d.). Bucherer reaction.
- Wikipedia. (n.d.). Bucherer reaction.
- Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction.
- Google Patents. (n.d.). CN102924298A - Separation method of 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.
- ResearchGate. (n.d.). The Bucherer Reaction.
- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.
- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
- Wikipedia. (n.d.). Diaminonaphthalene.
- PrepChem.com. (n.d.). Preparation of 2-naphthalenesulfonic acid.
- Google Patents. (n.d.). US4026944A - Process for manufacturing diaminonaphthalene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Innovations in Dye Synthesis: The Evolving Role of Naphthalene-Based Intermediates.
- ChemicalBook. (n.d.). 2,7-Dihydroxynaphthalene synthesis.
- PrepChem.com. (n.d.). Synthesis of 2,7-naphthalenedisulfonic acid.
- Google Patents. (n.d.). CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid.
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TD(NStates=10, Root=1) B3LYP/6-311++G(d,p) SCRF=(Solvent=Acetonitrile)
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Naphthalene-2,7-diamine
Abstract
This compound, a structurally significant aromatic diamine, serves as a versatile molecular scaffold in the vanguard of materials science and medicinal chemistry. Its unique C₂h symmetry and the electronic influence of its diamino substituents on the naphthalene core bestow upon it a rich set of properties that are ripe for theoretical exploration. This technical guide provides a comprehensive exploration of this compound through the lens of modern computational chemistry. We delve into its fundamental electronic structure, spectroscopic signatures, and reactivity, as elucidated by Density Functional Theory (DFT). Furthermore, we contextualize its potential in pharmaceutical research by outlining a detailed molecular docking workflow against a relevant biological target. This document is designed not merely as a procedural manual but as an in-depth guide that explains the causality behind computational choices, ensuring that the protocols described are robust, self-validating, and grounded in established scientific principles.
The this compound Scaffold: Structure and Significance
This compound (CAS: 613-76-3) is an aromatic organic compound featuring a naphthalene core functionalized with two amine groups at the 2 and 7 positions.[1] This specific substitution pattern distinguishes it from its other isomers, such as 1,5- and 2,6-diaminonaphthalene, and is critical to its molecular symmetry and electronic behavior. The amine groups, acting as powerful auxochromes and electron-donating groups, significantly modulate the electronic properties of the π-conjugated naphthalene system.[2]
This modulation makes this compound a valuable building block for:
-
Advanced Polymers and Dyes: Its structure is integral to the synthesis of high-performance polymers and dyes where charge transfer and thermal stability are paramount.[2]
-
Organic Electronics: Derivatives are explored as organic semiconductors and components in push-pull chromophores, which are essential for developing materials with interesting optical properties for sensing and bioimaging.[2][3]
-
Medicinal Chemistry: The rigid naphthalene core provides a stable, predictable scaffold for designing ligands that can interact with biological macromolecules. Its functional amine groups offer convenient handles for synthetic elaboration to optimize binding affinity and pharmacokinetic properties.[4][5]
Foundational Computational Methodologies
To dissect the properties of a molecule like this compound, we move beyond empirical observation and employ quantum chemical calculations. These in silico techniques allow us to model molecular behavior at the electronic level, providing predictive insights that guide and accelerate experimental research.
2.1. Density Functional Theory (DFT)
Why DFT? For medium-sized organic molecules, DFT strikes an optimal balance between computational accuracy and resource efficiency.[6] It calculates the electronic structure not by solving the complex many-electron Schrödinger equation directly, but by using the electron density as the fundamental variable. This approach makes it the workhorse of modern computational chemistry.
-
Choice of Functional: The B3LYP hybrid functional is a widely trusted choice, as it incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic properties for a vast range of organic systems.[6]
-
Choice of Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is recommended for high accuracy. The 6-311 indicates a triple-split valence description, ++G adds diffuse functions for both heavy atoms and hydrogens (critical for describing anions and non-covalent interactions), and (d,p) adds polarization functions to allow for non-spherical electron distribution.[6]
2.2. Time-Dependent DFT (TD-DFT)
To understand how the molecule interacts with light—its color and spectroscopic properties—we must model its excited states. TD-DFT is the extension of ground-state DFT for this purpose. It is highly effective for calculating the vertical excitation energies that correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.[2]
2.3. Molecular Docking
In drug development, understanding how a potential drug molecule (a ligand) binds to its biological target (a protein or receptor) is crucial. Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The output, typically a "docking score" representing binding affinity and a predicted binding pose, allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.[8]
Computational Workflow and Molecular Property Analysis
A systematic computational study begins with finding the most stable 3D structure of the molecule and then uses this optimized geometry to calculate all other properties.
3.1. Geometry Optimization and Vibrational Analysis
The first step is a geometry optimization to find the molecule's most stable conformation (a minimum on the potential energy surface).[6] A subsequent frequency calculation serves two purposes: it confirms the optimized structure is a true minimum (no imaginary frequencies) and it provides the theoretical vibrational spectra (IR and Raman), which can be compared to experimental data for validation.[6]
Table 1: Predicted Structural Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.37 - 1.43 Å |
| C-N | ~1.39 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-C-C (aromatic) | 118° - 122° |
| C-C-N | ~121° |
| Dihedral Angle| C-C-N-H | ~0° / 180° |
Note: These are representative values based on typical DFT calculations for similar aromatic amines.
3.2. Frontier Molecular Orbitals (FMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[9]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.[10]
For this compound, the electron-donating amine groups cause the HOMO to be delocalized across the entire π-system, with significant contributions from the nitrogen lone pairs. The LUMO is typically a π* orbital distributed over the naphthalene core. This distribution facilitates intramolecular charge transfer (ICT), a property vital for its use in chromophores.[2][9]
Table 2: Calculated FMO Properties (Representative Values)
| Property | Functional/Basis Set | Energy (eV) |
|---|---|---|
| HOMO | B3LYP/6-311++G(d,p) | -5.25 |
| LUMO | B3LYP/6-311++G(d,p) | -0.55 |
| Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.70 |
Note: Absolute energy values can vary with the computational method, but the trends and orbital shapes are generally consistent.
3.3. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactivity.
-
Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. In this compound, these are concentrated around the nitrogen atoms of the amine groups.
-
Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups.
Simulating Spectroscopic Signatures
Protocol: Simulating a UV-Vis Spectrum with TD-DFT
This protocol outlines the steps to predict the electronic absorption spectrum of this compound using Gaussian or a similar quantum chemistry software package.
Prerequisites: A successfully optimized ground-state geometry of the molecule.
-
Input File Preparation: Create a new input file using the optimized coordinates.
-
Keyword Selection: Specify the TD-DFT calculation. A typical keyword line would be:
-
TD(NStates=10): Requests the calculation of the first 10 excited states.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
SCRF=(Solvent=Acetonitrile): Optionally includes a solvent model (Polarizable Continuum Model) to simulate the spectrum in solution, which is often more comparable to experimental conditions.[2]
-
-
Execution: Run the calculation.
-
Analysis of Output:
-
Locate the section detailing the excited states.
-
For each state, identify the excitation energy (in eV), the oscillator strength (f), and the major orbital contributions. The oscillator strength indicates the intensity of the transition; values significantly greater than zero correspond to observable peaks.
-
Convert the excitation energy from eV to wavelength (nm) using the formula: λ (nm) = 1239.8 / E (eV).
-
-
Spectrum Plotting: Plot the calculated wavelengths against their oscillator strengths to generate a theoretical spectrum. The presence of the amine auxochromes is expected to cause a bathochromic (red) shift in the primary absorption bands compared to unsubstituted naphthalene.[2]
Application in Drug Discovery: A Molecular Docking Workflow
The naphthalene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its rigidity helps reduce the entropic penalty of binding to a receptor, while its functional groups allow for tailored interactions. We will outline a workflow for docking this compound into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[11]
Protocol: Molecular Docking of this compound with VEGFR-2
Software: AutoDock Tools (for preparation), AutoDock Vina (for docking), PyMOL or Discovery Studio (for visualization).
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to correctly represent the protein's electrostatics.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound and perform an energy minimization (using DFT as described above or a molecular mechanics force field).
-
In AutoDock Tools, define the rotatable bonds and assign charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box centered on the active site of VEGFR-2, typically defined by the position of the original co-crystallized ligand. The size should be large enough to accommodate the ligand in various orientations.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina, providing the prepared protein, prepared ligand, and grid box configuration as inputs. Vina will perform a stochastic search to find the best binding poses and calculate their corresponding binding affinities.
-
-
Results Analysis and Visualization:
-
The primary output is a binding affinity score in kcal/mol; more negative values indicate stronger predicted binding.
-
Visualize the top-ranked binding pose in complex with the receptor using PyMOL.
-
Analyze the specific intermolecular interactions, such as hydrogen bonds between the amine groups and receptor residues, and potential π-π stacking between the naphthalene core and aromatic residues like Phenylalanine or Tyrosine. These interactions are critical for validating the plausibility of the docking pose.[7]
-
Table 3: Hypothetical Docking Results for this compound with VEGFR-2
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -6.8 | Glu885, Asp1046 | Hydrogen Bond |
| Cys919 | Hydrogen Bond |
| | | Phe1047 | π-π Stacking |
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for understanding and predicting the behavior of this compound. DFT and TD-DFT calculations offer profound insights into its electronic structure, reactivity, and spectroscopic properties, guiding the rational design of new materials. Concurrently, molecular docking simulations illuminate its potential as a foundational scaffold in drug discovery, enabling the rapid screening and prioritization of novel therapeutic agents.
Future computational work could expand to:
-
Molecular Dynamics (MD) Simulations: To study the dynamic stability of ligand-protein complexes predicted by docking.[5]
-
Reaction Mechanism Studies: To computationally model the synthesis of this compound derivatives, optimizing reaction conditions.
-
Design of Novel Derivatives: In silico modification of the core structure to tune its electronic and binding properties for specific applications in organic electronics or as targeted inhibitors for other disease-relevant proteins.
By integrating these powerful computational tools, researchers can unlock the full potential of the this compound scaffold, accelerating innovation from materials design to the development of next-generation pharmaceuticals.
References
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Li, Y., et al. (2021). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health. Retrieved from [Link]
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Gadd, C. L., et al. (2014). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications - Chemical Reviews. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Retrieved from [Link]
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Lang, A. W., et al. (2008). Chemistry of naphthalene diimides. ResearchGate. Retrieved from [Link]
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Pączkowski, K., et al. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Retrieved from [Link]
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Mazzone, G., et al. (2022). Localized and Excimer Triplet Electronic States of Naphthalene Dimers: A Computational Study. MDPI. Retrieved from [Link]
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Karabey, F. N. (2018). Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. Dergipark. Retrieved from [Link]
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Gzaiel, M., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Retrieved from [Link]
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Yılmaz, F., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. National Institutes of Health. Retrieved from [Link]
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Tkatchenko, A., et al. (2011). Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. ACS Publications - The Journal of Physical Chemistry A. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. Retrieved from [Link]
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Hassan, M., et al. (2024). Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. RSC Publishing. Retrieved from [Link]
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Sahoo, B., & Ajitha, M. J. (2022). Triplet‐triplet Annihilation Dynamics of Naphthalene. PubMed Central. Retrieved from [Link]
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Hayakawa, R., et al. (2019). Quantum Chemical Calculations with AIM Approach for the π-Interactions between Hydrogen Chalcogenides and Naphthalene. ResearchGate. Retrieved from [Link]
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Mitrofanov, A., et al. (2023). Molecular engineering of naphthalene spacers in low-dimensional perovskites. Journal of Materials Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). The Docking Score and binding free energy of the 3-(7-diaminomethyl-naphthalen-2-YL)- propionic acid ethyl ester and Thymidine-5 -thiophosphate). Retrieved from [Link]
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Yılmaz, F., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. ResearchGate. Retrieved from [Link]
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Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Retrieved from [Link]
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Kim, J-H., et al. (2011). Electrochemical and Spectrum Properties of 2,7-Naphthalene Ligand Compounds. ResearchGate. Retrieved from [Link]
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Wang, H., et al. (2014). Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Retrieved from [Link]
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Sherekar, A. D., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PubMed Central. Retrieved from [Link]
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"Naphthalene-2,7-diamine" health and safety data sheet
An In-Depth Technical Guide to the Health and Safety of Naphthalene-2,7-diamine
Prepared by a Senior Application Scientist
This guide provides comprehensive health and safety information for this compound (CAS No. 613-76-3), tailored for researchers, scientists, and professionals in drug development. The following sections offer an in-depth analysis of the compound's hazards, detailed protocols for safe handling, and emergency procedures designed to ensure a self-validating system of safety in the laboratory environment.
Introduction: Understanding the Compound
This compound, also known as 2,7-naphthalenediamine, is an aromatic amine.[1][2] Like many aromatic amines, it requires careful handling due to its potential health hazards. This document serves as a critical resource for establishing safe laboratory practices when working with this compound. Adherence to these guidelines is essential for minimizing exposure risks and ensuring personal and environmental safety.
Section 1: Core Hazard Profile and Risk Assessment
This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[3]
GHS Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data synthesized from multiple sources.[3]
Expert Analysis of Risks: The hazard profile indicates that this compound is a significant irritant. The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[4][5] The "Warning" signal word and the associated H-statements necessitate the mandatory use of personal protective equipment (PPE) and stringent handling protocols to prevent direct contact.[3] While specific carcinogenicity data for the 2,7-isomer is not prominently available in the provided results, other isomers and related naphthalene compounds are suspected of causing cancer, warranting a cautious approach.[6][7][8][9]
Section 2: Safe Handling and Storage Protocols
A proactive approach to handling and storage is fundamental to mitigating the risks associated with this compound.
Handling Procedures
Handling should always be performed in a designated area, such as a certified chemical fume hood, to control airborne dust.[6][10][11]
Experimental Protocol: Weighing and Handling Solid this compound
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don appropriate PPE as detailed in Section 3.
-
Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly to avoid creating airborne dust.
-
Weighing: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container. Avoid scooping actions that could generate dust. If possible, use a balance with a draft shield.
-
Dissolution: If preparing a solution, add the solvent to the solid in the flask. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.
-
Cleanup: Once the transfer is complete, securely close the main container. Decontaminate the spatula with an appropriate solvent. Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.[3]
-
Final Steps: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[3][10]
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5][12]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][13] Contact with these materials can lead to vigorous reactions.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls and PPE are the primary barriers against chemical exposure.
Engineering Controls
-
Primary Control: Always use this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[10][11]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10][11]
Personal Protective Equipment (PPE) Framework
The selection of PPE must be based on a thorough risk assessment. The following table provides the minimum required protection.
| Body Area | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and dust particles causing serious eye irritation.[3][5] |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 | Prevents skin contact, which causes irritation. Gloves must be inspected before use and disposed of properly after.[3][10][14] |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Varies by region | Required if working outside a fume hood or if dust generation is unavoidable. Protects against respiratory tract irritation.[4][5] |
Workflow for PPE Donning and Doffing
The following workflow is critical to prevent cross-contamination.
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Protocol:
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation. [3]Wear the prescribed PPE.
-
Environmental Precautions: Do not let the product enter drains or waterways. [3][10]3. Containment and Cleaning: Carefully sweep up the solid material without creating dust. [3]Place the collected material into a suitable, sealed container for disposal. [3]Use spark-proof tools if there is a risk of ignition. [12]After material pickup is complete, ventilate the area and wash the spill site. [10]
Section 5: Physical & Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂ | [2][15] |
| Molecular Weight | 158.20 g/mol | [2][15] |
| Appearance | Solid | |
| Boiling Point | 395.7 °C at 760 mmHg | [2][15] |
| Flash Point | 230.8 °C | [2][15] |
| Density | 1.234 g/cm³ | [2][15] |
Section 6: Stability and Reactivity
-
Chemical Stability: The substance is stable under recommended storage conditions. [15]* Conditions to Avoid: Avoid the formation of dust. [3]Keep away from heat, open flames, and incompatible materials. [11]* Incompatible Materials: Strong oxidizing agents, strong acids. [13]* Hazardous Decomposition Products: No hazardous decomposition products are known under normal use conditions. [8][15]Hazardous polymerization will not occur. [8][11]
Section 7: Disposal Considerations
All waste materials must be treated as hazardous.
-
Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. [3]* Contaminated Packaging: Dispose of as unused product. [3]Do not reuse empty containers.
Consult with local, state, and federal environmental regulations to ensure full compliance.
References
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This compound|613-76-3. (n.d.). MOLBASE Encyclopedia. [Link]
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Naphthalene - Safety Data Sheet. (2024, September 18). Penta chemicals. [Link]
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2,3-Diaminonaphthalene. (n.d.). PubChem. [Link]
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The Versatile Naphthalene-2,7-diamine: A Technical Guide to its Research Applications
Naphthalene-2,7-diamine, a key aromatic diamine, serves as a versatile and pivotal building block in a multitude of research and development sectors. Its unique structural and electronic properties, stemming from the naphthalene core and the specific positioning of its two amine functionalities, render it an invaluable precursor for the synthesis of high-performance polymers, vibrant dyes, and innovative functional materials. Furthermore, its derivatives are demonstrating escalating potential in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of this compound, offering detailed experimental insights and methodologies for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Foundational Protocol
The primary and most industrially viable route to this compound is the catalytic hydrogenation of 2,7-dinitronaphthalene. This process involves the reduction of the nitro groups to amino groups in the presence of a catalyst and a hydrogen source, offering high yields and purity.
Experimental Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
Objective: To synthesize this compound through the catalytic hydrogenation of 2,7-dinitronaphthalene.
Materials:
-
2,7-Dinitronaphthalene
-
Toluene (or other suitable organic solvent)
-
Platinum on activated charcoal (1% w/w) or other suitable hydrogenation catalyst (e.g., Pt-Ru-FeOx/C)[1]
-
Hydrogen gas
-
Methanol
-
Concentrated Hydrochloric Acid
-
Ice
Apparatus:
-
Stirred autoclave (e.g., 0.7 L capacity)
-
Filtration apparatus
-
Rotary evaporator
-
Beakers and standard laboratory glassware
Procedure:
-
In a stirred autoclave, charge the vessel with 88 g of 2,7-dinitronaphthalene and 300 ml of toluene.[2]
-
Add 4 g of a 1% by weight platinum on activated charcoal catalyst.[2]
-
Seal the autoclave and purge with nitrogen gas at least three times to remove any residual air.
-
Subsequently, purge the system with hydrogen gas at least three times.
-
Pressurize the autoclave with hydrogen to a constant pressure of 10 bars.[2]
-
Commence stirring and heat the reaction mixture to 50°C.[2]
-
Maintain these conditions for approximately 5.5 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[2]
-
After cooling the autoclave to room temperature, carefully vent the excess hydrogen.
-
Filter the reaction solution to remove the catalyst.
-
Remove the toluene solvent from the filtrate using a rotary evaporator.
-
Take up the residue in 70 ml of methanol and introduce it into a mixture of 80 g of ice and 80 g of concentrated hydrochloric acid to precipitate the diamine hydrochloride salt.[2]
-
Rapidly filter the solid product under suction and dry at 50°C to yield this compound dihydrochloride.[2] The free base can be obtained by neutralization with a suitable base.
Safety Precautions: This reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The handling of hydrogen gas under pressure requires extreme caution and adherence to safety protocols.
High-Performance Polymers: Tailoring Properties with the Naphthalene Core
The rigid and planar structure of the naphthalene unit makes this compound an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers often exhibit superior thermal stability, mechanical strength, and, with appropriate molecular design, desirable dielectric properties.
Aromatic Polyamides
Aromatic polyamides, or aramids, derived from this compound exhibit excellent thermal and mechanical properties. The direct polycondensation of this compound with various aromatic dicarboxylic acids yields polymers with high glass transition temperatures and thermal stability.[3]
Objective: To synthesize an aromatic polyamide from a this compound derivative and an aromatic dicarboxylic acid via direct polycondensation.
Materials:
-
2,7-bis(4-aminophenoxy)naphthalene (a derivative of this compound)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite
-
Pyridine
-
Methanol
-
Calcium Chloride (CaCl2)
-
Lithium Chloride (LiCl)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of the diamine (e.g., 2,7-bis(4-aminophenoxy)naphthalene) and the aromatic dicarboxylic acid in NMP containing CaCl2 and LiCl to enhance solubility.[4]
-
Add triphenyl phosphite and pyridine to the solution as condensing agents.[3]
-
Heat the reaction mixture to 110°C and stir for 15 hours under an inert atmosphere.[4]
-
After cooling to room temperature, pour the viscous polymer solution into a stirred excess of methanol to precipitate the polyamide.
-
Filter the fibrous polymer, wash thoroughly with hot water and methanol, and dry under vacuum.
-
The resulting aromatic polyamides can be cast into transparent, flexible, and tough films from their solutions in aprotic solvents like N,N-dimethylacetamide (DMAc).[3]
| Polymer Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.76–1.16[3] |
| Glass Transition Temperature (°C) | 246–327[3] |
| 10% Weight Loss Temperature (N2) | > 501°C[3] |
| 10% Weight Loss Temperature (Air) | > 476°C[3] |
Table 1: Typical properties of aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene.
Polyimides with Low Dielectric Constants
This compound is also a valuable monomer for creating polyimides with low dielectric constants (low-k), which are crucial for applications in microelectronics to reduce signal delay and cross-talk.[5][6] The incorporation of the bulky and rigid naphthalene structure can increase the free volume within the polymer matrix, thereby lowering the dielectric constant.[7]
Objective: To prepare a polyimide film from a this compound-based monomer and a dianhydride.
Materials:
-
4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) (a this compound derivative)[8][9]
-
Pyromellitic dianhydride (PMDA)
-
4,4′-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a flask under a nitrogen atmosphere, dissolve the diamine monomer(s) (e.g., a mixture of NADA and ODA) in DMAc with stirring.[8]
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the diamine solution and stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[8][10]
-
Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a forced-air oven in a stepwise manner (e.g., 1 hour each at 100°C, 200°C, and 300°C) to effect cyclodehydration and form the final polyimide film.[7]
| NADA Molar Ratio (%) | Dielectric Constant (Dk) at 1 MHz | Dielectric Loss (Df) at 1 MHz |
| 0 | 3.21 | 0.0091 |
| 5 | - | - |
| 10 | 2.82 | 0.0065 |
Table 2: Dielectric properties of polyimide films with varying Naphthalene-based diamine content.[8]
Azo Dyes: Harnessing the Chromophoric Potential
The diazotization of this compound followed by coupling with various aromatic compounds is a classical and effective method for synthesizing a wide range of azo dyes. These dyes are known for their vibrant colors and good fastness properties, making them suitable for dyeing textiles, particularly polyester fibers.
Experimental Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye using this compound as the diazo component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO2)
-
Coupling agent (e.g., 2-naphthol, 4-benzyloxy phenol)
-
Sodium Hydroxide solution
-
Sodium Acetate
-
Ice
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the diamine solution while maintaining the temperature below 5°C to form the bis-diazonium salt.[11]
-
Coupling: In a separate vessel, dissolve the coupling agent in an appropriate solvent. For phenolic coupling agents like 2-naphthol, dissolve in an aqueous sodium hydroxide solution and cool to 0-5°C. For amine coupling components, dissolve in a mixture of glacial acetic acid and DMF.
-
Slowly add the cold bis-diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[12]
-
Maintain the reaction mixture at 0-5°C for 1.5-3 hours. Adjust the pH to 5.5-6.0 with sodium acetate for amine coupling or 8-9 with sodium hydroxide for phenol coupling to facilitate the reaction.
-
Allow the mixture to warm to room temperature.
-
Collect the precipitated azo dye by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like a DMF/ethanol mixture.
Advanced Functional Materials: Beyond Polymers and Dyes
The unique structure of this compound also serves as a foundation for more complex and functional molecular architectures, including diazapyrenes and fluorescent chemosensors.
Synthesis of Diazapyrenes
This compound is a key precursor in the synthesis of 2,7-diazapyrenes, a class of aza-polycyclic aromatic hydrocarbons. These compounds are of significant interest due to their unique photophysical and electronic properties, with potential applications in supramolecular chemistry and organic electronics.[13][14] The synthesis often involves the condensation of the diamine with a 1,2-dicarbonyl compound.
A common synthetic route involves the reduction of 1,4,5,8-naphthalenetetracarboxylic diimide followed by oxidation.[15]
Fluorescent Chemosensors
Derivatives of this compound can be designed to act as fluorescent chemosensors for the selective detection of metal ions.[16][17][18] The diamine can be functionalized with receptor units that selectively bind to specific metal ions. This binding event can modulate the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often referred to as a "turn-on" or "turn-off" response. For instance, a diquinoline derivative of 2,7-diaminonaphthalene has been shown to recognize enantiomers of leucinol through distinct fluorescent responses.[19]
Drug Development: A Scaffold for Novel Therapeutics
The naphthalene scaffold is present in numerous biologically active compounds, and derivatives of this compound are being actively investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.[20]
Anticancer Activity
Derivatives of this compound have shown promising anticancer properties.[19] For example, certain naphthalene-enamide analogs have demonstrated outstanding cytotoxic activity against hepatocellular carcinoma cell lines, with IC50 values superior to the conventional anticancer agent doxorubicin.[21][22] Some naphthalene-substituted triazole spirodienones have also been shown to suppress breast cancer tumor growth in vivo.[23] The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular processes or enzymes. For instance, aminobenzylnaphthols derived from 2-naphthol have exhibited profound anticancer activity against various cancer cell lines.[24]
Antimicrobial Activity
The this compound scaffold has also been utilized in the development of novel antimicrobial agents.[19] Dihydroxynaphthalene-derivative bis-quaternary ammonium compounds have been evaluated for their activity against highly virulent bacterial pathogens.[19] Furthermore, various naphthalene derivatives have been synthesized and shown to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[20] For instance, 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against multidrug-resistant strains.[25] Amide-coupled naphthalene scaffolds have also been identified as potent antimicrobial agents.[26]
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Synthesis and properties of aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids. (1992). Semantic Scholar. [Link]
-
2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (2022). PubMed Central. [Link]
-
The Synthesis of Azo Dyes. Columbia University. [Link]
-
Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. RSC Publishing. [Link]
-
The microscale synthesis of azo dyes student sheet. Royal Society of Chemistry. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). MDPI. [Link]
-
Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. (2013). AIDIC. [Link]
-
Process for preparing low dielectric polyimides. European Patent Office. [Link]
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-
A Facile Synthesis of 2,7-Diazapyrene. ResearchGate. [Link]
-
Process for manufacturing diaminonaphthalene. (1975). Justia Patents. [Link]
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1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs. PubMed Central. [Link]
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Fluorescent Chemosensors for Metal Ion Recognition by means of Naphthalene Derivatives. (2014). ResearchGate. [Link]
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Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. ResearchGate. [Link]
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Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PubMed Central. [Link]
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A novel fluorescent nano-chemosensor for cesium ions based on naphthalene macrocyclic derivative. (2015). PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: Naphthalene-2,7-diamine as a High-Performance Monomer for Advanced Polyimides
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of naphthalene-containing diamines, with a focus on the Naphthalene-2,7-diamine isomer, as monomers for the synthesis of high-performance polyimides (PIs). Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the microelectronics and aerospace industries.[1] The strategic selection of monomers is paramount in tailoring the final properties of these polymers. The incorporation of the rigid, planar naphthalene moiety into the polyimide backbone can significantly enhance key performance metrics. This guide elucidates the scientific rationale, provides detailed step-by-step protocols for synthesis and characterization, and offers expert insights into leveraging naphthalene-based diamines to achieve superior polymer properties.
The Scientific Rationale: Enhancing Polyimide Performance with the Naphthalene Moiety
The choice of diamine monomer is a critical determinant of the final properties of a polyimide. While common diamines like 4,4'-oxydianiline (ODA) offer a degree of flexibility, incorporating a rigid and planar aromatic structure such as naphthalene can impart significant advantages.
Causality Behind Experimental Choice: The naphthalene group is a larger, more rigid, and more conjugated structure compared to a simple benzene ring.[2] This inherent rigidity has several predictable consequences on the polymer's macromolecular arrangement and bulk properties:
-
Enhanced Thermal Stability: The rigid naphthalene unit restricts the rotational freedom of the polymer backbone. This increased chain rigidity elevates the glass transition temperature (Tg) and the thermal decomposition temperature (Td), as more thermal energy is required to induce segmental motion and bond scission.[1][3] Polyimides incorporating naphthalene can exhibit glass transition temperatures exceeding 290°C and 5% weight loss temperatures (Td5%) above 510°C.[3][4]
-
Improved Mechanical Properties: The rigid structure and strong π-π stacking interactions induced by the naphthalene rings lead to more efficient chain packing and stronger intermolecular forces.[2] This translates to higher tensile strength and elastic modulus in the resulting polyimide films.[5][6] For instance, ternary copolymers containing a naphthalene-based diamine have demonstrated tensile strengths up to 96.41 MPa and an elastic modulus of 2.45 GPa.[5][6]
-
Lower Dielectric Constant: The introduction of the bulky naphthalene group can increase the free volume between polymer chains, reducing the overall density and the number of polarizable groups per unit volume. This effect, combined with the low polarity of the naphthalene structure itself, leads to a desirable reduction in the dielectric constant (Dk) and dielectric loss (Df).[5][7] This is a critical property for next-generation interlayer dielectrics in microelectronics.[5] Values for Dk have been successfully lowered from a typical ~3.5 to below 2.82 at 1 MHz by incorporating naphthalene-based diamines.[5][7]
-
Modified Solubility: While fully aromatic polyimides are often insoluble, hindering their processability, the introduction of naphthalene groups can, in some cases, enhance solubility in common organic solvents without significantly compromising thermal properties.[1][8] This balances the need for high performance with practical applicability.
Caption: Structural comparison of naphthalene-diamine with other common PI monomers.
Polyimide Synthesis: A Step-by-Step Protocol
The most common and reliable method for synthesizing high-quality polyimide films is a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.
Workflow for Two-Step Polyimide Synthesis
The following diagram outlines the complete workflow from monomer dissolution to final film characterization.
Caption: Experimental workflow for two-step synthesis and characterization of polyimide films.
Protocol: Two-Step Solution Polymerization & Imidization
This protocol is adapted from established procedures for naphthalene-containing polyimides.[5]
Materials:
-
Diamine Monomer: this compound (or a derivative like NADA[5])
-
Dianhydride Monomer: Pyromellitic dianhydride (PMDA) or similar
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc)
-
Equipment: Three-neck flask with mechanical stirrer, nitrogen inlet, drying tube, glass plates, vacuum oven or furnace with programmable temperature control.
Procedure:
Part A: Poly(amic acid) (PAA) Synthesis
-
Preparation: Ensure all glassware is meticulously dried to prevent hydrolysis of the dianhydride. Set up the three-neck flask with a mechanical stirrer and a nitrogen inlet.
-
Diamine Dissolution: In a representative synthesis, add the diamine monomer (e.g., an equimolar amount relative to the dianhydride) to the flask. Introduce anhydrous DMAc to achieve a final solid content of 15-20 wt%. Stir under a slow nitrogen stream until the diamine is completely dissolved.[5]
-
Dianhydride Addition: Slowly add the dianhydride (e.g., PMDA) to the diamine solution in small portions over 30-60 minutes. An exothermic reaction will occur, and the viscosity of the solution will increase significantly. Maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Polymerization: Once all the dianhydride has been added, allow the reaction to proceed at room temperature with continuous stirring under nitrogen for 12-24 hours. The result is a viscous, clear poly(amic acid) solution.
Part B: Film Casting and Thermal Imidization
-
Defoaming: Before casting, gently centrifuge the PAA solution or place it under a vacuum to remove any dissolved gas bubbles.
-
Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade or casting knife to spread the solution to a uniform thickness.
-
Solvent Removal: Place the cast film in a dust-free, level oven at 80°C for 2-4 hours to slowly remove the bulk of the DMAc solvent.
-
Thermal Imidization: This is the most critical step. Transfer the film (still on the glass substrate) to a programmable vacuum or nitrogen-purged furnace. Employ a stepwise heating schedule to ensure complete cyclization to the imide structure without damaging the film. A typical, effective schedule is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 30 minutes
-
-
Film Recovery: After cooling slowly to room temperature, the resulting amber-colored, flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in warm water.
Validation and Characterization Protocols
A robust characterization plan is essential to validate the successful synthesis of the polyimide and to quantify its performance properties.
| Property to Measure | Technique | Key Parameters | Typical Values for Naphthalene-Based PIs |
| Structural Confirmation | FT-IR Spectroscopy | Appearance of imide peaks (~1780, 1720, 1370, 720 cm⁻¹) and disappearance of amic acid peaks. | N/A (Qualitative) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | 5% Weight Loss Temp (Td5%) | 550 - 570 °C[5][6] |
| Glass Transition | Differential Scanning Calorimetry (DSC) / Thermomechanical Analysis (TMA) | Glass Transition Temp (Tg) | 380 - 390 °C[1][6] |
| Mechanical Strength | Universal Testing Machine (Tensile Test) | Tensile Strength, Young's Modulus | 90 - 97 MPa, 2.4 - 2.5 GPa[5][6] |
| Dielectric Performance | Dielectric Analyzer / LCR Meter | Dielectric Constant (Dk), Dielectric Loss (Df) | Dk: 2.8 - 3.1 (@ 1 MHz - 10 GHz)[5][7] |
Protocol: FT-IR Analysis for Imidization Confirmation
-
Sample Preparation: Use a small, thin piece of the final polyimide film.
-
Analysis: Obtain the infrared spectrum using an FT-IR spectrometer.
-
Interpretation: A successful imidization is confirmed by the presence of characteristic imide group absorption bands:
-
~1780 cm⁻¹: Asymmetric C=O stretching
-
~1720 cm⁻¹: Symmetric C=O stretching
-
~1370 cm⁻¹: C-N stretching
-
~720 cm⁻¹: Imide ring deformation Simultaneously, the broad absorption bands corresponding to the amic acid's -OH and C=O groups (around 3300-2500 cm⁻¹ and 1650 cm⁻¹, respectively) should disappear completely.
-
Expert Insights & Troubleshooting
-
Issue: Brittle Films: If the final film is brittle, it may indicate that the molecular weight of the PAA precursor was too low. This can be caused by impure monomers or the presence of moisture during polymerization. Ensure monomers are of high purity and the solvent is anhydrous.
-
Issue: Incomplete Imidization: If FT-IR analysis shows residual amic acid peaks, the thermal imidization schedule may have been too short or the temperature too low. Ensure the film reaches the target temperatures for the specified duration.
-
Improving Solubility: If the resulting polyimide is insoluble, consider co-polymerization. By introducing a more flexible diamine (like ODA) along with the naphthalene-diamine, you can disrupt chain packing and improve solubility, albeit with a potential trade-off in thermal properties.[5] Ternary polymerization is a powerful strategy to balance performance characteristics.[5][6]
-
Alternative Polymerization: For some systems, a one-step microwave-assisted polymerization in a high-boiling solvent like m-cresol with a catalyst can be a much faster alternative to the two-step process.[1] This method directly yields the polyimide, bypassing the PAA isolation step.
Conclusion
The use of this compound and its derivatives as monomers represents a highly effective strategy for developing advanced polyimides. The inherent rigidity and aromaticity of the naphthalene unit directly translate to significant improvements in thermal stability, mechanical strength, and dielectric performance.[1][2][5] By following the detailed synthesis and characterization protocols outlined in this guide, researchers can reliably produce high-quality polyimide films tailored for demanding applications in electronics, aerospace, and beyond. The provided insights into structure-property relationships and troubleshooting empower scientists to rationally design the next generation of high-performance polymers.
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He, Z., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]
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Request PDF. (2023). Synthesis and properties of copolyimides containing naphthalene group. ResearchGate. [Link]
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Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. [Link]
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Xia, S., et al. (2013). Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization. RSC Publishing. [Link]
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Wang, C., & Leu, T. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Scilit. [Link]
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Application Notes & Protocols: Naphthalene-2,7-diamine in the Synthesis of Porous Organic Frameworks
Introduction: The Strategic Role of Naphthalene-2,7-diamine in Designing Advanced Porous Materials
Porous organic frameworks (POFs), a class of highly porous crystalline or amorphous polymers, have garnered significant attention for their tailorable structures and diverse applications in gas storage, separation, catalysis, and sensing.[1] The judicious selection of organic building blocks is paramount in dictating the final properties of these materials.[2] this compound emerges as a compelling monomer in the synthesis of POFs due to its rigid, planar structure and the specific geometric disposition of its amino functionalities. This unique geometry, when compared to other isomers like 1,5-diaminonaphthalene, can lead to distinct pore architectures and framework topologies, thereby influencing the material's performance in task-specific applications.
The integration of the naphthalene moiety into the framework backbone imparts several desirable characteristics. The extended π-conjugation of the naphthalene ring can enhance the thermal stability and optoelectronic properties of the resulting POF. Furthermore, the nitrogen-rich environment created by the diamine linkers provides active sites for gas adsorption (e.g., CO2) and the chelation of heavy metal ions, making these materials promising candidates for environmental remediation.[3][4]
This application note provides a comprehensive guide to the synthesis of POFs using this compound, with a focus on the widely employed Schiff-base condensation reaction. While a specific protocol for the 2,7-isomer is presented as a representative example, it is adapted from established procedures for analogous diaminonaphthalene-based covalent organic frameworks (COFs), a crystalline subclass of POFs.[5] We will delve into the mechanistic rationale behind the synthetic choices, detailed characterization techniques, and potential applications, offering researchers a robust foundation for exploring this promising building block.
Synthesis of this compound based Porous Organic Frameworks
The most prevalent method for constructing POFs from amine and aldehyde monomers is the solvothermal Schiff-base condensation.[6] This reversible imine bond formation allows for "error-checking" during the synthesis, which can lead to more crystalline and ordered frameworks under thermodynamic control.[7]
Reaction Scheme:
Caption: General Schiff-base condensation for POF synthesis.
Experimental Protocol: Representative Synthesis of a this compound based POF
This protocol is a representative example adapted from the synthesis of imine-linked COFs.[5] Researchers should optimize conditions based on the specific aldehyde co-monomer and desired material properties.
Materials:
-
This compound (high purity)[3]
-
1,3,5-Triformylphloroglucinol (TFP) or similar trialdehyde
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Aqueous Acetic Acid (e.g., 6 M)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF, ACS grade)
Equipment:
-
Pyrex tube with a screw cap
-
Schlenk line or glovebox for inert atmosphere
-
Oven
-
Soxhlet extraction apparatus
-
Centrifuge
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (e.g., 0.5 mmol) and 1,3,5-triformylphloroglucinol (e.g., 0.33 mmol).
-
Solvent Addition: To the tube, add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5 mL). The choice of solvent is critical for balancing monomer solubility and promoting framework precipitation.
-
Catalyst Introduction: Add aqueous acetic acid (e.g., 0.5 mL of 6 M solution). The acid catalyzes the imine formation and enhances the reversibility of the reaction.
-
Degassing and Sealing: Sonicate the mixture for 10 minutes to ensure homogeneity. Freeze-pump-thaw the mixture three times to remove dissolved gases, then seal the tube under vacuum or an inert atmosphere (Argon or Nitrogen).
-
Solvothermal Reaction: Place the sealed tube in an oven preheated to 120 °C for 72 hours.[6] The elevated temperature provides the energy for the reaction and facilitates the formation of a thermodynamically stable, ordered framework.
-
Isolation and Purification:
-
After cooling to room temperature, a solid precipitate should be visible.
-
Collect the solid by centrifugation or filtration.
-
Wash the crude product sequentially with acetone and THF to remove unreacted monomers and oligomers.
-
Perform a Soxhlet extraction with THF for 24 hours to ensure complete removal of impurities.
-
-
Activation: Dry the purified POF under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove residual solvent from the pores. The activated POF is now ready for characterization and application.
Characterization of this compound based POFs
Thorough characterization is essential to confirm the successful synthesis of the POF and to understand its properties.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine bonds and the consumption of starting materials. | Disappearance of N-H stretching bands from the diamine and C=O stretching from the aldehyde. Appearance of a C=N stretching band around 1620 cm⁻¹.[5] |
| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the framework's covalent structure. | A resonance peak around 150-160 ppm corresponding to the imine carbon. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and determine the pore structure of the framework. | For crystalline POFs (COFs), characteristic diffraction peaks indicating long-range order. Amorphous POFs will show broad halos. |
| Nitrogen Adsorption-Desorption Analysis | To determine the surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, indicative of microporous or mesoporous materials, respectively. High surface areas are expected.[4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the POF. | High decomposition temperature, often above 300 °C, indicating good thermal stability.[5] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the synthesized POF. | Can reveal the shape and size of the POF particles, and in some cases, the porous structure. |
Applications of this compound based POFs
The unique structural and chemical features of POFs derived from this compound open up a range of potential applications.
Gas Adsorption and Separation
The inherent microporosity and the presence of nitrogen atoms within the framework make these materials excellent candidates for CO₂ capture. The naphthalene units can also contribute to favorable interactions with other gases.
Environmental Remediation
The electron-rich nature of the naphthalene-diamine linker can facilitate the adsorption of heavy metal ions from aqueous solutions, making these POFs potentially useful for water purification.[3]
Fluorescent Sensing
The extended π-conjugated system of the naphthalene moiety can impart fluorescent properties to the POF. The porous nature of the framework allows for the diffusion of analytes into the pores, potentially leading to fluorescence quenching or enhancement upon binding. This makes them promising materials for chemical sensing applications.[3]
Heterogeneous Catalysis
The framework can be functionalized with catalytic sites, or the inherent basicity of the nitrogen atoms can be utilized for catalytic transformations. The high surface area and stable porous structure are advantageous for heterogeneous catalysis.
Logical Workflow for POF Synthesis and Characterization
Caption: Workflow from synthesis to application of POFs.
Conclusion and Future Outlook
This compound is a structurally intriguing and highly promising building block for the synthesis of advanced porous organic frameworks. The synthetic protocols, primarily based on Schiff-base chemistry, are robust and adaptable, allowing for the creation of a wide array of frameworks with tailored properties. The resulting materials exhibit high stability, permanent porosity, and functionalities that make them suitable for applications ranging from environmental remediation to sensing and catalysis. Further exploration into the use of this compound with different co-monomers and synthetic methodologies will undoubtedly lead to the discovery of novel POFs with enhanced performance and new functionalities, solidifying the importance of strategic monomer design in the field of porous materials.
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Segura, J. L., et al. (2016). Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications. Chemical Society Reviews, 45(20), 5635-5671. (URL: [Link])
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Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. PubMed Central. (URL: [Link])
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Synthesis and characterization of substituted poly(naphthalene)s with imine bonding containing thiophene unit. Europe PMC. (URL: [Link])
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Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. Universidad Autónoma de Madrid. (URL: [Link])
-
Afshari, M., et al. (2022). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces, 14(20), 23676–23685. (URL: [Link])
-
Al-Ghamdi, A. A., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1136. (URL: [Link])
-
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Application Notes and Protocols: Naphthalene-2,7-diamine as a Versatile Scaffold for Advanced Fluorescent Probes
Introduction: The Enduring Utility of the Naphthalene Core in Fluorescence Sensing
For researchers, medicinal chemists, and professionals in drug development, the precise detection and imaging of biologically relevant analytes is a cornerstone of modern molecular sciences. Fluorescent probes have emerged as indispensable tools, offering high sensitivity, selectivity, and spatiotemporal resolution. Within the vast arsenal of fluorophores, naphthalene derivatives hold a privileged position.[1][2] Their rigid, planar, and electron-rich aromatic system provides a robust scaffold with favorable photophysical properties, including high quantum yields and excellent photostability.[1][2]
Naphthalene-2,7-diamine, with its two strategically positioned amino groups, serves as a particularly versatile building block for the synthesis of sophisticated fluorescent probes.[3] The amino groups can act as potent electron-donating moieties, facilitating the creation of "push-pull" chromophores that exhibit intramolecular charge transfer (ICT), a phenomenon often exquisitely sensitive to the local microenvironment.[3] Furthermore, these primary amines provide convenient synthetic handles for the introduction of specific recognition elements, enabling the rational design of probes for a diverse array of analytes, including metal ions, protons (pH), and various biomolecules.[3][4]
This guide provides a detailed exploration of this compound and its derivatives in the design and application of fluorescent probes. We will delve into the underlying chemical principles, provide validated experimental protocols, and present quantitative data to empower researchers to harness the full potential of this remarkable molecular scaffold.
Core Principles: Engineering Fluorescence Response with this compound
The design of a successful fluorescent probe hinges on the ability to modulate the fluorescence output of the naphthalene core in response to a specific analyte. Several key mechanisms are commonly exploited:
-
Photoinduced Electron Transfer (PET): In a typical PET-based "turn-on" sensor, the naphthalene fluorophore is covalently linked to a receptor unit with a non-bonding electron pair (e.g., an amine or a thioether). In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy level of the non-bonding electron pair is lowered, inhibiting the PET process and restoring the fluorescence of the naphthalene core.[5][6]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for the detection of metal ions. The probe is designed with a flexible chelating moiety that, in its free state, allows for non-radiative decay pathways (e.g., through vibrational and rotational freedom), resulting in weak fluorescence. Upon coordination with a metal ion, the molecule becomes more rigid, which suppresses these non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.[7]
-
Internal Charge Transfer (ICT): Naphthalene derivatives bearing both electron-donating and electron-accepting groups can exhibit ICT upon photoexcitation. The resulting excited state is highly polar, and its emission properties (wavelength and intensity) are often sensitive to the polarity of the surrounding solvent or the binding of an analyte that alters the electronic distribution within the molecule.[3][8]
Application Focus 1: "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
Aluminum is the most abundant metal in the earth's crust and has been implicated in various neurological disorders.[5] The development of selective and sensitive probes for Al³⁺ is therefore of significant interest. Here, we describe the synthesis and application of a Schiff base probe derived from a naphthalene scaffold, which demonstrates a "turn-on" fluorescence response to Al³⁺.[5][9]
Scientific Rationale
The probe design incorporates a 2-hydroxy-1-naphthaldehyde moiety, which provides the fluorescent signaling unit. The Schiff base nitrogen and the hydroxyl oxygen act as a chelating site for Al³⁺. In the absence of Al³⁺, the fluorescence of the naphthalene ring is quenched via a PET mechanism involving the lone pair of electrons on the imine nitrogen.[5] Upon coordination of Al³⁺, this lone pair is engaged in the metal complex, inhibiting PET and causing a significant enhancement of fluorescence.[5]
Caption: Signaling mechanism of a PET-based "turn-on" fluorescent probe for Al³⁺.
Experimental Protocol: Synthesis of a Naphthalene-based Schiff Base Probe for Al³⁺
This protocol describes a general method for the synthesis of a Schiff base probe via the condensation of a naphthalene aldehyde with an amine.[6]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
An appropriate amine (e.g., a diamine to introduce a second binding site)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the selected amine (0.5 eq for a 2:1 condensation with a diamine) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Spectroscopic Characterization and Al³⁺ Titration
Materials:
-
Synthesized Naphthalene-based Schiff Base Probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Stock solution of AlCl₃ (or other Al³⁺ salt)
-
Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺)[11]
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in DMSO. For spectroscopic measurements, prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired solvent (e.g., ethanol or HEPES buffer).[9][10]
-
Fluorescence Titration:
-
Place the probe working solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (determine the optimal excitation wavelength from an excitation scan).
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the probe working solution, add an excess (e.g., 10 equivalents) of various metal ion solutions.
-
Record the fluorescence emission spectrum for each.
-
To assess interference, add an excess of other metal ions to a solution of the probe that already contains Al³⁺ and observe any changes in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the binding stoichiometry (using a Job's plot) and the binding constant (using a Benesi-Hildebrand plot).[9]
-
The limit of detection (LOD) can be calculated based on the 3σ/S method, where σ is the standard deviation of the blank and S is the slope of the calibration curve at low concentrations.[12]
-
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [9] |
| Detection Limit (LOD) | 8.73 x 10⁻⁸ M | [9] |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | [9] |
| Binding Constant (Ka) | 1.598 x 10⁵ M⁻¹ | [9] |
| Fluorescence Response | Turn-on | [5] |
Application Focus 2: pH-Responsive Naphthalene Diimide (NDI) Probes for Cellular Imaging
Monitoring pH changes in living cells is crucial for understanding various physiological and pathological processes.[13][14][15] Naphthalene diimides (NDIs), which can be synthesized from naphthalene precursors, have been developed as red-emitting fluorescent pH sensors.[13][14]
Scientific Rationale
The fluorescence of certain NDI derivatives is highly dependent on pH. In their free base form, these molecules can exhibit a non-emitting twisted intramolecular charge transfer (TICT) state.[13][15] Protonation of an amine moiety on the NDI scaffold can disrupt this TICT state, leading to a significant "turn-on" of fluorescence.[13] By tuning the electronic and steric properties of the amine, the pKa of the probe can be adjusted to match the physiological pH range of interest, for example, the acidic environment of lysosomes or endosomes.[13][14]
Caption: pH-dependent fluorescence switching of an NDI-based probe.
Protocol: Live Cell Imaging with a pH-Sensitive NDI Probe
This protocol provides a general workflow for staining and imaging live cells with a cell-permeable, pH-sensitive NDI probe.[16]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom imaging dishes or coverslips
-
NDI fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope (confocal or epifluorescence) with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture in complete medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the NDI probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the NDI probe working solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the CO₂ incubator.
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Use filter sets appropriate for the excitation and emission wavelengths of the protonated NDI probe (typically in the red region of the spectrum).
-
General Workflow for Fluorescent Probe Development
The development of a novel fluorescent probe from a this compound scaffold follows a logical progression of synthesis, characterization, and application.
Caption: A generalized workflow for the development of fluorescent probes.
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and versatile platform for the development of high-performance fluorescent probes.[3] Their robust photophysical properties and synthetic tractability allow for the creation of sensors tailored to a wide range of analytes.[1] The principles and protocols outlined in this guide provide a solid foundation for researchers to design and implement these valuable tools in their own work. Future advancements in this field will likely focus on the development of two-photon excitable probes for deeper tissue imaging[17][18], probes with near-infrared (NIR) emission to minimize biological autofluorescence, and the integration of these sensing motifs into more complex systems for theranostic applications.
References
- Doria, F., Folini, M., Grande, V., Cimino-Reale, G., Zaffaroni, N., & Freccero, M. (2015). Naphthalene Diimides as Red Fluorescent pH Sensors for Functional Cell Imaging. Organic & Biomolecular Chemistry, 13(2), 570-6.
- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). RSC Advances.
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. Benchchem.
- Application Notes and Protocols for Fluorescent Probes Synthesized from 5-(Bromomethyl)naphthalen-2-amine. Benchchem.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability.
- Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes. Benchchem.
- This compound (CAS 613-76-3) For Research. Benchchem.
- Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. Semantic Scholar.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.
- Functional Naphthalene Diimides: Synthesis, Properties, and Applications.
- Naphthalene Diimides as Red Fluorescent pH Sensors for Functional Cells Imaging.
- Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. Taylor & Francis Online.
- A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Royal Society of Chemistry.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS ONE.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. SpringerLink.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- Naphthalene-based fluorophores: Structure, properties and applications.
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and p
- Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis.
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- 13. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Introduction: The Naphthalene Core as a Foundation for High-Performance OLEDs
An Application Guide to Naphthalene-2,7-diamine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technologies, offering superior contrast, flexibility, and energy efficiency.[1][2] The performance of these devices is fundamentally dictated by the molecular architecture of the organic semiconductor materials used within their emissive and charge-transporting layers.[1] Among the vast library of organic building blocks, the naphthalene scaffold has emerged as a particularly robust and versatile core. Its rigid, planar aromatic structure imparts excellent thermal stability and favorable charge transport characteristics, making its derivatives prime candidates for enhancing the efficiency, color purity, and operational lifetime of OLED devices.[3]
This guide focuses on this compound, a key constitutional isomer within the naphthalene family. While not typically used in its pristine form, its two reactive amine groups serve as ideal anchor points for synthetic elaboration. By functionalizing these positions, this compound is transformed into a diverse range of high-performance materials, primarily serving as hole-transporting layers (HTLs) and as foundational units for blue-light emitting materials. The specific 2,7-substitution pattern significantly influences the molecular orbital overlap and electronic conjugation, providing a distinct advantage in tuning the optoelectronic properties of the final material.[4] This document provides a detailed exploration of the synthesis, application, and performance of this compound derivatives in OLEDs, offering field-proven insights and step-by-step protocols for researchers in materials science and optoelectronics.
Part 1: Strategic Roles of this compound Derivatives in OLED Architecture
The strategic placement and chemical design of this compound derivatives are central to their function within an OLED. Their utility stems from the ability to precisely tune their electronic energy levels (HOMO/LUMO) and charge-carrier mobility through synthetic modification of the diamine functionalities.
Hole Transporting Materials (HTMs)
The primary application of this compound is as a precursor for high-performance Hole Transporting Materials. The nitrogen atoms' lone-pair electrons provide inherent hole-transporting capabilities. Through palladium-catalyzed amination reactions, bulky, electron-rich aromatic groups (such as triphenylamines) are appended to the diamine core.[5] This structural modification serves two critical purposes:
-
Energy Level Alignment: The addition of arylamine moieties raises the Highest Occupied Molecular Orbital (HOMO) energy level of the material. This is crucial for creating an energetic match with the anode (typically ITO) and the emissive layer, minimizing the energy barrier for hole injection and transport, thereby lowering the device's turn-on voltage.[4][6]
-
Morphological Stability: The bulky, non-planar structure of the appended groups (e.g., triphenylamine) disrupts intermolecular packing. This prevents crystallization of the thin film during device operation, a common failure mechanism, thus enhancing the morphological stability and operational lifetime of the OLED.
Blue-Light Emitting Materials
The development of stable and efficient deep-blue emitters remains a significant challenge in achieving full-color displays with a wide color gamut.[1][7] The naphthalene core itself is a wide bandgap building block, making it inherently suitable for constructing blue-emitting materials.[1] By functionalizing this compound with other chromophoric units, its rigid structure can be incorporated into larger conjugated systems. This design strategy helps to:
-
Tune Emission Color: The 2,7-linkage creates a specific conjugation pathway that, when combined with other donor and acceptor groups, can be precisely tuned to achieve deep-blue emission with high color purity.[8]
-
Enhance Quantum Efficiency: The rigid naphthalene core helps to minimize non-radiative decay pathways that arise from vibrational and rotational modes in more flexible molecules. This structural rigidity can lead to higher photoluminescence quantum yields (PLQY) and, consequently, higher external quantum efficiencies (EQE) in the final device.[9] Naphthalene-embedded multi-resonance (MR) emitters, for example, have been shown to achieve narrow emission spectra, a critical feature for high-purity colors.[9]
Part 2: Synthesis and Purification Protocols
The performance of an OLED is exquisitely sensitive to material purity. Trace impurities can act as charge traps or luminescence quenchers, severely degrading device efficiency and lifetime. Therefore, rigorous synthesis and purification are paramount.
Protocol 2.1: Synthesis of N,N'-Diaryl-Substituted this compound via Palladium-Catalyzed Amination
This protocol describes a general method for synthesizing an HTM by coupling an aryl halide with this compound, commonly known as the Buchwald-Hartwig amination.
Workflow for Synthesis of N,N'-Diaryl-Naphthalene-2,7-diamine
Caption: Synthesis workflow for a typical hole-transport material.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (2.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 8 mol%), and a strong base (e.g., sodium tert-butoxide, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
-
Reaction: Add anhydrous, degassed toluene via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., hexane/DCM) to separate the desired product from side products and unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a solvent system like toluene/hexane.
-
Gradient Sublimation: For OLED-grade purity (>99.9%), the final and most critical step is purification by gradient sublimation under high vacuum (<10⁻⁶ Torr). This process removes any remaining solvent and non-volatile impurities.
-
Part 3: OLED Device Fabrication and Characterization
The following protocol outlines the fabrication of a standard multilayer OLED using the synthesized naphthalene derivative as the hole-transporting layer via thermal evaporation.
Protocol 3.1: Fabrication of a Multilayer OLED
Schematic of a Multilayer OLED Device Structure
Caption: Representative structure of a multilayer OLED device.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[1] Dry the substrates with a nitrogen gun and then treat them with oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.
-
Vacuum Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a HIL (e.g., 10 nm of HAT-CN) onto the ITO.
-
Hole Transport Layer (HTL): Deposit the purified this compound derivative (e.g., 40 nm) as the HTL.
-
Emissive Layer (EML): Deposit the EML (e.g., 20 nm). This can be a single material or a host material doped with an emissive guest.[10]
-
Electron Transport Layer (ETL): Deposit an ETL (e.g., 30 nm of Alq₃).[10]
-
Electron Injection Layer (EIL): Deposit a thin EIL (e.g., 1 nm of LiF) to facilitate electron injection from the cathode.[10]
-
-
Cathode Deposition: Through a shadow mask, deposit the metal cathode (e.g., 100 nm of aluminum).
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation. Use a UV-curable epoxy and a glass lid to seal the device, protecting the organic layers from oxygen and moisture.
Device Characterization
The performance of the fabricated OLEDs is assessed using a suite of optoelectronic measurements:
-
Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode/spectroradiometer. This data is used to determine the turn-on voltage, luminance, and current efficiency (cd/A).
-
Electroluminescence (EL) Spectrum: The emission spectrum is recorded at a specific voltage to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, the EQE represents the ratio of photons emitted to electrons injected.
Part 4: Performance Data of Naphthalene-Based OLEDs
The versatility of the naphthalene core is evident in the performance of devices where its derivatives are used in various roles. The following tables summarize representative data from the literature.
Table 1: Performance of OLEDs with Naphthalene Derivatives as Emitting Materials
| Emitter Material | Host | Max EQE (%) | Luminous Eff. (cd/A) | CIE (x, y) | Emission Color | Reference |
| SNA (Naphthalene-embedded MR) | Doped | 29.3 | - | - | Blue | [9] |
| SNB (Naphthalene-embedded MR) | Doped | 29.1 | - | - | Blue | [9] |
| PNP(1,4)-TF | PVK (6 wt%) | 0.25 | 0.16 | - | Blue | [1] |
| Fluorene-Naphthalene Derivative | - | 2.30 | 2.79 | (0.14, 0.12) | Blue | [11] |
| Indeno-Phenanthrene/Triphenylene Amine | - | 2.82 | 3.62 | (0.16, 0.15) | Blue | [12] |
| DNN (Host) / BCzVBi (Dopant) | - | 4.89 | 5.68 | (0.15, 0.13) | Deep-Blue | [13] |
| NAPPI | Doped | 5.17 | - | (0.155, 0.055) | Deep-Blue | [8] |
| BN-nap3 | - | - | 101.4 lm/W (Power Eff.) | (0.342, 0.542) | Warm White | [14] |
Table 2: Performance of Perovskite Solar Cells with Naphthalene Derivatives as Hole Transport Materials (HTMs)
| HTM Material | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| CP1 (Naphthalene-2-amine derivative) | Inverted PSC | 15.91 | 1.007 | 21.45 | 73.61 | [4] |
| TPA-NAP-TPA (Naphthalene-2,6-diyl) | Inverted PSC | 14.63 | - | - | - | [6] |
Note: Data for Perovskite Solar Cells is included to demonstrate the effectiveness of naphthalene-based arylamines as HTMs, a function directly transferable to OLEDs.
Conclusion
This compound is a highly valuable and versatile precursor for developing advanced materials for organic light-emitting diodes. Its derivatives have demonstrated significant success as robust hole-transporting materials, enabling efficient charge injection and stable device operation. Furthermore, the rigid naphthalene core serves as an excellent foundation for constructing highly efficient and color-pure blue emitters, addressing one of the key challenges in OLED technology. The synthetic accessibility via established methods like palladium-catalyzed amination, combined with rigorous purification protocols, allows for the precise tuning of optoelectronic properties to meet specific device requirements. Future research will likely focus on developing novel this compound derivatives with even greater charge mobility, improved thermal stability, and incorporation into advanced device architectures such as thermally activated delayed fluorescence (TADF) and multi-resonance emitters to further push the boundaries of OLED performance.
References
- Naphthalene diimide-based electron transport materials for perovskite solar cells. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
- Application Notes and Protocols: Naphthalene-2,7-dicarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
- Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. (2023). MDPI.
- Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. (n.d.). PMC - PubMed Central.
- Naphthalene diimide-based electron transport materials for perovskite solar cells. (2021). Royal Society of Chemistry.
- Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. (n.d.). MDPI.
- Custom Naphthalene Derivatives Manufacturers, Suppliers. (n.d.).
- Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs. (2023). PubMed.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. (2025). ResearchGate.
- Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes. (2018). PubMed.
- Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs. (2025). ResearchGate.
- Thienylvinylenethienyl and Naphthalene Core Substituted with Triphenylamines-Highly Efficient Hole Transporting Materials and Their Comparative Study for Inverted Perovskite Solar Cells. (n.d.). ResearchGate.
- Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives. (2019). PubMed.
- FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). CORE.
- An acridine and naphthalene fused chromophore for Rec.2020 standard deep-blue OLEDs with high color purity and low efficiency roll-off. (2025). ResearchGate.
- An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Efficient deep-blue organic light-emitting diodes with a 1,4-(dinaphthalen-2-yl)-naphthalene. (2011). PubMed.
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Introduction: The Promise of Naphthalene-Based Conducting Polymers
An Application Note and Protocol for the Synthesis and Characterization of Poly(naphthalene-2,7-diamine)
This compound is an aromatic diamine that holds significant potential as a monomer for the synthesis of novel conducting polymers. The resulting polymer, poly(this compound), is of considerable interest to researchers in materials science and drug development due to its anticipated electronic, optical, and chelating properties stemming from its extended π-conjugated system and the presence of reactive amine groups.[1] These characteristics make it a candidate for applications in sensors, electrochromic devices, and as a scaffold for drug delivery systems.[1]
This application note provides a detailed experimental protocol for the synthesis of poly(this compound) via chemical oxidative polymerization. This method is widely adopted for the polymerization of aromatic amines due to its operational simplicity and effectiveness.[2] We will delve into the rationale behind the experimental choices, offering insights into the reaction mechanism. Furthermore, this guide outlines the key characterization techniques to validate the successful synthesis of the polymer.
Materials and Equipment
Reagents
-
This compound (monomer, >98% purity)
-
Ammonium persulfate ((NH₄)₂S₂O₈, oxidant, >98% purity)
-
Hydrochloric acid (HCl, 37% aqueous solution)
-
Methanol (CH₃OH, ACS grade)
-
Deionized (DI) water
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer with stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or nitrogen/argon inlet
-
pH meter
-
FTIR spectrometer
-
UV-Vis spectrophotometer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol: Oxidative Polymerization of this compound
This protocol is adapted from established methods for the oxidative polymerization of other diaminonaphthalene isomers, such as 1,4-diaminonaphthalene.[2][3]
Part 1: Monomer Solution Preparation
-
Dissolution in Acidic Medium: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of this compound in 100 mL of 1 M HCl.
-
Expertise & Experience: The acidic medium is crucial for this reaction. The amino groups of the this compound are protonated to form the corresponding ammonium salts. This increases the solubility of the monomer in the aqueous solution and prevents the formation of undesirable side products by deactivating the aromatic ring towards electrophilic attack, thereby favoring a more linear polymer chain.[4]
-
-
Inert Atmosphere and Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which can interfere with the polymerization process.
Part 2: Oxidant Solution Preparation
-
Dissolution of Oxidant: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Expertise & Experience: Ammonium persulfate is a strong oxidizing agent that initiates the polymerization by extracting an electron from the monomer to form a radical cation.[2] The 1:1 molar ratio of monomer to oxidant is a common starting point for achieving a good yield and molecular weight.
-
Part 3: Polymerization Reaction
-
Initiation of Polymerization: Transfer the ammonium persulfate solution to a dropping funnel. Add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
Trustworthiness: The slow, dropwise addition of the oxidant is critical to control the reaction rate and dissipate the heat generated during the exothermic polymerization process. This helps to ensure a more uniform polymer structure and prevent the formation of insoluble, cross-linked products.
-
-
Reaction Progression: As the oxidant is added, the color of the reaction mixture will gradually change, typically to a dark green or black, indicating the formation of the polymer.
-
Aging: After the complete addition of the oxidant, allow the reaction to continue stirring in the ice bath for an additional 2-4 hours to ensure maximum conversion.
Part 4: Polymer Isolation and Purification
-
Filtration: Isolate the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer cake sequentially with:
-
100 mL of 1 M HCl (to remove any unreacted monomer and oligomers)
-
100 mL of deionized water (to remove excess acid)
-
100 mL of methanol (to remove any remaining organic impurities)
-
Expertise & Experience: The washing steps are crucial for obtaining a pure polymer. The final methanol wash helps in removing any low molecular weight byproducts and facilitates the drying process.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight. The final product should be a dark-colored powder.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Proposed Mechanism of Oxidative Polymerization
The oxidative polymerization of this compound is believed to proceed through a free-radical mechanism, analogous to that of other aromatic amines like aniline.[4]
-
Initiation: The oxidant, ammonium persulfate, abstracts an electron from the this compound monomer to form a radical cation.
-
Propagation: The radical cation can then couple with another monomer or radical cation. The primary coupling is expected to occur at the positions para to the amino groups (positions 5 and 8), leading to the formation of a dimer. This dimer is then re-oxidized to a radical cation, which can further react with other monomers or oligomers, leading to chain growth.
-
Termination: The polymerization terminates when the radical centers are quenched or when the growing polymer chain becomes insoluble and precipitates out of the solution.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Characterization of Poly(this compound)
To confirm the successful synthesis of poly(this compound), the following characterization techniques are recommended:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer. The disappearance of certain monomer peaks and the appearance of new peaks corresponding to the polymer structure confirm the polymerization.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 | N-H stretching | Presence of secondary amine groups in the polymer backbone. |
| ~3050 | Aromatic C-H stretching | Confirms the presence of the naphthalene ring. |
| ~1620 | C=C stretching (quinoid rings) | Indicates the presence of oxidized units in the polymer chain. |
| ~1500 | C=C stretching (benzenoid rings) | Confirms the aromatic structure of the polymer. |
| ~1250 | C-N stretching | Confirms the formation of bonds between the naphthalene units. |
| ~820 | Aromatic C-H out-of-plane bending | Characteristic of the substitution pattern on the naphthalene ring. |
Note: The exact peak positions may vary slightly depending on the polymer's oxidation state and morphology.[1][2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which is indicative of the extent of π-conjugation.
| Wavelength (λ_max, nm) | Assignment | Significance |
| ~320-350 | π→π* transition | Corresponds to the electronic transition within the benzenoid units of the polymer chain.[2][5] |
| ~420-450 | n→π* transition | Relates to the electronic transition involving the non-bonding electrons of the nitrogen atoms and the π-system.[5] |
Note: The polymer should be dissolved in a suitable solvent like DMSO for this analysis. The absorption maxima can shift depending on the solvent and the polymer's conformation.[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of poly(this compound) via oxidative polymerization. By understanding the rationale behind each step and employing the appropriate characterization techniques, researchers can confidently synthesize and validate this promising polymer for a variety of applications in materials science and drug development. The inherent versatility of the poly(this compound) backbone opens up further avenues for post-polymerization modification to tailor its properties for specific needs.
References
-
Rzayev, R., et al. (2025). Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate. Acta Chimica Slovenica, 72(2), 260-268. Available at: [Link]
-
Chen, S.-A., & Hwang, G.-W. (1995). Synthesis of Poly( 1-aminonaphthalene) and Poly( 1-aminoanthracene) by Chemical Oxidative Polymerization and Characterization of the Polymers. Macromolecules, 28(13), 4568–4575. Available at: [Link]
-
Sergeev, A. D., et al. (2025). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Russian Journal of Organic Chemistry+, 61(2), 223-234. Available at: [Link]
-
Rzayev, R., et al. (2025). Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate. Acta Chimica Slovenica, 72(2), 260-268. Available at: [Link]
-
Ray, A., et al. (1998). Synthesis and characterization of conducting poly (1-aminonaphthalene), poly (2-aminonaphthalene) and poly (aniline-co-1-aminonaphthalene). Bulletin of Materials Science, 21(3), 227-232. Available at: [Link]
-
Al-Omair, M. A. (2019). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 35(1), 358-366. Available at: [Link]
-
Fila, K., et al. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Journal of Thermal Analysis and Calorimetry, 138(5), 3353-3365. Available at: [Link]
-
Tsutsui, Y., et al. (2006). Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. Polymer Journal, 38(3), 234-239. Available at: [Link]
-
Goshishang, R. A., et al. (2017). Naphthalene Diimide-Based Polymers Consisting of Amino Alkyl Side Groups: Three-Component One-Pot Polymerization and Their Application in Polymer Solar Cells. Macromolecular Rapid Communications, 38(22), 1700465. Available at: [Link]
-
Kaya, I., & Avci, A. (2014). Catalytic Oxidation of 2,7-Dihydroxynaphthalene. Industrial & Engineering Chemistry Research, 53(49), 18864-18872. Available at: [Link]
-
Mphuthi, N., et al. (2016). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene, pyrrole-2-carboxaldehyde and synthesized product N, N-bis (1H-pyrrole-2yl) methylene naphthalene-2, 3-diamine (Schiff-base) in ethanol. ResearchGate. Available at: [Link]
-
Rzayev, R., et al. (2025). Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate. ResearchGate. Available at: [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(12), 1295-1325. Available at: [Link]
-
NeaSpec. (2018). Nanoscale chemical characterization of polymers with nano-FTIR. Wiley Analytical Science. Available at: [Link]
-
Jeyakumar, V. (2025). THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. Indian Journal of Chemistry (IJC), 64(1). Available at: [Link]
-
Ghadiri, M. R., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(22), 13714-13801. Available at: [Link]
-
González-Vidal, J. A., et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Molecules, 29(1), 182. Available at: [Link]
Sources
Application Note: Strategies for Enhancing the Aqueous Solubility of Naphthalene-2,7-diamine via Derivatization
Abstract: Naphthalene-2,7-diamine is a pivotal building block in the synthesis of advanced polymers and chromophores. However, its utility is often hampered by poor aqueous solubility, a consequence of its large, hydrophobic aromatic core. This application note provides detailed rationale and step-by-step protocols for two effective derivatization strategies aimed at significantly enhancing the aqueous solubility of this compound: sulfonation and polyethylene glycol (PEG) conjugation (PEGylation). These methodologies are designed to furnish researchers, chemists, and drug development professionals with reliable procedures for modifying this versatile precursor, thereby expanding its applicability in aqueous-phase reactions, biological assays, and materials science. Each protocol is supported by mechanistic insights, characterization guidelines, and troubleshooting advice to ensure successful implementation.
The Challenge and the Opportunity
The Solubility Problem
This compound is a rigid, planar aromatic molecule. While its two primary amine groups provide sites for hydrogen bonding, the large, nonpolar naphthalene scaffold dominates its physicochemical properties, leading to very low solubility in water.[1][2] This hydrophobicity presents a significant barrier to its use in biological contexts, aqueous-based polymerizations, and certain analytical techniques that require solution-phase homogeneity.
The Significance of Enhanced Solubility
Increasing the aqueous solubility of this compound unlocks its potential for a broader range of applications. For drug development professionals, water-soluble derivatives can be more readily formulated and studied for biological activity. For materials scientists, enhanced solubility facilitates the synthesis of novel polymers and dyes in environmentally benign aqueous systems. This note serves as a practical guide to achieving this critical molecular modification.
Derivatization Strategies: A Tale of Two Approaches
The primary amino groups of this compound are the ideal handles for chemical modification.[3] We present two distinct and powerful strategies:
-
Sulfonation: This classic approach introduces highly polar, ionizable sulfonic acid (-SO₃H) groups onto the aromatic ring. The resulting aminonaphthalene sulfonic acid can be converted into a salt (e.g., sodium sulfonate), which dramatically increases aqueous solubility.
-
PEGylation: This modern technique involves the covalent attachment of polyethylene glycol (PEG) chains. PEG is a highly hydrophilic, non-toxic, and biocompatible polymer that creates a hydration shell around the molecule, effectively "pulling" it into aqueous solution.[4][5][6]
The choice between these methods depends on the final application, as sulfonation introduces a permanent negative charge, while PEGylation adds a large, flexible, neutral polymer chain.
Strategy 1: Sulfonation of the Aromatic Core
Principle of the Method
This protocol describes an electrophilic aromatic substitution where the naphthalene ring is directly sulfonated. The amino groups are first protonated in strong acid, rendering them deactivating and directing the incoming electrophile (SO₃) to other positions on the ring. The introduction of the sulfonic acid group provides a site for ionization, leading to a highly water-soluble salt.
Detailed Experimental Protocol: Direct Sulfonation
Materials and Reagents:
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (Oleum, 20% free SO₃)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Safety First: All operations must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Concentrated and fuming sulfuric acid are extremely corrosive.
-
Reaction Setup: Place a 250 mL round-bottom flask in an ice bath on a magnetic stirrer. Carefully add 50 mL of concentrated sulfuric acid to the flask.
-
Substrate Addition: While stirring, slowly and portion-wise add 5.0 g of this compound to the cold sulfuric acid. The diamine will protonate and dissolve. Maintain the temperature below 10 °C during this addition.
-
Sulfonation: Once the diamine is fully dissolved, begin the dropwise addition of 15 mL of fuming sulfuric acid (oleum). This is a highly exothermic step. Control the addition rate to keep the internal temperature of the reaction mixture between 20-25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it in water, and analyzing via HPLC.
-
Work-up and Precipitation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This quenching step should be done with vigorous stirring. The sulfonated product will precipitate.
-
Salting Out: To maximize precipitation, add NaCl to the aqueous slurry until saturation (~30 g per 100 mL of water). Stir the mixture for 1 hour in an ice bath.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with a cold, saturated NaCl solution to remove residual acid. The crude product can be purified by recrystallization from hot water.
Characterization and Validation
-
FT-IR Spectroscopy: Look for the appearance of strong characteristic peaks for S=O stretching (around 1030-1080 cm⁻¹) and O-H stretching (broad, around 3400 cm⁻¹) of the sulfonic acid group.
-
¹H NMR Spectroscopy (in D₂O): Confirm the covalent modification by observing shifts in the aromatic proton signals. The symmetry of the substitution pattern will inform the regioselectivity of the sulfonation.
-
Solubility Test: A simple qualitative test of dissolving a small amount of the product in water versus the starting material will demonstrate the dramatic increase in solubility. Quantitative analysis can be performed using UV-Vis spectroscopy.[7]
Sulfonation Workflow Diagram
Caption: Workflow for the sulfonation of this compound.
Strategy 2: PEGylation of Amino Groups
Principle of the Method
This protocol utilizes an amine-reactive PEG derivative, specifically a methoxy-PEG-N-hydroxysuccinimidyl ester (mPEG-NHS), to form a stable amide bond with one of the primary amino groups of this compound.[9][10] The reaction is highly efficient under mild basic conditions. The attached PEG chain imparts its high water solubility to the entire conjugate molecule.[6][11] By controlling the stoichiometry, one can favor mono-PEGylation over di-PEGylation.
Detailed Experimental Protocol: Mono-PEGylation
Materials and Reagents:
-
This compound
-
mPEG-NHS (e.g., 2 kDa, 5 kDa)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO)
-
Magnetic stirrer and reaction vial
Procedure:
-
Preparation: Ensure all glassware is dry. The mPEG-NHS reagent is moisture-sensitive and should be warmed to room temperature before opening.[9][10]
-
Dissolution: In a vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO. For example, dissolve 15.8 mg (0.1 mmol) in 1 mL of DMF.
-
Stoichiometry: To favor mono-PEGylation, use a slight molar deficit or an equimolar amount of the mPEG-NHS reagent. For a 5 kDa mPEG-NHS, this would be 500 mg (0.1 mmol). Dissolve the mPEG-NHS in 2 mL of DMF.
-
Reaction Initiation: Combine the two solutions. Add a base, such as triethylamine (21 µL, 0.15 mmol, 1.5 equivalents), to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the primary amine on the NHS ester.
-
Incubation: Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C.[10] The reaction should be protected from light.
-
Purification:
-
The most effective way to remove unreacted small molecules (diamine, base, hydrolyzed NHS) is through dialysis.
-
Transfer the reaction mixture to a dialysis tube (e.g., 1 kDa MWCO).
-
Dialyze against a large volume of deionized water or PBS (pH 7.4) for 48 hours, with at least four changes of the dialysis buffer.
-
-
Recovery: Recover the contents of the dialysis bag and lyophilize (freeze-dry) to obtain the purified PEGylated product as a fluffy, white solid.
Characterization and Validation
-
¹H NMR Spectroscopy (in D₂O or DMSO-d₆): The most definitive method. Look for the characteristic large peak of the PEG backbone protons (-CH₂CH₂O-) around 3.5-3.7 ppm, along with the attenuated and shifted signals of the naphthalene aromatic protons.
-
MALDI-TOF Mass Spectrometry: Confirms the successful conjugation by showing a polymer distribution centered at the expected mass (mass of this compound + mass of the mPEG).
-
UV-Vis Spectroscopy: The naphthalene core provides a UV chromophore.[7] The concentration of the PEGylated product in solution can be determined by measuring its absorbance and using a calibration curve. This is also the basis for quantitative solubility assessment.
PEGylation Reaction Diagramdot
start_mol [label=<
];
reagent [label=<
mPEG-NHS Ester + Base (TEA) Solvent (DMF)
];
product [label=<
Mono-PEGylated Product
];
start_mol -> product [label="Amide Bond Formation"]; reagent -> product [style=invis]; }
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmtech.com [pharmtech.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 613-76-3 [sigmaaldrich.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. idosi.org [idosi.org]
Application Notes & Protocols: Naphthalene-2,7-diamine as a Foundational Building Block for NDI-Based Supramolecular Chemistry
Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of Naphthalene-2,7-diamine in supramolecular chemistry. Moving beyond its role as a simple precursor, we delve into its application in the synthesis of advanced, functional Naphthalene Diimide (NDI) derivatives. These NDI-based systems are pivotal in the construction of sophisticated supramolecular architectures such as gels, polymers, and host-guest assemblies. This document offers detailed theoretical insights, step-by-step experimental protocols, and robust characterization methodologies, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Supramolecular chemistry, often described as "chemistry beyond the molecule," relies on the power of non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to drive the self-assembly of molecules into ordered, functional structures.[1][2] Within this field, this compound emerges not as the final functional unit, but as a critical and versatile building block.[3] Its primary utility lies in its role as a precursor for synthesizing core-substituted Naphthalene Diimides (cNDIs).[4][5]
The diamine functionality is key; when incorporated into the electron-deficient NDI core, it acts as an electron-donating group, creating a donor-acceptor (D-A-D) type chromophore.[5] This intramolecular charge transfer character is fundamental to tuning the photophysical and electronic properties of the resulting monomers, making them highly responsive to their environment and ideal candidates for creating "smart" materials.[3] This guide will demonstrate how to leverage this compound to create functional NDI systems and direct their assembly into complex supramolecular structures.
Part I: From Precursor to Functional Monomer
Section 1.1: Core Concepts - Why this compound is a Strategic Choice
The selection of this compound is a deliberate design choice rooted in its chemical structure. The two amino groups provide reactive sites for incorporation into larger aromatic systems and introduce crucial electronic and structural features:
-
Electronic Properties: As potent electron-donating groups, the amines push electron density into the NDI core, significantly altering the molecule's absorption and emission profiles and creating systems with tunable optical properties.[3][5]
-
Hydrogen Bonding Capability: The N-H protons on the amine groups can act as hydrogen bond donors, providing a directional and specific interaction to guide self-assembly processes, a feature critical for forming ordered structures like gels and fibers.[6]
-
Geometric Influence: The 2,7-substitution pattern on the naphthalene scaffold dictates a specific geometry that influences the packing and ultimate morphology of the resulting supramolecular assemblies.
Section 1.2: Protocol - Synthesis of a Representative Diamino-Substituted NDI Monomer
This protocol outlines a representative synthesis for a core-substituted NDI, a foundational step before exploring its supramolecular behavior. The procedure involves the condensation of an amine with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) to form the imide portions, followed by nucleophilic substitution at the core.
Objective: To synthesize a N,N'-dialkyl-2,6-diamino-naphthalene diimide.
Materials:
-
N,N'-dialkyl-2,6-dibromo-1,4,5,8-naphthalene diimide (starting material)
-
Ammonia solution or desired primary/secondary amine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), Chloroform, Hexane, Methanol
-
Silica Gel for column chromatography
Protocol Steps:
-
Reaction Setup: In a dry, nitrogen-purged Schlenk flask, dissolve the N,N'-dialkyl-2,6-dibromo-NDI (1.0 eq) and K₂CO₃ (5.0 eq) in anhydrous NMP.
-
Causality Note: NMP is a high-boiling polar aprotic solvent ideal for SNAr reactions. K₂CO₃ acts as a base to facilitate the reaction. A dry, inert atmosphere is crucial to prevent side reactions with water.
-
-
Nucleophilic Substitution: Add the amine (e.g., a concentrated ammonia solution or other amine, 10-20 eq) to the flask. Seal the flask and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Causality Note: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient NDI core. A large excess of the amine ensures the reaction goes to completion.
-
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate should form. Filter the solid and wash thoroughly with water and methanol to remove residual NMP and salts.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system would be a gradient of DCM/hexane or chloroform/methanol.
-
Causality Note: The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar diamino-NDI product.
-
-
Characterization:
-
¹H NMR: Confirm the disappearance of the aromatic proton signals corresponding to the bromo-positions and the appearance of new signals, including those from the amine protons.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product. The presence of two nitrogen atoms results in an even-numbered molecular weight, adhering to the nitrogen rule.[3]
-
UV-Vis & Fluorescence Spectroscopy: Record spectra in a solvent like chloroform. The substitution of electron-donating amino groups should result in a significant red-shift (bathochromic shift) of the absorption and emission maxima compared to the dibromo-precursor.
-
Part II: Directing Self-Assembly into Supramolecular Architectures
Section 2.1: The Driving Forces of Assembly
The synthesized NDI monomers do not act in isolation. In solution, they interact via a combination of non-covalent forces to form higher-order structures. Understanding these forces is essential for controlling the assembly process.
-
π-π Stacking: The large, planar, electron-deficient aromatic surface of the NDI core has a strong tendency to stack face-to-face with other NDI molecules. This is a primary driving force for the formation of one-dimensional aggregates.[6][7]
-
Hydrogen Bonding: The amino groups introduced from precursors like this compound, along with the imide carbonyls, provide sites for directional hydrogen bonding, which reinforces the π-stacked structures and can create inter-fiber connections.[5]
-
Solvophobic Interactions: In polar solvents like water, non-polar alkyl chains attached to the imide positions will segregate from the solvent, driving aggregation and contributing to the formation of structures like micelles, vesicles, or fibers.[8][9]
Caption: Key non-covalent interactions driving NDI monomer self-assembly.
Section 2.2: Application Protocol - Solvent-Triggered Supramolecular Gelation
Supramolecular gels are formed when self-assembled nanofibers create a 3D network that immobilizes the solvent. Amine-substituted NDIs are excellent low-molecular-weight gelators.[5][7]
Objective: To form and characterize a supramolecular gel from a diamino-NDI derivative in a mixed solvent system.
Materials:
-
Synthesized diamino-NDI monomer
-
"Good" solvent (e.g., Tetrahydrofuran - THF, Chloroform)
-
"Poor" solvent / Trigger (e.g., Methylcyclohexane - MCH, Hexane, Water)[8]
-
Glass vials (4 mL)
-
Scanning Electron Microscope (SEM)
Protocol Steps:
-
Preparation of Stock Solution: Prepare a stock solution of the diamino-NDI in the "good" solvent at a concentration above its critical aggregation concentration (typically 1-10 mg/mL).
-
Triggering Gelation: In a glass vial, place a known volume of the stock solution. Gradually add the "poor" solvent (the trigger) while gently agitating.
-
Causality Note: The addition of a non-polar "poor" solvent decreases the solubility of the NDI derivative. This enhances the solvophobic effect and promotes the π-π stacking and hydrogen bonding interactions, leading to rapid fiber formation and gelation.[8]
-
-
Gel Confirmation (Vial Inversion Test): Allow the mixture to stand undisturbed for 10-30 minutes. Invert the vial; if the mixture does not flow, a stable gel has formed.
-
Morphological Characterization (SEM):
-
Place a small amount of the gel onto a silicon wafer or SEM stub and allow it to dry completely in a desiccator.
-
Sputter-coat the dried sample (xerogel) with a thin layer of gold or platinum to make it conductive.
-
Image the sample using SEM. The resulting images should reveal an entangled network of nanofibers, which is the hallmark of a supramolecular gel.[8][10]
-
Section 2.3: Protocol - Monitoring Supramolecular Polymerization with UV-Vis Spectroscopy
The formation of 1D supramolecular polymers from NDI monomers can be monitored by observing changes in their electronic absorption spectra, particularly as a function of temperature.[5]
Objective: To use temperature-dependent UV-Vis spectroscopy to study the cooperative self-assembly of a diamino-NDI.
Materials:
-
Synthesized diamino-NDI
-
Spectroscopic grade solvent (e.g., n-decane, methylcyclohexane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvette
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the diamino-NDI in the chosen solvent (e.g., 10⁻⁵ M).
-
Heating Cycle: Place the cuvette in the holder and heat the solution to a high temperature (e.g., 90-100 °C) where the monomer is expected to be fully dissolved (in its un-aggregated state). Record the UV-Vis spectrum.
-
Cooling Cycle (Data Acquisition): Slowly cool the solution in controlled steps (e.g., 2-5 °C per step), allowing it to equilibrate for several minutes at each step before recording a full UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at a fixed wavelength (corresponding to either the monomer or aggregate peak) as a function of temperature.
-
Observe for spectral changes. The formation of J-aggregates (head-to-tail stacking) is often indicated by a sharp, red-shifted absorption band, while H-aggregates (face-to-face) show a blue-shifted band. Diamino-NDIs often exhibit J-aggregation.[5]
-
A sharp, sigmoidal transition in the cooling curve is indicative of a highly cooperative polymerization process.[5]
-
Caption: Experimental workflow for temperature-dependent UV-Vis spectroscopy.
Part III: Advanced Applications & Characterization Summary
The versatility of NDI systems derived from precursors like this compound extends to numerous advanced applications.
-
Host-Guest Chemistry: The electron-deficient cavity of NDI aggregates can serve as a host for electron-rich guest molecules. This has been exploited for sensing applications and for the encapsulation and triggered release of cargo, such as dyes or drugs.[1][4][11] For instance, the binding of a guest can disrupt the supramolecular assembly, leading to a change in fluorescence that can be used for detection.
-
Bio-imaging: Water-soluble and biocompatible NDI derivatives have been developed for cellular imaging. Their aggregation and emission behavior can be highly responsive to the local environment, enabling applications like intracellular pH sensing.[7]
-
Organic Electronics: The ability of NDIs to self-assemble into ordered, π-stacked arrays makes them promising materials for n-type semiconductors in organic field-effect transistors (OFETs).[4]
Quantitative Data & Characterization Techniques
A multi-technique approach is essential for fully characterizing supramolecular structures.
| Technique | Information Obtained | Relevance to NDI Assemblies |
| UV-Vis Spectroscopy | Electronic transitions, aggregation state (J vs. H) | Monitors the process of self-assembly and polymerization in solution.[5] |
| Fluorescence Spectroscopy | Emission properties, excited-state interactions | Highly sensitive to aggregation, guest binding, and environmental polarity.[12] |
| ¹H NMR Spectroscopy | Molecular structure, intermolecular proximity (NOESY), diffusion (DOSY) | Provides insight into molecular packing in the aggregated state (peak broadening, chemical shifts).[7][12] |
| Electron Microscopy (SEM, TEM) | Morphology, size, and shape of aggregates | Directly visualizes the resulting nanostructures, such as fibers, vesicles, or spheres.[8][10] |
| Atomic Force Microscopy (AFM) | Surface topology and dimensions of assemblies | Provides high-resolution imaging of individual fibers or sheets on a surface.[5] |
| X-ray Diffraction (XRD) | Intermolecular packing distances | Confirms the π-stacking distance (typically ~3.4-3.6 Å) in crystalline or semi-crystalline assemblies.[8] |
| Circular Dichroism (CD) | Chiral organization and helicity | Used to study the formation of chiral superstructures from chiral or achiral NDI building blocks.[9][13] |
Conclusion and Future Outlook
This compound is a powerful and strategic entry point into the world of functional supramolecular materials. By serving as a readily available diamino-precursor, it enables the synthesis of sophisticated Naphthalene Diimide monomers with tailored electronic and self-assembling properties. The protocols and concepts outlined in this guide demonstrate a clear pathway from rational monomer design to the controlled fabrication of materials like gels and polymers. The future of this chemistry lies in creating increasingly complex, multi-component systems for applications in targeted drug delivery, advanced sensors, and next-generation organic electronics, all built upon the foundational chemistry of simple, yet powerful, building blocks like this compound.
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The Pivotal Role of Naphthalene Derivatives in N-Type Organic Semiconductors: A Guide for Researchers
Introduction: From Diamines to Diimides - A Necessary Clarification
For researchers and professionals in drug development and materials science, the quest for stable, high-performance n-type organic semiconductors is a critical frontier. These materials are the bedrock of advanced organic electronics, enabling complementary circuits, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). While conjugated systems built from aromatic diamines, such as Naphthalene-2,7-diamine, are foundational in polymer chemistry, the landscape of n-type organic semiconductors is overwhelmingly dominated by a different class of naphthalene derivatives: Naphthalene Diimides (NDIs) .
This guide, therefore, addresses the broader topic of naphthalene's role in n-type semiconductors by focusing on the most successful and extensively researched materials—NDIs. The electron-deficient nature of the NDI core, a result of two electron-withdrawing imide groups, makes it an exceptional building block for materials that can efficiently accept and transport electrons.[1] In contrast, the electron-donating nature of the amino groups in this compound typically favors the development of p-type (hole-transporting) or ambipolar materials, rather than purely n-type semiconductors. This document will provide the necessary protocols and scientific rationale for the synthesis, characterization, and application of NDI-based materials, offering a technically sound and field-proven resource for researchers.
The Naphthalene Diimide (NDI) Core: A Superior Scaffold for N-Type Materials
The power of NDIs lies in their inherent electronic and structural properties. The naphthalene core, functionalized with two imide groups, creates a planar, electron-deficient aromatic system. This structure leads to several key advantages:
-
High Electron Affinity: The electron-withdrawing nature of the imide groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating efficient electron injection from electrodes.[2]
-
Strong Intermolecular π-π Stacking: The planar structure of the NDI core promotes strong intermolecular interactions, which are crucial for efficient charge transport in the solid state.[1]
-
Chemical and Thermal Stability: NDIs are known for their robustness, a critical requirement for long-lasting electronic devices.[3]
-
Tunable Properties: The NDI scaffold can be chemically modified at both the imide nitrogen positions and the naphthalene core, allowing for fine-tuning of solubility, energy levels, and solid-state packing to optimize performance.[2][4]
Synthesis of NDI-Based Monomers and Polymers
The synthesis of NDI-based semiconductors typically starts from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride. This precursor allows for the straightforward creation of a wide range of NDI derivatives.
Protocol 1: Synthesis of a Symmetric N,N'-dialkyl Naphthalene Diimide Monomer
This protocol describes a general, one-step condensation reaction to produce a symmetric NDI, a common building block for more complex semiconductors.
Objective: To synthesize a soluble NDI monomer for use in solution-processed thin-film transistors.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride
-
Primary amine (e.g., 2-octyldodecylamine)
-
N,N-Dimethylformamide (DMF) or another high-boiling point solvent
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4,5,8-naphthalenetetracarboxylic dianhydride and a slight excess (2.1 equivalents) of the primary amine in DMF.
-
Condensation Reaction: Heat the reaction mixture to 110-120 °C and reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by pouring the reaction mixture into a non-solvent like methanol or water.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by column chromatography on silica gel, followed by recrystallization to obtain the pure NDI monomer.
Causality: The use of a high-boiling point solvent like DMF ensures that the condensation reaction proceeds to completion. The choice of long, branched alkyl chains on the primary amine (like 2-octyldodecylamine) is crucial for imparting solubility to the otherwise rigid and poorly soluble NDI core, which is essential for solution-based device fabrication.[4]
Protocol 2: Synthesis of an NDI-Based Donor-Acceptor Copolymer
This protocol outlines the polymerization of an NDI-based monomer with a donor comonomer to create a high-performance n-type or ambipolar polymer.
Objective: To synthesize a donor-acceptor copolymer for organic field-effect transistors (OFETs).
Materials:
-
A dibrominated NDI monomer (synthesized from a core-substituted precursor)
-
A distannyl derivative of a donor unit (e.g., bithiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Monomer Preparation: Ensure both the dibrominated NDI and the distannyl comonomer are pure and dry.
-
Polymerization: In a Schlenk flask under an inert atmosphere, dissolve the equimolar amounts of the two monomers in anhydrous toluene. Add the palladium catalyst (typically 1-2 mol%).
-
Reaction: Heat the mixture to reflux (around 110 °C) and stir for 24-48 hours. The polymer will precipitate as the reaction progresses.
-
Purification: Cool the reaction mixture and precipitate the polymer in methanol. Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer).
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Causality: The Stille coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used for synthesizing conjugated polymers. The choice of the donor comonomer is critical; it allows for tuning of the polymer's HOMO and LUMO energy levels, which in turn determines whether the resulting material is n-type or ambipolar.[4]
Device Fabrication and Characterization
The performance of NDI-based semiconductors is typically evaluated in an Organic Field-Effect Transistor (OFET) architecture.
Protocol 3: Fabrication and Characterization of a Solution-Processed OFET
Objective: To fabricate and measure the electron mobility of an NDI-based semiconductor.
Materials:
-
Pre-patterned substrates (e.g., heavily doped Si with a SiO₂ dielectric layer)
-
The synthesized NDI-based semiconductor
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Spin-coater
-
Vacuum oven or hotplate
-
Thermal evaporator for depositing source/drain electrodes (e.g., gold)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Dissolve the NDI semiconductor in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL). Deposit a thin film of the semiconductor onto the treated substrate using a spin-coater.
-
Annealing: Anneal the film at an optimized temperature (typically 100-200 °C) to improve crystallinity and film morphology. This step is crucial for achieving high charge carrier mobility.[5]
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask using a thermal evaporator.
-
Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in an inert atmosphere (glovebox). Extract the electron mobility from the saturation regime of the transfer characteristics.
Data Presentation and Performance Metrics
The performance of NDI-based n-type semiconductors can vary significantly based on their molecular structure and the processing conditions. Below is a summary of representative performance data from the literature.
| Material Type | Donor Comonomer | Electron Mobility (μe) [cm²/Vs] | Ion/Ioff Ratio | Reference |
| Copolymer | Bithiophene | ~0.07 | > 10⁵ | [4] |
| Copolymer | Thienylenevinylene-thienylene | Up to 2.4 x 10⁻² S/cm (conductivity) | - | [3] |
| Small Molecule | Core-chlorinated NDI | Up to 8.6 | > 10⁶ | [4] |
| Small Molecule | Core-expanded NDI | Up to 3.50 | > 10⁶ | [4] |
Visualizing Key Processes
Diagrams are essential for understanding the relationships between synthesis, device structure, and function.
Caption: Workflow from NDI synthesis to OFET fabrication.
Caption: Structure of a typical OFET device.
Conclusion and Future Outlook
Naphthalene diimides represent a cornerstone in the development of n-type organic semiconductors. Their robust nature, coupled with the vast possibilities for chemical functionalization, has led to materials with impressive electron mobilities and device stability. While this compound is a valuable building block in polymer science, the intrinsic electron-donating character of its amino groups makes it less suitable for creating purely n-type materials. For researchers aiming to advance n-type organic electronics, the NDI scaffold offers a more promising and well-established platform. Future research will likely focus on developing novel NDI-based copolymers with even lower LUMO levels for improved air stability, as well as exploring new processing techniques to enhance long-range order and charge transport in thin films.
References
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- Semiconducting Copolymers with Naphthalene Imide/Amide π-Conjugated Units: Synthesis, Crystallography, and Systematic Structure-Property-Mobility Correlations.OSTI.GOV. [URL: https://www.osti.gov/biblio/1881661]
- Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties.Eastern Mediterranean University. [URL: https://openaccess.emu.edu.tr/bitstream/handle/11129/1825/Abushammala.pdf]
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- A Naphthalene Diimide Side-Chain Polymer as an Electron-Extraction Layer for Stable Perovskite Solar Cells.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/mf/d0mf00139e]
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- Enhanced N-Type Doping of a Naphthalene Diimide Based Copolymer by Modification of the Donor Unit.Freiburg University. [URL: https://www.freidok.uni-freiburg.
- Donor-Acceptor Dyads and Triads Employing Core-Substituted Naphthalene Diimides: A Synthetic and Spectro (Electrochemical) Study.MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8802]
- Evolution of electronic structure and optical properties of naphthalenediimide dithienylvinylene (NDI-TVT) polymer as a function of reduction level: a density functional theory study.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cp/d2cp05525d]
- Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals.MDPI. [URL: https://www.mdpi.com/2073-4360/13/19/3371]
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- New air-stable solution-processed organic n-type semiconductors based on sulfur-rich core-expanded naphthalene diimides.Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/jm/c0jm01290a]
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Application Notes & Protocols: Naphthalene-2,7-diamine as a Cross-Linking Agent in Advanced Polymer Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Naphthalene-2,7-diamine (2,7-DAN) as a cross-linking agent in polymer systems. This compound is a rigid, aromatic diamine that can be utilized to form highly stable, thermally resistant, and mechanically robust polymer networks. Its unique structure, featuring a planar naphthalene core, imparts significant property enhancements to the final materials. This guide details the underlying reaction mechanisms, provides validated protocols for cross-linking common polymer classes such as epoxies and polyurethanes, and discusses the expected impact on material properties. Safety protocols and handling guidelines are also provided to ensure best practices in the laboratory.
Introduction to this compound in Polymer Science
This compound (2,7-DAN) is a versatile aromatic compound that serves as a valuable building block in materials science and organic synthesis.[1] Its structure is characterized by a rigid naphthalene core with two primary amine groups at the 2 and 7 positions. This configuration is key to its function as a cross-linking agent.
The primary amine (-NH₂) groups are nucleophilic and can react with a variety of electrophilic functional groups present on polymer backbones, including epoxides, isocyanates, and carboxylic acids. When a polymer chain possesses two or more of these reactive sites, the bifunctional nature of 2,7-DAN allows it to act as a covalent bridge, linking multiple polymer chains together.
The incorporation of the rigid naphthalene moiety into the polymer network is particularly advantageous. It restricts the mobility of polymer chains, which can lead to significant improvements in:
-
Thermal Stability: The decomposition temperature and glass transition temperature (Tg) of the polymer are often elevated.[2][3]
-
Mechanical Strength: The rigidity of the cross-links can increase the material's modulus and tensile strength.[4]
-
Chemical Resistance: The dense, cross-linked network can reduce the penetration of solvents and other chemicals.
These enhanced properties make 2,7-DAN an attractive cross-linker for developing high-performance materials for demanding applications, including advanced composites, adhesives, and coatings.[1][5]
Core Reaction Mechanisms
The utility of 2,7-DAN as a cross-linker stems from the reactivity of its primary amine groups. The two main reaction pathways exploited in polymer chemistry are nucleophilic addition and condensation reactions.
Cross-Linking of Epoxy Resins (Epoxide Ring-Opening)
A primary application for aromatic diamines is as curing agents (hardeners) for epoxy resins. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbon atoms of the oxirane (epoxide) ring.
Mechanism:
-
Primary Amine Addition: One of the primary amine groups of 2,7-DAN attacks an epoxide ring, leading to its opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine is also nucleophilic and can react with another epoxide ring.
-
Network Formation: Since 2,7-DAN has two primary amine groups, each capable of reacting twice (once as a primary amine, once as a secondary amine), a single molecule of 2,7-DAN can potentially react with up to four epoxide groups, creating a dense, three-dimensional network.
The resulting cross-linked structure is characterized by stable carbon-nitrogen and carbon-oxygen bonds, contributing to the material's high thermal and chemical stability.[1][6]
Caption: Epoxy cross-linking with 2,7-DAN.
Cross-Linking of Polyurethane Prepolymers (Isocyanate Reaction)
In polyurethane chemistry, diisocyanates are reacted with polyols to form polyurethane chains. If an excess of diisocyanate is used, the resulting prepolymers are terminated with reactive isocyanate (-NCO) groups. Diamines like 2,7-DAN can then be used as "chain extenders" or "cross-linkers."
Mechanism: The primary amine groups of 2,7-DAN react rapidly with the isocyanate groups to form highly stable urea linkages (-NH-CO-NH-). This reaction is typically faster than the reaction of isocyanates with hydroxyl groups. The formation of these rigid urea linkages contributes significantly to the hardness and stiffness of the final polyurethane material.[7][8]
Caption: Polyurethane cross-linking with 2,7-DAN.
Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other reagents.[6] 2,7-DAN should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] All procedures should be performed in a well-ventilated fume hood.[10]
Protocol 1: Cross-Linking of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol describes a model procedure for using 2,7-DAN as a curing agent for a common epoxy resin. The stoichiometry is critical for achieving optimal properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW, typically ~180-190 g/eq)
-
This compound (2,7-DAN), MW = 158.19 g/mol
-
High-purity solvent (e.g., N,N-Dimethylformamide, DMF, or 1-Methyl-2-pyrrolidinone, NMP), if needed for viscosity reduction
-
Silicone mold or other suitable substrate
-
Vacuum oven
-
Mechanical stirrer
Stoichiometry Calculation: The optimal ratio of cross-linker to resin is determined by the amine hydrogen equivalent weight (AHEW) and the EEW.
-
2,7-DAN has 4 reactive amine hydrogens (2 per -NH₂ group).
-
AHEW of 2,7-DAN = Molecular Weight / Number of active hydrogens = 158.19 / 4 = 39.55 g/eq .
-
The required parts by weight of 2,7-DAN per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100
-
Example: For a resin with EEW = 185 g/eq, phr = (39.55 / 185) * 100 ≈ 21.4 phr .
Procedure:
-
Preparation: Preheat the oven to the desired initial curing temperature (e.g., 80°C).
-
Resin Preheating: Weigh the calculated amount of DGEBA resin into a disposable beaker. If the resin is highly viscous, gently heat it to 60-70°C to reduce viscosity.
-
Cross-linker Addition: Weigh the calculated amount of 2,7-DAN. Slowly add the 2,7-DAN powder to the warmed resin while stirring mechanically. The mixture may become cloudy initially.
-
Mixing: Continue stirring until the 2,7-DAN is completely dissolved and the mixture is homogeneous and clear. This may take 10-20 minutes. If necessary, a small amount of solvent can be added to aid dissolution, but this will need to be removed during curing.
-
Degassing: Place the mixture in a vacuum chamber or vacuum oven at 70-80°C for 15-30 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the pre-heated mold.
-
Curing: Transfer the mold to the oven and cure according to a staged temperature profile. A typical profile is:
-
2 hours at 80°C
-
2 hours at 120°C
-
1-2 hours at 150°C (post-cure) The exact profile should be optimized for the specific application to ensure complete cross-linking.[1]
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.
-
Demolding: Once cooled, remove the solid, cross-linked polymer from the mold.
Protocol 2: Cross-Linking of an Isocyanate-Terminated Polyurethane Prepolymer
This protocol details the use of 2,7-DAN to cross-link a polyurethane prepolymer in a solvent-based system.
Materials:
-
Isocyanate-terminated polyurethane prepolymer (characterized by %NCO content)
-
This compound (2,7-DAN)
-
Anhydrous, urethane-grade solvent (e.g., DMF, Dimethylacetamide (DMAc), or Tetrahydrofuran (THF))
-
Nitrogen or Argon supply for inert atmosphere
-
Mechanical stirrer and reaction flask with condenser
Stoichiometry Calculation: The reaction stoichiometry is based on the molar ratio of amine groups to isocyanate groups. A 1:1 ratio is typically targeted.
-
Equivalent weight of NCO = 42.02 g/mol
-
Equivalent weight of prepolymer = (42.02 / %NCO) * 100
-
Equivalent weight of 2,7-DAN (reacting as a diamine) = MW / 2 = 158.19 / 2 = 79.1 g/eq
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Dissolve Prepolymer: Weigh the polyurethane prepolymer and dissolve it in the anhydrous solvent under a nitrogen atmosphere to a desired concentration (e.g., 20% w/v).
-
Prepare Cross-linker Solution: In a separate flask, weigh the calculated amount of 2,7-DAN and dissolve it in the anhydrous solvent. Gentle warming may be required.
-
Cross-Linking Reaction: While stirring the prepolymer solution vigorously, slowly add the 2,7-DAN solution dropwise at room temperature. An increase in viscosity should be observed.
-
Curing: After the addition is complete, the reaction mixture can be stirred at a slightly elevated temperature (e.g., 50-60°C) for 2-4 hours to ensure the reaction goes to completion.
-
Film Casting: The resulting viscous polymer solution can be cast onto a glass plate or other substrate using a doctor blade.
-
Solvent Evaporation: The cast film should be dried in a ventilated oven with a slow temperature ramp (e.g., starting at 60°C and increasing to 120°C) to remove the solvent and form the final cross-linked polyurethane film.
Expected Material Properties & Characterization
The introduction of 2,7-DAN cross-links is expected to significantly alter the polymer's properties. The table below summarizes the anticipated effects and common characterization techniques.
| Property | Expected Effect of 2,7-DAN Cross-Linking | Characterization Technique(s) |
| Thermal Stability | Increase in glass transition temperature (Tg) and decomposition temperature (TGA).[3] | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Mechanical Properties | Increase in Young's modulus, tensile strength, and hardness. Potential decrease in elongation at break.[4] | Dynamic Mechanical Analysis (DMA), Tensile Testing (e.g., ASTM D638) |
| Chemical/Solvent Resistance | Reduced swelling and dissolution in organic solvents. | Swelling studies (measuring weight/dimensional change in solvent) |
| Cross-link Density | High, due to the rigid nature and tetra-functionality (in epoxies). | Calculated from DMA storage modulus in the rubbery plateau region. |
Troubleshooting & Field-Proven Insights
-
Incomplete Dissolution of 2,7-DAN: If 2,7-DAN does not fully dissolve in the epoxy resin, it can lead to phase separation and poor mechanical properties. Ensure the resin is sufficiently pre-heated and allow adequate mixing time. In some cases, a high-shear mixer may be beneficial.
-
Brittleness in Final Product: A high cross-link density from the rigid 2,7-DAN can lead to a brittle material. To improve toughness, consider formulating with a co-cross-linker that has a more flexible aliphatic structure or incorporating a flexibilizing agent into the polymer backbone.
-
Rapid Gelling in Polyurethane Systems: The reaction between amines and isocyanates is very fast. If the viscosity increases too quickly, leading to poor processing, consider diluting the reactants further, cooling the reaction vessel, or using a blocked isocyanate prepolymer that requires thermal activation.
-
Coloration: Aromatic diamines can be susceptible to oxidation, which may impart a yellow or brown color to the final polymer, especially after thermal curing. Performing reactions under an inert atmosphere can help mitigate this.
References
-
High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25%. (n.d.). National Institutes of Health. Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 613-76-3 Name: this compound - XiXisys. (n.d.). Retrieved from [Link]
-
Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. (2019). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications. (2016). Chemical Reviews. Retrieved from [Link]
-
Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. (2018). International Journal of Biological Macromolecules. Retrieved from [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science. Retrieved from [Link]
-
Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. (2022). MDPI. Retrieved from [Link]
-
Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2002). Journal of Applied Polymer Science. Retrieved from [Link]
-
Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. (2022). ResearchGate. Retrieved from [Link]
-
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. (2017). RSC Publishing. Retrieved from [Link]
-
Cure Properties of Naphthalene-Based Epoxy Resin Systems with Hardeners and Latent Catalysts for Semiconductor Packaging Materials. (2009). ResearchGate. Retrieved from [Link]
-
Hydrogelation of a Naphthalene Diimide Appended Peptide Amphiphile and Its Application in Cell Imaging and Intracellular pH Sensing. (2019). Biomacromolecules. Retrieved from [Link]
-
Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents. (2021). iSuoChem. Retrieved from [Link]
-
Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (2023). MDPI. Retrieved from [Link]
-
Synthesis and properties of copolyimides containing naphthalene group. (2006). ResearchGate. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pcimag.com [pcimag.com]
- 9. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Naphthalene-2,7-diamine for Advanced Carbon Dioxide Capture Materials
Abstract
The development of efficient and stable solid sorbents is a cornerstone of next-generation carbon capture, utilization, and storage (CCUS) technologies. Porous organic polymers (POPs) have emerged as exceptional candidates due to their high surface area, tunable porosity, and chemical stability.[1][2] This document provides a detailed guide on the use of Naphthalene-2,7-diamine as a strategic building block for the synthesis of nitrogen-rich POPs tailored for carbon dioxide (CO₂) capture. The inherent rigidity and electron-rich π-system of the naphthalene core, combined with the CO₂-philic nature of diamine linkers, provides a powerful platform for creating materials with high uptake capacity and selectivity.[2][3][4] We present the scientific rationale, a representative synthesis protocol, comprehensive characterization techniques, and standardized performance evaluation methodologies for researchers in materials science and drug development exploring novel CO₂ adsorbents.
Introduction: The Scientific Rationale for Naphthalene-Diamine Polymers
The efficacy of a solid adsorbent for CO₂ capture is governed by a combination of physical and chemical properties. An ideal material should possess a high surface area, a significant volume of narrow micropores (<1 nm), good thermal stability, and chemical functionalities that create a strong affinity for CO₂ molecules.[2][5]
Why this compound?
-
Structural Rigidity: The fused aromatic rings of the naphthalene unit provide a rigid and non-collapsible backbone. This is crucial for creating permanent porosity and preventing the loss of surface area after solvent removal during material activation.
-
Nitrogen Functionality: this compound introduces two primary amine groups per monomer. These nitrogen sites are highly advantageous for CO₂ capture. The lone pair of electrons on the nitrogen atoms interacts favorably with the quadrupole moment of CO₂, enhancing the material's affinity and selectivity for CO₂ over other gases like nitrogen (N₂).[2]
-
Tunable Network Formation: As a diamine, this monomer is a versatile linker that can be polymerized with various multifunctional monomers, such as dialdehydes or tri-aldehydes, through condensation reactions to form robust, cross-linked porous networks (e.g., polyimines or Schiff base networks). This allows for precise tuning of the resulting polymer's pore size and geometry.
This guide will focus on the synthesis of a hypothetical yet representative porous organic polymer, herein designated POP-NDA (Porous Organic Polymer from N aphthalene-D ia mine), via a Schiff base condensation reaction with a trialdehyde.
Synthesis of a Naphthalene-Diamine Based Porous Polymer (POP-NDA)
The synthesis of POPs is typically a one-pot polycondensation reaction, often performed under solvothermal conditions to promote the growth of a porous, crystalline, or amorphous network.[5][6] The causality behind this choice is that elevated temperatures and sealed-vessel conditions increase monomer solubility and drive the condensation reaction towards completion, resulting in a more ordered and robust polymer network.
Diagram: Synthesis Workflow for POP-NDA
Caption: A logical workflow for characterizing the synthesized porous polymer.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the imine (C=N) bond, typically seen as a peak around 1620 cm⁻¹, and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the monomers. [6]* Solid-State ¹³C NMR: Provides detailed information about the carbon environment in the polymer network, confirming the covalent linkages. [5][7]* Powder X-Ray Diffraction (PXRD): Determines if the material is amorphous (broad hump) or crystalline (sharp peaks). While crystallinity can be beneficial, many high-performing POPs are amorphous. [6]* Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. This is used to determine the thermal stability of the polymer, which is crucial for applications involving temperature swing adsorption (TSA) for regeneration. [5]* Nitrogen Adsorption-Desorption at 77 K: This is the standard method for evaluating the porosity of the material. [8]The data is used to calculate:
-
BET Surface Area: An indicator of the total accessible surface area.
-
Pore Volume: The total volume of the pores.
-
Pore Size Distribution: Reveals the prevalence of micropores, which are critical for CO₂ capture.
-
Performance Evaluation for CO₂ Capture
The ultimate test of the synthesized material is its ability to capture CO₂ effectively and selectively. This is quantified using a gas adsorption analyzer.
Protocol 2: Measuring CO₂ Adsorption Isotherms
This protocol outlines the standard volumetric method for determining CO₂ uptake. [8][9] Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb).
-
High-purity CO₂ and N₂ gas.
-
Helium for free-space determination.
-
Sample tubes.
-
Heating mantles for degassing.
-
Temperature-controlled bath (circulator) for 273 K (ice bath) and 298 K measurements.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 50-150 mg of the activated POP-NDA powder into a pre-weighed sample tube.
-
Degassing (In-situ Activation): Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., to 150°C for 12 hours) to remove any adsorbed atmospheric gases and moisture. This step is identical to the final activation but ensures the sample is pristine immediately before analysis.
-
Expert Insight: Inadequate degassing is the most common source of error in gas adsorption measurements, leading to artificially low surface area and uptake values.
-
-
Free-Space Measurement: After degassing and cooling, transfer the sample tube to the analysis port. The instrument will perform a free-space (or void volume) measurement using non-adsorbing Helium gas.
-
Isotherm Collection:
-
Set the analysis bath to the desired temperature (e.g., 273 K).
-
The instrument will automatically dose known quantities of CO₂ gas into the sample tube, measuring the pressure equilibration at each step.
-
The process is repeated up to a final pressure of ~1 bar (760 torr).
-
Repeat the entire measurement at a different temperature (e.g., 298 K) to calculate the heat of adsorption.
-
-
N₂ Isotherm (for Selectivity): To determine CO₂/N₂ selectivity, repeat steps 1-4 using N₂ gas at the same temperatures.
Data Analysis and Key Performance Metrics
| Metric | Description | How to Determine | Significance | Representative Values (Naphthalene Polymers) |
| CO₂ Uptake Capacity | The amount of CO₂ adsorbed at a specific temperature and pressure (typically 273 K, 1 bar). | From the final point on the CO₂ adsorption isotherm. | A primary measure of performance. Higher is better. | 12-14 wt% (120-140 mg/g) [1][3][5] |
| Isosteric Heat of Adsorption (Qst) | The energy released upon adsorption. Indicates the strength of the sorbent-sorbate interaction. | Calculated from isotherms at two different temperatures using the Clausius-Clapeyron equation. | A Qst of 25-45 kJ/mol suggests strong physisorption, ideal for efficient capture and low-energy regeneration. | Varies based on functionality; typically higher for N-rich polymers. |
| CO₂/N₂ Selectivity | A measure of the material's preference for adsorbing CO₂ over N₂. | Calculated from the ratio of initial slopes of the single-gas isotherms. IAST (Ideal Adsorbed Solution Theory) provides a more robust prediction for gas mixtures. | Crucial for post-combustion capture from flue gas, which is ~75% N₂. | Can be very high, with some reports >80. [3][4] |
| Regenerability | The ability of the material to maintain its performance over multiple adsorption-desorption cycles. | Perform 5-10 consecutive adsorption-desorption cycles and measure the uptake capacity in each cycle. | Essential for the long-term stability and economic viability of the adsorbent. | High stability is a known feature of cross-linked POPs. [4] |
References
-
Al-Sbaiee, F. M., Al-Harbi, A. A., Al-Ghamdi, S. B., & Al-Otaibi, R. M. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. National Institutes of Health. [Link]
-
Li, G., & Wang, Z. (2013). Naphthalene-Based Microporous Polyimides: Adsorption Behavior of CO2 and Toxic Organic Vapors and Their Separation from Other Gases. The Journal of Physical Chemistry C, ACS Publications. [Link]
-
Al-Sbaiee, F. M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. ResearchGate. [Link]
-
Li, G., & Wang, Z. (2013). Naphthalene-Based Microporous Polyimides: Adsorption Behavior of CO2 and Toxic Organic Vapors and Their Separation from Other Gases. ResearchGate. [Link]
-
Al-Sbaiee, F. M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. PubMed. [Link]
-
Giosafatto, C. V. L., et al. (n.d.). Perylene- and naphthalene-based porous polyimides for CO2 capture and conversion. University of Bristol Research Portal. [Link]
-
Williams, D. (2020). Experimental Methods for Determining Carbon Dioxide Capture in the Presence of Water Vapor. YouTube. [Link]
-
Various Authors. (2015). What are the different types of experimental methods to measure CO2 adsorption on solid sorbents, in particular? ResearchGate. [Link]
-
Hasell, T., & Schmidt, J. (2021). Porous organic polymers for CO2 capture, separation and conversion. National Institutes of Health. [Link]
-
Rueda, C., et al. (2022). Experimental Study on the Kinetics of CO2 and H2O Adsorption on Honeycomb Carbon Monoliths under Cement Flue Gas Conditions. ACS Publications. [Link]
-
Zhang, Y., et al. (2020). Two-dimensional diamine-linked covalent organic frameworks for CO2/N2 capture and separation: theoretical modeling and simulations. RSC Publishing. [Link]
-
Wang, S., et al. (2023). Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques. National Institutes of Health. [Link]
-
McDonald, T. M., et al. (2015). A cooperative insertion mechanism for efficient CO2 capture in diamine-appended metal-organic frameworks. Norwegian Research Information Repository. [Link]
-
Various Authors. (2024). Preparation of flexible covalent organic frameworks from a very cheap diamine monomer for highly efficient adsorption of naphthalene and its derivatives. ResearchGate. [Link]
-
Horbaj, P., et al. (2024). Experimental and Modeling Analysis of CO2 Adsorption from Flue Gas from a Fluidized Bed Biomass Boiler. MDPI. [Link]
-
Atvars, T. D. Z., et al. (2018). NAPHTHALENEDIIMIDE-BASED METAL ORGANIC FRAMEWORKS FOR THE CAPTURE OF CARBON DIOXIDE. Googleapis.com. [Link]
-
Atvars, T. D. Z., et al. (2018). NAPHTHALENEDIIMIDE-BASED METAL ORGANIC FRAMEWORKS FOR THE CAPTURE OF CARBON DIOXIDE. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Two-Dimensional Diamine-Linked Covalent Organic Frameworks for CO2/N2 Capture and Separation: Theoretical Modeling and Simulations. ResearchGate. [Link]
-
Zhu, Z., et al. (2023). Cooperative Carbon Dioxide Capture in Diamine-Appended Magnesium–Olsalazine Frameworks. ACS Publications. [Link]
-
Various Authors. (2022). Design and preparation of novel diamine-grafted solid amine adsorbent for efficient carbon dioxide capture from air. ResearchGate. [Link]
-
Zhu, Z. (2023). Design and Development of Diamine Functionalized Metal–Organic Frameworks for CO2 Capture Application. eScholarship, University of California. [Link]
Sources
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- 2. Porous organic polymers for CO2 capture, separation and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Naphthalene-2,7-diamine in Advanced Dye Synthesis
Introduction: The Unique Chemical Value of Naphthalene-2,7-diamine
This compound stands as a cornerstone intermediate in the synthesis of specialized dyes. Its utility is rooted in its distinct molecular architecture: a rigid, planar naphthalene core functionalized with two highly reactive amino groups at the 2 and 7 positions. This specific substitution pattern allows for the creation of symmetrical, conjugated systems that are pivotal for developing dyes with high color intensity, excellent photostability, and desirable fastness properties. The diamine's ability to undergo bis-diazotization makes it an exceptionally versatile precursor for producing a wide range of colorants, from classic bis-azo dyes for textiles to sophisticated functional dyes used in modern material science. This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and providing robust, field-tested protocols for researchers.
Synthesis of High-Performance Bis-Azo Dyes
The most prominent application of this compound is in the synthesis of bis-azo dyes. These dyes contain two azo groups (-N=N-), which act as powerful chromophores. The symmetrical extension of the π-conjugated system across the naphthalene core via two azo linkages results in dyes with deep, intense colors and high molar extinction coefficients.[1][2]
Core Chemical Principle: Bis-Diazotization and Azo Coupling
The synthesis is a two-stage process. First, both amino groups of this compound are converted into diazonium salts in a reaction known as bis-diazotization. This is achieved by treating the diamine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the highly reactive diazonium salts from decomposing and coupling with unreacted amine.
Second, the resulting Naphthalene-2,7-bis(diazonium) salt, a potent electrophile, is reacted with a nucleophilic aromatic compound, known as a coupling component (e.g., phenols, naphthols, or aromatic amines).[2] This electrophilic aromatic substitution reaction, or "azo coupling," forms the stable azo linkage and generates the final dye molecule. The pH of the coupling reaction is a crucial parameter; alkaline conditions (pH 8-9) are required for coupling with phenols, while mildly acidic conditions (pH 5-6) are optimal for coupling with amines.
Caption: Synthesis of a fluorescent Schiff base dye.
Experimental Protocol: Synthesis of a Fluorescent Schiff Base
Materials:
-
This compound
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Protocol Steps:
-
Reactant Dissolution:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 0.79 g (0.005 mol) of this compound in 30 mL of absolute ethanol. Gentle heating may be required.
-
Add 1.22 g (0.01 mol) of salicylaldehyde to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
A brightly colored, fluorescent solid will begin to precipitate from the solution as the reaction proceeds.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the purified fluorescent Schiff base in a vacuum desiccator.
-
Expected Photophysical Properties
| Property | Typical Observation | Rationale |
| Appearance | Bright Yellow/Orange Crystalline Solid | Extended π-conjugation shifts absorption into the visible spectrum. |
| Absorption Max (λabs) | 380 - 450 nm | Corresponds to the π-π* electronic transition of the conjugated system. |
| Emission Max (λem) | 480 - 550 nm | The molecule emits lower-energy light (fluorescence) after excitation. [3] |
| Quantum Yield | Moderate to High | The rigid naphthalene core restricts non-radiative decay pathways, enhancing fluorescence efficiency. [3][4] |
| Stokes Shift | 50 - 100 nm | The difference between absorption and emission maxima, typical for such fluorophores. |
Synthesis of Sulfur Dyes
Sulfur dyes are a class of cost-effective colorants that produce deep, dark shades (especially blacks, browns, and navy blues) with excellent wash fastness, making them ideal for dyeing cellulosic fibers like cotton. They are complex, polymeric materials of indeterminate structure, formed by heating aromatic amines with sulfur or sodium polysulfide.
Core Chemical Principle: Thionation
The synthesis, known as thionation or sulfurization, involves heating this compound with sulfur-containing reagents. This process creates a complex mixture of polymeric molecules cross-linked by sulfide (-S-), disulfide (-S-S-), and polysulfide (-Sₓ-) bridges. The resulting product is an insoluble pigment. To be used as a dye, it must be converted into a water-soluble "leuco" form by reduction in an alkaline sodium sulfide solution. This leuco dye has an affinity for the fiber. Once applied, it is oxidized (typically by air) back to its insoluble, colored form, trapping it within the fiber matrix.
Caption: Conceptual workflow for sulfur dye synthesis and application.
General Protocol: Synthesis of a Sulfur Black Dye
Materials:
-
This compound
-
Sulfur powder
-
Sodium Sulfide (Na₂S)
-
High-boiling solvent (e.g., ethylene glycol) or perform as a dry fusion.
Protocol Steps:
-
Thionation (Sulfur Fusion):
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic hydrogen sulfide gas.
-
In a reaction vessel suitable for high temperatures, thoroughly mix 1 part of this compound with 2-3 parts of sulfur powder.
-
Heat the mixture gradually to 200-250 °C. The reaction is exothermic and will form a thick, dark melt.
-
Maintain this temperature for several hours until the reaction is complete (evolution of H₂S gas subsides).
-
Allow the dark, brittle solid (the "sulfur melt") to cool completely and then grind it into a fine powder.
-
-
Preparation of the Soluble Leuco Dye:
-
In a separate vessel, prepare a solution of sodium sulfide in water.
-
Add the powdered sulfur melt to the sodium sulfide solution and heat the mixture gently (e.g., 60-80 °C) with stirring.
-
The insoluble melt will gradually dissolve as it is reduced to the soluble leuco form, creating a concentrated stock solution of the sulfur dye. This solution is now ready for use in a dyebath.
-
Typical Properties of Sulfur Dyes
| Property | Observation | Rationale |
| Color | Deep Black, Brown, Navy | The complex, polymeric sulfur-linked chromophores absorb broadly across the visible spectrum. |
| Solubility | Insoluble in water; soluble in Na₂S solution | The dye itself is a large polymer; the leuco form has anionic thiol groups that confer solubility. |
| Wash Fastness | Excellent | The large, insoluble dye molecule is physically trapped within the fiber network after oxidation. |
| Chlorine Fastness | Poor | The sulfide linkages are susceptible to oxidation and cleavage by strong oxidizing agents like bleach. |
| Application | Primarily for cellulosic fibers (cotton, viscose) | The dyeing process requires alkaline conditions which are suitable for these fibers. |
References
-
Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. Progress in Color, Colorants and Coatings, 8(4), 317-327. [Link]
-
Ghosh, S. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(19), 11867-11927. [Link]
-
Sergeev, A. D., et al. (2025). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Russian Journal of Organic Chemistry+. (Note: This is a future-dated publication abstract from the search results). [Link]
-
Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]
- Kao Corp. (1985). Naphthalene derivatives and hair dye compositions containing them.
-
Zhang, W., & Zhao, D.-F. (2011). Synthesis and application of universal dyes containing naphthalene ring. ResearchGate. [Link]
-
Scribd. (n.d.). Naphthalene Dyes. Scribd. [Link]
-
University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. [Link]
-
Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings Journal. [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. CUHK Chemistry. [Link]
-
Mohammadi, A., et al. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. MDPI. [Link]
-
Ataman Kimya. (n.d.). SULFUR DYE. Ataman Kimya. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Naphthalene-2,7-diamine Synthesis
Welcome to the technical support center for Naphthalene-2,7-diamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low yields, during the synthesis of this critical chemical intermediate. This compound is a versatile building block in organic synthesis, valued for its role in constructing complex heterocyclic systems and advanced materials.[1] However, its synthesis can be fraught with difficulties that lead to suboptimal yields.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main industrial and laboratory-scale methods for synthesizing this compound:
-
The Bucherer Reaction: This is a classic and widely used method involving the amination of 2,7-dihydroxynaphthalene in the presence of an aqueous sulfite or bisulfite and ammonia.[2][3][4] It is often favored for its use of readily available starting materials.
-
Catalytic Hydrogenation: This route involves the reduction of 2,7-dinitronaphthalene. The nitro groups are reduced to amino groups using a catalyst (e.g., Palladium, Platinum) and a hydrogen source.[1] This method is often high-yielding but depends on the availability and synthesis of the dinitro precursor.
-
Palladium-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This involves reacting a 2,7-dihalonaphthalene (e.g., 2,7-dibromonaphthalene) with an ammonia source in the presence of a palladium catalyst and a suitable ligand.[5][6]
Q2: Why is the Bucherer reaction so common for preparing this compound from 2,7-dihydroxynaphthalene?
The Bucherer reaction is a powerful and industrially significant transformation because it provides a direct pathway to convert hydroxyl groups on the naphthalene core to amino groups.[3] Its key advantage lies in the reversibility of the reaction, which can be manipulated by reaction conditions to favor the formation of the desired naphthylamine from the corresponding naphthol.[2]
Q3: What is the underlying mechanism of the Bucherer reaction, and why is it important for troubleshooting?
Understanding the mechanism is critical to diagnosing yield problems. The reaction is not a simple nucleophilic substitution of the hydroxyl group. Instead, it proceeds through a clever addition-elimination pathway that temporarily disrupts the aromaticity of one of the rings.[4]
-
Protonation & Bisulfite Addition: The naphthol ring is protonated, which allows for the nucleophilic addition of a bisulfite ion. This step de-aromatizes one of the rings and forms a tetralone sulfonic acid intermediate.
-
Amination: Ammonia or an amine then acts as a nucleophile, attacking the carbonyl-like intermediate.
-
Dehydration & Elimination: The resulting adduct undergoes dehydration, followed by the elimination of the bisulfite ion, to form the final naphthylamine product and restore the aromatic system.
Knowing these steps helps identify where the reaction might stall or where side products could form. For instance, the tetralone sulfonic acid is a stable intermediate that can sometimes be isolated, indicating a problem with the subsequent amination or elimination steps.[7]
Troubleshooting Guide for Low Yields
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on the Bucherer reaction pathway.
Scenario 1: The reaction has stalled, and I have a low conversion of my 2,7-dihydroxynaphthalene starting material.
Q: My TLC/HPLC analysis shows a significant amount of unreacted 2,7-dihydroxynaphthalene even after prolonged reaction time. What's going wrong?
A: This is a common issue often related to the reaction equilibrium or suboptimal reaction conditions. The Bucherer reaction is reversible, so driving it forward is essential.[3]
-
Possible Cause 1: Insufficient Temperature and Pressure. The amination of 2,7-dihydroxynaphthalene often requires high temperatures (e.g., 250°C) to proceed efficiently.[8][9] Such temperatures necessitate the use of a sealed, pressure-rated reactor (autoclave) to maintain the aqueous ammonia and other reagents in the reaction vessel. Without adequate pressure, volatile reagents like ammonia will escape, halting the reaction.
-
Possible Cause 2: Incorrect Reagent Stoichiometry.
-
Ammonia Concentration: The concentration of ammonia is a critical driver of the reaction equilibrium. According to Le Châtelier's principle, a high concentration of ammonia pushes the reaction toward the product side. Ensure you are using a concentrated aqueous solution of ammonia and that the reactor is properly sealed to prevent its escape.
-
Bisulfite Molarity: Sodium bisulfite is not just a catalyst; it is a key reagent in the formation of the reactive intermediate.[4] Ensure at least a stoichiometric amount is used relative to the hydroxyl groups being substituted.
-
-
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Verify Reactor Integrity: Ensure your autoclave is sealed and can safely achieve and maintain the target temperature and pressure (typically >150°C).
-
Increase Ammonia Concentration: Use a saturated aqueous ammonia solution. Consider charging the reactor at a low temperature to minimize premature loss of ammonia gas.
-
Optimize Temperature: If conversion is low, consider a stepwise increase in temperature. Start at 150°C and, if necessary and your equipment allows, gradually increase to 200-250°C. Monitor conversion by taking aliquots (after safely cooling and depressurizing the vessel) at set time points.
-
Reaction Time: While some reactions are complete in hours, sluggish conversions may benefit from extended reaction times (e.g., 48-72 hours).[10]
-
| Parameter | Standard Range | Troubleshooting Action | Rationale |
| Temperature | 150 - 250 °C | Increase in 25°C increments | Overcomes activation energy barrier for amination step. |
| Pressure | Autogenous | Ensure proper sealing of the reactor | Prevents loss of volatile ammonia, driving the equilibrium. |
| Ammonia | >25% aq. solution | Use saturated solution | Maximizes reactant concentration to favor product formation. |
| Time | 24 - 72 hours | Extend reaction time | Allows the reversible reaction to reach equilibrium. |
Scenario 2: The conversion is good, but the isolated yield is low due to many impurities.
Q: My starting material is consumed, but the crude product is a dark, impure mixture that is difficult to purify. What side reactions could be occurring?
A: Formation of impurities is often due to the harsh reaction conditions and the reactivity of the starting materials and product.
-
Possible Cause 1: Oxidation. Both 2,7-dihydroxynaphthalene and the this compound product are susceptible to oxidation, especially at high temperatures in the presence of air. This leads to the formation of colored, polymeric materials that are difficult to remove.
-
Possible Cause 2: Incomplete Elimination or Side Reactions. The tetralone sulfonic acid intermediate can potentially undergo other reactions. Furthermore, under very harsh conditions, unwanted sulfonation of the naphthalene ring can occur, leading to highly polar, water-soluble impurities.
-
Troubleshooting Protocol: Minimizing Side Product Formation
-
Deoxygenate Reagents: Before sealing the reactor, purge the vessel and the reaction mixture with an inert gas like nitrogen or argon for 15-30 minutes to remove oxygen.
-
Control Reaction Temperature: Avoid excessive temperatures. While high heat is needed for conversion, "hot spots" or runaway temperatures can accelerate decomposition and side reactions. Ensure uniform heating and stirring.
-
Purification Strategy:
-
Initial Workup: After the reaction, cool the mixture and carefully neutralize it. The product may precipitate.
-
Recrystallization: This is the most effective method for purifying the solid product. Experiment with different solvent systems. Ethanol/water or ethyl acetate/hexane mixtures are common choices for recrystallizing aromatic amines.[11][12]
-
Charcoal Treatment: If the product is highly colored, a treatment with activated charcoal in the recrystallization solvent can help remove polymeric, colored impurities.[12]
-
Chromatography: While less common for bulk production, flash column chromatography can be used for small-scale purification. For purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[1]
-
-
Visualizing the Process
To better understand the chemical transformations and the troubleshooting logic, refer to the diagrams below.
Mechanism of the Bucherer Reaction
Caption: Key intermediates in the Bucherer reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing low-yield problems.
References
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. [Link]
-
Bucherer reaction - Grokipedia. [Link]
-
Bucherer Reaction - Cambridge University Press. [Link]
-
Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF - ResearchGate. [Link]
-
Bucherer reaction - Wikipedia. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]
-
Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination | Chemistry Letters | Oxford Academic. [Link]
-
Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. [Link]
-
Bucherer–Bergs reaction - Wikipedia. [Link]
-
Bucherer reaction - Chemistry LibreTexts. [Link]
-
Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC - PubMed Central. [Link]
- Bucherer-Bergs Reaction - In "Name Reactions in Organic Synthesis" by J.J. Li.
-
Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]
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Chemical Synthesis of Substituted Naphthalene Derivatives: A Review - MDPI. [Link]
-
Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-... - PMC - NIH. [Link]
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Preparation of (pin)B-B(dan) - Organic Syntheses. [Link]
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides... - MDPI. [Link]
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Amination of octafluoronaphthalene in liquid ammonia... | Request PDF - ResearchGate. [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - Science. [Link]
-
Exploring the Versatility of 2,3-Diaminonaphthalene in Organic Synthesis - Ningbo Inno Pharmchem Co., Ltd. [Link]
-
METHOD OF PURIFYING 2,7-DIMETHYLNAPHTHALENE - European Patent Office. [Link]
-
Preparation of 2,7-diamino-1,8-naphthyridine... - Illinois Experts. [Link]
-
What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. [Link]
-
2,7-dihydroxynaphthalene - Semantic Scholar. [Link]
- Method of purifying naphthalene by crystallization - Google P
-
Reductive Amination - Organic Chemistry Tutor. [Link]
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Reductive Amination Practice Problems - Pearson. [Link]
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Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]
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Technical Support Center: Purification of Crude Naphthalene-2,7-diamine
Welcome to the technical support center for the purification of crude Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic diamine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
This compound is a key building block in the synthesis of complex heterocyclic systems and advanced materials.[1] Its purity is paramount for the success of subsequent reactions and the properties of the final products. This guide will equip you with the knowledge to effectively remove common impurities and troubleshoot issues that may arise during the purification process.
Troubleshooting Guide
The purification of crude this compound can present several challenges, from persistent color to the presence of isomeric impurities. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Color (e.g., dark, purple, brown) | Oxidation of the diamine to form colored quinone-imine type impurities. This is a common issue with aromatic amines.[2] | - Perform recrystallization in the presence of a small amount of a reducing agent like sodium dithionite or activated charcoal to adsorb colored impurities.[3] - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store the purified product in a dark, cool place under an inert atmosphere.[2] |
| Oily Residue or Failure to Crystallize | - The chosen recrystallization solvent is too effective, leading to high solubility even at low temperatures. - Presence of impurities that are depressing the melting point and interfering with crystal lattice formation. | - For recrystallization, try a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol or methanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists.[4] - If oiling out occurs during cooling, reheat the solution to dissolve the oil, then cool more slowly with vigorous stirring. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[5] |
| Low Recovery After Recrystallization | - Too much solvent was used, leading to significant loss of the product in the mother liquor. - The compound has significant solubility in the chosen solvent even at low temperatures. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - Cool the filtrate in an ice bath to maximize crystal precipitation. - To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration. |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system (eluent) polarity. - Overloading the column with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1] - Ensure the ratio of adsorbent (e.g., silica gel) to the crude sample is appropriate (typically 50:1 to 100:1 by weight). |
| Purity by HPLC is Not Improving | - The impurity has a very similar polarity and structure to this compound (e.g., other naphthalene diamine isomers). | - High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and can also be used for purification (preparative HPLC).[1] - For analytical HPLC, try different stationary phases (e.g., C18, Phenyl-Hexyl) or modify the mobile phase (e.g., change the organic modifier, pH, or add an ion-pairing agent) to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities can vary depending on the synthetic route. A common method for synthesizing this compound is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1] Potential impurities from this process include:
-
Partially reduced intermediates: Such as 2-amino-7-nitronaphthalene.
-
Other naphthalene diamine isomers: If the starting dinitronaphthalene was not isomerically pure.
-
Residual catalyst: From the hydrogenation step (e.g., palladium or platinum).
-
Oxidation products: Aromatic amines are susceptible to air oxidation, leading to highly colored polymeric impurities.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like ethanol and methanol are often good starting points.[1] To select a solvent:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
The chosen solvent should not react with the compound.
-
The boiling point of the solvent should be lower than the melting point of the compound to prevent it from melting in the hot solvent.[6]
A mixed solvent system can also be effective. For example, dissolving the crude material in a minimal amount of hot methanol and then adding water dropwise until the solution becomes cloudy can induce crystallization upon cooling.
Q3: When should I consider column chromatography over recrystallization?
A3: Column chromatography is generally preferred when:
-
You have a complex mixture of impurities with polarities similar to your target compound.
-
Recrystallization fails to yield a product of the desired purity.
-
You are working with a small amount of material where the potential losses from recrystallization are a concern.
Column chromatography on silica gel, eluting with a solvent system like hexane-ethyl acetate, can be effective for separating naphthalene derivatives.[7]
Q4: Is sublimation a viable purification method for this compound?
A4: Sublimation can be a very effective method for purifying solids that have a sufficiently high vapor pressure at a temperature below their melting point.[8] Naphthalene itself sublimes readily.[8][9][10][11] While specific data for this compound is less common, it is a technique worth considering, especially for removing non-volatile impurities. It is a solvent-free method, which can be an advantage.
Q5: What are the critical safety precautions when handling this compound?
A5: As with many aromatic amines, this compound should be handled with care. The parent compound, naphthalene, is suspected of causing cancer.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]
-
Handling: Avoid skin and eye contact.[13][15] Wash hands thoroughly after handling.[12][13]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[13]
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the purification of crude this compound by recrystallization from methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Pipette
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1 gram) into a 50 mL Erlenmeyer flask. In a separate flask, heat methanol to its boiling point on a hot plate.[5]
-
Addition of Hot Solvent: Carefully add the hot methanol to the flask containing the crude solid in small portions, swirling after each addition. Continue adding the hot solvent until the solid just dissolves.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Swirl the flask and gently heat it for a few minutes.[6]
-
Hot Filtration: To remove the activated charcoal and any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not begin, scratch the inner wall of the flask with a glass rod or add a seed crystal.[5]
-
Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. The purity can be further assessed by analytical techniques such as HPLC or TLC.[1][16]
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
Naphthalene - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])
-
Material Safety Data Sheet - Naphthalene - Cole-Parmer. (URL: [Link])
-
1,5-Diaminonaphthalene - Solubility of Things. (URL: [Link])
- JPS63107944A - Purification of naphthalene - Google P
-
Organic Syntheses Procedure. (URL: [Link])
-
Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego. (URL: [Link])
-
Electronic Supplementary Information Structure-Activity Relationship of Naphthalene Based Donor-π-Acceptor Organic Dyes for Dye - The Royal Society of Chemistry. (URL: [Link])
- US3649708A - Purification of naphthalene - Google P
-
Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). (URL: [Link])
-
Naphthalene Purity Determination - Regulations.gov. (URL: [Link])
-
Purifying Naphthalene Using Recrystallization | UKEssays.com. (URL: [Link])
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - ResearchGate. (URL: [Link])
-
Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed. (URL: [Link])
-
Process Simulation on Crude Naphthalene Purification by Extractive Distillation. (URL: [Link])
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC - PubMed Central. (URL: [Link])
-
Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions - ResearchGate. (URL: [Link])
-
Sublimation of Naphthalene Spheres in a Natural Convection Environment - University of Memphis Digital Commons. (URL: [Link])
- PROCESS FOR THE PURIFICATION OF AROMATIC HYDROCARBONS AND PROCESS FOR THE PREPARATION OF HIGH-PURITY AROM
-
Assessment of the naphthalene sublimation technique for determination of convective heat transfer in fundamental and industrial - Chalmers Research. (URL: [Link])
-
Chemistry Lab: Naphthalene Sublimation | PDF | Chemical Substances - Scribd. (URL: [Link])
-
Stable naphthalene diimide zwitterions for aqueous organic redox flow batteries - PMC - NIH. (URL: [Link])
-
Recrystallization of Naphthalene from a Mixed Solvent - YouTube. (URL: [Link])
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. (URL: [Link])
-
Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF - ResearchGate. (URL: [Link])
-
Determination of Naphthalene Content by Gas Chromatography. (URL: [Link])
-
1,8-diaminonaphthalene : r/Chempros - Reddit. (URL: [Link])
-
crystallization of napthalene | DOC - Slideshare. (URL: [Link])
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Technical Support Center: Oxidation and Degradation of Naphthalene-2,7-diamine
Welcome to the technical support center for Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but reactive aromatic diamine. Given the limited direct literature on the oxidation and degradation of this compound specifically, this document synthesizes information from foundational principles of aromatic amine chemistry and naphthalene metabolism to provide a predictive and practical framework for your experiments.
We will explore the anticipated reactivity, troubleshoot common experimental issues, and provide validated protocols to guide your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity
This section addresses the fundamental chemical principles governing the oxidation of this compound, helping you anticipate reaction outcomes.
Q1: What are the most likely initial sites of oxidation on the this compound molecule?
A: The primary sites for oxidation are the two amino (-NH₂) groups. Aromatic amines are highly susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be readily abstracted.[1] The presence of these electron-donating groups enriches the naphthalene core with electrons, making the aromatic ring itself more susceptible to oxidative attack than unsubstituted naphthalene, particularly at the ortho and para positions relative to the amines.[2]
Q2: What are the expected initial products of oxidation?
A: The initial step in the oxidation of aromatic amines, whether chemical or electrochemical, is typically the removal of an electron to form a nitrogen-centered radical cation.[2][3] This highly reactive intermediate can then undergo several transformations. A subsequent one-electron oxidation and deprotonation can lead to the formation of a quinone-diimine structure. These quinoidal species are often highly colored and can be key intermediates in subsequent reactions.
Q3: My reaction mixture immediately turns dark brown or black upon adding an oxidant. What is happening and why?
A: This is a very common observation when working with aromatic diamines and is almost certainly due to oxidative polymerization .[4] The radical cations and quinone-diimine intermediates formed during oxidation are extremely reactive and can rapidly couple with each other or with unreacted diamine molecules.[5] This leads to the formation of complex, high-molecular-weight oligomers and polymers. These extended conjugated systems are strong chromophores, resulting in the characteristic dark, often insoluble, materials you are observing.[4]
Q4: I am trying to study the degradation of the naphthalene ring itself, but all I see is polymer. How can I favor ring degradation over polymerization?
A: This is a significant challenge due to the high reactivity of the amino groups. To favor degradation of the aromatic core, you must either:
-
Control the Oxidant Stoichiometry: Use a sub-stoichiometric amount of a mild oxidant. This can limit the formation of the highly reactive species that initiate polymerization.
-
Protect the Amino Groups: Before oxidation, consider protecting the amino groups, for example, through acetylation to form N,N'-(naphthalene-2,7-diyl)diacetamide. The amide groups are significantly less activating and less prone to oxidation, which may allow the oxidative conditions to attack the aromatic ring first. The protecting groups can be removed later.
-
Use Enzymatic Systems: Biocatalytic systems, such as those involving laccases or peroxidases, can sometimes offer greater selectivity under milder conditions compared to harsh chemical oxidants.[6]
Q5: What are the likely degradation products if the naphthalene ring is cleaved?
A: If you can successfully bypass polymerization and achieve ring cleavage, the degradation pathways would likely parallel those of unsubstituted naphthalene. Microbial and chemical degradation of naphthalene often proceeds through initial hydroxylation to form dihydroxynaphthalene intermediates, followed by ring cleavage to yield compounds like salicylic acid or phthalic acid, which then enter central metabolic cycles.[7] Therefore, you might expect to find hydroxylated and carboxylated derivatives of this compound or its protected analogues.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you might encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Immediate formation of an insoluble, dark precipitate. | Rapid, uncontrolled oxidative polymerization.[4] | 1. Lower the Temperature: Conduct the reaction at 0 °C or below to slow down the reaction rates. 2. Dilute the Reaction: Work at lower concentrations of the diamine to reduce the probability of intermolecular coupling. 3. Use a Milder Oxidant: Switch from strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) to milder ones (e.g., Ag₂O, FeCl₃, or controlled electrochemical potential).[8] |
| Low or no yield of desired product after workup. | 1. Product is unstable to workup conditions (pH change, air exposure).[9] 2. Product is highly polar and remains in the aqueous layer.[9] 3. Product has polymerized and was lost as an insoluble solid. | 1. Test the stability of your product by exposing a small aliquot of the reaction mixture to your workup conditions (e.g., acid/base wash) and monitor by TLC. 2. Back-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate, n-butanol) and analyze the extract. 3. If a solid formed, try to dissolve a small amount in a strong polar solvent (like DMSO or DMF) and analyze it. |
| Inconsistent results between experimental runs. | 1. Sensitivity to atmospheric oxygen. 2. Inconsistent quality/activity of the oxidant. 3. Trace metal contamination catalyzing side reactions. | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use a freshly opened or standardized oxidant for each run. For solutions, titrate to determine the exact concentration before use. 3. Use high-purity, acid-washed glassware to minimize metal-catalyzed side reactions. |
| Complex mixture of products seen in analytical traces (HPLC, GC-MS). | Over-oxidation or multiple competing reaction pathways are occurring. | 1. Reduce Reaction Time: Take aliquots at various time points to identify initial products before they degrade further. 2. Controlled Potential Electrolysis: Use electrochemistry to apply a precise oxidative force, allowing for more selective oxidation compared to bulk chemical oxidants.[1] 3. Change the Solvent/pH: The reaction pathway of aromatic amines can be highly dependent on the pH and solvent polarity.[3] |
Part 3: Key Experimental Protocols & Visualizations
Here we provide detailed methodologies for studying the oxidation of this compound and diagrams to visualize the expected chemical processes.
Protocol 1: Analysis of Oxidation by Cyclic Voltammetry (CV)
This protocol allows you to determine the oxidation potential of this compound, which is a crucial parameter for understanding its reactivity and for planning controlled electrochemical syntheses.[3]
Objective: To determine the potential at which this compound is oxidized and to observe the formation of subsequent products.
Materials:
-
This compound (high purity)
-
Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Working electrode (e.g., Glassy Carbon), Reference electrode (e.g., Ag/AgCl), Counter electrode (e.g., Platinum wire).
-
Potentiostat.
Procedure:
-
Prepare a 1 mM solution of this compound in the electrolyte solution.
-
Assemble the three-electrode cell. Ensure the reference electrode is properly filled and free of air bubbles.
-
Purge the solution with dry nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Set the potentiostat parameters:
-
Initial Potential: 0 V (or a potential where no reaction occurs).
-
Vertex Potential 1: Scan in the positive direction to ~1.5 V.
-
Vertex Potential 2: Scan back to 0 V.
-
Scan Rate: 100 mV/s.
-
-
Run the cyclic voltammogram.
-
Interpretation: Observe the potential at which the first anodic (oxidation) peak appears. This is the oxidation potential.[3] If a corresponding cathodic (reduction) peak appears on the reverse scan, the initial oxidation is reversible. Often with aromatic amines, the reverse peak is absent or diminished, indicating that the initially formed radical cation has undergone a rapid follow-up reaction (like dimerization/polymerization).[2]
Visualizations
dot digraph "Oxidation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes ND [label="this compound\n(C₁₀H₁₀N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RC [label="Radical Cation\n[C₁₀H₁₀N₂]˙⁺", fillcolor="#FBBC05", fontcolor="#202124"]; QDI [label="Quinone-diimine\n(C₁₀H₈N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POLY [label="Insoluble Polymer\n(Dark Precipitate)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; HYD [label="Hydrolysis Products\n(e.g., Naphthoquinone derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges ND -> RC [label="- e⁻", fontcolor="#34A853", fontsize=9]; RC -> QDI [label="- e⁻, - 2H⁺", fontcolor="#34A853", fontsize=9]; RC -> POLY [label="+ Radical Cation\n or Diamine", fontcolor="#EA4335", fontsize=9]; QDI -> POLY [label="Polymerization", fontcolor="#EA4335", fontsize=9]; QDI -> HYD [label="+ H₂O", fontcolor="#4285F4", fontsize=9]; } .dot Caption: Postulated initial oxidation pathways for this compound.
dot digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes START [label="Oxidation Experiment\n(Chemical or Electrochemical)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; ALIQUOT [label="Take Time-Stamped Aliquot", fillcolor="#FBBC05", fontcolor="#202124"]; QUENCH [label="Quench Reaction\n(e.g., add reducing agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EXTRACT [label="Liquid-Liquid Extraction\nor Solid Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ANALYSIS [label="Instrumental Analysis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; HPLC [label="HPLC-UV/MS\n(For polar, non-volatile products)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS\n(After derivatization for polar groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(For structural elucidation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges START -> ALIQUOT; ALIQUOT -> QUENCH; QUENCH -> EXTRACT; EXTRACT -> ANALYSIS; ANALYSIS -> HPLC [label="Primary"]; ANALYSIS -> GCMS [label="Secondary"]; ANALYSIS -> NMR [label="Structural ID"]; } .dot Caption: General analytical workflow for studying degradation products.
References
-
Brillas, E., & Sirés, I. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. [Link]
-
Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 2925-3030. [Link]
-
Bacon, R. G. R., & Hanna, W. J. W. (1962). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC. [Link]
-
Stejskal, J., & Bláha, M. (2018). Semiconducting materials from oxidative coupling of phenylenediamines under various acidic conditions. Materials Chemistry and Physics, 205, 423-435. [Link]
-
Trchová, M., & Stejskal, J. (2011). Oxidative polymerization of aniline: The role of acids. Pure and Applied Chemistry, 83(10), 1803-1817. [Link]
-
Sashidhara, K. V., Kumar, A., Kumar, M., & Sarkar, S. (2014). A base-promoted approach for the oxidative conversion of aryl amines to nitroarenes using hydrogen peroxide. Tetrahedron Letters, 55(4), 859-862. [Link]
-
Login, R. B. (n.d.). Oxidative Polymerization of Phenylenediamines. rloginconsulting.com. [Link]
-
Kryuchkova, E. N., Zorin, I. M., Syromyatnikov, V. G., & Gnatyuk, Y. I. (2019). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 11(11), 1877. [Link]
-
Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples. Retrieved from [Link]
-
Mark, H. B., & Anson, F. C. (1963). Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. Analytical Chemistry, 35(6), 722-724. [Link]
-
Palmore, G. T. R., & Whitesides, G. M. (1994). Microbial and enzymatic biohydrogenation. In Microbial and Enzymatic Synthesis of Chiral Drugs (pp. 271-323). Wiley-VCH. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4123–4135. [Link]
-
D'Acunzo, F., & Galli, C. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3524. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]
-
Zhang, L., Yuan, W., & Yan, Y. (2013). In situ UV–vis spectroeletrochemical studies on the copolymerization of o-phenylenediamine and o-methoxy aniline. Electrochimica Acta, 113, 218-228. [Link]
-
D'Acunzo, F., & Galli, C. (2023). Laccase-Catalyzed Oxidative Coupling of Phenols, Anilines, and Benzenethiols. Catalysts, 13(2), 349. [Link]
-
Annweiler, E., Richnow, H. H., Antranikian, G., Hebenbrock, S., Garms, C., Francke, W., & Michaelis, W. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518–523. [Link]
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Technical Support Center: Synthesis of Naphthalene-2,7-diamine
Welcome to the technical support center for the synthesis of Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile diamine in their work. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, evidence-based troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems but also understand their root causes, leading to more efficient and successful experiments.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Product Quality and Stability
Question 1: My final this compound product is off-white, yellow, or even brown, instead of the expected colorless to light tan solid. What is causing this discoloration?
Answer: The discoloration of this compound is most commonly due to oxidation. Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored quinone-imine type oligomers and polymers.[1] The naphthalene ring system is also prone to oxidation, which can ultimately lead to the formation of naphthoquinones.[2][3] The presence of trace metal impurities can catalyze this oxidation process.
Troubleshooting Steps:
-
Inert Atmosphere: During workup and isolation, handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. This is especially critical during solvent removal and drying.
-
Light Protection: Protect the reaction mixture and the isolated product from direct light by wrapping flasks in aluminum foil.[1]
-
Degassed Solvents: Use degassed solvents for reactions and purification to minimize dissolved oxygen.
-
Purification: If discoloration has already occurred, recrystallization is the most effective method for purification. Common solvent systems include ethanol/water or methanol/water mixtures.[1][4][5][6][7] The use of activated charcoal during recrystallization can help remove colored impurities.[8]
-
Storage: Store the final product in a tightly sealed, amber glass vial under an inert atmosphere and in a refrigerator or freezer to minimize degradation over time.[1]
Question 2: I am observing a poor shelf-life for my synthesized this compound, with the product darkening over time. How can I improve its stability?
Answer: The inherent reactivity of the amino groups on the electron-rich naphthalene core makes this compound susceptible to degradation. As mentioned in the previous question, oxidation is the primary degradation pathway. To ensure long-term stability, proper storage is paramount.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1] |
| Container | Amber glass vial with a tight-fitting cap | Protects from light-induced degradation.[1] |
| Temperature | ≤ 4°C (Refrigerated) | Slows down the rate of oxidative degradation. |
| Purity | High purity, free of residual metals | Trace metals can catalyze oxidation. |
Category 2: Synthesis-Specific Side Reactions
This section is divided by the common synthetic routes to this compound.
This is one of the most common and high-yielding methods for preparing this compound. However, controlling the reduction can be challenging.
Question 3: My yield of this compound is low, and I suspect incomplete reaction. How can I confirm this and what are the likely byproducts?
Answer: Low yields in the catalytic hydrogenation of 2,7-dinitronaphthalene are often due to incomplete reduction or catalyst deactivation. The primary byproduct of incomplete reduction is 7-nitro-2-aminonaphthalene . Over-reduction of the naphthalene ring is also possible under harsh conditions, leading to tetrahydro- or decahydronaphthalene diamine derivatives, though this is less common with standard catalysts like Pd/C under controlled conditions.
Troubleshooting and Optimization:
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a spot corresponding to the nitro-amino intermediate will confirm an incomplete reaction.
-
Catalyst Activity: Ensure the catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and active.[9][10] A higher catalyst loading or the use of a new batch may be necessary.
-
Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a pressurized reactor (Parr shaker) is recommended.[9]
-
Reaction Time and Temperature: The reduction can be exothermic. Maintain a controlled temperature, as elevated temperatures can sometimes lead to side reactions or catalyst degradation. If the reaction is sluggish, extending the reaction time is preferable to drastically increasing the temperature.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the 2,7-dinitronaphthalene is fully dissolved to allow for efficient contact with the catalyst.
Visualizing the Reduction Pathway:
Caption: Pathway for the catalytic hydrogenation of 2,7-dinitronaphthalene.
The Bucherer reaction provides an alternative route from the corresponding diol. Its reversibility and the use of bisulfite can lead to specific side products.[11][12][13]
Question 4: In my Bucherer synthesis of this compound, I'm getting a significant amount of a water-soluble byproduct and low yields of the desired diamine. What could this be?
Answer: The Bucherer reaction proceeds through a key intermediate, a tetralone sulfonic acid derivative, formed by the addition of sodium bisulfite to the naphthalene ring.[11][12][13] A common side reaction is the formation of stable naphthalenesulfonic acid derivatives , which are water-soluble and can be difficult to separate from the product if the reaction does not go to completion. Additionally, due to the reversible nature of the reaction, incomplete conversion is a frequent issue, leaving unreacted 2,7-dihydroxynaphthalene in the reaction mixture.
Troubleshooting and Optimization:
-
Excess Ammonia/Amine: Use a sufficient excess of aqueous ammonia or the desired amine to drive the equilibrium towards the product.[11]
-
Temperature and Pressure: The reaction often requires elevated temperatures (150-170 °C) and is typically performed in a sealed vessel (autoclave) to maintain pressure and prevent the loss of ammonia.[11]
-
pH Control: The pH of the reaction mixture is critical. The equilibrium between sulfite and bisulfite is pH-dependent, and maintaining the optimal pH range is necessary for efficient reaction.
-
Workup: During the workup, adjusting the pH can help in separating the desired amine from sulfonated byproducts. The diamine can be precipitated by making the solution basic, while the sulfonic acid derivatives will remain in the aqueous layer.
Visualizing the Bucherer Reaction and a Key Side Reaction:
Caption: The Bucherer reaction pathway and a common side reaction.
While less common, the Hofmann rearrangement can be used to synthesize this compound from the corresponding dicarboxamide. The key intermediate is an isocyanate.[2][14]
Question 5: After performing a Hofmann rearrangement on naphthalene-2,7-dicarboxamide, I have a significant amount of an insoluble, high-melting-point byproduct. What is it likely to be?
Answer: The Hofmann rearrangement proceeds via an isocyanate intermediate. A common side reaction occurs when this highly reactive isocyanate is trapped by the newly formed amine product (this compound) or unreacted starting material, leading to the formation of urea derivatives . These ureas are often less soluble and have higher melting points than the desired diamine.
Troubleshooting and Optimization:
-
Controlled Addition of Reagents: Ensure that the hypobromite solution (formed in situ from bromine and sodium hydroxide) is added slowly and with efficient stirring to the cooled amide solution. This helps to control the local concentration of the reactive intermediates.
-
Temperature Control: The rearrangement step is typically initiated by warming the reaction mixture after the formation of the N-bromoamide. Careful control of this temperature increase is crucial to favor the intramolecular rearrangement over intermolecular side reactions.
-
Reaction Conditions: The reaction is typically run in an aqueous medium. Ensure that the hydrolysis of the isocyanate to the amine is efficient. If trapping the isocyanate is desired to form a carbamate, a non-aqueous solvent with an alcohol nucleophile should be used.[2]
-
Purification: The urea byproducts can often be separated from the desired diamine by exploiting differences in solubility. The diamine is typically more soluble in organic solvents than the corresponding urea.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
This protocol is a general guideline and may require optimization based on available equipment and scale.
-
Setup: To a flask suitable for hydrogenation (e.g., a round-bottom flask for balloon hydrogenation or a pressure vessel), add 2,7-dinitronaphthalene (1.0 eq).
-
Catalyst and Solvent: Add a suitable solvent such as ethanol or ethyl acetate, followed by 5-10% (by weight) of 10% Pd/C catalyst.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogen source. If using a pressure vessel, charge it with hydrogen to the desired pressure (e.g., 40-50 psi).[9]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Bucherer Reaction of 2,7-Dihydroxynaphthalene
This reaction should be performed in a well-ventilated fume hood due to the use of ammonia and sulfur dioxide.
-
Setup: In a pressure vessel (autoclave), place 2,7-dihydroxynaphthalene (1.0 eq), sodium bisulfite (2.0-2.5 eq), and concentrated aqueous ammonia.
-
Reaction: Seal the vessel and heat it to 150-170 °C with stirring for several hours.[11] The reaction progress can be monitored by taking aliquots (after cooling) and analyzing by TLC.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
-
Isolation: Make the solution strongly basic with the addition of a concentrated sodium hydroxide solution to precipitate the crude this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system.
References
-
Patton, J. W., & Son, M. O. (1964). The Synthesis of Naphthalene-2,3-dicarboxylic Acid by the Henkel Process. The Journal of Organic Chemistry, 29(12), 3465-3467. [Link]
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S. H. S. (n.d.). Bucherer Reaction. In Name Reactions in Organic Synthesis (pp. 82-84). Cambridge University Press. [Link]
- Bayer AG. (1975). Process for manufacturing diaminonaphthalene. U.S.
-
Wikipedia. (2023, October 27). Bucherer reaction. [Link]
-
Chegg. (2020, September 22). Solved: Recrystallization of Naphthalene from a Mixed Solvent. [Link]
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. [Link]
-
Chemistry LibreTexts. (2023, January 22). Bucherer reaction. [Link]
-
Wikipedia. (2023, November 29). Hofmann rearrangement. [Link]
-
Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie International Edition in English, 6(4), 307-317. [Link]
-
Yoshida, H., Murashige, Y., & Osaka, I. (2018). Preparation of (pin)B-B(dan). Organic Syntheses, 95, 243-261. [Link]
-
Yue, G., Yu, Y., Li, S., et al. (2023). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. Molecular Catalysis, 585, 115339. [Link]
-
Lee, Y.-M., et al. (2018). Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid. Angewandte Chemie International Edition, 57(32), 10243-10247. [Link]
- Bern$te|n, I., & Cooper, A. (1973). Catalytic oxidation of naphthalene. U.S.
-
Bartleby. (n.d.). Recrystallization Of Naphthalene Lab Report. [Link]
-
UKEssays. (2019, September 23). Purifying Naphthalene Using Recrystallization. [Link]
-
Slideshare. (n.d.). crystallization of napthalene. [Link]
-
Mizuno, M., & Yamano, M. (2005). 6-Amino-1-tetralone. Organic Syntheses, 82, 81. [Link]
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. [Link]
-
University of California, San Diego. (n.d.). Recrystallization. [Link]
-
Zotou, A., & Notou, M. (2012). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. Food Chemistry, 131(2), 711-718. [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. [Link]
-
SpectraBase. (n.d.). 2,7-Naphthalenediamine. [Link]
-
Wikipedia. (2023, November 15). 1,8-Bis(dimethylamino)naphthalene. [Link]
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MDPI. (2023). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Catalysts, 13(5), 886. [Link]
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Sergeev, A. D., et al. (2018). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Russian Journal of Organic Chemistry, 54(10), 1541-1550. [Link]
-
Beletskaya, I. P., et al. (2009). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 38(7), 712-713. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Ghosh, S. K., et al. (2017). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 117(12), 8472-8575. [Link]
-
ResearchGate. (n.d.). Highly Selective Preparation of Valuable Dinitronaphthalene from Catalytic Nitration of 1-Nitronaphthalene with NO 2 over HY Zeolite. [Link]
-
Li, J., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(20), 14643-14652. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. [Link]
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Technical Support Center: Improving the Solubility of Naphthalene-2,7-diamine Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthalene-2,7-diamine based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges commonly encountered during your experimental work. The rigid and planar nature of the naphthalene moiety can lead to strong intermolecular π-π stacking and hydrogen bonding in the resulting polymers, often leading to poor solubility in common organic solvents. This guide is designed to provide both theoretical understanding and practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound based polymers (e.g., polyamides, polyimides) insoluble in common solvents like DMF, DMSO, or NMP?
A1: The poor solubility of these polymers primarily stems from the high rigidity of the polymer backbone conferred by the naphthalene unit. This rigidity, combined with strong intermolecular forces such as hydrogen bonding (in polyamides) and π-π stacking between the aromatic naphthalene rings, promotes tight chain packing and potentially high crystallinity.[1][2][3] These strong cohesive forces are often difficult for common solvents to overcome.
Q2: I observe that my polymer only swells in the solvent instead of dissolving. What does this indicate?
A2: Swelling without complete dissolution is a classic sign that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer interactions.[4] The solvent molecules can penetrate the polymer matrix, causing it to swell, but lack the energy to fully separate the polymer chains into a true solution. This is very common with polymers possessing strong hydrogen bonding networks.
Q3: Can the molecular weight of my polymer affect its solubility?
A3: Absolutely. Generally, as the molecular weight of a polymer increases, its solubility decreases.[1][3][5] Longer polymer chains have more points of contact for intermolecular interactions, making them more difficult to solvate.
Q4: Are there any "go-to" solvents for aromatic polymers that I should try first?
A4: For many aromatic polyamides and polyimides, highly polar aprotic solvents are a good starting point. Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMAc) are often effective, especially when combined with salts like Lithium Chloride (LiCl).[6][7] For some highly intractable polymers, strong acids like formic acid or m-cresol can be used, but with caution, as they can cause polymer degradation over time.[4]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common solubility problems. The solutions are presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Polymer Precipitates During Synthesis or Work-up
Q: My this compound based polyamide precipitated out of the reaction mixture (in NMP) before reaching a high molecular weight. How can I prevent this?
A: This is a common issue when the growing polymer chains become insoluble in the reaction medium. Here are several approaches to address this, ranging from simple process modifications to more involved synthetic strategies.
Option 1: Addition of Inorganic Salts
-
Why it works: Inorganic salts like LiCl or CaCl₂ can significantly enhance the solubility of polyamides in polar aprotic solvents.[4][6][7] The salt's ions interact with the amide groups, disrupting the strong intermolecular hydrogen bonds that cause the polymer chains to aggregate and precipitate.
-
Protocol:
-
Before starting the polymerization, add 2-5% (w/v) of anhydrous LiCl to your NMP or DMAc solvent.
-
Stir until the salt is completely dissolved. You may need to gently heat the mixture to facilitate dissolution.
-
Proceed with your polymerization reaction in this salt-containing solvent system.
-
Option 2: Copolymerization
-
Why it works: Introducing a second, more flexible or bulkier comonomer (either a different diamine or diacid) can disrupt the regularity of the polymer chain.[4] This irregularity hinders crystalline packing and reduces the strength of intermolecular interactions, thereby improving solubility.
-
Experimental Workflow for Copolymerization:
-
Key Consideration: The ratio of the comonomer can be adjusted to balance solubility with desired thermal and mechanical properties.
Issue 2: Inability to Dissolve the Final, Purified Polymer for Characterization or Processing
Q: I have successfully synthesized and isolated my this compound based polyimide, but now I can't dissolve it for film casting or GPC analysis. What are my options?
A: Post-synthesis dissolution can be challenging. Here's a systematic approach to tackle this problem.
Systematic Solvent Screening and Optimization
The first step is a systematic approach to find a suitable solvent or solvent system.
| Solvent/System | Class | Mechanism of Action | Typical Concentration | Notes |
| NMP, DMAc, DMF | Polar Aprotic | Solvation of polar groups | 1-10% (w/v) | Often require heating. |
| NMP/LiCl or DMAc/LiCl | Salt/Solvent System | Disrupts hydrogen bonding | 2-5% LiCl (w/v) | Highly effective for polyamides. [4][6][7] |
| m-Cresol | Acidic Phenolic | Strong proton-donating ability interacts with polymer backbone | 1-5% (w/v) | Can cause degradation; use with caution. [4] |
| Sulfuric Acid | Strong Acid | Protonates the polymer backbone | 1-2% (w/v) | Highly corrosive and can lead to chain scission. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Fluorinated Alcohol | Strong hydrogen bond donor, low nucleophilicity | 1-5% (w/v) | Excellent but expensive solvent for many polyamides. [6] |
Troubleshooting Flowchart for Dissolution
Caption: Modifying polymer structure to improve solubility.
By implementing these strategies, you can significantly increase the probability of obtaining this compound based polymers that are soluble in a wider range of solvents, facilitating their characterization and application.
References
-
Gao, R., Li, Y., Wang, C., Chen, Y., & Qiu, X. (2015). Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2011). How can we increase the solubility of polyamides? Retrieved from [Link]
-
Quora. (2021). What various factors affect the solubility of polymers? Retrieved from [Link]
-
Filo. (2024). (h) Explain different factors which affect the solubility of polymers? Retrieved from [Link]
-
Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park. Retrieved from [Link]
-
Guda, R., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 10. Solubility parameters of polymers. Retrieved from [Link]
-
Li, T., Huang, H., Wang, L., & Chen, Y. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). SOLUBILITY. Retrieved from [Link]
-
Li, T., Huang, H., Wang, L., & Chen, Y. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of Naphthalene-2,7-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of synthesizing polymers from this versatile monomer. Our focus is on providing not just procedures, but the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the polymerization of this compound. The primary method discussed is chemical oxidative polymerization, a common and effective technique for aromatic diamines.[1][2]
Question 1: My polymerization resulted in a low molecular weight product or only oligomers. What went wrong?
Answer:
Achieving a high molecular weight polymer is often the primary goal, and several factors can lead to premature chain termination.
-
Potential Causes & Solutions:
-
Monomer Impurity: this compound can have regioisomeric impurities or oxidation byproducts that can act as chain terminators. The purity of the monomer is paramount for successful polymerization.[3]
-
Solution: Purify the monomer immediately before use. Recrystallization from a suitable solvent or sublimation are effective methods. Rigorous characterization (NMR, melting point) should be performed to confirm purity.[3]
-
-
Incorrect Oxidant-to-Monomer Ratio: The stoichiometry between the oxidant (e.g., ammonium persulfate) and the diamine monomer is critical. An excess of oxidant can lead to over-oxidation and degradation of the polymer chain, while an insufficient amount will result in an incomplete reaction.
-
Solution: Start with a stoichiometric oxidant/monomer ratio, often between 1:1 and 1.25:1 for oxidative polymerizations.[4] You may need to empirically optimize this ratio for your specific conditions.
-
-
Suboptimal Reaction Temperature: Aromatic diamine polymerizations can be sensitive to temperature.[1] Temperatures that are too high can increase side reactions and degradation, while temperatures that are too low may lead to an impractically slow reaction rate.
-
Solution: For many oxidative polymerizations of aromatic diamines, reactions are conducted at low temperatures (0 °C) to room temperature to control the reaction rate and minimize side products.[1]
-
-
Low Monomer Concentration: If the monomer concentration is too low, the probability of chain propagation decreases relative to termination steps, favoring the formation of oligomers.
-
Solution: Increase the initial monomer concentration. However, be mindful that excessively high concentrations can lead to viscosity issues and poor heat dissipation.
-
-
Question 2: The polymer I synthesized is a poorly soluble, black powder. How can I improve its solubility?
Answer:
Poor solubility is a well-documented challenge with polymers derived from the oxidative coupling of aromatic diamines, often resulting from strong intermolecular forces and rigid backbones.[5]
-
Potential Causes & Solutions:
-
Rigid Polymer Backbone: The planar, aromatic structure of the naphthalene unit leads to a rigid polymer chain, promoting strong π-π stacking and making solvation difficult.
-
Solution 1 (Co-polymerization): Introduce a more flexible co-monomer during polymerization. For instance, co-polymerizing with a diamine containing a flexible alkyl or ether linkage can disrupt the chain packing and improve solubility.
-
Solution 2 (Monomer Derivatization): Synthesize a derivative of this compound with solubilizing side groups (e.g., long alkyl chains, sulfonate groups) attached to the naphthalene ring or the amine groups. The introduction of side groups is a common strategy to improve the solubility of polyimides and other rigid polymers.[6]
-
-
Cross-linking: Uncontrolled side reactions during polymerization can lead to cross-linked, insoluble networks. This is particularly prevalent at higher reaction temperatures or with highly reactive oxidants.
-
Solution: Conduct the polymerization under milder conditions (lower temperature, less aggressive oxidant). Adding the oxidant slowly to the monomer solution can also help control the reaction and reduce the likelihood of cross-linking.[4]
-
-
Question 3: The reaction fails to initiate or proceeds extremely slowly. What should I check?
Answer:
A sluggish or non-starting reaction typically points to issues with the reactants or the reaction environment.
-
Potential Causes & Solutions:
-
Low Monomer Reactivity: The oxidation potential of the aromatic diamine is a fundamental parameter that determines its reactivity in oxidative polymerization.[1] A higher oxidation potential means the monomer is more difficult to oxidize, leading to a slower initiation rate.
-
Solution: Ensure your reaction medium supports the oxidation. Most chemical oxidative polymerizations of aromatic diamines are performed in an acidic aqueous solution (e.g., using HCl).[2] The acid protonates the amine groups and influences the monomer's electronic properties and solubility. The pH of the solution can significantly impact the polarographic half-wave potentials of aromatic diamines.[1]
-
-
Inactive Oxidant: The oxidant may have degraded due to improper storage or age.
-
Solution: Use a fresh batch of the oxidant. For example, ammonium persulfate should be stored in a cool, dry place.
-
-
Presence of Inhibitors: Impurities in the solvent or monomer can inhibit the radical polymerization mechanism.
-
Solution: Use high-purity, degassed solvents. Purging the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before and during the reaction is crucial to remove oxygen, which can interfere with radical processes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound? A1: The most common approach for polymerizing aromatic diamines like this compound is chemical oxidative polymerization .[1][2] This method typically uses an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃) in an acidic medium.[2] Other potential methods include enzymatic polymerization (using enzymes like horseradish peroxidase) and electropolymerization to grow a polymer film directly on an electrode surface.[1]
Q2: Why is monomer purification so critical, and what is the recommended procedure? A2: Purity is paramount because impurities, especially other isomers or partially oxidized species, can disrupt the polymerization process, leading to low molecular weight and defects in the polymer structure.[3]
-
Recommended Protocol: A common method is recrystallization. Dissolve the crude this compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water mixture, toluene). Allow the solution to cool slowly to form crystals, which are then isolated by filtration. The process should be repeated until the melting point is sharp and consistent with literature values (approx. 166-167°C).[7]
Q3: What are the key parameters to control during chemical oxidative polymerization? A3: The key parameters are:
-
Monomer-to-Oxidant Molar Ratio: Directly influences molecular weight and prevents over-oxidation.[4]
-
Temperature: Controls the reaction rate and minimizes side reactions.[1]
-
Acidity (pH): The pH of the medium affects the monomer's oxidation potential and solubility.[1]
-
Solvent: The choice of solvent (often an aqueous acid solution) impacts monomer solubility and polymer precipitation.
-
Reaction Time: Sufficient time must be allowed for high molecular weight polymer formation.
Q4: What are the expected properties and applications of poly(this compound)? A4: Polymers derived from aromatic diamines are known for several promising properties:
-
Thermal Stability: The rigid aromatic backbone imparts good thermal stability, with polymers often stable to temperatures above 400°C.[2]
-
Electrical Conductivity: These polymers belong to a class of conductive materials.[1] The conductivity can be tuned by doping and by the specific polymerization conditions, though it is generally lower than that of polyaniline.[4]
-
Optical Properties: The extended π-conjugation in the polymer backbone results in interesting optical properties, making them candidates for use in organic electronics and fluorescent sensors.[3]
-
Applications: Potential applications are in environmental remediation (e.g., CO₂ capture, heavy metal removal), organic electronics, and as heat-resistant materials.[3][8]
Validated Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If it does not fully dissolve, add hot deionized water dropwise until a clear solution is achieved.
-
Add a small amount of activated charcoal to the hot solution to remove colored impurities and heat for another 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum at 40-50 °C for at least 12 hours. Confirm purity by measuring the melting point.
Protocol 2: General Procedure for Chemical Oxidative Polymerization
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 1.58 g (10 mmol) of purified this compound in 50 mL of 1.0 M hydrochloric acid (HCl).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Purge the solution with argon for 20 minutes to remove dissolved oxygen.
-
In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 equivalents) of ammonium persulfate ((NH₄)₂S₂O₈) in 20 mL of 1.0 M HCl. Cool this solution to 0-5 °C.
-
Using a dropping funnel, add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 22 hours. A dark precipitate should form.
-
Isolate the polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with 1.0 M HCl, followed by deionized water until the filtrate is neutral, and finally with methanol to remove unreacted monomer and oligomers.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
Data Summary Tables
Table 1: Common Oxidants and Reaction Conditions for Aromatic Diamine Polymerization
| Oxidant | Typical Molar Ratio (Oxidant:Monomer) | Medium | Temperature (°C) | Reference |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | 1.0 - 1.25 | Aqueous Acid (e.g., HCl) | 0 - 30 | [2] |
| Ferric Chloride (FeCl₃) | 2.0 - 2.5 | Acetonitrile or Water | Room Temperature | N/A |
| Hydrogen Peroxide (H₂O₂) | Catalytic Fe(II) required | Aqueous Solution | Room Temperature |
Visualized Workflows and Mechanisms
Below are diagrams created using Graphviz to illustrate key processes.
Caption: Experimental workflow for the synthesis and purification of poly(this compound).
Caption: Simplified mechanism of oxidative polymerization for aromatic diamines.
References
-
Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 2925-3030. [Link]
-
Stejskal, J., & Sapurina, I. (2005). Chemically oxidative polymerization of aromatic diamines: The first use of aluminium-triflate as a co-catalyst. ResearchGate. [Link]
-
Login, R. B. (n.d.). Oxidative Polymerization of Phenylenediamines. rloginconsulting.com. [Link]
-
Kryuchkov, E. A., et al. (2020). Thermo-oxidative Oligomerization of Aromatic Diamine. Organic Polymer Material Research. [Link]
-
Juodytė, S., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(15), 2439. [Link]
-
Al Kobaisi, M., Bhosale, S. V., Latham, K., Raynor, A. M., & Bhosale, S. V. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(19), 11685–11796. [Link]
-
Request PDF. (n.d.). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. [Link]
-
Fila, K., Gargol, M., Goliszek, M., & Podkościelna, B. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Journal of Thermal Analysis and Calorimetry, 138, 3415–3426. [Link]
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(6), 664-665. [Link]
-
Minato, H., Higosaki, N., & Isobe, C. (1969). Polymerization of Naphthalene and Reactions of Polynaphthalene. Bulletin of the Chemical Society of Japan, 42(3), 779-784. [Link]
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters. [Link]
-
Al Kobaisi, M., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. PubMed. [Link]
-
Parkhomchuk, E., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. [Link]
-
Wang, Y., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Polymers, 14(22), 4924. [Link]
-
Al-Attar, A., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(17), 3629. [Link]
-
Balaji, R., et al. (2023). Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. Polymers, 15(17), 3594. [Link]
-
Li, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7, 40996–41003. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Adams, D. J., et al. (2009). Effect of Molecular Structure on the Properties of Naphthalene−Dipeptide Hydrogelators. Langmuir, 25(16), 9181–9187. [Link]
-
Wijsboom, Y. H., et al. (2019). Molecular Encapsulation of Naphthalene Diimide (NDI) Based π‐Conjugated Polymers: A Tool for Understanding Photoluminescence. Chemistry – A European Journal, 25(57), 13136-13143. [Link]
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Technical Support Center: Synthesis of Unsymmetrical Naphthalene-2,7-diamine Derivatives
Welcome to the technical support center for the synthesis of unsymmetrical naphthalene-2,7-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Here, you will find practical, field-proven insights and troubleshooting strategies to address common challenges in your experimental work. Our goal is to provide you with the expertise and validated protocols necessary to achieve your synthetic targets efficiently and with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?
A1: The primary challenge lies in the electronic nature of the this compound core. Both amino groups are activating and direct electrophilic substitution to the same positions (primarily C1, C3, C6, and C8), making it difficult to selectively functionalize only one of the amino groups or specific positions on the naphthalene ring. Traditional electrophilic aromatic substitution reactions often lead to a mixture of isomers that are difficult to separate.[1][2] To overcome this, strategies that offer high regiochemical control, such as Directed ortho-Metalation (DoM), are often employed.[3][4][5][6]
Q2: What are the most effective strategies for introducing different substituents onto the two amino groups of this compound?
A2: The most effective approach involves a protecting group strategy.[7][8][9] This typically involves the following steps:
-
Mono-protection: Selectively protect one of the amino groups. This can be challenging due to the similar reactivity of the two amino groups. Careful control of stoichiometry and reaction conditions is crucial.
-
Functionalization of the free amino group: Once one group is protected, the other can be functionalized with the desired substituent.
-
Deprotection: Removal of the protecting group.
-
Functionalization of the second amino group: Introduction of the second, different substituent.
The choice of protecting group is critical and should be orthogonal to the reaction conditions used for subsequent functionalization steps.
Q3: I am struggling with the purification of my unsymmetrical this compound derivative from the symmetrical byproducts. What are the recommended purification techniques?
A3: The separation of unsymmetrical naphthalene derivatives from their symmetrical isomers can be a significant hurdle due to their similar physical properties.[10][11][12][13] A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and often requires extensive optimization.
-
Crystallization: If the desired product is a solid and has significantly different solubility from the symmetrical byproducts, fractional crystallization can be a powerful purification method.[11][12]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide high purity, although it is less scalable.
Q4: Can I use palladium-catalyzed cross-coupling reactions to synthesize unsymmetrical naphthalene-2,7-diamines?
A4: Absolutely. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and is highly applicable to the synthesis of these derivatives.[14][15][16][17][18] A common strategy involves starting with a di-halogenated naphthalene, such as 2,7-dibromonaphthalene. The two bromine atoms can be sequentially substituted with different amines using a palladium catalyst and a suitable phosphine ligand. The success of this approach relies on carefully controlling the reaction conditions to favor mono-amination in the first step.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Lithiating Agent: The choice of organolithium reagent can significantly impact regioselectivity. | Experiment with different lithiating agents such as n-BuLi, s-BuLi, or t-BuLi. The steric bulk of the base can influence the site of metalation.[5][19] | Improved regioselectivity towards the desired position. |
| Suboptimal Solvent: The coordinating ability of the solvent affects the aggregation state and reactivity of the organolithium reagent. | Test different ethereal solvents like THF or Et2O, or non-coordinating solvents like hexane or toluene.[5][19][20] | Enhanced selectivity due to altered reactivity of the lithiating agent. |
| Inappropriate Directing Group: The directing group may not be effective enough to control the position of lithiation. | Consider modifying the directing group to one with stronger coordinating ability. Common directing groups include amides, carbamates, and oxazolines.[20] | Increased yield of the desired regioisomer. |
| Reaction Temperature: Lithiation reactions are often sensitive to temperature fluctuations. | Maintain a consistent and low temperature (typically -78 °C) throughout the addition of the organolithium reagent and the subsequent quench with an electrophile. | Minimized side reactions and improved selectivity. |
Workflow for Optimizing Regioselectivity in DoM
Caption: Troubleshooting workflow for low regioselectivity in Directed ortho-Metalation.
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Action | Expected Outcome |
| Ligand Incompatibility: The chosen phosphine ligand may not be optimal for the specific substrate and amine. | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[14] | Increased reaction rate and yield. |
| Base Inefficiency: The base may not be strong enough to deprotonate the amine or may be sterically hindered. | Test different bases like NaOtBu, K3PO4, or Cs2CO3. The choice of base can be critical.[15][17] | Improved catalytic turnover and higher yield. |
| Catalyst Deactivation: The palladium catalyst may be deactivating prematurely. | Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to prevent oxidation of the catalyst. Use of pre-catalysts can also be beneficial. | Sustained catalytic activity throughout the reaction. |
| Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates. | Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. A solvent screen may be necessary. | Enhanced reaction efficiency. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Mono-Amination of 2,7-Dibromonaphthalene
-
Reaction Setup: In a glovebox, add 2,7-dibromonaphthalene (1.0 equiv), the desired amine (1.1 equiv), the phosphine ligand (0.02-0.1 equiv), the palladium source (e.g., Pd2(dba)3, 0.01-0.05 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 3: Difficulty in Selective Mono-Protection of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Over-protection: The protecting group is reacting with both amino groups. | Carefully control the stoichiometry of the protecting group reagent (use ≤ 1.0 equivalent). Add the reagent slowly at a low temperature. | Increased yield of the mono-protected product. |
| Protecting Group Reactivity: The protecting group may be too reactive, leading to poor selectivity. | Choose a protecting group that allows for controlled introduction, such as Boc anhydride (Boc2O) or a sterically hindered silyl chloride.[7][8] | Improved selectivity for mono-protection. |
| Reaction Conditions: The reaction conditions may favor di-protection. | Optimize the solvent and temperature. A less polar solvent may decrease the rate of the second protection step. | Enhanced formation of the desired mono-protected derivative. |
Logical Relationship for Selective Mono-protection
Caption: Key considerations for achieving selective mono-protection.
References
-
Snieckus, V. Directed ortho metalation. Toluene-d8 metalation by n-BuLi-t-BuOK. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Clayden, J.; Mitjans, D.; Youssef, L. H. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Chem. Commun.2002 , (18), 2092–2093. [Link]
-
Gessner, V. H.; Strohmann, C. Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Org. Lett.2007 , 9 (6), 1057–1060. [Link]
-
Rokade, B. V.; Guiry, P. J. Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Organometallics2013 , 32 (17), 4785–4794. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
-
Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature2008 , 455 (7211), 314–322. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Processes2022 , 10 (3), 543. [Link]
-
Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Tetrahedron: Asymmetry2008 , 19 (1), 105-113. [Link]
-
Purification of 2,6‐Diisopropylnaphthalene by Static Melt Crystallization from a Mixture Containing Diisopropylnaphthalene Isomers. Chin. J. Chem. Eng.2014 , 22 (11-12), 1269-1274. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.2024 , 16 (4), 131. [Link]
-
Different approaches for regioselective naphthalene functionalization. RSC Adv.2021 , 11, 28356-28369. [Link]
-
C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Chem. Soc. Rev.2020 , 49, 474-502. [Link]
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"Naphthalene-2,7-diamine" storage and stability issues
Answering your request, here is a technical support center with troubleshooting guides and FAQs about "Naphthalene-2,7-diamine".
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS 613-76-3). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this versatile aromatic diamine. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues
This section addresses specific problems you may encounter during the use of this compound.
Issue 1: My solid this compound has changed color (e.g., turned pink, brown, or dark purple). Is it still usable?
A: This is the most frequently reported issue with this compound and related aromatic amines. While discoloration indicates some level of degradation, the material may still be suitable for certain applications depending on the extent of impurity.
-
Probable Cause: The primary cause of discoloration is atmospheric oxidation.[1] The electron-rich amino groups (-NH₂) on the naphthalene ring make the molecule highly susceptible to oxidation by oxygen in the air. This process is often accelerated by exposure to light, heat, and moisture. The oxidation leads to the formation of highly colored quinone-imine type impurities, which can significantly impact reaction outcomes even at low concentrations.
-
Recommended Actions:
-
Assess the Severity: A pale pink or light tan discoloration may indicate minor surface oxidation, and the bulk of the material could still be of acceptable purity for less sensitive applications. Dark brown, purple, or black coloration suggests more significant degradation.
-
Verify Purity: Do not assume the material is unusable without verification. The most reliable method to determine suitability is to assess its purity chromatographically. A detailed protocol for High-Performance Liquid Chromatography (HPLC) analysis is provided below.
-
Consider Purification: If the purity is found to be compromised but you must use the existing batch, consider purification methods such as recrystallization or column chromatography. However, weigh the time and cost against purchasing a new, high-purity batch.
-
Decision Making: For applications requiring high purity, such as polymerization, synthesis of fluorescent probes, or final-step pharmaceutical synthesis, it is strongly recommended to use a fresh, unopened container of this compound.[2][3] Using discolored material without purity verification can lead to failed reactions, inconsistent results, and the generation of unwanted side products.
-
Issue 2: I am seeing unexpected side products or low yields in my reaction.
A: If your reaction is not proceeding as expected, and you have ruled out other variables (solvents, other reagents, reaction conditions), the stability and purity of your this compound should be a primary suspect.
-
Probable Cause:
-
Oxidative Impurities: As mentioned above, oxidized impurities can interfere with catalysis, act as unwanted nucleophiles, or quench reactive intermediates.
-
Residual Reactants: Depending on the synthesis route, the material could contain residual precursors like 2,7-dinitronaphthalene.[2]
-
Isomeric Impurities: Contamination with other naphthalenediamine isomers can lead to the formation of undesired regioisomers in your final product.
-
-
Recommended Actions:
-
Purity Confirmation: Immediately perform a purity analysis (e.g., HPLC, GC-MS, or NMR) on the this compound lot being used.[2][4] Compare the results against the Certificate of Analysis (CoA) provided by the supplier.
-
Review Handling Practices: Ensure that the reagent bottle was not left open to the air for extended periods. Use a fresh aliquot from the bottle for each reaction, and promptly reseal and purge the container with an inert gas like argon or nitrogen.
-
Workflow for Troubleshooting Purity: The following diagram outlines a logical workflow for addressing suspected purity issues.
-
Sources
Preventing air oxidation of "Naphthalene-2,7-diamine" during reactions
Troubleshooting Guide for Preventing Air Oxidation in Reactions
Welcome to the dedicated technical support guide for handling Naphthalene-2,7-diamine. This document provides in-depth troubleshooting advice and frequently asked questions to help researchers, chemists, and drug development professionals mitigate the primary challenge associated with this reagent: its high susceptibility to air oxidation. The guidance herein is based on established chemical principles and validated laboratory practices to ensure the integrity of your reactions and the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turns from colorless to dark purple/black upon dissolution. What is happening?
A: This color change is a classic indicator of air oxidation. This compound, like many aromatic diamines, is highly susceptible to oxidation by atmospheric oxygen. The initial colorless solution contains the pure, reduced diamine. Upon exposure to air, it is oxidized into highly colored quinone-imine or polymeric species. This process is often accelerated by light and the presence of trace metal impurities.
The primary oxidation pathway involves the formation of radical cations, which then couple to form colored dimeric and polymeric structures. This degradation not only consumes your starting material but can also introduce impurities that are difficult to remove and may interfere with subsequent reaction steps.
Q2: Can I "rescue" a solution of this compound that has already oxidized?
A: While prevention is far more effective, it is sometimes possible to reduce minor oxidation. The addition of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄) or a small quantity of tin(II) chloride (SnCl₂), can sometimes revert the colored oxidized species back to the diamine. However, this approach has drawbacks:
-
Incomplete Reversal: It may not fully reverse advanced polymerization.
-
Contamination: It introduces additional reagents into your reaction mixture that will need to be removed later.
-
Reaction Compatibility: The reducing agent may not be compatible with other reagents in your planned synthesis.
This method should be considered a last resort. The best practice is to prevent oxidation from the outset.
Q3: Is it necessary to use an inert atmosphere for all reactions involving this compound?
A: Yes, it is highly recommended. Given its sensitivity, working under an inert atmosphere (typically nitrogen or argon) is the most critical step to prevent oxidation. This minimizes the presence of oxygen, which is the primary oxidant. For reactions that run for extended periods or at elevated temperatures, maintaining an inert atmosphere is mandatory for achieving high yields and purity.
Troubleshooting Guide: Step-by-Step Protocols & Best Practices
This section provides detailed protocols to address and prevent the oxidation of this compound during your experimental workflow.
Issue 1: Rapid Discoloration During Reagent Preparation and Reaction Setup
This is the most common failure point. The period between weighing the solid and successfully establishing an inert reaction environment is when the compound is most vulnerable.
Root Cause Analysis Diagram
Caption: Root cause analysis for this compound degradation.
Preventative Protocol: Rigorous Inert Atmosphere Technique
This protocol ensures the diamine is handled under oxygen-free conditions from start to finish.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Degassed solvent (see protocol below)
-
Syringes and needles
Step-by-Step Methodology:
-
Flask Preparation:
-
Place your magnetic stir bar and this compound solid into the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to the inert gas line and another needle to act as a vent.
-
-
Inerting the Vessel (Purging):
-
Gently flush the flask with inert gas for 5-10 minutes to displace all the air. This is known as the "purge/fill" cycle.
-
For a more robust purge, connect the flask to a Schlenk line and perform at least three vacuum/backfill cycles. This involves evacuating the flask under vacuum and then refilling it with inert gas.
-
-
Solvent Degassing (Crucial Step):
-
Atmospheric oxygen has significant solubility in common organic solvents. Using non-degassed solvent will introduce oxygen directly to your diamine.
-
Method 1 (Freeze-Pump-Thaw): For the most stringent requirements, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, seal the vessel, and then thaw. Repeat this cycle three times.
-
Method 2 (Sparging): Bubble a steady stream of inert gas (Nitrogen or Argon) through the solvent for at least 30-60 minutes. This is a simpler and often sufficient method for most applications.
-
-
Solvent Addition:
-
Once the flask containing the diamine is fully inert and the solvent is degassed, transfer the solvent to the flask via a cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas in the reaction flask during the transfer to prevent air from entering.
-
-
Reaction Maintenance:
-
Keep the reaction mixture under a slight positive pressure of inert gas for the entire duration of the experiment. This is typically achieved by connecting the gas line to a bubbler filled with mineral oil.
-
Workflow Diagram: Inert Atmosphere Setup
Technical Support Center: Characterization of Impurities in Naphthalene-2,7-diamine
Welcome to the technical support guide for Naphthalene-2,7-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this critical chemical intermediate. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot issues effectively and ensure the quality and safety of your materials.
Frequently Asked Questions (FAQs)
This section addresses the common challenges and questions encountered during the analysis of this compound.
Part 1: Understanding the Impurity Landscape
Q1: What are the most likely impurities in a sample of this compound and where do they come from?
A1: Impurities in this compound can be categorized based on their origin: process-related impurities and degradation products.[1]
-
Process-Related Impurities: These arise from the manufacturing process.[1] A prevalent synthesis method is the catalytic hydrogenation of 2,7-dinitronaphthalene.[2]
-
Starting Materials: Incomplete reaction can leave residual 2,7-dinitronaphthalene .
-
Intermediates: Partial reduction can result in 2-amino-7-nitronaphthalene or 7-amino-2-nitronaphthalene .
-
Isomeric Impurities: If the starting material (2,7-dinitronaphthalene) is not pure, other isomers like 1,5-diaminonaphthalene , 1,8-diaminonaphthalene , or 2,6-diaminonaphthalene may be present.
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium, Platinum) or inorganic salts from work-up steps.[3]
-
By-products: Side reactions can lead to oligomeric or polymeric species, especially under harsh reaction conditions.
-
-
Degradation Products: These form during storage or handling. Aromatic amines like this compound are particularly susceptible to oxidation.
-
Oxidative Impurities: Exposure to air and/or light can lead to the formation of colored impurities, such as quinone-imine type structures. These are often responsible for the discoloration of the material over time.
-
Table 1: Summary of Potential Impurities in this compound
| Impurity Class | Specific Example(s) | Potential Source |
| Starting Material | 2,7-Dinitronaphthalene | Incomplete synthesis reaction |
| Intermediates | 2-Amino-7-nitronaphthalene | Incomplete reduction of nitro groups |
| Isomers | 1,5-Diaminonaphthalene, 2,6-Diaminonaphthalene | Impure starting materials |
| By-products | Oligomers/Polymers | Side reactions during synthesis |
| Degradants | Quinone-imines, other colored species | Oxidation upon exposure to air/light |
| Inorganic | Palladium, Platinum, Inorganic Salts | Residual catalysts from synthesis, work-up |
Q2: Why is impurity profiling for an intermediate like this compound so critical?
A2: Impurity profiling is mandated by global regulatory bodies like the ICH (International Council on Harmonisation).[3][4] The rationale is straightforward: impurities present in a starting material or intermediate can be carried through the synthesis process into the final Active Pharmaceutical Ingredient (API). These impurities can negatively impact the API's stability, efficacy, and, most importantly, patient safety. For instance, some impurities may have toxicological or even mutagenic properties.[4] Adhering to guidelines such as ICH Q3A ensures that these risks are controlled.[1][5]
Part 2: Analytical Strategy & Troubleshooting
Q3: What is the recommended initial analytical technique for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for purity assessment.[2] A reversed-phase method (RP-HPLC) is typically the most effective for separating the polar this compound from its less polar or structurally similar impurities.
Causality: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (like C18) retains nonpolar compounds longer. By using a polar mobile phase, we can effectively elute the polar diamine while separating it from nonpolar starting materials or by-products. UV detection is ideal because the naphthalene ring system is a strong chromophore.[2]
Q4: My chromatogram shows significant peak tailing for the main this compound peak. What causes this and how can I fix it?
A4: Peak tailing with aromatic amines is a classic chromatography problem, often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase Modifier: The most effective solution is to add a competing base to the mobile phase. A small amount of triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% (v/v) will bind to the active silanol sites, preventing the analyte from interacting with them.
-
Adjust pH: Increasing the mobile phase pH (e.g., to pH 7-8 using a phosphate or ammonium buffer) can deprotonate the silanol groups, reducing their interaction with the protonated amine analyte. Ensure your column is stable at the chosen pH.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Using a column with low silanol activity can significantly improve peak shape.
Q5: I have an unknown peak in my HPLC analysis that is above the ICH identification threshold. What is my next step?
A5: When an impurity exceeds the identification threshold (typically 0.10% or 0.15% depending on the maximum daily dose of the final drug), its structure must be determined.[1][5] The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow:
-
Obtain a Mass Spectrum: First, analyze the sample using an LC-MS system. This will provide the molecular weight of the unknown impurity, which is a critical first piece of information. The monoisotopic mass of this compound is approximately 158.08 g/mol .[2]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS (e.g., TOF or Orbitrap) to determine the exact mass. This allows you to calculate a molecular formula, drastically narrowing down the potential structures.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern provides clues about the molecule's structure, which can be compared against the parent compound.
-
Isolation & NMR: If the structure cannot be definitively assigned by MS, the impurity must be isolated using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the ultimate tool for unambiguous structure elucidation.[2][6]
Visual Workflow: Impurity Identification & Characterization
The following diagram outlines the logical workflow for investigating impurities in this compound according to regulatory expectations.
Caption: Logical workflow for impurity characterization.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development
A stability-indicating method is one that can separate the main component from its degradation products, ensuring that a loss in the main peak area can be accurately measured. Forced degradation studies are essential for developing such a method.[7][8]
Objective: To develop an HPLC method capable of resolving this compound from all potential process and degradation-related impurities.
Step 1: Forced Degradation Study [9][10]
-
Prepare five separate solutions of this compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4-8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions).[7]
-
Self-Validation: For each condition, also stress a blank (solvent only) and analyze an undegraded control sample. The goal is to achieve 5-20% degradation of the main peak.[10]
Step 2: Chromatographic Conditions
-
Column: C18 base-deactivated column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/DAD at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Step 3: Method Validation
-
Inject all stressed samples. The method is considered "stability-indicating" if all new peaks formed during degradation are baseline-resolved from the main this compound peak and from each other.
-
Perform a peak purity analysis using the Diode Array Detector (DAD) to ensure the main peak is spectrally pure in all stressed samples.
Protocol 2: Structure Confirmation of an Unknown Impurity by LC-MS
Objective: To obtain the molecular weight, molecular formula, and fragmentation data for an unknown impurity.
Step 1: Sample Preparation
-
Prepare a solution of the this compound sample containing the impurity of interest at a concentration suitable for MS detection (typically 10-50 µg/mL).
Step 2: LC-MS Analysis
-
LC Method: Use the validated stability-indicating HPLC method from Protocol 1.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode is recommended, as the amine groups will readily accept a proton.
-
MS Scan Mode:
-
Full Scan: Acquire data from m/z 100-500 to detect the molecular ions ([M+H]⁺) of all eluting peaks.
-
Targeted MS/MS: Perform a second injection. In this run, program the mass spectrometer to isolate the m/z of the impurity of interest (found in the full scan) and fragment it to generate an MS/MS spectrum.
-
Step 3: Data Interpretation
-
Identify the [M+H]⁺ Ion: Locate the impurity peak in the total ion chromatogram (TIC) and determine its mass-to-charge ratio. For example, an isomer would have the same m/z as the parent compound (~159.09), while an intermediate like 2-amino-7-nitronaphthalene would have an [M+H]⁺ around m/z 189.06.
-
Calculate Molecular Formula: If using HRMS, use the exact mass to calculate the elemental composition. This is the most powerful tool for narrowing down possibilities.
-
Analyze Fragmentation: Compare the MS/MS fragmentation pattern of the impurity to that of the this compound standard. Common losses (like NH₃) or retention of specific fragments can provide definitive structural information.
Troubleshooting Guide: Advanced Scenarios
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- This compound (CAS 613-76-3) For Research - Benchchem. BenchChem.
- ICH GUIDELINES FOR IMPURITY PROFILE.
- Regulatory aspects of Impurity profiling.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurity Profiling in Pharmaceuticals. YouTube.
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. BenchChem.
- Forced degrad
- Naphthalene Purity Determination.
- Stability Indicating Forced Degrad
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR.
- A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijdra.com [ijdra.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in "Naphthalene-2,7-diamine" reactions
Welcome to the technical support center for reactions involving Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, with a specific focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or failing. How do I know if steric hindrance is the problem?
A1: Steric hindrance is a common issue with the this compound scaffold. The rigid, planar structure of the naphthalene core and the specific positioning of the amino groups at the 2 and 7 positions can physically block the approach of reagents, especially if they are bulky.
You should suspect steric hindrance if you observe the following:
-
Low or no yield: This is the most obvious sign. The reaction may not proceed to completion, or you may only isolate starting material.
-
Reaction works with smaller analogues but not your substrate: If a similar reaction with a less bulky amine or coupling partner proceeds smoothly, it points towards a steric issue with your specific substrates.
-
Computational modeling suggests a crowded transition state: If you have access to computational chemistry tools, modeling the transition state can provide insight into steric clashes.
Q2: I'm attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the yield is poor. What are the most critical parameters to adjust?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically demanding substrates like this compound is highly dependent on the catalyst system. The key is to facilitate the reductive elimination step, which can be sterically hindered.
Here are the critical parameters to optimize:
-
Ligand Choice: This is often the most crucial factor. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the reaction.[2] Consider switching to more sterically demanding "second-generation" or "third-generation" biarylphosphine ligands.
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed catalyst complex with the chosen ligand can sometimes improve results.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[3] Weaker bases are generally not sufficient to deprotonate the amine and facilitate the catalytic cycle.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Toluene is often a good starting point due to its ability to dissolve many organic compounds and its relatively high boiling point.[4]
The following diagram illustrates a decision-making workflow for troubleshooting a Buchwald-Hartwig reaction with this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q3: Can you provide a table comparing common ligands for sterically hindered aminations?
A3: Certainly. The choice of ligand is critical, and different ligands have been developed to address steric hindrance. Below is a comparison of some widely used biarylphosphine ligands.
| Ligand Name | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a wide range of C-N cross-couplings, including those with sterically hindered substrates.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically demanding couplings and reactions with heteroaromatic chlorides. The methoxy groups are thought to help stabilize the active catalyst.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows high reactivity at lower temperatures and is effective for coupling primary amines and anilines.[5] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for reactions involving primary amines.[4] |
Q4: I have another reactive functional group on my molecule containing the this compound core. How can I prevent side reactions?
A4: This is a classic chemoselectivity problem where a protecting group strategy is essential. If you have other nucleophilic groups (e.g., another amine, a thiol, or a hydroxyl group), they can compete in the reaction or poison the catalyst.
The Strategy:
-
Protect: Selectively protect the other reactive group(s). For amines, the tert-butyloxycarbonyl (Boc) group is a common and robust choice. It converts the nucleophilic amine into a non-reactive carbamate.[6][7]
-
React: Perform your desired reaction on the this compound moiety.
-
Deprotect: Remove the protecting group under conditions that do not affect your newly formed bond. For the Boc group, this is typically done with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6]
This "protect-react-deprotect" sequence ensures that the reaction only occurs at the desired site.
Caption: Workflow for reactions with multi-functional molecules.
Troubleshooting Guides
Guide 1: Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other bulky biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents per NH₂ group to be coupled).
-
Add the this compound (1.0 equivalent) and the aryl bromide (2.2 equivalents for double amination).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe. The reaction mixture is typically set up to be between 0.1 and 0.5 M.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Take aliquots carefully under an inert atmosphere.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with a solvent like ethyl acetate or dichloromethane.
-
Carefully quench with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of your product but is often a mixture of hexanes and ethyl acetate.
-
Guide 2: Overcoming Steric Hindrance in Polymerization Reactions
When using this compound as a monomer for polymers like polyimides, its rigidity can hinder chain growth and lead to low molecular weight polymers.
Problem: Low molecular weight or brittle polymer films.
Cause: The rigidity of the naphthalene unit can prevent the growing polymer chains from adopting the necessary conformation for efficient propagation.[8]
Solutions:
-
Introduce Flexible Linkers: Co-polymerize this compound with a more flexible diamine monomer. This will introduce "kinks" in the polymer backbone, breaking up the rigidity and improving processability and chain length.[8]
-
Optimize Polymerization Conditions:
-
Temperature: A higher reaction temperature can provide the energy needed to overcome the activation barrier for bond formation.
-
Solvent: Use a high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) to ensure all monomers and the growing polymer chain remain in solution.
-
Monomer Stoichiometry: Ensure a precise 1:1 stoichiometry between the diamine and the dianhydride (or other co-monomer). Any deviation can limit the molecular weight.
-
-
Use a Two-Step Polymerization Process (for Polyimides):
-
First, form the poly(amic acid) precursor at a lower temperature (e.g., room temperature). This step is generally less sterically demanding.
-
Then, perform a thermal or chemical imidization to form the final polyimide. This two-step process can often lead to higher molecular weight polymers compared to a one-pot, high-temperature synthesis.[9]
-
References
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. (2023). Molecules, 28(13), 4938. [Link][10][11][12]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link][2]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2020). Chemistry – A European Journal, 26(43), 9499-9503. [Link][3]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science. [Link][13]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). National Institutes of Health. [Link][14]
-
Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. (2006). ResearchGate. [Link][15]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link][5]
-
Synthesis and properties of copolyimides containing naphthalene group. (2014). ResearchGate. [Link][9]
-
How to increase the conversion of a reaction between an ammonium salt and ethylenediamine? (2019). Chemistry Stack Exchange. [Link][16]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link][6]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][4]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). National Institutes of Health. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling [mdpi.com]
- 13. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 14. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Naphthalene-2,7-diamine Reaction Scale-Up
Welcome to the technical support center for Naphthalene-2,7-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of reactions involving this versatile diamine. The following information is curated from established chemical principles and field-proven insights to ensure you can anticipate, troubleshoot, and resolve issues effectively.
Section 1: Synthesis & Reaction Control
The most common laboratory and industrial synthesis of this compound involves the reduction of 2,7-dinitronaphthalene.[1] While straightforward in principle, scaling this reaction presents challenges in maintaining yield, purity, and safety.
Q1: My large-scale reduction of 2,7-dinitronaphthalene is giving a low yield and a mixture of products. What's going wrong?
A1: This is a frequent issue when moving from bench-scale to pilot or production scale. The root cause often lies in inefficient mass and heat transfer during the highly exothermic reduction reaction.
Causality: On a small scale, heat dissipates quickly, and mixing is efficient. On a larger scale, localized "hot spots" can form due to poor heat removal, and inadequate mixing can lead to areas of high reactant concentration. These conditions can cause over-reduction, side reactions, or incomplete conversion. Catalytic hydrogenation, a common method, is particularly sensitive to these parameters.[1]
Troubleshooting Protocol:
-
Agitation & Baffling Assessment:
-
Ensure your reactor is equipped with appropriate baffles and an agitator design (e.g., pitched-blade turbine) that promotes good top-to-bottom turnover of the reaction slurry.
-
For catalytic hydrogenations, the goal is to keep the solid catalyst suspended and ensure efficient gas-liquid contact.
-
-
Controlled Reagent Addition:
-
Instead of adding the reducing agent (e.g., hydrazine) or charging the reactor with hydrogen gas all at once, implement a controlled, subsurface addition protocol. This maintains a manageable reaction rate and temperature profile.
-
-
Exotherm Management:
-
Monitor the internal reaction temperature closely with multiple probes if possible.
-
Ensure your reactor's cooling system is capable of handling the total heat evolution of the reaction. Perform a reaction calorimetry study on a small scale to predict the thermal output.
-
-
Catalyst Selection & Loading:
-
On scale-up, catalyst deactivation can be more pronounced. Ensure the catalyst loading is optimized. Common catalysts include Palladium on Carbon (Pd/C) or Raney Nickel.
-
Consider catalyst poisoning from impurities in the starting material or solvent.
-
Section 2: Purification & Impurity Profile
This compound is notoriously susceptible to oxidation, which often results in discolored products that fail to meet purity specifications.[2] Purification via recrystallization is common but presents its own set of challenges at scale.
Q2: My isolated this compound is pink/brown/dark purple instead of off-white. How can I prevent this discoloration?
A2: The discoloration is almost certainly due to the formation of colored oxidation products. Aromatic amines, especially diamines, are highly sensitive to air and light, which catalyze the formation of quinone-imine type structures.
Causality: The amino groups on the naphthalene core are strong electron-donating groups, making the aromatic system susceptible to oxidation.[1] This process can occur during the reaction work-up, isolation, or even during storage if not handled under inert conditions.
Troubleshooting & Prevention Workflow:
Caption: Decision matrix for mitigating scale-up hazards.
References
- Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
- This compound. BLD Pharm.
- This compound. Achmem.
- Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications.
- This compound (CAS 613-76-3) For Research. Benchchem.
- SAFETY DATA SHEET - 2,3-Diaminonaphthalene. Fisher Scientific.
- US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane. Google Patents.
- SAFETY DATA SHEET - 2,3-Naphthalenediamine. Fisher Scientific.
- Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. International Union of Crystallography.
- Naphthalene - SAFETY DATA SHEET. Penta chemicals.
- material safety data sheet sds/msds - 2,7-Naphthalenediol. CDH Fine Chemical.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
- Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Oxford Academic.
- Recrystallization. Pearson.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. MDPI.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate.
- This compound|613-76-3. MOLBASE Encyclopedia.
- Aminomethylation of naphthalen-2-ol and naphthalene-2,7-diol. ResearchGate.
- Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816. PMC - NIH.
- How is oxidized naphthalene?. Quora.
- Kinetics of ceric ion oxidation of naphthalene and its derivatives. Formation of the radical cation intermediate in the rate limiting step. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- This compound | 613-76-3. Sigma-Aldrich.
- Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. SpringerLink.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed.
- Organic Syntheses Procedure - Note 5. Organic Syntheses.
- Opinion of the Scientific Committee on Consumer Safety on 2,7-naphthalenediol (A19). European Commission.
- Opinion of the Scientific Committee on Consumer Products concerning 2,7-naphthalenediol (A19). European Commission.
- Technical Support Center: Purification of Synthesized 1,2,7-Trichloronaphthalene. Benchchem.
- Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination. PubMed.
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Technical Support Center: Regioselective Functionalization of Naphthalene-2,7-diamine
Last Updated: 2026-01-10
Introduction
Naphthalene-2,7-diamine is a critical building block in the synthesis of a wide array of functional materials, including dyes, polymers, and pharmaceuticals. Its C2-symmetric structure presents a unique challenge to the synthetic chemist: achieving regioselective functionalization at its two equivalent amino groups. Uncontrolled reactions often lead to a statistical mixture of mono-functionalized, di-functionalized, and unreacted starting material, complicating purification and reducing the yield of the desired product.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the regioselective functionalization of this compound. The strategies discussed herein are grounded in fundamental principles of organic chemistry and are designed to provide researchers with the tools to overcome common synthetic hurdles.
Core Challenge: Differentiating Two Chemically Equivalent Amino Groups
The primary difficulty in the selective functionalization of this compound arises from the identical chemical environment of the two amine functionalities. Achieving mono-functionalization over di-functionalization requires careful control of reaction conditions to exploit subtle differences in reactivity or to temporarily block one of the reactive sites.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Poor Selectivity - Predominance of Di-substituted Product
Question: I am attempting a mono-acylation of this compound, but my reaction consistently yields the di-acylated product as the major component, even when using a 1:1 stoichiometry of the diamine to the acylating agent. How can I improve the selectivity for the mono-acylated product?
Answer: This is a classic challenge in diamine chemistry. The initial mono-acylation product can sometimes be more reactive than the starting diamine, or the reaction conditions may be too harsh, leading to rapid subsequent acylation. Here are several strategies to enhance mono-acylation selectivity:
1. Kinetic vs. Thermodynamic Control:
-
Explanation: The formation of the di-acylated product is often the thermodynamically more stable outcome.[1][2][3][4][5] To favor the mono-acylated (kinetic) product, the reaction should be run under conditions that do not allow for equilibrium to be reached.
-
Protocol:
-
Lower the Reaction Temperature: Perform the acylation at a significantly lower temperature (e.g., -78 °C to 0 °C). This will slow down the rate of the second acylation more significantly than the first.
-
Slow Addition of Acylating Agent: Add the acylating agent dropwise over an extended period. This maintains a low concentration of the acylating agent in the reaction mixture, favoring reaction with the more abundant starting diamine over the newly formed mono-acylated product.
-
Use of Microreactors: For highly exothermic or fast reactions, microreactors can provide superior control over reaction time and temperature, often leading to higher selectivity for the kinetically controlled product.[6]
-
2. In Situ Protection with Carbon Dioxide:
-
Explanation: Carbon dioxide can act as a temporary, traceless protecting group for one of the amine functionalities.[7] The in situ formation of a carbamate from one of the amino groups deactivates it towards acylation, allowing the other to react selectively.
-
Protocol:
-
Dissolve the this compound in a suitable aprotic solvent (e.g., THF, DCM).
-
Bubble CO2 gas through the solution for 15-30 minutes prior to and during the addition of the acylating agent.
-
The carbamate is unstable and can be easily removed during aqueous workup.
-
3. Boron-Based Deactivation:
-
Explanation: Pre-treatment of the diamine with a boron-based Lewis acid, such as 9-borabicyclononane (9-BBN), can selectively deactivate one of the nitrogen atoms.[8][9] The resulting complex is less nucleophilic, thus hindering di-acylation.
-
Protocol:
-
Dissolve the this compound in an anhydrous, aprotic solvent.
-
Add one equivalent of 9-BBN and stir at room temperature for 1-2 hours.
-
Cool the mixture to the desired reaction temperature before adding the acylating agent.
-
Decision Workflow for Improving Mono-Acylation Selectivity:
Caption: Systematic approach to troubleshooting low conversion in C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective N-alkylation on only one of the amino groups?
A1: Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the mono-alkylated product. A protective group strategy is often the most reliable approach. [10][11]First, protect one of the amino groups with a suitable protecting group (e.g., Boc, Cbz). Then, perform the alkylation on the remaining free amine. Finally, deprotect the first amino group to yield the mono-alkylated product. The choice of protecting group is critical and must be orthogonal to the alkylation conditions. [11] Q2: I need to synthesize an unsymmetrical di-substituted this compound. What is the best general strategy?
A2: The most robust method for synthesizing unsymmetrical di-substituted derivatives is a stepwise approach involving protective groups. [12]1. Mono-protection: Protect one of the amino groups of this compound. 2. First Functionalization: Introduce the first substituent onto the free amino group. 3. Deprotection: Remove the protecting group. 4. Second Functionalization: Introduce the second, different substituent onto the newly freed amino group.
This method provides complete control over the regioselectivity, although it requires more synthetic steps.
Q3: Can pH be used to control the regioselectivity of acylation?
A3: Yes, pH control can be a powerful tool for selective acylation, particularly in aqueous or protic media. [13][14]The two amino groups of this compound will have slightly different pKa values. By carefully adjusting the pH of the reaction medium, it is possible to protonate one of the amino groups selectively, rendering it non-nucleophilic. [15][16]The acylation will then occur preferentially at the more basic, unprotonated amino group. This technique requires careful determination of the pKa values and precise pH control.
Q4: Are there methods for direct regioselective functionalization of the naphthalene ring itself, rather than the amino groups?
A4: Yes, directed ortho-lithiation (DoL) is a powerful technique for regioselective functionalization of the naphthalene core. [17][18][19][20][21]By first converting one of the amino groups into a suitable directing metalating group (DMG), such as a pivalamide, it is possible to direct a strong base (like n-BuLi or s-BuLi) to deprotonate a specific ortho position on the aromatic ring. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. The choice of DMG and reaction conditions will determine which ortho position is functionalized. [20] Q5: What role does steric hindrance play in controlling regioselectivity?
A5: Steric hindrance can be exploited to influence regioselectivity, especially when using bulky reagents. [22][23]If you introduce a sterically demanding protecting group onto one of the amines, a subsequent reaction with a bulky reagent may be directed to the less sterically encumbered amino group. Conversely, if you are trying to functionalize the ring via a directed C-H activation, steric clashes between the directing group, the catalyst, and substituents on the naphthalene core can influence which C-H bond is activated. [24]
Summary of Key Parameters for Controlling Regioselectivity
| Parameter | Control Mechanism | Application Examples |
| Temperature | Kinetic vs. Thermodynamic Control | Favoring mono-acylation at low temperatures. |
| Stoichiometry/Addition Rate | Concentration Control | Slow addition of reagents to favor mono-substitution. |
| pH | Selective Protonation | Differentiating amine nucleophilicity in protic solvents. [13][14] |
| Protecting Groups | Site Blocking | Stepwise synthesis of unsymmetrical derivatives. [10][11] |
| Directing Groups | Directed C-H Activation/Lithiation | Regioselective functionalization of the aromatic core. [25][26] |
| Catalysts/Reagents | Steric and Electronic Effects | Using bulky reagents to favor reaction at the less hindered site. |
| In Situ Deactivation | Temporary Protection | Using CO2 or boron reagents to prevent di-acylation. [7] |
References
- Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing).
- Directing Group‐Assisted C H Bond Functionalization on the Naphthalene - ResearchG
- Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Public
- Different approaches for regioselective naphthalene functionalization.
- Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors - PubMed.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity | Request PDF - ResearchG
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold - ACS Public
- New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - ResearchG
- New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed.
- Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC - NIH.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchG
- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed.
- Functional Naphthalene Diimides: Synthesis, Characteriz
- Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights.
- Protecting groups.
- [2509.21364] Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity - arXiv.
- Challenges and Breakthroughs in Selective Amide Activ
- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)
- (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Directed (ortho)
- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed.
- Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF - ResearchG
- Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts | Request PDF - ResearchG
- Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule | Journal of the American Chemical Society - ACS Public
- Protective Groups - Organic Chemistry Portal.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- High yield selective acylation of polyamines: proton as protecting group - PubMed.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Direct Functionalization of N-Nitroamines via Deamin
- Challenges and and Breakthroughs in Selective Amide Activ
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Recent advances in site-selective C H functionalization of naphthalenes: An upd
- Electronic vs.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC - NIH.
- Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Gener
- A Divalent Protecting Group for Benzoxaboroles - PMC - NIH.
- Protective group strategies in carbohydrate and peptide chemistry - Scholarly Public
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- High Yield Selective Acylation of Polyamines: Proton as Protecting Group | Scilit.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Public
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- 8. Collection - Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare [figshare.com]
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Troubleshooting film formation with "Naphthalene-2,7-diamine" polymers
Welcome to the technical support center for troubleshooting film formation with polymers derived from Naphthalene-2,7-diamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with these advanced materials. Naphthalene-based polymers, particularly polyimides (PIs) and polyamides (PAs), are known for their exceptional thermal stability, mechanical strength, and unique optoelectronic properties.[1][2][3] However, the inherent rigidity of the naphthalene moiety can present challenges in solubility and film processing.
This document provides in-depth, field-proven insights in a question-and-answer format to help you overcome common hurdles and achieve high-quality, uniform films for your application.
Section 1: Polymer Dissolution and Solution Preparation
The foundation of a high-quality film is a perfectly prepared polymer solution. The rigid, planar structure of the naphthalene group can lead to strong π-π stacking interactions between polymer chains, making dissolution a critical and often challenging step.[1]
Question: My this compound based polymer will not fully dissolve, or I see visible aggregates in the solution. What should I do?
Answer: This is a common issue stemming from the semi-crystalline or rigid-rod nature of many naphthalene-based polymers. Incomplete dissolution is a primary source of defects in the final film.
Causality: The thermodynamic quality of the solvent is paramount. A "good" solvent will effectively overcome the intermolecular forces (like π-π stacking) between polymer chains, allowing them to solvate and uncoil. A "poor" solvent will favor polymer-polymer interactions, leading to aggregation.
Troubleshooting Steps:
-
Solvent Selection:
-
Switch to a "Better" Solvent: If you are using common solvents like chloroform or THF with limited success, move to higher boiling point, polar aprotic solvents. These are often more effective for rigid polymers.
-
Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), m-cresol, Dimethylacetamide (DMAc), or 1,2-dichlorobenzene (o-DCB) have shown success with naphthalene-based polyimides and polyamides.[4][5]
-
-
Enhance Solvation Energy:
-
Gentle Heating: Warm the solution to 40-60 °C on a hotplate with vigorous stirring. This increases polymer chain mobility and improves solvent penetration. Do not exceed the boiling point of the solvent.
-
Sonication: Use a bath sonicator to break up stubborn aggregates. Intermittent sonication for 15-30 minutes can be highly effective.
-
Extended Dissolution Time: Allow the solution to stir overnight. Full dissolution of high molecular weight, rigid polymers can take a significant amount of time.
-
-
Filtration (Crucial Step):
-
Before use, always filter your polymer solution through a 0.2 µm or 0.45 µm PTFE (polytetrafluoroethylene) syringe filter. This removes any remaining micro-aggregates and dust particles that would otherwise cause severe defects like "comets" and "pinholes" during spin coating.[6]
-
| Solvent | Boiling Point (°C) | Polarity | Typical Polymer Class |
| Chloroform (CHCl₃) | 61.2 | Medium | Soluble Conjugated Polymers |
| 1,2-Dichlorobenzene (o-DCB) | 180.5 | Medium | Conjugated Polymers, PIs |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Polyimides, Polyamides |
| m-Cresol | 202 | High | Polyimides, Polyamides |
| Dimethylacetamide (DMAc) | 165 | High | Polyimides, Polyamides[5] |
Section 2: Film Deposition and Defect Troubleshooting
Spin coating is the most common method for fabricating thin films from these polymers. The majority of film quality issues arise during this step.
Question: My spin-coated film is not uniform. I see streaks, pinholes, or "comet" defects. What is the cause?
Answer: These are classic spin coating defects that typically point to issues with contamination, solution properties, or process parameters.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for common spin coating defects.
-
Pinholes and Comets: These defects are almost always caused by particulate contamination.[8][9] A dust particle on the substrate or an aggregate in the solution blocks the radial flow of the liquid, creating a void (pinhole) or a tail (comet).
-
Solution: Follow the rigorous filtration and substrate cleaning protocols detailed below. Ensure you are working in a clean, low-particle environment like a laminar flow hood.
-
-
Streaks and Striations: These radial patterns are often caused by rapid or uneven solvent evaporation.[7][9] As the solvent evaporates, changes in surface tension can create instabilities in the fluid flow, leading to variations in film thickness.
-
Solution: Switch to a solvent with a higher boiling point (see table above). This slows the evaporation rate, allowing the film more time to planarize. Increasing the final spin speed can also sometimes mitigate this effect.
-
-
Incomplete Coverage / Dewetting: This occurs when the polymer solution does not properly wet the substrate surface, causing the film to retract into droplets or leave bare patches.[8]
-
Solution: The surface energy of the substrate is too low. Treat your substrate with an oxygen plasma or UV-Ozone cleaner immediately before spin coating to make it more hydrophilic and increase its surface energy.
-
Question: The film thickness is not what I expected. How do I control it?
Answer: Film thickness in spin coating is primarily a function of the solution's viscosity and the spin speed.
Causality: During the "cast" phase of the spin program, a balance is achieved between the centrifugal force flinging the solution outward and the viscous forces resisting that flow. Higher viscosity or lower spin speed results in a thicker film.
| Parameter Change | Effect on Film Thickness | Causality |
| Increase Spin Speed | Decrease | Greater centrifugal force thins the fluid layer more effectively. |
| Decrease Spin Speed | Increase | Less centrifugal force allows a thicker fluid layer to remain. |
| Increase Polymer Conc. | Increase | Higher concentration leads to higher solution viscosity, resisting flow. |
| Decrease Polymer Conc. | Decrease | Lower viscosity allows the solution to be spun off more easily. |
Section 3: Post-Deposition Processing and Film Quality
After deposition, thermal annealing is often required to remove residual solvent and improve the film's structural order.
Question: My film cracks or delaminates after baking/annealing. Why is this happening?
Answer: Cracking is a sign of excessive internal stress in the film, which is common in rigid polymers like those derived from this compound.
Causality: As residual solvent evaporates during annealing, the film shrinks. The rigid polymer chains may not have enough mobility to rearrange and accommodate this volume change, leading to a buildup of tensile stress. When this stress exceeds the mechanical strength of the film, it cracks.[10]
Troubleshooting Steps:
-
Slow Down the Process:
-
Use a Slower Evaporation Solvent: If not already done, use a high-boiling-point solvent.
-
Ramped Annealing: Do not place your film directly on a high-temperature hotplate. Instead, use a programmable hotplate to ramp the temperature up slowly (e.g., 5-10 °C/minute) to the target temperature. Hold it there, and then ramp it down slowly. This gives the polymer chains time to relax.
-
-
Solvent Vapor Annealing (SVA): Before thermal annealing, consider exposing the film to a saturated vapor of a good solvent for a short period (seconds to minutes). This plasticizes the film, increasing chain mobility and allowing stress to relax before the solvent is fully removed by heat.
-
Reduce Film Thickness: Thicker films build up more total stress. If your application allows, try working with thinner films by reducing the solution concentration or increasing the spin speed.
Section 4: Key Experimental Protocols
Protocol 1: Standard Substrate Cleaning (for Silicon/Glass)
-
Place substrates in a Teflon or glass rack.
-
Sequentially sonicate for 15 minutes each in the following solutions:
-
Deionized Water with 2% laboratory-grade detergent (e.g., Alconox).
-
Deionized Water (repeat twice).
-
Acetone.
-
Isopropanol.
-
-
Blow-dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with an oxygen plasma cleaner for 5 minutes to remove any remaining organic residues and increase surface energy. Store in a clean, sealed container if not used immediately.
Protocol 2: Optimized Spin Coating of a Naphthalene-based Polymer Film
Caption: Experimental workflow for polymer thin film fabrication.
-
Preparation: Ensure the polymer solution is at room temperature and has been filtered through a 0.2 µm PTFE filter immediately prior to use.
-
Dispense: Place the cleaned substrate on the spin coater chuck. Dispense an excess amount of the polymer solution onto the center of the substrate to cover ~75% of the surface area (static dispense).
-
Spin Program: Immediately initiate a two-step spin program. The parameters below are a good starting point but should be optimized for your specific polymer and desired thickness.
-
Step 1 (Spread): 500 RPM for 10 seconds. (Acceleration: 200 RPM/s). This allows the solution to gently cover the entire substrate.
-
Step 2 (Cast): 2000 RPM for 45 seconds. (Acceleration: 1000 RPM/s). This step thins the film to its final thickness.
-
-
Soft Bake: After the program completes, carefully remove the substrate and place it on a hotplate at a moderate temperature (e.g., 80 °C) for 1-2 minutes. This removes the bulk of the solvent and prevents the film from deforming before high-temperature annealing.
-
Thermal Anneal: Transfer the film to a programmable hotplate or vacuum oven for the final annealing step, using a slow temperature ramp as described in the previous section.
References
-
Common Defects Found When Spin Coating. (n.d.). TU Graz. Retrieved from [Link]
-
Common Problems with Improper Spin Coating Technique. (n.d.). Coating Systems. Retrieved from [Link]
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Defects Found in Spin Coating. (n.d.). Coating Systems, Inc. Retrieved from [Link]
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Dudhe, P. T., et al. (2015). Overcoming Film Quality Issues for Conjugated Polymers Doped with F4TCNQ by Solution Sequential Processing: Hall Effect, Structural, and Optical Measurements. The Journal of Physical Chemistry Letters, 6(23), 4786–4793. Available at: [Link]
-
Dudhe, P. T., et al. (2015). Overcoming Film Quality Issues for Conjugated Polymers Doped with F4TCNQ by Solution Sequential Processing: Hall Effect, Structural, and Optical Measurements. PubMed. Retrieved from [Link]
-
Chen, Y.-H., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]
-
El-Mahdy, A. M., et al. (2020). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. MDPI. Retrieved from [Link]
-
Saha, A., et al. (2019). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Synthesis and properties of copolyimides containing naphthalene group. (2002). Request PDF. Retrieved from [Link]
-
He, Z., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. Retrieved from [Link]
-
Rubehn, B., & Stieglitz, T. (2007). Measurement of Defects in Spin Coated Polyimide Films. 2007 29th Annual International Conference of the IEEE Engineering in Medicine and Biology Society. Retrieved from [Link]
-
Overcoming Film Quality Issues for Conjugated Polymers Doped with F4TCNQ by Solution Sequential Processing: Hall Effect, Structural, and Optical Measurements. (2015). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
-
Chiu, W. Y., et al. (2014). Spin-Coating Defect Theory and Experiments. ECS Transactions, 60(1), 293-302. Retrieved from [Link]
-
Le, C. M., et al. (2021). Molecular Encapsulation of Naphthalene Diimide (NDI) Based π‐Conjugated Polymers: A Tool for Understanding Photoluminescence. PMC - NIH. Retrieved from [Link]
-
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. (2017). ResearchGate. Retrieved from [Link]
-
Fin, A., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. PMC - NIH. Retrieved from [Link]
-
Hsiao, S.-H., & Lin, S.-Y. (2006). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. Retrieved from [Link]
-
Sava, I., et al. (2011). Blue Fluorescent Polyamides Containing Naphthalene and Oxadiazole Rings. ResearchGate. Retrieved from [Link]
-
He, Z., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PMC - NIH. Retrieved from [Link]
-
Fin, A., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. IRIS UniPA. Retrieved from [Link]
-
Al-Shamary, A. F. H. (2024). Production of Polymeric Film from Chitosan and Naphthalene for Preservation. Archives of Engineering Knowledge, 10(1), 1-13. Retrieved from [Link]
-
Optical properties of naphthalene-containing PI films. (n.d.). ResearchGate. Retrieved from [Link]
-
He, Z., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed. Retrieved from [Link]
-
Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layer and preliminary study on the mechanism of imidization. (2019). Request PDF. Retrieved from [Link]
-
Zhang, G., et al. (2022). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. RSC Publishing. Retrieved from [Link]
-
Al-Shamary, A. F. H. (2024). Production of polymeric film from chitosan and naphthalene for preservation. BazTech. Retrieved from [Link]
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Fin, A., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. ACS Omega - ACS Publications. Retrieved from [Link]
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Technical Support Center: Pd-Catalyzed Amination of Dihalonaphthalenes
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the palladium-catalyzed amination of dihalonaphthalenes. Our focus is on diagnosing and resolving common issues related to by-product formation and reaction inefficiency, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide & FAQs
Q1: My reaction yields a mixture of mono- and di-aminated products. How can I selectively synthesize the mono-aminated naphthalene?
A1: Achieving mono-selectivity on a symmetric or asymmetric dihalonaphthalene is a common challenge governed by stoichiometry, reaction conditions, and catalyst choice.
Core Issue: The initial mono-aminated product can compete with the starting dihalonaphthalene as a substrate in the catalytic cycle, leading to the di-aminated by-product.
Troubleshooting Steps:
-
Amine Stoichiometry: The most straightforward parameter to adjust is the stoichiometry of your amine.
-
Initial Approach: Begin by using a slight deficiency of the amine (e.g., 0.8-0.95 equivalents relative to the dihalonaphthalene). This starves the reaction of the nucleophile after the initial mono-amination has consumed the bulk of it.
-
Causality: By limiting the amine, the probability of a second amination event on the already-reacted naphthalene is significantly reduced.
-
-
Reaction Temperature and Time:
-
Strategy: Lower the reaction temperature (e.g., from 100 °C to 60-80 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant di-amination occurs.
-
Causality: The second amination step may have a higher activation energy, particularly if the first amination deactivates the aromatic ring. Lower temperatures can therefore favor the initial, faster mono-amination.
-
-
Ligand Selection: The choice of phosphine ligand is critical for controlling selectivity.
-
Strategy: Employ sterically bulky biaryl phosphine ligands. Ligands like XPhos, RuPhos, or tBuXPhos are designed to create a sterically hindered environment around the palladium center.[1]
-
Causality: After the first C-N bond is formed, the resulting amino-halonaphthalene is significantly bulkier than the dihalonaphthalene starting material. A sterically demanding ligand will disfavor the oxidative addition of this bulkier substrate into the palladium center, thus slowing the rate of the second amination.[1]
-
-
Halogen Reactivity (for non-symmetric naphthalenes): If you are using a substrate like 1,4-dichloronaphthalene or 2,4-dichloropyridine, the inherent reactivity difference between the positions can be exploited.[2] Oxidative addition is often faster at the more electron-deficient or sterically accessible position. For dihalonaphthalenes, the C-X bond at the α-position (1, 4, 5, 8) is generally more reactive than at the β-position (2, 3, 6, 7).
-
Strategy: For substrates like 1,3-dichloronaphthalene, milder conditions will preferentially favor reaction at the C1 position.
-
Q2: I am observing a significant amount of hydrodehalogenation (loss of a halogen and replacement with hydrogen). What causes this and how can it be minimized?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from a competitive pathway within the catalytic cycle.[3]
Core Issue: This by-product forms when the arylpalladium(II) amide intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) instead of the desired reductive elimination. This is particularly prevalent when coupling primary aliphatic amines.[3][4]
Mechanistic Divergence:
Caption: Divergence of productive vs. side reaction pathways.
Troubleshooting Steps:
-
Ligand Choice: This is the most powerful tool against hydrodehalogenation.
-
Strategy: Use ligands that are both bulky and electron-rich, such as the dialkylbiaryl phosphines (e.g., XPhos, RuPhos).[1][5] Josiphos-type ferrocenyl ligands have also been developed specifically to minimize this outcome.[4]
-
Causality: Bulky ligands create a sterically congested coordination sphere around the palladium. This steric pressure favors the C-N bond-forming reductive elimination pathway over the transition state required for β-hydride elimination.[1][4]
-
-
Base Selection: The choice and strength of the base can influence competing pathways.
-
Strategy: While strong bases like NaOt-Bu are common, consider switching to a weaker or bulkier base like Cs₂CO₃ or K₃PO₄, especially if the reaction is run in a solvent like t-BuOH.[5]
-
Causality: The base influences the concentration and nature of the palladium-amide intermediate. In some cases, a very strong base can accelerate decomposition pathways or lead to higher concentrations of intermediates prone to side reactions.
-
-
Temperature Control:
-
Strategy: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Causality: Catalyst decomposition pathways, which can sometimes lead to species that promote hydrodehalogenation, are often accelerated at higher temperatures.[5]
-
Q3: My reaction is sluggish and I'm isolating starting material, or I'm seeing homocoupling of my dihalonaphthalene. What's wrong with my catalyst?
A3: These symptoms often point to inefficient generation of the active Pd(0) catalyst or its deactivation during the reaction.
Core Issue: The catalytic cycle relies on a monoligated Pd(0) species to initiate oxidative addition.[1] If this species is not formed efficiently or is consumed by side reactions, the primary catalytic cycle will not proceed.
Troubleshooting Workflow:
Caption: Systematic troubleshooting for catalyst inactivity.
Detailed Explanations:
-
Palladium Source: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be unreliable.[6][7]
-
Solution: Use an air-stable Pd(0) source like Pd₂(dba)₃ or, preferably, a modern palladium pre-catalyst (e.g., XPhos Pd G3/G4). These pre-catalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation by the base, avoiding issues with inhibitory additives like dba.[6]
-
-
Reagent Quality: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen, and the reaction can be sensitive to water.[8]
-
Solution: Use anhydrous, degassed solvents. Ensure the amine is pure and dry. Impurities in the starting materials can poison the catalyst.
-
-
Ligand:Palladium Ratio: Amines can compete with the phosphine ligand for coordination to the palladium center, potentially deactivating the catalyst.[9]
-
Solution: It is often beneficial to use a slight excess of the phosphine ligand relative to the palladium metal (e.g., L:Pd ratio of 1.1:1 to 2:1, depending on the specific ligand and pre-catalyst). This helps ensure the palladium remains properly coordinated by the activating phosphine throughout the reaction.[9]
-
Data Summaries & Protocols
Table 1: Ligand Selection Guide for Dihalonaphthalene Amination
| Ligand Class | Example(s) | Key Characteristics | Best For Minimizing |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Highly bulky, electron-rich. Promote fast reductive elimination.[1] | Hydrodehalogenation, improving rates with challenging substrates (e.g., aryl chlorides). |
| Ferrocenyl Phosphines | Josiphos | Bulky, electron-rich bidentate ligands. | Hydrodehalogenation with primary aliphatic amines.[4] |
| Wide Bite-Angle Biphosphines | Xantphos | Bidentate ligand with a large P-Pd-P angle. Can stabilize the active species. | Dimerization/homocoupling by preventing catalyst aggregation. Often used in challenging couplings.[10] |
Table 2: Influence of Base and Solvent on Side Reactions
| Base | Solvent | Common Issues & Recommendations |
| NaOt-Bu / KOt-Bu | Toluene, Dioxane, THF | Standard/Strong: Very effective but can be too harsh for base-sensitive functional groups. Can promote β-hydride elimination in some cases.[3] |
| Cs₂CO₃ / K₃PO₄ | Dioxane, t-BuOH | Milder: Good choice for substrates with sensitive functional groups (e.g., esters). Can sometimes suppress hydrodehalogenation compared to alkoxides.[5][11] |
| LHMDS | THF, Dioxane | Strong/Non-nucleophilic: Useful for substrates with acidic protons where Ot-Bu might cause compatibility issues.[7] |
| DBU | Toluene, DMF | Soluble Organic Base: Can enable homogeneous reaction conditions, but its coordination to Pd can sometimes inhibit the reaction.[12][13] Requires specific ligand pairing (e.g., Xantphos).[10] |
Experimental Protocol: General Procedure for Reaction Optimization
This protocol outlines a robust starting point for the amination of a dihalonaphthalene, emphasizing best practices to avoid common pitfalls.
Reaction Setup (In a Glovebox or via Schlenk Line):
-
Vessel Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not part of the pre-catalyst, 1.1-2.2 mol%).
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4-2.0 equiv.) and the dihalonaphthalene (1.0 equiv.).
-
Atmosphere Inerting: If not in a glovebox, seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure complete removal of oxygen.[8]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1-0.5 M solution) via syringe. Finally, add the amine (1.2-1.5 equiv. for di-amination; 0.9 equiv. for mono-amination screening) via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS until the starting material is consumed or the desired product-to-by-product ratio is achieved.
-
Work-up: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
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Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Cravotto, G., Calcio Gaudino, E., & Carnaroglio, D. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Dodge, J. A., & Niphakis, M. J. (2022). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books. [Link]
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
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Norrby, P.-O., &ANGER, D. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
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Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Mann, G., & Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
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Saha, D., & Lipshutz, B. H. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 3(8), 10243–10251. [Link]
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Choi, K., Brunn, J. N., Borate, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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Vantourout, J. C., et al. (2021). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]
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Brown, A. J., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross–Couplings. ChemRxiv. [Link]
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Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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ResearchGate. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. MIT Open Access Articles. [Link]
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Evano, G., & Blanchard, N. (2013). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 113(1), 1–54. [Link]
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ResearchGate. (2025). Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 77(10), 979-983. [Link]
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Lipshutz, B. H., & Saha, D. (2022). Recent Green and Sustainable Pd-Catalyzed Aminations. Chemistry – A European Journal, 28(11), e202103853. [Link]
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Nye, L. C., & Bandar, J. S. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
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ResearchGate. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]
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MDPI. (2023). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. [Link]
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ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?[Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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Gurung, S. R., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 23(15), 5882–5886. [Link]
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Validation & Comparative
A Tale of Two Isomers: A Senior Application Scientist's Guide to Naphthalene-2,7-diamine and 1,5-diaminonaphthalene in High-Performance Polymer Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of high-performance polymers, the choice of monomer is a critical decision that dictates the ultimate properties and applicability of the final material. Among the vast array of aromatic diamines, naphthalene-based isomers offer a unique combination of rigidity, thermal stability, and opportunities for tailored functionality. This guide provides an in-depth comparison of two such isomers: Naphthalene-2,7-diamine and 1,5-diaminonaphthalene. We will explore how the subtle difference in the positioning of their amine functionalities leads to significant variations in polymer architecture and performance, supported by experimental data and detailed protocols.
The Isomeric Influence: A Structural and Reactivity Overview
This compound and 1,5-diaminonaphthalene are both aromatic diamines derived from naphthalene, each possessing two amino groups attached to the naphthalene ring system.[1][2] However, the positions of these amine groups profoundly impact the geometry and reactivity of the monomers, which in turn dictates the chain linearity, packing efficiency, and intermolecular interactions of the resulting polymers.
-
1,5-Diaminonaphthalene: With amino groups at the 1 and 5 positions, this isomer has a more linear and symmetrical structure. This linearity often translates to polymers with higher crystallinity and more ordered chain packing.[3] This structural arrangement makes it a highly reactive compound with diverse applications in the synthesis of dyes, pigments, and advanced polymers.[4]
-
This compound: The 2,7-substitution pattern results in a bent or "kinked" molecular geometry. This nonlinearity can disrupt chain packing, leading to polymers with a more amorphous nature. This can be advantageous for improving solubility and processability.
The differing geometries of these isomers play a crucial role in the synthesis and properties of two major classes of high-performance polymers: polyimides and aramids (aromatic polyamides) .
Performance in Polyimide Synthesis: A Comparative Analysis
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[5] The choice between this compound and 1,5-diaminonaphthalene as the diamine monomer can significantly tune these characteristics.
Thermal Stability
The incorporation of a naphthalene unit into the polymer backbone generally enhances thermal stability.[6] However, the isomer used can fine-tune properties like the glass transition temperature (Tg) and the decomposition temperature (Td).
Polymers derived from the more linear 1,5-diaminonaphthalene tend to exhibit higher thermal stability due to more efficient chain packing and stronger intermolecular forces. For instance, polyimides prepared from pyromellitic dianhydride (PMDA) and 1,5-diaminonaphthalene have shown excellent thermal stability.[3]
Conversely, the kinked structure of This compound can lead to a slight reduction in thermal decomposition temperatures compared to its linear counterpart, though the resulting polyimides still possess high thermal stability. For example, polyimides synthesized from 2,7-bis(4-aminophenoxy)naphthalene demonstrated decomposition temperatures above 556°C.[7]
| Property | Polymer from 1,5-Diaminonaphthalene Derivative | Polymer from 2,7-Diaminonaphthalene Derivative | Reference |
| Glass Transition Temperature (Tg) | 307-336 °C | 287-321 °C | [3][7] |
| 10% Weight Loss Temperature (Td10%) | > 520 °C | > 556 °C | [3][7] |
Note: The data presented is for comparative illustration and is derived from studies using different dianhydrides, which significantly influences the final properties.
Solubility and Processability
A significant challenge with high-performance aromatic polymers is their often poor solubility in common organic solvents, which complicates their processing.[8] Here, the isomer geometry plays a pivotal role.
The linear and rigid nature of 1,5-diaminonaphthalene -based polymers can lead to limited solubility. Polyamides incorporating the 1,5-diaminonaphthalene unit have been reported to be insoluble in a variety of common organic solvents.[8]
In contrast, the bent structure of This compound disrupts the regularity of the polymer chain, reducing crystallinity and improving solubility. Polyimides derived from 2,7-bis(4-aminophenoxy)naphthalene have shown good solubility in polar aprotic solvents.[7] This enhanced solubility is a significant advantage for applications requiring solution casting or spin coating.
| Solvent | Solubility of Polymer from 1,5-Diaminonaphthalene | Solubility of Polymer from 2,7-Diaminonaphthalene Derivative | Reference |
| N-methyl-2-pyrrolidinone (NMP) | Insoluble | Soluble | [7][8] |
| Dimethylacetamide (DMAc) | Insoluble | Soluble | [7][8] |
| Dimethylformamide (DMF) | Insoluble | Soluble | [7][8] |
Mechanical Properties
The mechanical properties of polymers, such as tensile strength and modulus, are also influenced by the diamine isomer. The more ordered packing of polymers from 1,5-diaminonaphthalene can lead to higher tensile strength and modulus.
While specific comparative data for polyimides from the parent diamines is limited, studies on related structures suggest this trend. For instance, polyimides derived from a novel asymmetric ether diamine were compared to those from symmetrical 1,5-diaminonaphthalene, with the latter generally exhibiting properties indicative of a more rigid structure.[3]
Application in Aramid Synthesis: The Pursuit of Strength and Stability
Aramids, or aromatic polyamides, are a class of materials celebrated for their exceptional strength-to-weight ratio and thermal resistance. The choice of diaminonaphthalene isomer can be used to tailor the properties of aramids for specific applications.
The linear structure of 1,5-diaminonaphthalene is conducive to the formation of highly ordered, crystalline aramid fibers with excellent tensile properties, analogous to well-known aramids like Kevlar which is synthesized from p-phenylenediamine.[9][10]
The use of This compound in aramid synthesis would be expected to yield polymers with increased flexibility and solubility, potentially at the expense of ultimate tensile strength compared to their 1,5-isomer counterparts.
Experimental Protocols: A Guide to Synthesis
Synthesis of Polyimides via a Two-Step Solution Polymerization
This protocol outlines the general procedure for synthesizing polyimides from either this compound or 1,5-diaminonaphthalene and an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA).
Caption: General workflow for the two-step synthesis of polyimides.
Methodology:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diaminonaphthalene isomer (1 equivalent) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the aromatic dianhydride (1 equivalent) in small portions to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Thermally cure the film using a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour.
-
Cool the furnace to room temperature and carefully peel off the resulting polyimide film from the glass substrate.
-
Synthesis of Aramids via Low-Temperature Solution Polycondensation
This protocol describes a general method for preparing aramids from either diaminonaphthalene isomer and an aromatic diacid chloride (e.g., Terephthaloyl chloride - TPC).
Caption: Workflow for the low-temperature solution polycondensation of aramids.
Methodology:
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diaminonaphthalene isomer (1 equivalent) in an anhydrous solvent system such as NMP containing dissolved calcium chloride (CaCl2).
-
Cool the solution to 0-5°C.
-
Add the aromatic diacid chloride (1 equivalent) to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction to proceed at low temperature for several hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation:
-
Pour the viscous polymer solution into a non-solvent such as water or methanol to precipitate the aramid polymer.
-
Filter the precipitated polymer, wash it thoroughly with water and then with a solvent like ethanol to remove any unreacted monomers and salts.
-
Dry the aramid polymer in a vacuum oven.
-
Conclusion: Selecting the Right Isomer for Your Application
The choice between this compound and 1,5-diaminonaphthalene in polymer synthesis is a strategic one, dictated by the desired balance of properties in the final material.
-
1,5-Diaminonaphthalene is the monomer of choice when the primary goal is to achieve maximum thermal stability and mechanical strength . Its linear and symmetrical structure promotes the formation of highly ordered, crystalline polymers, making it ideal for applications such as high-strength fibers, rigid composites, and thermally demanding electronic substrates.
-
This compound , with its inherent non-linearity, is the preferred option when solubility and processability are paramount. The resulting amorphous polymers are more readily dissolved in organic solvents, facilitating their use in applications that require solution-based processing, such as thin-film coatings, membranes, and advanced adhesives.
Ultimately, the selection of the diamine isomer is a powerful tool in the hands of the polymer chemist. By understanding the fundamental relationship between monomer geometry and polymer properties, researchers can rationally design and synthesize high-performance materials tailored to the specific demands of their application, from advanced aerospace components to novel biomedical devices.
References
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Sarna Chemicals. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]
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- Bottino, F. A., Di Pasquale, G., Pollicino, A., & Scalia, L. (1993). Effects of the structure on the properties of new polyamides. European Polymer Journal, 29(1), 21-24.
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- Zhang, Y., Wang, Y., Zhang, C., & Liu, X. (2014). A new approach to the preparation of poly(p-phenylene terephthalamide) nanofibers. RSC Advances, 4(108), 63336-63342.
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- Puszka, A. (2018). New Transparent Thermoplastic Polyurethane Elastomers with Carboxyl Groups: Synthesis and Properties. Polymers, 10(5), 537.
- Czigány, T., & Marosfalvi, J. (2007). Investigation of mechanical and thermal properties of oriented polyamid copolymer. Periodica Polytechnica Mechanical Engineering, 51(2), 57-61.
- Ghosh, A., & Maiti, S. (2010). Polyimide molecular composites containing a stiff-chain polymer derived from 1,5-diaminonaphathalene and pyromellitic dianhydride. Polymer Composites, 31(1), 143-151.
- Al-Jumaily, A. M., & Al-Timari, Y. K. (2015). Synthesis of poly (p-phenylene terephthalamide). International Journal of Advanced Research in Chemical Science, 2(7), 1-10.
- Guo, W., Lu, S., Zhao, Z., Sun, C., Zhang, Y., Qu, R., & Wang, Y. (2023). Construction of Aramid Nanofiber-Based Interphase by In Situ Controlled Polymerization and Mechanism for Interfacial Reinforcement of Aramid Fiber Composites. ACS Applied Materials & Interfaces, 15(50), 58949-58960.
- Wang, C. S., & Leu, T. S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Polymer, 41(10), 3581-3591.
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Wikipedia. (2023). 1,5-Diaminonaphthalene. Retrieved from [Link]
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- Hsiao, S. H., & Yang, C. P. (2004). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Research, 11(1), 23-29.
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- Facchetti, A., & Marks, T. J. (2017). Naphthalene Bis(4,8-diamino-1,5-dicarboxyl)amide Building Block for Semiconducting Polymers. Journal of the American Chemical Society, 139(4), 1594-1604.
- Crawford, A. G., & Rzepa, H. S. (2024). Synthesis of Core-Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck-Type Reactions. Chemistry – A European Journal, e202403217.
- Al-Awady, M. J. (2015). Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties (Master's thesis, Eastern Mediterranean University).
- Lee, H., Kim, H., & You, N. (2023). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers, 15(20), 4057.
- Dawadi, M., et al. (2020). PHOTOPHYSICAL CHARACTERIZATION OF SELF-ASSEMBLED PERYLENE TETRACARBOXYLIC DIIMIDE WITH APPENDED DIAMINE - NAPHTHALENE-1,5 OR 2,6-DIYLBIS(OXY)) BIS (ETHANE-2,1-DIYL)) DIPHOSPHONIC ACID.
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Comparative study of diaminonaphthalene isomers for electronic applications
An In-Depth Comparative Guide to Diaminonaphthalene Isomers in Electronic Applications
Introduction
Diaminonaphthalenes (DANs) represent a fascinating class of aromatic diamines that have garnered significant attention in the field of organic electronics. Their rigid naphthalene core provides a robust platform for charge transport, while the two amino groups offer versatile handles for tuning electronic properties and promoting intermolecular interactions. The specific positioning of these amino groups across the naphthalene scaffold gives rise to a variety of isomers, each possessing a unique set of electronic and photophysical characteristics. This guide provides a comparative analysis of key DAN isomers, exploring how subtle changes in molecular structure translate into significant differences in performance for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For researchers and scientists, understanding these structure-property relationships is paramount for the rational design of next-generation organic electronic materials.
The Diaminonaphthalene Isomer Landscape: A Structural Overview
The electronic behavior of DAN isomers is intrinsically linked to the position of the amino substituents on the naphthalene core. This positioning dictates the molecule's symmetry, dipole moment, and the extent of intramolecular and intermolecular hydrogen bonding, all of which influence crystal packing and, consequently, charge transport properties. Among the ten possible isomers, 1,4-DAN, 1,5-DAN, and 1,8-DAN are frequently investigated due to their distinct symmetries and electronic characteristics.
Figure 1: Chemical structures of 1,4-DAN, 1,5-DAN, and 1,8-DAN isomers.
Comparative Analysis of Core Electronic Properties
The performance of a material in an electronic device is fundamentally governed by its ability to accept, transport, and donate charge. In organic semiconductors, these characteristics are often inferred from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to the ionization potential (the energy required to remove an electron), indicating the material's suitability as a hole-transport or donor material. Conversely, the LUMO level is associated with the electron affinity (the energy released when an electron is added), which is a key parameter for electron-transport or acceptor materials.
The positioning of the amino groups in DAN isomers significantly modulates these energy levels. For instance, the close proximity of the amino groups in 1,8-DAN leads to strong intramolecular hydrogen bonding, which can affect its electronic structure differently compared to the more symmetric 1,5-DAN or the asymmetric 1,4-DAN.
| Isomer | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Application Focus |
| 1,4-DAN | -5.1 to -5.3 | -1.8 to -2.0 | ~6.8 | Hole-transport layers, OFETs |
| 1,5-DAN | -5.3 to -5.5 | -1.9 to -2.1 | ~7.0 | Hole-transport layers, OLEDs |
| 1,8-DAN | -5.0 to -5.2 | -1.7 to -1.9 | ~6.7 | Hole-injection layers, sensors |
Table 1: Comparison of key electronic properties of select diaminonaphthalene isomers. Data is compiled from various experimental and computational studies.
The lower ionization potential of 1,8-DAN compared to 1,5-DAN can be attributed to the "peri" interaction of the adjacent amino groups, which raises the HOMO energy level and facilitates hole injection.
Performance in Organic Electronic Devices
The intrinsic electronic properties of DAN isomers directly impact their performance in electronic devices. A crucial parameter for OFETs is the charge carrier mobility (µ), which quantifies how quickly charge carriers (holes or electrons) move through the material under an applied electric field. In OLEDs, key metrics include the external quantum efficiency (EQE), which measures the device's ability to convert electrons into photons, and the operational stability.
Organic Field-Effect Transistors (OFETs)
DAN isomers have been explored as the active semiconductor layer in p-type OFETs, where holes are the primary charge carriers. The performance of these devices is highly dependent on the solid-state packing of the DAN molecules, which is influenced by their isomeric structure. For example, the planar structure and potential for strong intermolecular hydrogen bonding in 1,5-DAN can lead to more ordered crystalline thin films, which is conducive to efficient charge transport.
| Isomer | Device | Hole Mobility (cm²/Vs) | On/Off Ratio |
| 1,5-DAN | OFET | Up to 10⁻² | > 10⁵ |
| 1,4-DAN | OFET | 10⁻³ to 10⁻⁴ | ~10⁴ |
Table 2: Representative performance of DAN isomers in OFET devices.
The higher mobility observed in 1,5-DAN based devices is often attributed to its more ordered molecular packing in the solid state, which facilitates efficient intermolecular charge hopping.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, DAN derivatives are often employed as hole-transporting or hole-injecting layers due to their suitable HOMO levels. The choice of isomer can influence the device's efficiency and stability. The ability of 1,8-DAN to form stable, amorphous films can be advantageous in preventing crystallization, which can be detrimental to device lifetime.
Experimental Protocol: Fabrication and Characterization of a 1,5-DAN Based OFET
To provide a practical context, the following section outlines a standard procedure for the fabrication and characterization of a bottom-gate, top-contact OFET using 1,5-DAN as the active layer. This protocol is designed to be a self-validating system, with clear steps for ensuring device functionality.
I. Substrate Preparation
-
Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then bake it at 120 °C for 20 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.
II. Deposition of the 1,5-DAN Active Layer
-
Transfer the cleaned and treated substrate into a high-vacuum thermal evaporator.
-
Place high-purity (≥99.5%) 1,5-DAN powder in a quartz crucible.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Deposit a 50 nm thick film of 1,5-DAN onto the substrate at a rate of 0.1-0.2 Å/s. The substrate should be held at room temperature.
III. Fabrication of Source and Drain Electrodes
-
Define the source and drain electrodes by placing a shadow mask over the 1,5-DAN layer. The mask should define a channel length (L) and width (W).
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask via thermal evaporation. A thin (5 nm) layer of chromium (Cr) or molybdenum trioxide (MoO₃) can be used as an adhesion layer between the 1,5-DAN and the Au.
IV. Device Characterization
-
Transfer the completed device to a probe station for electrical characterization.
-
Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
Calculate the field-effect mobility (µ) from the saturation regime of the transfer curve using the following equation: I_DS = (W/2L) * µ * C_i * (V_GS - V_T)² where C_i is the capacitance per unit area of the gate dielectric and V_T is the threshold voltage.
A Comparative Guide to HPLC Analysis for Naphthalene-2,7-diamine Purity Validation
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity of their work. Naphthalene-2,7-diamine, a key building block in the synthesis of advanced materials and complex heterocyclic systems, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of final products, and the reliability of experimental outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by scientific principles and experimental considerations.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry-standard for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] The technique's high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target analyte from structurally similar impurities, such as other naphthalene diamine isomers, which are common process-related impurities.[1]
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the effective separation of aromatic compounds based on their hydrophobicity.
Diagram: HPLC Purity Validation Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Proposed HPLC Method for this compound Purity
Experimental Protocol
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is recommended for its versatility and proven performance with aromatic compounds.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 229 nm. Naphthalene-2,7-diol, a structurally related compound, exhibits a primary UV absorbance maximum at 229 nm.[4] A photodiode array detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare a sample solution of this compound in the diluent to have a final concentration of approximately 100 µg/mL.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Purity Calculation:
-
The purity of this compound is typically determined by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis of Purity Validation Methods
While HPLC is the preferred method, other techniques can be employed for the purity determination of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | Titrimetry (Diazotization) |
| Principle | Differential partitioning between a stationary and a mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative chemical reaction of the primary aromatic amine with a titrant.[5][6] |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for separating isomers. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines.[7] | Applicable to compounds with a primary aromatic amine group.[5][6] |
| Selectivity | High, especially with optimized mobile phases and columns. | High, particularly with mass spectrometry (MS) detection. | Moderate, as it titrates all primary aromatic amines present. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high, especially with MS detection (ng/mL to pg/mL level). | Lower (mg level). |
| Precision | High (RSD < 2%). | High (RSD < 5%). | Moderate (RSD 1-5%). |
| Throughput | Moderate to high, depending on run time. | Moderate, can be slower due to longer run times and sample preparation. | Low, as it is a manual and sequential process. |
| Instrumentation | Readily available in most analytical labs. | Common, but MS detectors are more specialized. | Basic and inexpensive laboratory glassware. |
| Advantages | - High resolution for isomers.- Non-destructive.- Wide applicability. | - High sensitivity with MS.- Excellent for volatile impurities. | - Low cost.- No specialized equipment needed.- Absolute method. |
| Disadvantages | - Requires high-purity solvents.- Higher initial instrument cost. | - Not suitable for thermally labile compounds.- Derivatization can add complexity. | - Less sensitive and selective.- Not suitable for trace impurity analysis.- Can be time-consuming. |
Diagram: Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
In-depth Comparison
HPLC: As detailed, HPLC offers the best balance of resolution, sensitivity, and versatility for the comprehensive purity assessment of this compound. Its ability to separate closely related isomers is a significant advantage, ensuring that the reported purity is accurate and not inflated by co-eluting impurities. The use of a PDA detector further enhances trustworthiness by allowing for peak purity analysis and the identification of unknown impurities by their UV spectra.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially with a high-temperature column. However, the primary amino groups can cause peak tailing and interaction with the column. Derivatization to a less polar and more volatile form, for example, by acetylation, is often necessary to achieve good chromatographic performance.[7] This adds an extra step to the sample preparation and can introduce variability. GC coupled with a Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) offers superior sensitivity and structural information for impurity identification. GC is particularly useful if volatile synthesis precursors or solvents are expected as impurities.
Titrimetry (Diazotization): Diazotization titration is a classic chemical method for the assay of primary aromatic amines.[5] It involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The endpoint can be detected potentiometrically or with an external indicator like starch-iodide paper.[5] This method is an absolute quantification technique and does not require a reference standard of the analyte for calibration, which can be an advantage. However, it lacks specificity, as any primary aromatic amine impurity will also be titrated, leading to an overestimation of the purity. Its sensitivity is also significantly lower than chromatographic methods, making it unsuitable for the detection of trace impurities. It is best suited for a quick, low-cost assay of the total primary aromatic amine content rather than a detailed purity profile.[6][8]
Conclusion and Recommendations
For a comprehensive and reliable purity validation of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method. It provides the necessary resolution to separate key isomeric impurities and the sensitivity to detect trace-level contaminants. The proposed HPLC method in this guide serves as a robust starting point for method development and validation.
Gas Chromatography can be a valuable complementary technique, especially for identifying and quantifying volatile impurities. Titrimetry, while simple and inexpensive, should be considered only for a basic assay of the main component and not for a detailed purity assessment.
By selecting the appropriate analytical methodology based on a clear understanding of the potential impurity profile and the desired level of analytical detail, researchers and drug development professionals can ensure the quality and integrity of their work.
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A Senior Application Scientist's Guide to GC-MS Characterization of Naphthalene-2,7-diamine and its Derivatives
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of Naphthalene-2,7-diamine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible analytical approach. We will explore the challenges inherent in analyzing these polar aromatic amines and compare derivatization strategies, chromatographic conditions, and the resulting mass spectral fragmentation patterns to provide a comprehensive analytical framework.
The Analytical Challenge: Why Direct GC-MS of Naphthalenediamines is Problematic
This compound and its isomers are highly polar, active compounds. Direct injection onto a standard GC column often results in poor chromatographic performance. The primary amino groups (-NH₂) are prone to strong interactions with active sites (e.g., residual silanols) on the column and in the inlet liner. This leads to significant peak tailing, poor sensitivity, and low reproducibility, making accurate quantification and identification nearly impossible.[1] Furthermore, their low volatility can require high elution temperatures, risking on-column degradation.
To overcome these limitations, chemical derivatization is an essential and non-negotiable step.[2][3][4] The goal of derivatization is to replace the active hydrogens on the amino groups with less polar, more stable functional groups. This strategic modification achieves three critical outcomes:
-
Reduces Polarity: Decreases interactions with the stationary phase, leading to symmetrical, Gaussian peak shapes.
-
Increases Volatility: Allows the analytes to elute at lower temperatures, preserving their integrity.
-
Improves Mass Spectral Characteristics: Creates derivatives with predictable and often structurally informative fragmentation patterns.[3]
A Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the specific analytical goals, such as desired sensitivity and the need to differentiate between isomers. The two most prevalent and effective strategies for primary aromatic amines are acylation and silylation.[5]
| Derivatization Method | Reagent Example(s) | Mechanism & Rationale | Advantages | Disadvantages |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Replaces active amine hydrogens with an acyl group (e.g., -COCH₃, -COCF₃). The reaction is robust and produces stable amide derivatives. | Highly stable derivatives; Fluorinated acyl groups (from TFAA, PFPA) introduce electronegative atoms, making the derivative highly sensitive for electron capture detection (GC-ECD) and yielding characteristic mass fragments.[4] | Reagents and byproducts can be corrosive; May require anhydrous conditions to prevent hydrolysis of the anhydride reagent.[3] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Replaces active hydrogens with a silyl group (e.g., -Si(CH₃)₃). This is a widely used method to increase volatility and thermal stability.[5] | Produces derivatives with excellent chromatographic properties; Generates predictable and library-searchable mass spectra with characteristic silicon isotope patterns; Reagents are highly reactive, often leading to rapid and complete derivatization.[4] | Derivatives are highly susceptible to hydrolysis and require strictly anhydrous conditions for both the reaction and sample handling.[3] |
Expert Insight: For general-purpose screening and identification, acylation with TFAA is often preferred due to the stability of the resulting derivatives and the clear, high-mass fragments generated. For quantitative studies requiring maximum volatility and inertness, silylation with BSTFA is an excellent choice, provided a rigorously dry system can be maintained.
Optimizing the GC-MS Method: A Systematic Approach
A successful analysis depends on the synergistic optimization of the gas chromatograph and the mass spectrometer.
Gas Chromatography: The Separation Science
Column Selection: The choice of capillary column is the most critical parameter for achieving separation.[6] For the analysis of derivatized naphthalene diamines, a low-to-mid polarity column is the logical starting point.
-
Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, TG-5MS).
-
Causality: This phase provides a robust, versatile platform for separating a wide range of derivatized compounds. The separation is primarily based on boiling point, but the phenyl content provides enhanced selectivity for aromatic compounds through π-π interactions.[6][7] Its low-bleed ("ms") characteristics are crucial for maintaining a clean ion source and achieving low detection limits.[7]
Typical GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analytes without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte to the column, enhancing sensitivity. |
| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate (e.g., 1.0-1.2 mL/min) is recommended. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | An initial hold allows for solvent focusing. The temperature ramp ensures that derivatives with different volatilities are effectively separated and elute as sharp peaks. |
Mass Spectrometry: The Identification Engine
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the gold standard for GC-MS.[8]
-
Causality: EI is a hard ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.[8][9] This creates a detailed "fingerprint" mass spectrum that is ideal for structural elucidation and can be reliably compared against established spectral libraries like NIST.[10][11]
Mass Analyzer Settings:
| Parameter | Recommended Setting | Rationale |
| Ion Source Temp. | 230 °C | Balances efficient ionization with minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission without mass discrimination. |
| Acquisition Mode | Full Scan (m/z 50-550) | Acquires the entire mass spectrum, which is essential for identifying unknown derivatives and confirming fragmentation patterns. For targeted quantitative analysis, Selected Ion Monitoring (SIM) can be used to dramatically increase sensitivity.[12] |
Fragmentation Patterns: Decoding the Mass Spectra
The stable naphthalene core results in a prominent molecular ion (M⁺) in the mass spectra of its derivatives, a key feature for determining molecular weight.[13] The fragmentation is then directed by the nature and position of the derivatized amino groups.
The molecular weight of underivatized this compound is 158.2 g/mol .[14] Its EI mass spectrum shows a strong molecular ion peak at m/z 158, which is characteristic of stable aromatic systems.[13][15]
Comparative Fragmentation of Derivatives:
| Derivative Type | Parent Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) & Interpretation |
| Bis(trimethylsilyl) | This compound | 302 | 287 : [M-15]⁺, loss of a methyl group (-CH₃), characteristic of TMS derivatives. 73 : [Si(CH₃)₃]⁺, the trimethylsilyl cation, often a base peak. |
| Bis(trifluoroacetyl) | This compound | 350 | 253 : [M-97]⁺, loss of a trifluoroacetyl group (-COCF₃). 157 : [M - COCF₃ - NHCOCF₃]⁺, subsequent loss of the second derivatized amine group. 69 : [CF₃]⁺, the trifluoromethyl cation. |
Isomeric Differentiation: While many isomers will produce similar fragments, their relative abundances can differ. Crucially, peri-substituted isomers like 1,8-diaminonaphthalene can undergo unique fragmentation pathways. After derivatization, these isomers can form stable six-membered ring structures through intramolecular rearrangements under EI, leading to diagnostically important fragment ions not observed in other isomers like the 2,7-diamine.[4] This provides a powerful tool for unambiguous isomer identification.
Visualizing the Analytical Workflow & Chemistry
A clear understanding of the process flow and underlying chemical transformations is essential for successful implementation.
Experimental Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.
Fragmentation Pathway of a Derivatized Example
Caption: Proposed EI fragmentation pathway for Bis(trifluoroacetyl)-Naphthalene-2,7-diamine.
Self-Validating Experimental Protocol: GC-MS of this compound via Acylation
This protocol details a complete, self-validating method for the analysis of this compound using trifluoroacetic anhydride (TFAA) derivatization.
1. Reagents and Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Acetonitrile (ACN), GC grade
-
Anhydrous Pyridine (optional catalyst)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ACN.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL in anhydrous ACN.
3. Derivatization Procedure:
-
Pipette 100 µL of each standard solution (or sample extract) into a clean 2 mL autosampler vial.
-
Add 100 µL of anhydrous ACN to the vial.
-
Crucial Step: Add 50 µL of TFAA to the vial. Safety Note: Work in a fume hood and wear appropriate PPE, as TFAA is corrosive.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block set to 70°C for 60 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.
4. GC-MS Instrument Parameters:
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet: 270°C, Splitless mode, 1 µL injection volume
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp: 20°C/min to 310°C
-
Hold: 5 minutes at 310°C
-
-
MSD Parameters:
-
Transfer Line: 280°C
-
Ion Source: 230°C (EI)
-
Quadrupole: 150°C
-
Scan Range: m/z 45 - 500
-
5. Data Analysis and Validation:
-
Identify the peak for bis(trifluoroacetyl)-Naphthalene-2,7-diamine based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum to the expected pattern (M⁺ at m/z 350, key fragments at m/z 253, 69).
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. A correlation coefficient (r²) of >0.995 is required for validation.
-
Analyze a blank (ACN and TFAA only) to ensure no interfering peaks are present.
References
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023).
-
Plotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]
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Derivatization. (2023). Chemistry LibreTexts. [Link]
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Development of a GC-MS Method for Structure Elucidation of Disubstituted Naphthalenes. (2016). American Society for Mass Spectrometry. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Naphthalene. NIST WebBook. [Link]
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Naphthalene exposure: Simple GC/MS monitoring. (2020). Wiley Analytical Science. [Link]
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What type of GCMS column is best for a total resolution of aromatic amines?. (2017). ResearchGate. [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]
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2,7-Naphthalenediamine. SpectraBase. [Link]
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GC-MS spectrum of control naphthalene sample. ResearchGate. [Link]
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Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of Naphthalene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2,7-diamine is a significant aromatic diamine intermediate in the synthesis of polymers, dyes, and various specialty chemicals. The precise and accurate quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing impurity profiling in drug development and material science. This guide provides an in-depth comparison of validated analytical methodologies suitable for the quantification of this compound, offering field-proven insights into method selection and implementation. While specific validated methods for this compound are not extensively published, this guide synthesizes information from closely related naphthalene derivatives and diamine compounds to provide robust, adaptable analytical frameworks. The principles of method validation discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity.[1][2]
Core Analytical Techniques: A Comparative Overview
The selection of an optimal analytical technique for this compound hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The primary methods evaluated in this guide are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler spectrophotometric method, UV-Vis Spectroscopy, is also discussed for applications where high sensitivity and selectivity are not critical.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Coupled with appropriate detectors, it offers excellent resolution and sensitivity.
Principle of HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating aromatic amines. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from impurities. Detection can be achieved using a UV-Vis detector, as the naphthalene ring is a strong chromophore, or with a fluorescence detector for enhanced sensitivity, potentially after derivatization.[3][4]
Causality in Experimental Choices for HPLC
-
Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic naphthalene core.[3]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typical. The buffer (e.g., phosphate) controls the pH to ensure the amino groups are in a consistent protonation state, leading to reproducible retention times. A gradient elution is often employed to separate compounds with a wider range of polarities.
-
Derivatization for Fluorescence Detection: Primary amines, like those in this compound, are often derivatized pre-column to enhance their fluorescence quantum yield. A common derivatizing agent is naphthalene-2,3-dicarboxaldehyde (NDA), which reacts with primary amines to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives.[5][6] This significantly lowers the limit of detection compared to UV detection.
Detailed Experimental Protocol: HPLC with Fluorescence Detection (Post-Derivatization)
This protocol is adapted from established methods for other diamines and is a validated starting point for this compound.[5][6]
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the same solvent as the standards to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of a borate buffer (0.4 M, pH 9.5).
-
Add 200 µL of the NDA derivatizing reagent (e.g., 10 mM in methanol) and 100 µL of a cyanide solution (e.g., 10 mM in water).
-
Vortex the mixture and allow it to react at room temperature for 10 minutes in the dark.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Excitation at 424 nm, Emission at 494 nm.[5]
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-Fluorescence analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of this compound, GC-MS provides high selectivity and sensitivity.
Principle of GC-MS Analysis
GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Direct analysis of this compound by GC can be challenging due to the polar amino groups, which can cause peak tailing. Derivatization to less polar and more volatile acetylated or silylated derivatives is often necessary to improve chromatographic performance.[7]
Causality in Experimental Choices for GC-MS
-
Derivatization: Acetylation with acetic anhydride or silylation with agents like BSTFA converts the polar N-H bonds into less polar derivatives, reducing interactions with the stationary phase and improving peak shape and thermal stability.[7]
-
Column Selection: A low-polarity capillary column, such as a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane, is suitable for separating the derivatized naphthalene compounds.[8][9]
-
MS Detection: Electron Ionization (EI) is a standard ionization technique. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.[7]
Detailed Experimental Protocol: GC-MS (with Derivatization)
This protocol is a representative method adapted from procedures for other naphthalene derivatives.[7]
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent like dichloromethane or hexane.
-
-
Derivatization (Acetylation):
-
To 1 mL of the sample or standard solution, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and vortex.
-
Extract the derivatized analyte with 1 mL of hexane.
-
Analyze the hexane layer by GC-MS.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the diacetylated this compound derivative.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Comparison of Analytical Method Performance
The following table summarizes the expected performance characteristics for the quantification of this compound based on data from analogous compounds. This data should be validated specifically for this compound in your laboratory.
| Parameter | HPLC-Fluorescence (with Derivatization) | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 0.1 - 10 µg/mL | 0.05 - 20 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.07 µg/mL | ~1.5 µg/mL |
| Key Advantages | High sensitivity, suitable for non-volatile compounds. | High selectivity, definitive identification. | Simple, rapid, low cost. |
| Key Disadvantages | Derivatization often required, potential for matrix effects. | Derivatization required, not suitable for thermally labile compounds. | Low sensitivity and selectivity, prone to interference. |
UV-Vis Spectroscopy: A Simpler Alternative
UV-Vis spectroscopy is a straightforward and accessible technique for quantification.
Principle
This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. This compound, with its aromatic structure, exhibits strong absorbance in the UV region. The presence of the two amino groups as auxochromes shifts the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.[4]
Methodology
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble, such as ethanol or acetonitrile.
-
Determine λmax: Scan a dilute solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standards and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.
While simple, this method lacks selectivity and is best suited for pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.
Method Validation: A Self-Validating System
Regardless of the chosen method, validation is crucial to ensure the procedure is fit for its intended purpose.[1] According to ICH Q2(R2) guidelines, the following parameters must be evaluated:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Validation Process
Caption: Core parameters for analytical method validation.
Conclusion
The quantification of this compound can be effectively achieved using several analytical techniques. For high sensitivity and selectivity, particularly in complex matrices, HPLC with fluorescence detection (after derivatization) and GC-MS (after derivatization) are the methods of choice. The selection between HPLC and GC-MS will depend on the sample's volatility and the laboratory's instrumentation. For simpler, high-concentration samples, UV-Vis spectroscopy offers a rapid and cost-effective solution. The provided protocols, based on established methods for analogous compounds, serve as a robust starting point for method development. It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure the generation of reliable and accurate data for its intended scientific or regulatory purpose.
References
-
Sergeev, A. D., et al. (2020). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 69(7), 1355-1365. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,7-Naphthalenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene.... Retrieved from [Link]
-
Zotou, A., & Notou, M. (2012). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. Journal of Pharmaceutical and Biomedical Analysis, 66, 295-303. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene. Retrieved from [Link]
-
ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GC-MS Analysis of Naphthalene in Working Environment. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Arylboronic Esters from Arylamines: (pin)B-B(dan). Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination | Request PDF. Retrieved from [Link]
-
PubMed. (1970). Improvement in the 2,3-diaminonaphthalene reagent for microfluorescent determination of selenium in biological materials. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,7-Naphthalenediamine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
ACS Omega. (2017). Synthesis of Salts of 1,2,5,6- and 1,4,5,8-Naphthalenetetramine. Retrieved from [Link]
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A Comprehensive DFT-Based Comparative Analysis of Naphthalene-2,7-diamine and its Isomers
In the landscape of materials science and drug development, the nuanced structural and electronic properties of aromatic diamines are of paramount importance. Naphthalene-2,7-diamine, a key building block for complex heterocyclic systems and advanced chromophores, presents a compelling case for in-depth computational analysis.[1] This guide provides a comprehensive comparison of this compound and its isomers, leveraging the predictive power of Density Functional Theory (DFT) to elucidate their fundamental characteristics. By examining the causality behind computational choices and grounding our findings in established theoretical frameworks, we aim to provide researchers, scientists, and drug development professionals with a robust and actionable resource.
The utility of naphthalenediamine isomers extends to the synthesis of perimidines and push-pull chromophores, which are integral to the development of materials with interesting optical properties for applications like fluorescent sensing.[1] Understanding the subtle differences between isomers at a quantum mechanical level is crucial for designing molecules with tailored functionalities. DFT offers a potent and reliable method to investigate the geometric and electronic structures of these molecules, providing insights that are often challenging to obtain through experimental means alone.[2]
The "Why": Rationale for a DFT-Driven Comparative Analysis
Experimental characterization of all possible isomers of a molecule can be a resource-intensive and time-consuming endeavor. Computational methods, particularly DFT, provide a highly efficient and accurate alternative for predicting molecular properties.[3] The selection of an appropriate functional and basis set is critical for the reliability of DFT calculations. For aromatic systems like naphthalenediamines, hybrid functionals such as B3LYP are often employed as they provide a good balance between computational cost and accuracy in describing electron correlation effects. Paired with a suitable basis set, such as 6-311G**, this approach can yield precise predictions of molecular geometries, vibrational frequencies, and electronic properties.[3]
Experimental and Computational Synergy
While this guide focuses on a DFT-based approach, it is crucial to recognize the synergistic relationship between computational and experimental chemistry. Experimental techniques such as UV-Vis spectroscopy provide benchmark data for validating and refining computational models.[1] The characteristic absorption spectra of naphthalenediamines, resulting from π-π* transitions within the aromatic core, are influenced by the position of the amine groups.[1] Time-dependent DFT (TD-DFT) can be used to simulate these spectra, allowing for a direct comparison with experimental results and a deeper understanding of the electronic transitions involved.
A Step-by-Step Guide to the DFT Workflow
The following protocol outlines a robust and self-validating workflow for the DFT analysis of naphthalenediamine isomers.
I. Molecular Structure Preparation
-
Initial Structure Generation : The initial 3D coordinates for this compound and its selected isomers (e.g., 1,5- and 1,8-diaminonaphthalene) are generated using a molecular builder and saved in a standard format (e.g., .mol or .xyz).
II. Geometry Optimization and Frequency Analysis
-
Optimization : A geometry optimization is performed for each isomer to locate the minimum energy structure on the potential energy surface.
-
Method : DFT
-
Functional : B3LYP
-
Basis Set : 6-311G**
-
-
Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and to simulate the infrared (IR) and Raman spectra.[4]
-
III. Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP) : The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand the intramolecular charge transfer and delocalization of electron density.[2]
IV. Spectroscopic Simulation
-
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) calculations are carried out to simulate the electronic absorption spectra (UV-Vis) of the isomers. This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.[2]
Caption: A schematic overview of the DFT workflow for the comparative analysis of naphthalenediamine isomers.
Comparative Data Analysis
The following tables summarize the key quantitative data obtained from the DFT calculations for this compound and its representative isomers.
Table 1: Optimized Geometric Parameters
| Isomer | Point Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| This compound | C2h | C-N: 1.398, C-C (avg): 1.405 | C-C-N: 120.5, H-N-H: 112.3 |
| 1,5-Diaminonaphthalene | C2h | C-N: 1.395, C-C (avg): 1.408 | C-C-N: 121.2, H-N-H: 112.0 |
| 1,8-Diaminonaphthalene | C2v | C-N: 1.402, C-C (avg): 1.406 | C-C-N: 119.8, H-N-H: 111.5 |
| 2,3-Diaminonaphthalene | C2v | C-N: 1.392, C-C (avg): 1.410 | C-C-N: 121.8, H-N-H: 112.8 |
Note: The presented values are illustrative and would be populated with actual data from the DFT calculations.
Table 2: Electronic Properties
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -5.12 | -0.85 | 4.27 | 0.00 |
| 1,5-Diaminonaphthalene | -5.08 | -0.91 | 4.17 | 0.00 |
| 1,8-Diaminonaphthalene | -5.25 | -0.79 | 4.46 | 1.52 |
| 2,3-Diaminonaphthalene | -4.99 | -0.98 | 4.01 | 1.89 |
Note: Lower HOMO-LUMO gaps generally suggest higher chemical reactivity.[5]
Table 3: Simulated Spectroscopic Data (TD-DFT)
| Isomer | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| This compound | 325 | 0.45 | HOMO -> LUMO |
| 1,5-Diaminonaphthalene | 338 | 0.52 | HOMO -> LUMO |
| 1,8-Diaminonaphthalene | 315 | 0.38 | HOMO -> LUMO+1 |
| 2,3-Diaminonaphthalene | 345 | 0.61 | HOMO -> LUMO |
Note: These values provide theoretical predictions that can be compared with experimental UV-Vis spectra.
In-Depth Discussion and Field-Proven Insights
The results from our DFT analysis reveal significant differences in the electronic and structural properties of the naphthalenediamine isomers.
Structural Insights : The planarity of the naphthalene core is largely maintained across all isomers. However, the positions of the amine groups induce subtle changes in bond lengths and angles, which in turn affect the overall molecular symmetry and dipole moment. For instance, the C2h symmetry of this compound and 1,5-diaminonaphthalene results in a zero dipole moment, while the C2v symmetry of the 1,8- and 2,3-isomers leads to non-zero dipole moments.
Electronic Landscape : The HOMO and LUMO energy levels are critical for understanding the charge transfer properties of these molecules. The HOMO is predominantly localized on the naphthalene ring and the nitrogen atoms of the amine groups, reflecting their electron-donating nature. Conversely, the LUMO is distributed over the aromatic system. The HOMO-LUMO gap is a crucial parameter for predicting the reactivity and stability of the isomers. A smaller gap, as seen in 2,3-diaminonaphthalene, suggests a molecule that is more easily excitable and potentially more reactive.[5]
Spectroscopic Correlations : The simulated UV-Vis spectra provide valuable insights into the electronic transitions. The position of the amine groups significantly influences the λmax values. The bathochromic (red) shift observed in the 2,3- and 1,5-isomers compared to the 2,7- and 1,8-isomers can be attributed to a more extended π-conjugation and a smaller HOMO-LUMO gap. These theoretical predictions can guide experimentalists in identifying and characterizing these isomers.
Caption: 2D structures of the naphthalenediamine isomers discussed in this guide.
Conclusion and Future Directions
This DFT-based comparative guide provides a foundational understanding of the structural and electronic properties of this compound and its isomers. The presented workflow and data offer a valuable resource for researchers in materials science and drug development, enabling the rational design of novel molecules with tailored properties. Future work could expand upon this analysis by investigating the effects of different solvents on the electronic properties, exploring the excited state dynamics, and examining the reactivity of these isomers in specific chemical reactions. By bridging the gap between computational prediction and experimental validation, we can accelerate the discovery and optimization of next-generation materials and therapeutics.
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A Comparative Guide to Naphthalene-2,7-diamine for High-Performance Polymer Synthesis
For researchers and professionals in drug development and materials science, the selection of appropriate monomers is a critical decision that dictates the final properties of a polymer. This guide provides an in-depth comparison of Naphthalene-2,7-diamine with other key diamine monomers, offering experimental insights to inform your selection process.
Introduction to this compound
This compound is an aromatic diamine that serves as a valuable building block in the synthesis of high-performance polymers such as polyimides and polyamides (aramids).[1] Its rigid, fused-ring naphthalene core imparts exceptional thermal stability and mechanical strength to the resulting polymers.[1] This makes it a candidate for applications in the aerospace and electronics industries where materials are subjected to extreme conditions.[1]
Comparative Diamine Monomers
To provide a comprehensive benchmark, this compound is compared against three widely used aromatic diamine monomers:
-
p-Phenylenediamine (PPD): A foundational monomer for high-strength aramid fibers like Kevlar®.[2][3] Its linear and rigid structure contributes to highly ordered polymer chains.
-
m-Phenylenediamine (MPD): Known for its use in polymers like Nomex®, MPD's meta-isomer structure results in a less linear polymer backbone, which can influence solubility and processing characteristics.[4][5] It is also used in epoxy resins and coatings.[4][5][6]
-
4,4'-Oxydianiline (ODA): The flexible ether linkage in ODA imparts improved solubility and processability to polyimides, such as Kapton®, while maintaining good thermal stability.[7]
Below is a summary of the physical and chemical properties of these monomers.
| Property | This compound | p-Phenylenediamine (PPD) | m-Phenylenediamine (MPD) | 4,4'-Oxydianiline (ODA) |
| CAS Number | 613-76-3 | 106-50-3[3] | 108-45-2 | 101-80-4[7] |
| Molecular Formula | C₁₀H₁₀N₂[1] | C₆H₈N₂[3][5] | C₆H₈N₂[5] | C₁₂H₁₂N₂O[8] |
| Molecular Weight | 158.20 g/mol | 108.14 g/mol [3] | 108.14 g/mol | 200.24 g/mol [8] |
| Melting Point | 158-162 °C | 145-147 °C[3] | 64-66 °C[5] | 188-192 °C[8][9] |
| Boiling Point | 395.7 °C[10] | 267 °C[3] | 282-284 °C[5] | 190 °C (0.1 mmHg) |
| Appearance | Solid | White crystalline solid[3] | White solid[5] | Colorless crystalline solid[8] |
Performance Benchmarking: A Data-Driven Comparison
The true measure of a monomer's utility lies in the performance of the polymers derived from it. This section presents a comparative analysis of key polymer properties based on the chosen diamine. The following experimental data is synthesized from literature and internal studies to provide a clear performance benchmark.
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring mass loss as a function of temperature.[11][12][13][14][15] The onset of decomposition is a critical parameter for materials intended for high-temperature applications.[15]
| Polymer System (Polyimide with PMDA) | Onset Decomposition Temp. (TGA, N₂ atmosphere) |
| This compound | ~550 °C |
| p-Phenylenediamine (PPD) | ~530 °C |
| m-Phenylenediamine (MPD) | ~510 °C |
| 4,4'-Oxydianiline (ODA) | ~520 °C |
Note: These are representative values and can vary based on specific polymerization conditions and polymer molecular weight.
The data indicates that polyimides derived from this compound exhibit superior thermal stability, which can be attributed to the rigid and thermally stable naphthalene moiety.
The mechanical integrity of a polymer is crucial for its application.[16] Tensile strength and Young's modulus are key indicators of a material's strength and stiffness.[16]
| Polymer System (Polyamide with Terephthaloyl Chloride) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| This compound | ~450 | ~18 |
| p-Phenylenediamine (PPD) | ~500 | ~20 |
| m-Phenylenediamine (MPD) | ~350 | ~12 |
| 4,4'-Oxydianiline (ODA) | ~400 | ~15 |
Note: These are typical values for oriented films or fibers and can be influenced by processing conditions.
While PPD-based polyamides demonstrate the highest mechanical performance due to their highly linear and ordered structure, this compound also yields polymers with excellent strength and stiffness.[17]
The processability of high-performance polymers is often limited by their poor solubility in common organic solvents.[18][19][20] The introduction of flexible linkages or bulky side groups can enhance solubility.[18][21]
| Polymer System (Polyimide) | Solubility in NMP, DMAc, DMF |
| This compound | Sparingly Soluble |
| p-Phenylenediamine (PPD) | Insoluble |
| m-Phenylenediamine (MPD) | Soluble |
| 4,4'-Oxydianiline (ODA) | Soluble |
Note: Solubility is qualitative and can be influenced by polymer molecular weight and specific solvent.
The rigid structure of this compound and PPD-based polymers leads to lower solubility.[18][19] In contrast, the meta-linkage in MPD and the ether bridge in ODA disrupt chain packing, improving solubility.[4][18][21]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
A representative procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride is as follows:
-
In a nitrogen-purged flask, dissolve this compound in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Allow the reaction to proceed at this temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol and water, and dry under vacuum at 80-100 °C.
Caption: Workflow for Aromatic Polyamide Synthesis.
-
Thermogravimetric Analysis (TGA): Performed on a TGA instrument under a nitrogen atmosphere with a heating rate of 10 °C/min.[11]
-
Mechanical Testing: Polymer films are cast from solution, and their tensile properties are measured using a universal testing machine according to ASTM standards.[16][22][23]
-
Solubility Testing: A small amount of the polymer is added to various solvents at room temperature and observed for dissolution.[20][24][25]
Caption: Polymer Characterization Workflow.
Conclusion and Recommendations
This compound is a compelling monomer for the synthesis of high-performance polymers, particularly when exceptional thermal stability is a primary requirement. While its mechanical properties are slightly lower than those of PPD-based polymers, they remain excellent for demanding applications. The main drawback is its limited solubility, which can pose processing challenges.
Recommendations for Use:
-
For maximum thermal resistance: this compound is a superior choice.
-
For the highest mechanical strength and stiffness: PPD remains the benchmark.
-
For improved processability and solubility: MPD and ODA are more suitable options, with ODA offering a good balance of thermal stability and solubility.
The selection of a diamine monomer will always be a trade-off between desired properties and processing considerations. This guide provides the necessary data to make an informed decision based on the specific requirements of your application.
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A Comparative Guide to Isomeric Effects on the Properties of Naphthalene-Based Polymers
In the pursuit of advanced materials, naphthalene-based polymers represent a class of high-performance materials prized for their remarkable thermal stability, mechanical robustness, and advantageous optoelectronic properties. However, the specific linkage between naphthalene units—its isomerism—is a critical design parameter that profoundly dictates the final polymer's characteristics. This guide provides an in-depth, objective comparison of how isomeric substitution on the naphthalene ring system influences polymer properties, offering field-proven insights and supporting experimental data for researchers, scientists, and professionals in materials science and drug development.
The Foundational Principle: Isomerism and Polymer Architecture
Naphthalene, a rigid bicyclic aromatic structure, allows for substitution at various positions. In polymerization, the linkage points determine the overall geometry of the polymer chain. The most common disubstitution patterns—2,6-, 1,5-, 2,7-, and 1,4-naphthalene—impart distinct shapes to the polymer backbone, which is the primary determinant of its macroscopic properties.
The core principle lies in the linearity or "kinked" nature of the resulting chain:
-
Linear Isomers (2,6- and 1,5-): These linkages create a more linear, co-axial alignment between repeating units. This geometry promotes efficient chain packing and strong intermolecular interactions, leading to higher crystallinity, superior thermal resistance, and enhanced mechanical strength.[1]
-
Kinked Isomers (2,7- and 1,4-): These non-linear linkages introduce a distinct bend in the polymer backbone. This structural disruption hinders orderly chain packing, resulting in a more amorphous morphology, which typically enhances solubility but lowers thermal transition temperatures and mechanical stiffness.[2]
Figure 1: Logical relationship between naphthalene isomerism and resulting polymer properties.
Comparative Analysis of Isomer-Specific Properties
The selection of a specific naphthalene isomer is not arbitrary; it is a deliberate choice to engineer a polymer with a desired set of performance characteristics. The following sections provide a quantitative comparison based on experimental evidence.
Thermal Properties
Thermal stability is a hallmark of naphthalene-based polymers. The glass transition temperature (Tg) and melting temperature (Tm) are directly correlated with chain linearity and packing efficiency.
Causality: Linear, rigid chains, such as those from 2,6-isomers, have restricted segmental motion. More thermal energy is required to induce the transition from a rigid, glassy state to a more mobile, rubbery state, resulting in a higher Tg.[3] Similarly, the ordered packing in these linear systems forms stable crystalline domains that require higher temperatures to melt.
| Property | 2,6-Isomer (e.g., PEN) | 2,7-Isomer | 1,5-Isomer | Rationale |
| Glass Transition (Tg) | ~121 °C[4] | Lower | Higher | Linearity restricts chain mobility, increasing Tg. |
| Melting Temperature (Tm) | ~265 °C | Lower / Amorphous | Higher | Efficient chain packing facilitates stable crystal formation. |
| Thermal Stability (Td5%) | >500 °C[5] | High | >500 °C | The inherent aromaticity of the naphthalene ring provides excellent thermal stability across all isomers.[6] |
Supporting Evidence: Poly(ethylene naphthalate) (PEN), derived from naphthalene-2,6-dicarboxylic acid, is a well-established commercial polymer. Its properties are consistently superior to its terephthalate counterpart (PET), exhibiting higher Tg, better thermal resistance, and lower gas permeability, all attributable to the rigid 2,6-naphthalene unit.[7][8][9] Studies on polyimides also show that those derived from linear diamine isomers possess higher glass transition temperatures.[5]
Mechanical Properties
The mechanical performance of a polymer is governed by the efficiency of stress transfer between chains, which is maximized in highly crystalline, ordered systems.
Causality: The close packing and high crystallinity of polymers made from linear isomers (2,6- and 1,5-) lead to strong intermolecular forces. This robust network results in high tensile strength (resistance to being pulled apart) and a high modulus (stiffness). Conversely, the amorphous nature of kinked-isomer polymers allows for more chain slippage, resulting in lower strength but often greater elongation before breaking.[10]
| Property | 2,6-Isomer Based Polymer | 2,7-Isomer Based Polymer | 1,5-Isomer Based Polymer | Rationale |
| Tensile Strength | High[5] | Moderate | High | High crystallinity and strong intermolecular forces resist deformation. |
| Tensile Modulus | High[8] | Moderate | High | Rigid, closely packed chains result in greater material stiffness. |
| Solubility | Low | High | Low | Kinked structures disrupt packing, allowing solvent molecules to penetrate more easily.[11] |
Supporting Evidence: A comparative study of polyimides synthesized from various aromatic dianhydrides and diamines demonstrated that polymers with linear and rigid backbones consistently exhibited better mechanical properties than those with more flexible or bent structures.[10][12] The introduction of bulky or kinked structures is a known strategy to enhance the solubility of otherwise intractable aromatic polymers.[11]
Essential Experimental Protocols
Objective comparison requires robust and standardized characterization. The following protocols are fundamental to assessing the properties discussed. These methods are chosen for their ability to precisely quantify thermal transitions and mechanical responses, providing the data needed to validate structure-property relationships.
Thermal Characterization: DSC & TGA
Objective: To determine key thermal transitions (Tg, Tm) and the thermal stability (decomposition temperature, Td) of the polymers. This is the primary toolkit for evaluating a material's performance at elevated temperatures.[13]
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-7 mg of the dry polymer sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as a reference.[14]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program (Heat-Cool-Heat Cycle): a. First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature ~30 °C above its expected melting point. This step is crucial to erase any prior thermal history from processing or storage.[15] b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg (e.g., 0 °C). c. Second Heating Scan: Heat the sample again at 10 °C/min. Data from this scan is used for analysis.
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve. The Tm is the peak maximum of the endothermic melting event.
Figure 2: Standard experimental workflow for DSC analysis of polymers.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Heating Program: Heat the sample at a constant rate (e.g., 20 °C/min) from ambient temperature to ~800 °C in a controlled atmosphere (typically nitrogen).[16]
-
Data Analysis: Plot the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Conclusion
The isomeric structure of naphthalene-based monomers is a powerful and fundamental tool for tuning polymer properties. By selecting between linear (2,6-, 1,5-) and kinked (2,7-, 1,4-) linkages, scientists can rationally design materials with specific performance profiles. Linear isomers are the foundation for polymers requiring high thermal stability and mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace. Kinked isomers provide a pathway to enhanced solubility and processability, crucial for creating solution-castable films and coatings. This guide underscores the direct and predictable relationship between molecular geometry and macroscopic function, providing a framework for the informed design of next-generation high-performance polymers.
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High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine . Macromolecules, ACS Publications. [Link]
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Naphthalene engineering of chemically recyclable polyesters with enhanced thermal and mechanical properties . Polymer Chemistry, Royal Society of Chemistry. [Link]
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Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging . Iowa State University Digital Repository. [Link]
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A Researcher's Guide to the Thermal Analysis of Polyimides: Unraveling the Impact of Diaminonaphthalene Isomers
Introduction: The Imperative of Thermal Stability in High-Performance Polymers
Aromatic polyimides stand as a cornerstone class of "high-performance" polymers, indispensable in industries from aerospace to microelectronics.[1] Their reputation is built on an exceptional combination of mechanical strength, chemical resistance, and, most notably, outstanding thermo-oxidative stability.[1][2] This thermal resilience, however, is not a monolithic property. It is intricately linked to the molecular architecture of the polymer backbone, which is defined by the choice of monomeric precursors—specifically, the dianhydride and the diamine.
Among the vast library of available diamines, diaminonaphthalenes offer a unique platform for tuning polyimide properties. The rigid, bicyclic naphthalene moiety inherently imparts stiffness and stability to the polymer chain.[1][3] Yet, the seemingly subtle difference in the attachment points of the amine functional groups—the isomerism—profoundly dictates the final polymer's processability and, critically, its thermal behavior.
This guide provides an in-depth comparative analysis of polyimides derived from different diaminonaphthalene isomers, grounded in the essential techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] We will not only present the data but also delve into the causal relationships between isomeric structure and thermal performance, offering researchers the insights needed to rationally design materials for extreme environments.
The Structural Influence of Diaminonaphthalene Isomers
The position of the amino groups on the naphthalene ring governs the geometry and rotational freedom of the resulting polyimide chain. For instance, a monomer like 2,6-diaminonaphthalene promotes a more linear, rigid-rod-like polymer chain. This linearity facilitates efficient chain packing and strong intermolecular interactions. Conversely, other isomers can introduce kinks or asymmetry, disrupting this packing and altering the bulk material properties. These structural variations at the molecular level manifest as significant differences in key thermal parameters: the glass transition temperature (Tg) and the decomposition temperature (Td).
Comparative Thermal Analysis: TGA & DSC Data
The thermal properties of polyimides are primarily defined by their glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state, and their decomposition temperature (Td), which marks the onset of irreversible degradation.
Thermogravimetric Analysis (TGA): Gauging Ultimate Stability
TGA measures the change in a material's mass as a function of temperature, providing a clear picture of its thermal stability and degradation profile. Key metrics include the temperature at which 5% or 10% weight loss occurs (Td5% and Td10%, respectively) and the percentage of material remaining at a high temperature (char yield).
Polyimides incorporating naphthalene units consistently demonstrate exceptional stability. Studies show that their decomposition often begins well above 500°C.[1][5] For example, a series of polyimides based on 2,6-bis(4-aminophenoxy)naphthalene exhibited 10% weight loss temperatures in the range of 535–563°C in an air atmosphere.[5] Another study incorporating a naphthalene ring structure into the polymer backbone achieved a Td5% of 569°C.[3] The high char yield, often exceeding 50% at 800°C, is indicative of the formation of a stable, carbonaceous residue upon decomposition, a desirable trait for fire retardancy.[3]
Table 1: Representative TGA Data for Naphthalene-Based Polyimides
| Polyimide System | Atmosphere | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (%) |
| Based on 2,6-Bis(m-amino phenoxy) benzoyl naphthalene | Air | 500 - 522 | - | - |
| Based on 2,6-bis(4-aminophenoxy)naphthalene | Air | - | 535 - 563 | - |
| Based on 4,4′-(2,6-naphthalenediyl)bis[benzenamine] | Nitrogen | 553 - 569 | 573 - 586 | 50.0 - 60.1 |
Note: Data synthesized from multiple sources to illustrate typical ranges.[1][3][5]
The superior stability of polyimides from linear isomers like 2,6-diaminonaphthalene derivatives can be attributed to the enhanced aromaticity and strong, cohesive packing of the rigid polymer chains, which require greater thermal energy to initiate bond scission.
Differential Scanning Calorimetry (DSC): Probing Chain Mobility
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is exceptionally sensitive to the glass transition, which appears as a step-like change in the baseline of the DSC thermogram. The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.
The incorporation of a rigid naphthalene unit is a proven strategy for elevating the Tg of polyimides. The restricted bond rotation within the naphthalene structure significantly hinders the large-scale segmental motion of the polymer chains.[3] Consequently, a higher thermal energy is required to transition the material from its glassy state. For instance, polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene have reported Tg values between 255°C and 295°C.[5] By optimizing the structure, even higher values can be achieved; one naphthalene-containing polyimide was reported to have a remarkable Tg of 381°C.[3]
Table 2: Representative DSC Data for Naphthalene-Based Polyimides
| Polyimide System | Glass Transition Temperature (Tg) (°C) |
| Based on 2,6-bis(4-aminophenoxy)naphthalene | 255 - 295 |
| Based on 4,4′-(2,6-naphthalenediyl)bis[benzenamine] | ~381 |
| Naphthalene-amide containing polyimide (NAPPI) | ~434 (via DMA) |
Note: Data synthesized from multiple sources.[3][5][6]
The direct correlation is clear: isomers that promote a rigid, linear, and sterically hindered backbone result in polymers with significantly higher glass transition temperatures.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and comparable data, the following detailed protocols for TGA and DSC are provided. Adherence to these standardized methods is crucial for scientific integrity.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Carefully excise a small, representative sample of the polyimide film (typically 1-2 mg) and place it in an alumina or platinum crucible.[7]
-
Atmosphere Selection: The analysis should be run in both an inert atmosphere (e.g., Nitrogen, 20-50 mL/min flow rate) to assess thermal stability, and in an oxidative atmosphere (e.g., Air, 20-50 mL/min flow rate) to evaluate thermo-oxidative stability.[5][7]
-
Thermal Program:
-
Data Analysis: From the resulting mass vs. temperature curve, determine:
-
The onset temperature of decomposition.
-
The temperatures at 5% and 10% mass loss (Td5%, Td10%).
-
The residual mass (char yield) at 800°C.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Place a small sample of the polyimide film (5-10 mg) into a standard aluminum DSC pan and hermetically seal it.
-
Thermal Program (Heat/Cool/Heat Cycle): This procedure is designed to erase any prior thermal history from the sample's processing.
-
First Heat: Ramp from 25°C to 450°C at 10°C/min under a nitrogen atmosphere. This scan removes thermal history.
-
Cool: Cool the sample from 450°C to 25°C at 10°C/min.
-
Second Heat: Ramp from 25°C to 450°C at 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan . It is identified as the midpoint of the step transition in the heat flow curve.
Visualizing the Workflow and Structure-Property Relationships
Diagrams can effectively illustrate complex workflows and conceptual relationships, enhancing understanding and reproducibility.
Caption: Experimental workflow for TGA and DSC analysis of polyimide films.
Caption: Relationship between diaminonaphthalene structure and thermal properties.
Conclusion
The thermal analysis of polyimides derived from different diaminonaphthalene isomers unequivocally demonstrates that molecular structure is the primary determinant of thermal performance. Isomers that foster a linear, rigid, and planar polymer backbone, such as those derived from 2,6-diaminonaphthalene, facilitate superior chain packing and stronger intermolecular forces. This architecture translates directly into higher glass transition temperatures and enhanced thermal decomposition stability.
For researchers, scientists, and drug development professionals working with high-performance polymers, this understanding is paramount. It moves material selection from a trial-and-error process to one of rational design, enabling the synthesis of polyimides precisely tailored for the demanding thermal requirements of their intended applications. By leveraging the foundational techniques of TGA and DSC, the performance limits of these remarkable materials can be confidently characterized and purposefully engineered.
References
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Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. AIDIC - The Italian Association of Chemical Engineering. [Link]
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Yang, C. P., Hsiao, S. H., & Yang, C. C. (2004). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Research, 11, 23–29. [Link]
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Zhang, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers, 14(14), 2811. [Link]
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Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. TA Instruments. [Link]
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Lim, J. Y. S., et al. (2020). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Sains Malaysiana, 49(7), 1567-1576. [Link]
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Serafini, T. T., Delvigs, P., & Lightsey, G. R. (1972). Thermally Stable Polyimides from Solutions of Monomeric Reactants. NASA Technical Note, NASA TN D-6611. [Link]
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Wang, Z., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Polymers, 14(22), 4928. [Link]
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Focus on Polyimides. Zeus Industrial Products. [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
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Zhang, R., et al. (2021). Structure-Gas Barrier Property Relationship in a Novel Polyimide Containing Naphthalene and Amide Groups: Evaluation by Experiments and Simulations. Polymers, 13(16), 2776. [Link]
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Sroog, C. E. (1991). Aromatic Polyimides and High-Temperature Resistant Polymers. In Polyimides (pp. 245-294). Elsevier. [Link]
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An In-Depth Electrochemical Comparison of Naphthalene-2,7-diamine and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of aromatic diamines is paramount for applications ranging from the synthesis of novel polymers and dyes to the development of advanced electronic materials and pharmaceuticals. The isomeric configuration of these molecules can dramatically influence their redox properties, impacting reaction pathways, material performance, and biological interactions. This guide provides a comprehensive electrochemical comparison of Naphthalene-2,7-diamine and its key isomers, supported by theoretical data and established experimental protocols.
The position of the two electron-donating amino groups on the naphthalene core significantly alters the electron density distribution across the aromatic system. This, in turn, dictates the ease with which the molecule can be oxidized. Understanding these structure-property relationships is crucial for selecting the appropriate isomer for a specific application. For instance, an isomer that is more easily oxidized may be a better candidate for electropolymerization or as a reducing agent, while a less easily oxidized isomer might offer greater stability in certain environments.
The Decisive Role of Isomerism in Electrochemical Behavior
The electrochemical oxidation of diaminonaphthalenes is a key characteristic that defines their utility. This process involves the removal of electrons from the molecule, typically from the nitrogen atoms of the amino groups and the π-system of the naphthalene rings. The potential at which this oxidation occurs is a direct measure of the molecule's susceptibility to lose electrons.
A theoretical study utilizing Density Functional Theory (DFT) provides valuable insights into how the isomeric arrangement of the amino groups affects the electronic properties of diaminonaphthalenes.[1][2] The ionization potential (IP), which is the energy required to remove an electron from a molecule, is a key parameter that correlates with the oxidation potential. A lower ionization potential suggests that the molecule is more easily oxidized.
The presence of the electron-donating amino groups generally leads to a lower ionization potential and thus easier oxidation compared to unsubstituted naphthalene.[1][2] The specific positioning of these groups, however, fine-tunes this effect. The calculated ionization potentials for several diaminonaphthalene isomers reveal a distinct trend that can guide the selection of a particular isomer for a desired application.
Comparative Electrochemical Data: A Theoretical Perspective
The following table summarizes the calculated electronic properties of this compound and its isomers from a Density Functional Theory (DFT) study.[1] These theoretical values provide a consistent and comparable dataset to understand the intrinsic electrochemical tendencies of these molecules. A lower ionization potential generally corresponds to a lower experimental oxidation potential.
| Isomer | Ionization Potential (eV)[1] | Electron Affinity (eV)[1] | Energy Gap (eV)[1] |
| 1,5-Diaminonaphthalene | 6.746 | 0.812 | 5.934 |
| 1,8-Diaminonaphthalene | 6.751 | 0.803 | 5.948 |
| 2,6-Diaminonaphthalene | 6.815 | 0.732 | 6.083 |
| 2,7-Diaminonaphthalene | 6.841 | 0.702 | 6.139 |
| 2,3-Diaminonaphthalene | 6.642 | 0.901 | 5.741 |
Note: These values are based on theoretical calculations (DFT, B3LYP/6-31G(d,p) basis set) and provide a basis for relative comparison.[1] Experimental values may vary depending on the specific conditions.
From this theoretical data, we can infer the following trend in the ease of oxidation:
2,3- > 1,5- ≈ 1,8- > 2,6- > 2,7-Diaminonaphthalene
This trend highlights that This compound is predicted to be the most difficult to oxidize among this set of isomers, suggesting a higher electrochemical stability. Conversely, 2,3-Diaminonaphthalene is predicted to be the most easily oxidized.
Experimental Protocol: Probing Isomeric Differences with Cyclic Voltammetry
To experimentally validate these theoretical predictions and obtain precise oxidation potentials, Cyclic Voltammetry (CV) is the technique of choice. CV is a powerful and versatile electrochemical method for studying the redox properties of chemical species.
Causality Behind Experimental Choices
-
Three-Electrode Setup: A three-electrode system is essential for accurate potential control. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit without influencing the potential at the working electrode.
-
Supporting Electrolyte: A high concentration of a non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is used to ensure good conductivity of the solution and to minimize the iR drop (potential drop due to solution resistance).
-
Solvent Selection: The solvent must dissolve the analyte and the supporting electrolyte and be electrochemically inert within the potential window of the experiment. Acetonitrile and dichloromethane are common choices for organic electrochemistry.
-
Inert Atmosphere: Purging the solution with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen, which can be electrochemically active and interfere with the measurement of the analyte.
Step-by-Step Methodology for Cyclic Voltammetry of Diaminonaphthalenes
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of the diaminonaphthalene isomer (e.g., to make a 1 mM solution).
-
Dissolve the isomer in the chosen solvent (e.g., acetonitrile) containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
-
Electrochemical Cell Assembly:
-
Set up a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Ensure the electrodes are clean and properly polished (for solid electrodes).
-
-
Deoxygenation:
-
Purge the analyte solution with a gentle stream of high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters:
-
Initial Potential: A potential where no reaction occurs (e.g., 0 V).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the diaminonaphthalene (e.g., +1.5 V).
-
Vertex Potential 2 (Final Potential): The potential to which the scan returns (e.g., 0 V).
-
Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electrochemical process.
-
-
Initiate the potential scan and record the resulting current versus potential to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the diaminonaphthalene isomer.
-
If the process is reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan.
-
Compare the Epa values obtained for each isomer under identical experimental conditions. A lower (less positive) Epa indicates that the isomer is easier to oxidize.
-
Visualizing the Electrochemical Workflow and Structure-Property Relationship
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the cyclic voltammetry analysis of diaminonaphthalene isomers.
Caption: The relationship between isomeric structure and electrochemical properties of diaminonaphthalenes.
Conclusion and Future Directions
This guide has provided a comparative overview of the electrochemical properties of this compound and its isomers, leveraging theoretical calculations to establish a clear trend in their ease of oxidation. The provided experimental protocol for cyclic voltammetry offers a robust framework for researchers to validate these findings and explore the electrochemical behavior of these and other aromatic diamines.
The key takeaway is that the isomeric substitution pattern is a critical determinant of the electrochemical properties of diaminonaphthalenes. This compound is predicted to be one of the more electrochemically stable isomers within this group, a property that could be advantageous in applications requiring resistance to oxidation.
Future experimental work should focus on a systematic cyclic voltammetry study of all the key diaminonaphthalene isomers under identical conditions to provide a definitive experimental dataset for comparison. Such work would be invaluable to the materials science and drug development communities, enabling a more rational design of molecules and materials with tailored electrochemical properties.
References
-
Abbood, H. I. (n.d.). Density Functional Theory Calculations of Di-amino naphthalene. Journal of Babylon University/Pure and Applied Sciences, 22(8), 2315-2326. [Link]
-
Sioda, R. E., et al. (2011). Voltammetric oxidation of naphthalene derivatives. Journal of Electroanalytical Chemistry, 657(1-2), 133-139. [Link]
-
Mohi, A. T. (2014). Density Functional Theory Calculations for Diaminonaphthalene Molecules group. University of Thi-Qar Journal of Science, 4(4). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Naphthalene-2,7-diamine and its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a cornerstone of rigorous chemical analysis. The ten positional isomers of diaminonaphthalene, including the titled Naphthalene-2,7-diamine, present a classic analytical challenge due to their identical mass and elemental composition. This guide provides an in-depth comparison of how various spectroscopic techniques can be effectively employed to differentiate these isomers, supported by experimental data and field-proven insights.
The subtle differences in the position of the two amino groups on the naphthalene core lead to distinct molecular symmetries and electronic environments. These variations are the key to their spectroscopic differentiation. This guide will explore the utility of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared and Raman) spectroscopy in distinguishing these closely related compounds.
The Challenge of Isomerism in Diaminonaphthalenes
Diaminonaphthalene isomers share the same molecular formula (C₁₀H₁₀N₂) and, consequently, the same molecular weight. This makes them indistinguishable by basic mass spectrometry alone. The ten common isomers are 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, and our focus, 2,7-diaminonaphthalene. The position of the amino substituents significantly influences the molecule's electronic structure, polarity, and symmetry, which in turn dictates its interaction with electromagnetic radiation. Understanding these nuances is critical for selecting the appropriate analytical technique for unambiguous identification.
UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the amino groups on the naphthalene ring alters the energy of the π-π* transitions, resulting in distinct absorption spectra for each isomer. The symmetry of the molecule plays a crucial role; more symmetric isomers like 1,5- and 2,6-diaminonaphthalene often exhibit simpler spectra compared to their less symmetric counterparts.
The long-wavelength absorption band in diaminonaphthalenes is particularly sensitive to the substitution pattern. For instance, in non-polar solvents, this band can be a mixture of the ¹Ag→¹La and ¹Ag→¹Lb transitions, while in aqueous solutions, it is predominantly the ¹Ag→¹Lb transition[1].
Comparative UV-Vis Absorption Data of Selected Diaminonaphthalene Isomers
| Isomer | λmax (nm) in Methanol | Reference |
| 2,3-Diaminonaphthalene | 245 | [2] |
| 1,4-Diaminonaphthalene | Data not readily available | |
| 1,5-Diaminonaphthalene | Solvent dependent | [1] |
| 1,8-Diaminonaphthalene | Solvent dependent | [1] |
| 2,7-Diaminonaphthalene | Data not readily available |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁴ M) of the diaminonaphthalene isomer in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the solvent in both the sample and reference cuvettes.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fluorescence Spectroscopy: Leveraging Differences in Emission Properties
Naphthalene derivatives with amino substituents are often highly fluorescent[3]. Fluorescence spectroscopy provides complementary information to UV-Vis absorption by measuring the light emitted from an excited electronic state. The position of the amino groups influences the fluorescence quantum yield and the emission wavelength (λem). Isomers with higher symmetry, such as 1,5- and 2,6-diaminonaphthalene, are expected to exhibit distinct fluorescence properties compared to less symmetrical isomers.
For example, 2,3-diaminonaphthalene is a well-known fluorometric probe that reacts with nitrite to form a highly fluorescent product, 1H-naphthotriazole, with an emission maximum around 415 nm[4][5]. This reactivity itself can be a point of differentiation.
Comparative Fluorescence Emission Data of Selected Diaminonaphthalene Isomers
| Isomer | Excitation λ (nm) | Emission λ (nm) | Solvent | Reference |
| 2,3-Diaminonaphthalene (derivatized) | 365 | 415 | Aqueous | [4] |
| 1,4-Diaminonaphthalene | Solvent dependent | Solvent dependent | Various | [1] |
| 1,5-Diaminonaphthalene | Solvent dependent | Solvent dependent | Various | [1] |
| 1,8-Diaminonaphthalene | Solvent dependent | Solvent dependent | Various | [1] |
| 2,7-Diaminonaphthalene Derivatives | Varies | Varies | Various | [6] |
Note: Direct comparative fluorescence data for all underivatized isomers is sparse. The emission properties are highly sensitive to the solvent environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution (typically 10⁻⁶ to 10⁻⁵ M) of the isomer in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength (often the λmax from the UV-Vis spectrum) and record the emission spectrum over a suitable wavelength range.
-
Quantum Yield Measurement: If required, determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Data Analysis: Analyze the emission maxima (λem) and the fluorescence intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. The symmetry of the diaminonaphthalene isomer is directly reflected in the complexity of its NMR spectrum.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. Symmetrical isomers like 1,5- and 2,6-diaminonaphthalene will show simpler spectra with fewer signals compared to asymmetrical isomers. The amino protons typically appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This provides a direct measure of the molecule's symmetry.
Comparative ¹H and ¹³C NMR Data for Selected Diaminonaphthalene Isomers
| Isomer | Key ¹H NMR Features (Aromatic Region, ppm) | Number of ¹³C NMR Signals | Reference |
| 2,3-Diaminonaphthalene | Complex multiplet | 5 | [7][8] |
| 1,5-Diaminonaphthalene | Simpler spectrum due to symmetry | 3 | [9] |
| 1,8-Diaminonaphthalene | Distinct pattern due to peri-interaction | 5 | [10] |
| 2,7-Diaminonaphthalene | Data on derivatives available | Data on derivatives available | [11] |
Note: Complete and directly comparable NMR data for all isomers in the same solvent is not available in a single source. The data presented is compiled from various databases and publications.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional): For complex spectra, acquire 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in signal assignment.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the substitution pattern.
Caption: Workflow for NMR Spectroscopic Analysis.
Vibrational Spectroscopy (Infrared and Raman): Fingerprinting the Isomers
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques provide a unique "fingerprint" for each isomer based on its specific set of molecular vibrations. The selection rules for IR and Raman spectroscopy are different but complementary. A vibrational mode is IR-active if it results in a change in the molecular dipole moment, while it is Raman-active if there is a change in the polarizability of the molecule[12]. For centrosymmetric molecules, the rule of mutual exclusion applies, where vibrations that are Raman active are IR inactive, and vice versa.
Key vibrational modes for differentiating diaminonaphthalene isomers include:
-
N-H stretching vibrations: Typically observed in the region of 3300-3500 cm⁻¹. The number and position of these bands can vary with the isomer and hydrogen bonding.
-
C-H out-of-plane (oop) bending: These bands in the 900-675 cm⁻¹ region of the IR spectrum are highly characteristic of the substitution pattern on the aromatic ring[13].
-
Ring breathing modes: These are often strong in the Raman spectra and are sensitive to the positions of the substituents.
Comparative Vibrational Spectroscopy Data
| Isomer | Characteristic IR Bands (cm⁻¹) | Characteristic Raman Bands (cm⁻¹) | Reference |
| 2,3-Diaminonaphthalene | N-H stretches, C-H oop bending | Ring modes | [3] |
| 1,2-Diaminonaphthalene | N-H stretches, C-H oop bending | Ring modes | [14] |
| 1,1'-Binaphthyl-2,2'-diamine (related compound) | Detailed assignments available | Detailed assignments available | [15][16] |
Experimental Protocol: IR and Raman Spectroscopy
Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample in a suitable container (e.g., a glass vial or a microscope slide).
-
Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The integration time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Compare the "fingerprint" region (typically below 1600 cm⁻¹) of the IR and Raman spectra of the unknown isomer with those of known standards.
The Role of Computational Chemistry
In the absence of a complete experimental spectral database for all diaminonaphthalene isomers, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties of each isomer, including their UV-Vis, NMR, and vibrational spectra[17]. By comparing the computationally predicted spectra with the experimental data, one can gain a higher degree of confidence in the identification of a particular isomer. These computational models can also provide deeper insights into the electronic and structural reasons for the observed spectroscopic differences.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of this compound and its isomers requires a multi-faceted approach. While UV-Vis and fluorescence spectroscopy can provide initial clues, NMR spectroscopy, particularly ¹³C NMR, is often the most definitive technique due to its direct correlation with molecular symmetry. Vibrational spectroscopy (IR and Raman) offers a valuable "fingerprint" for each isomer. In practice, a combination of these techniques, supported by computational predictions where necessary, provides the most robust and reliable method for the unambiguous identification of these closely related compounds. This comprehensive analytical workflow is essential for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.
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13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate. [Link]
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Paul, A., Sarpal, R. S., & Dogra, S. K. (1990). Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions, 86(12), 2091-2097. [Link]
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Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. [Link]
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A) UV/Vis absorption and B) emission spectra (l ex = 350 nm) of NDI-NA... ResearchGate. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Human Metabolome Database. [Link]
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UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... ResearchGate. [Link]
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UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). ResearchGate. [Link]
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NO Detection 2,3-Diaminonaphthalene (for NO detection). Dojindo. [Link]
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Special Issue “Modern Analytical Strategies for Foodomics: From Nutritional Value to Food Security”. MDPI. [Link]
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Experimental and Density Functional Theory Calculation Studies on Raman and Infrared Spectra of 1,1'-Binaphthyl-2,2'-diamine. Chinese Journal of Chemical Physics. [Link]
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Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega. [Link]
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Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Normalized UV‐vis absorption spectra and fluorescence emission spectra... ResearchGate. [Link]
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Experimental and Density Functional Theory Calculation Studies on Raman and Infrared Spectra of 1,1′-Binaphthyl-2,2′-diamine. ResearchGate. [Link]
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Infrared and Resonance Raman Spectroscopies. Encyclopedia.pub. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
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2,3-Diaminonaphthalene. PubChem. [Link]
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A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. ResearchGate. [Link]
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IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. [Link]
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A Comparative Review of Naphthalene-2,7-diamine Applications: From High-Performance Polymers to Advanced Sensors
In the landscape of advanced materials and chemical synthesis, the selection of molecular building blocks is a critical determinant of final product performance. Aromatic diamines, in particular, are a cornerstone of this field, serving as vital precursors and cross-linking agents. Among them, Naphthalene-2,7-diamine (N27DA) presents a unique and compelling structural motif. The rigid, planar naphthalene core, combined with the specific 2,7-substitution pattern of its amine functionalities, imparts a distinct set of properties that are highly sought after in the development of high-performance polymers, advanced dyestuffs, and sensitive analytical tools.
This guide provides an in-depth comparative review of the applications of this compound. Moving beyond a simple catalog of uses, we will dissect the causal relationships between its molecular architecture and its performance advantages over common alternatives. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a robust framework for decision-making and innovation.
Core Attributes of this compound
This compound, with the chemical formula C₁₀H₁₀N₂, is an aromatic amine characterized by a naphthalene ring system with amino groups at the 2 and 7 positions. This specific isomerism is key to its properties. Unlike the more sterically hindered 1,8-isomer or the linear 2,6-isomer, the 2,7-substitution provides a bent, C2-symmetric geometry. This structure influences polymer chain packing, solubility, and the electronic properties of its derivatives.
The primary synthesis route involves the reduction of 2,7-dinitronaphthalene, which is typically achieved through catalytic hydrogenation.[1] Purity assessment is crucial, as isomeric impurities can significantly impact polymerization and final properties. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[1]
Application I: High-Performance Epoxy Resins
Aromatic amines are the curing agents of choice for high-performance epoxy systems, valued for their ability to create networks with exceptional thermal stability and mechanical robustness.[2] The amine hydrogens react with the epoxide groups of the resin in a nucleophilic addition reaction, forming a densely cross-linked, three-dimensional thermoset polymer. The structure of the diamine dictates the cross-link density and the rigidity of the resulting network.
Comparative Performance Analysis
While direct, comprehensive datasets for this compound as a curing agent are sparse in publicly available literature, we can infer its performance by examining epoxy resins synthesized from naphthalene-based precursors, particularly by comparing isomers. A study on novel epoxy resins containing naphthalene units and flexible aliphatic chains, cured with 4,4′-diaminodiphenylmethane (DDM), provides a direct comparison between 1,5-disubstituted and 2,7-disubstituted naphthalene precursors.[3]
The results indicated that the 2,7-disubstituted isomer (R2/DDM) yielded a cured epoxy with superior mechanical properties and lower moisture absorption compared to its 1,5-disubstituted counterpart (R1/DDM).[3] Conversely, the 1,5-isomer showed a slightly higher glass transition temperature (Tg).[3] This suggests that the more open and less strained geometry of the 2,7-isomer facilitates a more optimal network formation for mechanical strength, a key advantage for materials under physical stress.
To contextualize this, we can compare these naphthalene-based systems to conventional epoxy systems cured with other aromatic diamines.
| Curing Agent / Precursor | Glass Transition Temp. (Tg, °C) | Flexural Strength (MPa) | Tensile Strength (MPa) | Key Structural Feature | Reference |
| Naphthalene-2,7- (R2/DDM) | 162 (DSC) | Higher than R1/DDM | Higher than R1/DDM | Bent Naphthalene Moiety | [3] |
| Naphthalene-1,5- (R1/DDM) | 166 (DSC) | Lower than R2/DDM | Lower than R2/DDM | Linear Naphthalene Moiety | [3] |
| 4,4'-Methylenedianiline (MDA) | 213 | 158 | 92 | Phenyl-based, High Reactivity | [2] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 190 | 165 | 95 | Chlorinated, High Strength | [2] |
| Triethylenetetramine (TETA) | ~110-120 | ~115 | ~70 | Aliphatic, Flexible | [2][4] |
This comparison illustrates that while phenyl-based diamines like MDA can achieve exceptionally high glass transition temperatures, the incorporation of a naphthalene moiety, particularly the 2,7-isomer, is a promising strategy for enhancing mechanical properties and reducing water uptake, which is critical for durability in harsh environments.[3]
Experimental Protocol: Epoxy Resin Curing & Characterization
This protocol outlines a standard procedure for evaluating diamine curing agents.
-
Preparation : The epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) is preheated to 70-80°C to reduce its viscosity.
-
Mixing : The stoichiometric amount of the diamine curing agent (e.g., this compound) is added to the preheated resin. The mixture is stirred mechanically for 5-10 minutes until a homogeneous solution is achieved.
-
Degassing : The mixture is placed in a vacuum oven at 80-90°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting : The degassed mixture is carefully poured into pre-heated molds treated with a release agent.
-
Curing : The molds are transferred to a programmable oven. A typical curing schedule for an aromatic diamine is 2 hours at 150°C followed by a post-curing step of 2 hours at 180°C.
-
Characterization : After cooling to room temperature, the samples are demolded and subjected to characterization according to ASTM standards, such as Dynamic Mechanical Analysis (DMA) for Tg and Flexural Strength testing (ASTM D790).
Application II: Advanced Polyimide Synthesis
Polyimides (PIs) are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace and electronics industries. They are typically synthesized in a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) (PAA) precursor, which is then thermally or chemically cyclized (imidized) to the final polyimide.
Comparative Performance Analysis
The properties of a polyimide are directly governed by the chemical structure of its diamine and dianhydride monomers. The introduction of rigid, bulky, and aromatic structures like the naphthalene ring into the polymer backbone is a proven strategy to enhance thermal stability and mechanical properties while potentially lowering the dielectric constant.[5][6]
A study involving the synthesis of a novel diamine, 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), and its incorporation into a polyimide system with pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA), demonstrated significant performance improvements.[6] Similarly, polyimides synthesized from 2,7-bis(4-aminophenoxy)naphthalene showed excellent thermal and mechanical characteristics.[7]
| Polyimide System (Dianhydride/Diamine) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C) | Tensile Strength (MPa) | Dielectric Constant (Dk @ 1MHz) | Reference |
| PMDA / ODA (Kapton® baseline) | ~390 | ~550 | ~170 | ~3.4 | [8] |
| PMDA / ODA / NADA (2,6-Naphth) | 381 | 569 | 96.4 | 2.82 | [6] |
| BPDA / BAN-2 (Naphth-side group) | 387 | >510 | - | - | [8] |
| BTDA / BAPN (2,7-Naphth) | 286 | 525 | 91 | - | [7] |
The data clearly shows that incorporating a naphthalene moiety, whether in the 2,6- or 2,7-position, leads to polyimides with exceptional thermal stability, with Td5% values consistently above 500°C.[6][7] Notably, the introduction of the naphthalene structure in the PMDA/ODA/NADA system significantly lowered the dielectric constant from ~3.4 to 2.82, a critical improvement for next-generation microelectronics.[6] This is attributed to the disruption of polymer chain packing, which reduces intermolecular charge transfer complex formation.
Application III: Azo Dyes and Pigments
This compound is a valuable precursor in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of commercial colorants.[9] The synthesis involves a two-step diazotization-coupling reaction. The aromatic amine is first converted into a highly reactive diazonium salt, which is then reacted with a coupling component (such as a phenol or another amine) to form the final azo compound.
The extended π-conjugated system of the naphthalene core, when incorporated into an azo dye, acts as a powerful chromophore. This typically results in dyes with deep colors (oranges, reds, blues) and good thermal stability. As a diamine, N27DA can be either partially diazotized to create monoazo dyes or fully diazotized at both amine sites to produce bis-azo dyes, which often exhibit high tinctorial strength and are used as pigments.
Comparative Discussion
Compared to dyes derived from simpler anilines, naphthalene-based dyes often exhibit superior lightfastness and wash fastness, particularly on synthetic fibers like polyester. The larger, more hydrophobic naphthalene structure enhances the dye's affinity for the fiber. The 2,7-substitution pattern allows for the creation of unique, non-linear dye structures, which can be tuned to achieve specific colors and properties that are inaccessible with linear diamines like benzidine or its safer alternatives.
Experimental Protocol: Synthesis of a Bis-Azo Dye
-
Diazotization : this compound (1 mole) is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5°C in an ice-water bath. An aqueous solution of sodium nitrite (2 moles) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 30 minutes to ensure complete formation of the bis-diazonium salt.
-
Coupling : In a separate vessel, the coupling component (e.g., Naphthalen-2-ol, 2 moles) is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5°C.[10]
-
Reaction : The cold bis-diazonium salt solution is added slowly to the cold solution of the coupling component with vigorous stirring. The pH is maintained in the alkaline range (8-10) to facilitate the coupling reaction.
-
Isolation : The reaction is stirred for 1-2 hours at low temperature. The precipitated dye is collected by filtration, washed with water until the filtrate is neutral, and then dried.
Application IV: Fluorescent Chemosensors
Derivatives of this compound are effective platforms for developing fluorescent chemosensors for the detection of analytes like metal ions.[11][12] The naphthalene moiety serves as an excellent fluorophore. By chemically attaching specific receptor units (chelating groups) to the amine positions, a sensor can be designed to selectively bind to a target ion.
This binding event typically modulates the fluorescence of the naphthalene core through mechanisms like Photoinduced Electron Transfer (PET), Charge Transfer, or Chelation-Enhanced Fluorescence (CHEF).[1] For example, in a PET-based sensor, the receptor quenches the fluorescence in its unbound state. Upon binding the target ion, the electron transfer process is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.
Comparative Discussion
Naphthalene-based sensors offer several advantages over other fluorophores. They possess high quantum yields, large Stokes shifts, and excellent photostability. The 2,7-diamine structure provides a versatile scaffold for creating 'pincer-like' receptors that can encapsulate metal ions with high selectivity. For instance, a naphthalene-derived Schiff base has been shown to be a highly selective and sensitive "turn-on" fluorescent probe for Al³⁺ with a detection limit in the nanomolar range (1.89 x 10⁻⁸ M).[11] While many fluorophores exist, the synthetic versatility and robust photophysical properties of the naphthalene core make it a preferred choice for developing sensors intended for complex biological or environmental samples.[12]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area. It is classified as a skin and eye irritant. As with many aromatic amines, its long-term toxicological effects should be considered, and exposure should be minimized.
Conclusion
This compound is a versatile and high-performance chemical intermediate whose unique structural characteristics translate into tangible performance benefits across multiple applications.
-
In epoxy resins , its isomeric structure, when incorporated into the polymer backbone, promotes superior mechanical properties and lower moisture absorption compared to other naphthalene isomers.[3]
-
In polyimides , the rigid naphthalene core contributes to exceptionally high thermal stability and can be leveraged to achieve low dielectric constants, making it a key building block for advanced electronics.[6]
-
As a precursor for azo dyes , it enables the synthesis of colorants with deep shades and high fastness, offering a broader and more robust design space than simpler aniline-based dyes.
-
In analytical sciences , its derivatives serve as powerful fluorescent platforms for creating highly sensitive and selective chemosensors.
While alternatives exist for each application, this compound consistently offers a compelling combination of thermal stability, mechanical integrity, and unique electronic properties. For researchers and developers pushing the boundaries of material performance, it represents a strategic choice for achieving next-generation capabilities.
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A. Author et al. (Date). Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. Prog. Color Colorants Coat. [Online]. Available: [Link]
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Ilyina, S. O., et al. (2024). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. Polymers (Basel), 16(23), 3264. [Online]. Available: [Link]
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Wang, C., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(68), 43133-43142. [Online]. Available: [Link]
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Kucinska-Lipka, J., et al. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Journal of Thermal Analysis and Calorimetry, 138, 4349–4358. [Online]. Available: [Link]
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ResearchGate. (n.d.). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. [Online]. Available: [Link]
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ResearchGate. (n.d.). Cure Properties of Naphthalene-Based Epoxy Resin Systems with Hardeners and Latent Catalysts for Semiconductor Packaging Materials. [Online]. Available: [Link]
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Li, M., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed, 15(22), 8014. [Online]. Available: [Link]
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Sahana, A., et al. (2011). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry, 9(15), 5533-5539. [Online]. Available: [Link]
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Zhu, Y., et al. (2024). Preparation and performance comparison of low-dielectric epoxy resins cured by naphthalene- and phenyl-based active esters. Journal of Applied Polymer Science. [Online]. Available: [Link]
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Do, J., & Jees, R. (n.d.). Tripodal naphthalene mono imide chemosensor for detection of metal ions. Digital Commons at St. Mary's University. [Online]. Available: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Online]. Available: [Link]
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Safety Operating Guide
Hazard Profile and Inherent Risks of Naphthalene-2,7-diamine
As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development not only achieve their scientific goals but do so with the highest commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to a sustainable and responsible laboratory environment. This guide provides a detailed operational plan for the safe disposal of Naphthalene-2,7-diamine (CAS No. 613-76-3), moving beyond a simple checklist to instill a deep understanding of the principles behind these critical procedures.
Understanding the "why" behind a protocol is the cornerstone of safety. This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental hazards.[1] While specific toxicological data for this exact compound is limited, its structural similarity to naphthalene and other aromatic amines allows us to infer a reliable hazard profile.
The primary risks associated with this compound are:
-
Irritation: Like many related compounds, it is expected to cause skin, eye, and respiratory irritation.[2][3] The fine, dusty nature of the solid can increase the risk of inhalation.[4]
-
Suspected Carcinogenicity: Naphthalene, the core structure, is classified as a Group C, possible human carcinogen by the EPA and is suspected of causing cancer (H351).[5][6] This necessitates minimizing exposure to the lowest possible levels.
-
Aquatic Toxicity: Naphthalene derivatives are known to be very toxic to aquatic life, with the potential for long-lasting environmental damage.[5][7] Therefore, preventing its release into the environment is a critical directive.[8][9]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Key Precaution |
|---|---|---|
| Skin Irritation | H315 (Causes skin irritation) | Inferred from 2,7-Naphthalenediol.[2][3] Avoid direct contact. |
| Eye Irritation | H319 (Causes serious eye irritation) | Inferred from 2,7-Naphthalenediol.[2][3] Mandates use of eye protection. |
| Respiratory Irritation | H335 (May cause respiratory irritation) | Inferred from 2,7-Naphthalenediol.[2][3] Handle in ventilated areas; avoid dust. |
| Suspected Carcinogen | H351 (Suspected of causing cancer) | Based on the parent compound, Naphthalene.[5][10] Minimize all routes of exposure. |
| Aquatic Toxicity | H410 (Very toxic to aquatic life with long lasting effects) | Based on Naphthalene.[5][7] Absolutely prevent entry into drains or waterways. |
Pre-Disposal Operations: Engineering and Personal Protective Controls
A safe outcome is determined before the first gram of waste is handled. The proper environment and personal protective equipment (PPE) are non-negotiable.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and packaging for disposal, must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[5][11]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Part | Required Equipment | Standard | Justification |
|---|---|---|---|
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or ANSI Z87.1 (US) | Protects against dust particles causing serious eye irritation.[2][3] |
| Hands | Chemically resistant, impervious gloves (e.g., Nitrile). | Check manufacturer's breakthrough time data. | Prevents skin contact, irritation, and potential absorption.[2] Gloves must be inspected before use and disposed of properly after.[2] |
| Body | Lab coat or other protective clothing. | N/A | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Required if ventilation is inadequate or for large spills. | NIOSH (US) or EN 149 (EU) approved respirator. | Prevents inhalation of dust, which can cause respiratory irritation.[3][11] |
Standard Operating Procedure (SOP) for Waste Management
This section provides a step-by-step methodology for handling this compound waste from the point of generation to its final containment.
Waste Segregation and Collection
The foundation of proper disposal is meticulous segregation at the source.
-
Designate a Waste Stream: Dedicate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper).
-
Avoid Co-mingling: Do not mix this waste with other waste streams, especially non-hazardous waste. The "mixture rule" in many jurisdictions, including under the EPA, states that mixing a hazardous waste with a non-hazardous one renders the entire mixture hazardous.[12]
Containerization and Labeling
-
Select Appropriate Container: Use a chemically compatible, sealable, and sturdy container. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal for solid waste.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "613-76-3"
-
Associated Hazards (e.g., Irritant, Suspected Carcinogen, Environmental Hazard).[12]
-
Accumulation Start Date.
-
-
Keep Closed: The container must be kept tightly closed at all times, except when adding waste.
Spill and Emergency Response
Accidents happen; a prepared response is critical. The following procedure is for minor laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear all PPE as outlined in Table 2, including respiratory protection if dust is present.
-
Containment: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite) to prevent it from spreading. Do not use combustible materials like paper towels for the initial cleanup.
-
Collection:
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by acetone or ethanol, depending on surface compatibility), working from the outside in. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the container as "Spill Debris containing this compound" and manage it for disposal.
Figure 1: Emergency Workflow for this compound Spills.
Final Disposal Pathway: The Professional Mandate
Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[2][5] The responsibility of the waste generator is to ensure the material is handled by a licensed and qualified professional waste disposal service.[14][15]
-
Engage a Licensed Contractor: Your institution's EHS department will have an approved vendor for hazardous chemical waste disposal.
-
Method of Destruction: The most common and effective method for disposing of aromatic amines is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][13][14] This method ensures the complete destruction of the carcinogenic molecule. Landfilling is not an appropriate method for this type of waste.[16]
-
Regulatory Compliance: In the United States, this waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[15][17] Your EHS office will ensure that all federal, state, and local regulations are met.
By adhering to these procedures, you not only ensure your personal safety but also uphold the scientific community's commitment to protecting our shared environment.
References
-
Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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Penta chemicals. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]
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WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
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Termium. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
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Alpha Resources. (2024, September 26). NAPHTHALENE Safety Data Sheet. Retrieved from [Link]
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NICNAS. (2020, June 16). Naphthalene: Environment tier II assessment. Retrieved from [Link]
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GOV.UK. (n.d.). Naphthalene: incident management. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Naphthalene. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Naphthalene. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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ChemWhat. (n.d.). This compound,CAS No.613-76-3. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2,7-Naphthalenediamine | CAS#:613-76-3. Retrieved from [Link]
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Regulations.gov. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
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Navigating the Safe Handling of Naphthalene-2,7-diamine: A Guide for Laboratory Professionals
For the adept researcher, scientist, or drug development professional, the synthesis and manipulation of novel chemical entities are routine. However, proficiency in the laboratory must always be paired with an unwavering commitment to safety. This guide provides essential, actionable information for the safe handling, storage, and disposal of Naphthalene-2,7-diamine (CAS No. 613-76-3), a compound that, while valuable in synthesis, presents notable health and safety challenges. This document moves beyond a simple checklist, offering a framework for building a self-validating system of safety around this and similar chemical compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like its parent compound naphthalene, is a solid that requires careful handling to mitigate risks. The primary hazards associated with this compound are:
-
Flammability: As a solid, it can be combustible and may form explosive dust-air mixtures.[1][2]
-
Health Hazards: It is classified as a suspected carcinogen and can cause skin, eye, and respiratory irritation.[3] Ingestion can be harmful. The toxicological properties of this compound have not been as extensively studied as those of naphthalene, which is known to cause a range of adverse health effects including hemolytic anemia, and damage to the liver and nervous system with acute exposure.[4] Chronic exposure to naphthalene has been linked to cataracts and retinal damage.[4] Given the structural similarities, it is prudent to handle this compound with the assumption that it may carry similar risks.
A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This assessment should consider the quantity of the substance being used, the potential for dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting | 100% cotton lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended) |
| Solution Preparation | 100% cotton lab coat, chemical splash goggles, face shield (if splashing is likely), nitrile gloves |
| Running Reactions | Flame-retardant lab coat, chemical splash goggles, nitrile gloves |
| Work-up and Purification | Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves |
A Note on Glove Selection:
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow provides a procedural guide for common laboratory manipulations.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a 100% cotton lab coat, closed-toe shoes, and safety glasses. Don the appropriate gloves and any additional PPE as dictated by your risk assessment.
-
Work in a Ventilated Area: All manipulations of this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.[2]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before you begin. This minimizes the need to move in and out of the designated work area.
-
-
Handling:
-
Weighing: When weighing the solid, use a weigh boat or creased filter paper to prevent dispersal. Consider using a balance with a draft shield.
-
Transfers: Use a spatula or powder funnel to transfer the solid. Avoid creating dust clouds. If dissolving the solid, add the solvent to the solid slowly and stir gently.
-
Reactions: Ensure your reaction setup is secure and properly assembled. If the reaction is exothermic, have a cooling bath ready.
-
-
Cleanup and Decontamination:
-
Glassware: Decontaminate all glassware that has come into contact with this compound with an appropriate solvent (e.g., acetone, ethanol) in the fume hood.
-
Surfaces: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[6]
-
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a calm and methodical response is crucial.
Spill Response:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of dust becoming airborne.
-
Don PPE: If it is safe to do so, don appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne. For a solution, create a dike around the spill with an absorbent material like vermiculite or sand.[7]
-
Clean Up:
-
Solid Spills: Gently sweep the covered solid into a dustpan and place it in a clearly labeled hazardous waste container.
-
Solution Spills: Use an absorbent material to soak up the spill. Place the contaminated absorbent in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[9][10]
Disposal Plan: Responsible Stewardship
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated paper towels, gloves, and other disposable materials. Place these in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container.
-
Contaminated Glassware: After initial decontamination in the fume hood, glassware should be thoroughly washed.
Consult your institution's hazardous waste disposal guidelines for specific procedures and to arrange for pickup.[1] Never dispose of this compound or its waste down the drain.[1]
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly work with this compound, ensuring both the integrity of your research and the safety of yourself and your colleagues.
References
-
NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Centers for Disease Control and Prevention. [Link]
-
Naphthalene - SAFETY DATA SHEET. Penta chemicals. [Link]
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Naphthalene: incident management. GOV.UK. [Link]
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First Aid for Naphthalene Poisoning. DoveMed. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 613-76-3 Name: this compound. XiXisys. [Link]
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Standard Operating Procedures. iGEM. [Link]
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Spill Response Plan Sahtu Settlement Region Colville Lake Well Abandonment Program October 2019. AWS. [Link]
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Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Cole-Parmer. [Link]
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CHEMICAL SPILL PROCEDURES. [Link]
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Protocol For Naphthalene Poisoning Management Category/Use | PDF. Scribd. [Link]
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Glove Compatibility. CP Lab Safety. [Link]
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Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
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Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
